molecular formula C8H7IN2 B1339604 3-iodo-2-methyl-2H-indazole CAS No. 49572-64-7

3-iodo-2-methyl-2H-indazole

Cat. No.: B1339604
CAS No.: 49572-64-7
M. Wt: 258.06 g/mol
InChI Key: MPGNCHMFUCTNAW-UHFFFAOYSA-N
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Description

3-Iodo-2-methyl-2H-indazole (CAS 49572-64-7) is a halogenated heterocyclic building block of significant value in medicinal chemistry and drug discovery research. Its primary application lies in its role as a versatile synthetic intermediate, particularly in transition metal-catalyzed cross-coupling reactions . The iodine atom at the 3-position is an excellent functional handle for forging new carbon-carbon bonds, enabling researchers to generate a diverse library of 3-substituted indazole derivatives for structure-activity relationship (SAR) studies . The indazole scaffold is a privileged structure in pharmacology, featured in several FDA-approved drugs and clinical candidates targeting a range of conditions, including cancer, inflammation, and central nervous system disorders . This specific 2-methyl-2H-indazole derivative is designed to facilitate the exploration of this chemical space. Research has demonstrated its utility in Pd-catalyzed Suzuki reactions with arylboronic acids to synthesize 3-aryl indazoles, which are then evaluated for in vitro anticancer activity against cell lines such as HCT-116 and MDA-MB-231 . Key Identifiers: • CAS Number: 49572-64-7 • Molecular Formula: C 8 H 7 IN 2 • Molecular Weight: 258.06 g/mol Safety and Handling: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Recommended storage is in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGNCHMFUCTNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469280
Record name 3-iodo-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49572-64-7
Record name 3-iodo-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-iodo-2-methyl-2H-indazole synthesis from 2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-iodo-2-methyl-2H-indazole from 2-methyl-2H-indazole

For inquiries, please contact: Senior Application Scientist, Gemini Division

Abstract

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is a critical step in the synthesis of complex drug candidates. This technical guide provides a comprehensive overview of the regioselective synthesis of this compound, a versatile intermediate, from its precursor, 2-methyl-2H-indazole. We will delve into the mechanistic underpinnings of the C-H functionalization at the C3 position, provide a detailed, field-proven experimental protocol, and discuss the critical parameters for ensuring a successful and high-yielding reaction. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Strategic Importance of 2H-Indazoles

Nitrogen-containing heterocycles are foundational to modern drug discovery, with the indazole nucleus being a particularly prominent scaffold.[1][2] Indazoles exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer generally being more thermodynamically stable.[2][3] However, the 2H-indazole motif is widely present in a range of bioactive molecules and approved pharmaceuticals, making the development of selective synthetic routes to this isomer a key area of research.[4][5]

The introduction of a halogen atom, specifically iodine, at the C3 position of the 2H-indazole ring transforms it into a highly valuable synthetic intermediate.[6] This "synthetic handle" opens the door to a plethora of subsequent cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures.[7] This guide focuses on the direct and efficient synthesis of this compound, a key building block for drug development programs.

Synthetic Strategy: Direct C3-H Iodination

The most direct and atom-economical approach for the synthesis of this compound is the direct C-H functionalization of the 2-methyl-2H-indazole starting material.[4] The C3 position of the 2H-indazole ring is particularly susceptible to electrophilic substitution due to the electronic nature of the heterocyclic system.[6][7] This inherent reactivity allows for highly regioselective iodination, avoiding functionalization at other positions on the benzene ring.

The general transformation is achieved by treating 2-methyl-2H-indazole with an electrophilic iodine source in the presence of a base. This method is robust, high-yielding, and avoids the need for pre-functionalization or protecting group strategies.

Causality of Reagent Selection
  • Substrate (2-methyl-2H-indazole): The N-methyl group at the N2 position directs the regioselectivity of the iodination exclusively to the C3 position. Unlike 1H-indazoles which require deprotonation at N1 before C3 functionalization, the N2-substituted isomer can be directly functionalized.

  • Iodinating Agent: Molecular iodine (I₂) is a common, cost-effective, and efficient electrophilic iodine source for this transformation.[6][8] Other reagents like N-Iodosuccinimide (NIS) can also be employed, often with a catalytic acid or base.[6][9] I₂ is generally preferred for its simplicity and high efficiency in this specific reaction.

  • Base: A strong, non-nucleophilic base is crucial for the reaction mechanism. Potassium hydroxide (KOH) is widely used.[6][8] Its role is to deprotonate the C3 position, generating a highly nucleophilic indazolyl anion, which then attacks the electrophilic iodine. Potassium tert-butoxide is another effective alternative.[6]

  • Solvent: A polar aprotic solvent is required to dissolve the reagents and facilitate the ionic reaction mechanism. N,N-Dimethylformamide (DMF) is the solvent of choice due to its high polarity and ability to solvate the intermediate species effectively.[6][8]

Reaction Mechanism: Electrophilic Substitution

The C3-iodination of 2-methyl-2H-indazole proceeds via a classical electrophilic aromatic substitution pathway, enhanced by the presence of a strong base.

  • Deprotonation: The base (e.g., KOH) abstracts the acidic proton from the C3 position of the 2-methyl-2H-indazole ring. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion.

  • Nucleophilic Attack: The resulting C3-anion acts as a potent nucleophile, attacking one of the iodine atoms of the molecular iodine (I₂).

  • Product Formation: This attack displaces an iodide ion (I⁻) and forms the C-I bond, yielding the final product, this compound.

Electrophilic Iodination Mechanism Start 2-methyl-2H-indazole + I₂ + KOH Indazole 2-methyl-2H-indazole Anion Indazolyl Anion (C3-carbanion) Indazole->Anion 1. Deprotonation (Base abstracts C3-H) Base KOH Base->Anion Iodine I-I Product This compound Iodine->Product Anion->Product 2. Nucleophilic Attack Byproducts KI + H₂O Product->Byproducts Forms byproducts

Caption: Mechanism of base-mediated C3-iodination.

Detailed Experimental Protocol

This protocol represents a self-validating system, adapted from established and reliable methodologies for the C3-iodination of indazoles.[6][8]

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier Recommendation
2-methyl-2H-indazole>98% PurityStandard suppliers
Iodine (I₂)Reagent Grade, crystalsStandard suppliers
Potassium Hydroxide (KOH)Pellets, >85%Standard suppliers
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Standard suppliers
Ethyl Acetate (EtOAc)Reagent GradeStandard suppliers
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)N/APrepared in-house
Brine (Saturated aq. NaCl)N/APrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)GranularStandard suppliers
Silica Gel230-400 meshStandard suppliers

4.2. Equipment

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

4.3. Step-by-Step Procedure

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2H-indazole (1.0 eq). Dissolve the starting material in anhydrous DMF (approx. 0.5 M concentration).

  • Basification: Cool the solution to 0 °C using an ice bath. Carefully add powdered potassium hydroxide (2.0 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the resulting suspension at 0 °C for 30 minutes.

  • Iodination: In a separate flask, prepare a solution of iodine (1.5 eq) in anhydrous DMF. Add this iodine solution dropwise to the reaction mixture via a dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing an ice-cold saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench the excess iodine, indicated by the disappearance of the brown color.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of DMF used).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure solid.

Experimental Workflow Visualization

Experimental Workflow A 1. Dissolve 2-methyl-2H-indazole in anhydrous DMF B 2. Cool to 0°C and add KOH A->B C 3. Add I₂ solution dropwise at 0°C B->C D 4. Stir at room temperature (2-4 hours) C->D E 5. Monitor by TLC D->E F 6. Quench with aq. Na₂S₂O₃ E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with H₂O and Brine G->H I 9. Dry (Na₂SO₄) and Concentrate H->I J 10. Purify by Flash Column Chromatography I->J K 11. Characterize Final Product (NMR, MS) J->K

Caption: Step-by-step experimental workflow diagram.

Characterization and Data

The identity and purity of the synthesized this compound (CAS: 49572-64-7) should be confirmed using standard analytical techniques.[10]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will show the characteristic peaks for the methyl group and the aromatic protons. The disappearance of the C3-H proton signal from the starting material's spectrum is a key indicator of successful iodination.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the calculated mass of C₈H₇IN₂ (258.06 g/mol ).[11]

  • Yield: This reaction, when performed under optimal conditions, can be expected to yield the desired product in the range of 70-90%.

Conclusion

The direct C3-iodination of 2-methyl-2H-indazole is an efficient, reliable, and highly regioselective method for producing this compound. The procedure leverages the inherent electronic properties of the 2H-indazole scaffold, allowing for a straightforward electrophilic substitution. The resulting product is a crucial and versatile building block, providing a gateway for extensive molecular diversification through cross-coupling chemistry, thereby playing a significant role in modern drug discovery and development.

References

  • Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 2-Methyl-6-nitro-2H-indazole - PMC - NIH. Available at: [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Iodination reaction of commercial indazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed. Available at: [Link]

  • Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • C-H functionalization of 2H-indazole. - ResearchGate. Available at: [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl) - PubMed Central. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. Available at: [Link]

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. Available at: [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR. Available at: [Link]

  • I2 and Electrophilic I+ reagents - Wordpress. Available at: [Link]

  • WO2006048745A1 - Methods for preparing indazole compounds - Google Patents.
  • Electrophilic iodination: a gateway to high iodine compounds and energetic materials - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Available at: [Link]

  • Iodine-Catalyzed Selenylation of 2 H-Indazole - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. Available at: [Link]

  • Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. Available at: [Link]

  • 3-Iodo-7-methyl-1H-indazole | C8H7IN2 | CID 12159606 - PubChem. Available at: [Link]

  • 3-iodo-6-methyl-1h-indazole (C8H7IN2) - PubChemLite. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Publishing. Available at: [Link]

Sources

A Technical Guide to the Regioselective Iodination of 2-Methyl-2H-Indazole: Navigating the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives playing a pivotal role in the development of a wide array of therapeutic agents. The strategic introduction of an iodine atom onto the 2-methyl-2H-indazole core offers a versatile handle for further molecular elaboration through cross-coupling reactions, making regioselective iodination a critical transformation for drug discovery and development professionals. This in-depth technical guide provides a comprehensive overview of the principles and field-proven methodologies for achieving regioselective iodination of 2-methyl-2H-indazole. We will delve into the mechanistic underpinnings of electrophilic aromatic substitution on the 2H-indazole system, explore various iodinating agents and reaction conditions, and present detailed experimental protocols. This guide is designed to equip researchers and scientists with the knowledge to navigate the challenges of regioselectivity and successfully synthesize key iodinated 2-methyl-2H-indazole intermediates.

The Strategic Importance of Iodinated 2-Methyl-2H-Indazoles in Drug Discovery

Indazole-containing compounds are prevalent in a multitude of clinically approved drugs and late-stage clinical candidates, demonstrating a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and antiviral properties. The 2-methyl-2H-indazole isomer, in particular, is a common motif in pharmacologically active molecules. The introduction of an iodine atom at specific positions on this scaffold significantly enhances its synthetic utility. The carbon-iodine bond serves as a versatile precursor for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of diverse chemical moieties and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Understanding the Regioselectivity of Electrophilic Aromatic Substitution on the 2-Methyl-2H-Indazole Core

The regiochemical outcome of electrophilic aromatic substitution (SEAr) on the 2-methyl-2H-indazole ring is governed by the interplay of electronic and steric effects. Unlike the 1H-indazole tautomer where the C3 position is the most nucleophilic, the N2-methylation in 2-methyl-2H-indazole alters the electron density distribution within the heterocyclic system.

The reaction proceeds through a two-step mechanism:

  • Formation of the Sigma Complex (Arenium Ion): The π-system of the indazole ring acts as a nucleophile, attacking the electrophilic iodine species (I+). This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base removes a proton from the carbon atom that formed the new C-I bond, restoring the aromaticity of the ring.

The position of electrophilic attack is directed by the electron-donating or -withdrawing nature of the substituents on the ring. The methyl group at the N2 position influences the electron density of the fused benzene ring. Computational studies and experimental evidence on related 2-substituted indazoles suggest that the C3, C5, and C7 positions are the most likely sites for electrophilic attack. The precise regioselectivity is highly dependent on the specific reaction conditions employed.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve 2-methyl-2H-indazole in appropriate solvent Add_Reagent Add iodinating agent (e.g., NIS or I2/oxidant) Start->Add_Reagent Stir Stir at controlled temperature Add_Reagent->Stir Monitor Monitor reaction progress by TLC/LC-MS Stir->Monitor Quench Quench excess iodinating agent Monitor->Quench Upon completion Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterize Characterize product (NMR, MS) Purify->Characterize

An In-Depth Technical Guide to 3-iodo-2-methyl-2H-indazole (CAS Number: 49572-64-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-iodo-2-methyl-2H-indazole (CAS No. 49572-64-7), a critical heterocyclic building block in contemporary medicinal chemistry. The significance of this compound is underscored by its role as a key intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This document delineates the synthesis, physicochemical and spectroscopic properties, and characteristic reactivity of this compound, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, data analysis, and mechanistic insights are provided to support researchers in the effective utilization of this versatile molecule.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds with diverse therapeutic applications, including anti-inflammatory, analgesic, and notably, anti-cancer properties. The strategic functionalization of the indazole core is a pivotal aspect of drug design and development.

This compound, in particular, has emerged as a valuable intermediate. The presence of the iodine atom at the C3 position provides a reactive handle for the introduction of molecular complexity through various cross-coupling reactions. The methyl group at the N2 position defines the specific isomeric form and influences the molecule's overall physicochemical properties. Its most prominent application to date is in the synthesis of Niraparib, an approved pharmaceutical for the treatment of certain types of cancer.

Synthesis and Characterization

Synthetic Pathway: From 2-Methyl-2H-indazole to this compound

The synthesis of this compound is typically achieved through the direct iodination of 2-methyl-2H-indazole. The C3 position of the indazole ring is susceptible to electrophilic substitution.

Conceptual Synthesis Workflow:

Start 2-Methyl-2H-indazole Reaction Electrophilic Iodination Start->Reaction Iodinating Agent (e.g., I₂, NIS) Base (e.g., KOH, K₂CO₃) Solvent (e.g., DMF) Product This compound Reaction->Product Work-up & Purification

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from general iodination procedures for indazoles[1][2]):

  • Preparation: In a round-bottom flask, dissolve 2-methyl-2H-indazole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add potassium hydroxide (KOH) (2.0 equivalents) to the solution and stir at room temperature.

  • Iodination: Slowly add a solution of iodine (I₂) (1.5 equivalents) in DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties

Experimentally determined physicochemical properties for this compound are not extensively reported in peer-reviewed literature. However, based on its structure and data from suppliers, the following properties can be expected:

PropertyPredicted/Supplier Data
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
Appearance Off-white to yellow solid
Melting Point Data not consistently available
Solubility Expected to be soluble in polar aprotic solvents like DMF and DMSO, and chlorinated solvents like dichloromethane.
Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is scarce, the expected spectroscopic features can be predicted based on the analysis of related structures. Researchers can obtain specific data from suppliers upon request[3].

1H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Signals corresponding to the four protons on the benzene ring are expected in the aromatic region (typically δ 7.0-8.0 ppm). The specific chemical shifts and coupling patterns will depend on the electronic environment.

  • Methyl Protons: A singlet corresponding to the three protons of the N-methyl group is expected, likely in the range of δ 3.8-4.2 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Six signals are expected for the carbons of the benzene ring.

  • C3 Carbon: The carbon bearing the iodine atom (C3) will be significantly shifted downfield.

  • C=N Carbon: The carbon of the pyrazole ring involved in the double bond with nitrogen.

  • Methyl Carbon: A signal for the N-methyl carbon will be present in the aliphatic region.

MS (Mass Spectrometry):

  • Molecular Ion Peak (M+): A prominent peak at m/z ≈ 258, corresponding to the molecular weight of the compound.

  • Isotope Pattern: The presence of iodine will give a characteristic isotopic pattern.

  • Fragmentation: Fragmentation patterns may involve the loss of the iodine atom, the methyl group, or cleavage of the indazole ring system.

IR (Infrared) Spectroscopy:

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

  • C=C and C=N Stretching: Bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.

  • C-I Stretching: A band in the lower frequency region of the spectrum.

Chemical Reactivity and Applications in Synthesis

The C-I bond in this compound is the primary site of its synthetic utility, serving as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

General Catalytic Cycle for Cross-Coupling Reactions:

Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->OxAdd Transmetal Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetal ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 Product Ar-R ReductElim->Product ArylIodide This compound (Ar-I) ArylIodide->OxAdd CouplingPartner Coupling Partner (e.g., R-B(OH)₂, R-H, R-NH₂) CouplingPartner->Transmetal Indazole This compound Coupling Suzuki-Miyaura Coupling Indazole->Coupling Piperidine Piperidine Derivative (with boronic acid/ester) Piperidine->Coupling Intermediate Niraparib Precursor Coupling->Intermediate Niraparib Niraparib Intermediate->Niraparib Further Functionalization

Sources

Molecular Structure and Isomerism: The 2H-Indazole Distinction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 3-iodo-2-methyl-2H-indazole

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physical properties is a foundational prerequisite for any successful research endeavor. This guide provides a detailed examination of the physical characteristics of This compound (CAS No. 49572-64-7). While specific experimental data for this compound is not extensively documented in publicly available literature, this paper will synthesize information from related analogues and established principles of physical organic chemistry to provide a robust predictive and methodological framework. We will explore the causality behind the experimental choices for characterization, ensuring that each protocol described is a self-validating system.

Indazole chemistry is marked by the existence of tautomers and isomers, with substitution at the N-1 or N-2 position of the indazole ring being a critical determinant of the molecule's overall properties. This compound is the N-2 substituted isomer. The position of the methyl group significantly influences the electronic distribution within the heterocyclic system, which in turn affects its physical properties.

The differentiation between N-1 and N-2 isomers is a crucial first step in characterization. Spectroscopic methods, particularly NMR, are indispensable for this purpose. In ¹H NMR, the protons on the carbon directly attached to the indazole nitrogen are typically more downfield in the N-2 isomers compared to their N-1 counterparts, a phenomenon attributed to the deshielding effect of the adjacent C3 substituent.[1] Similarly, in ¹³C NMR spectra, the chemical shifts of C3 and C3a are typically more shielded in N-2 isomers.[2]

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The following table summarizes known and predicted physicochemical data for this compound. It is important to note that many of these values are computationally predicted and await experimental verification. For context, experimental data for closely related compounds are provided where available.

PropertyThis compoundRelated Compound Data
CAS Number 49572-64-73-iodo-1-methyl-1H-indazole: 52088-10-5[3]
Molecular Formula C₈H₇IN₂C₈H₇IN₂
Molecular Weight 258.06 g/mol 258.06 g/mol [3]
Melting Point Data not available2-Phenyl-2H-indazole: 81-82 °C[4]
Boiling Point 368.6±22.0 °C (Predicted)[5]Data not available
Density 1.933±0.06 g/cm³ (Predicted)[5]Data not available
Solubility Data not availableGenerally soluble in organic solvents like DMSO, CDCl₃.[6]
pKa 12.43±0.40 (Predicted)[5]Data not available
XLogP3 2.3 (Predicted)[3]3-iodo-7-methyl-1H-indazole: 2.6 (Computed)[7]

Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural elucidation for compounds like this compound. A multi-technique approach (NMR, IR, and MS) is essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive evidence for the specific isomeric form.

  • ¹H NMR: The spectrum is expected to show a singlet for the N-methyl group. The aromatic protons will appear as multiplets in the aromatic region of the spectrum. The precise chemical shifts are influenced by the electron-withdrawing iodine at C3 and the electronic nature of the 2H-indazole system.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals. The N-methyl carbon will appear in the aliphatic region, while the others will be in the aromatic region. The carbon bearing the iodine (C3) will be significantly shifted. Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic -CH₃): ~2850-2960 cm⁻¹

  • C=N and C=C stretching (aromatic ring): ~1450-1620 cm⁻¹

  • C-I stretching: Typically found in the far-IR region (<600 cm⁻¹), which may be difficult to observe on standard instruments.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z 258, corresponding to the molecular weight of the compound, is expected. The presence of iodine (¹²⁷I, 100% natural abundance) will result in a clear molecular ion peak without a significant M+2 peak, which distinguishes it from bromo- or chloro-substituted compounds.[8]

  • Fragmentation: Common fragmentation pathways for indazoles involve the loss of the substituents. For this compound, potential fragments could arise from the loss of the iodine atom or the methyl group.

Experimental Protocols

The following section details the standard operating procedures for determining the key physical properties of this compound.

Protocol 1: NMR Spectroscopic Analysis

Objective: To confirm the isomeric structure and purity of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 30-45° pulse angle, 1-2 second relaxation delay, 2-4 second acquisition time.

    • Number of scans: 16-64, depending on concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A higher number of scans (e.g., 1024 or more) is typically required.

    • Employ DEPT-135 and DEPT-90 pulse sequences to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Integrate the ¹H signals and assign the chemical shifts for all protons and carbons based on established data for indazole derivatives.[2][9]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve 5-10 mg in 0.7 mL CDCl₃ H1_NMR ¹H NMR (16-64 scans) Prep->H1_NMR Transfer to NMR tube C13_NMR ¹³C NMR & DEPT (≥1024 scans) Prep->C13_NMR Process Process Spectra (Referencing, Phasing) H1_NMR->Process C13_NMR->Process Assign Assign Signals (Chemical Shift, Integration) Process->Assign Confirm Confirm Structure (2H-indazole isomer) Assign->Confirm

Caption: Workflow for NMR Spectroscopic Analysis.

Protocol 2: Mass Spectrometric Analysis

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution (approx. 0.1-1.0 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.[8]

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and clearly observe the molecular ion.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • For fragmentation studies, perform tandem MS (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺.

    • Analyze the isotopic pattern to confirm the elemental composition.

    • Elucidate the structure of major fragment ions.

Protocol 3: Melting Point Determination

Objective: To determine the melting point range as an indicator of purity.

Methodology:

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A narrow range (e.g., < 2 °C) is indicative of high purity.

Crystalline Structure

While no crystal structure for this compound has been published, X-ray diffraction studies on related compounds, such as 2-methyl-6-nitro-2H-indazole, reveal important packing characteristics.[10] In the solid state, substituted indazoles often exhibit intermolecular interactions like C-H···N and C-H···O hydrogen bonds, as well as π-π stacking, which influence their crystal packing and physical properties like melting point and solubility.[10]

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a final, validated structure. This provides unambiguous confirmation of the N-2 methylation and the overall molecular geometry.

Conclusion

This guide provides a comprehensive framework for the characterization of the physical properties of this compound. While a complete experimental dataset is not yet available in the literature, the protocols and comparative data presented here offer a robust starting point for researchers. The unambiguous distinction between N-1 and N-2 isomers via NMR spectroscopy is the most critical step in confirming the identity of this compound. Subsequent determination of its thermal, spectroscopic, and crystalline properties will provide the foundational data necessary for its application in drug discovery and materials science.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(3), 867–891. [Link][9]

  • ResearchGate. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link][2]

  • University of Groningen. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-7-methyl-1H-indazole. Retrieved from [Link][7]

  • IJSDR. (n.d.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Retrieved from [Link][11]

  • NIH. (n.d.). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Retrieved from [Link][12]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link][10]

  • PubChem. (n.d.). 2-Methyl-2H-indazole. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link][4]

  • PubChem. (n.d.). 3-Iodo-1-methyl-1H-indazole. Retrieved from [Link][3]

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A Technical Guide to 3-Iodo-2-methyl-2H-indazole: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-2-methyl-2H-indazole is a valuable heterocyclic building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, purification, and detailed structural characterization. Due to the limited availability of experimentally determined physical constants in public literature, this document also presents predicted physicochemical properties, including melting and boiling points, based on computational analysis and data from analogous structures. Furthermore, the guide explores the synthetic utility of the carbon-iodine bond in cross-coupling reactions, highlighting its potential for the generation of diverse molecular libraries.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for the design of a wide array of therapeutic agents.[3][4] Indazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[5]

The functionalization of the indazole core is a key strategy in drug discovery. Specifically, the introduction of a halogen, such as iodine, at the C-3 position provides a reactive handle for a variety of synthetic transformations. This guide focuses on this compound, a specific isomer with significant potential as a synthetic intermediate.

A thorough search of the scientific literature and chemical databases reveals a scarcity of reported experimental data for the melting and boiling points of this compound. Therefore, this guide will provide a robust framework for its synthesis and characterization, supplemented with predicted physicochemical data to aid researchers in its handling and application.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-methyl-2H-indazole. The proposed synthetic pathway involves the direct iodination of the 2-methyl-2H-indazole precursor.

Proposed Synthetic Protocol: Iodination of 2-Methyl-2H-indazole

This protocol is adapted from established methods for the iodination of indazole derivatives.[6]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-2H-indazole (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as potassium hydroxide (KOH) (2.0 eq), to the solution and stir until it dissolves. The base is crucial for the deprotonation of the indazole ring, activating it for electrophilic substitution.

Step 2: Iodination

  • In a separate flask, prepare a solution of iodine (I₂) (1.5 eq) in DMF.

  • Slowly add the iodine solution dropwise to the reaction mixture at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

  • Allow the reaction to stir at room temperature for several hours (typically 3-6 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.

  • The product may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Experimental Workflow Diagram

SynthesisWorkflow start Start: 2-Methyl-2H-indazole dissolve Dissolve in DMF Add KOH start->dissolve iodination Add I2 in DMF Stir at RT dissolve->iodination quench Quench with Na2S2O3 (aq) iodination->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Product: this compound purify->product

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Structural Characterization

While experimental data is limited, the following table summarizes the key physicochemical properties of this compound. The melting and boiling points are predicted values.

PropertyValueSource
Molecular Formula C₈H₇IN₂-
Molecular Weight 258.06 g/mol -
Predicted Melting Point Not available-
Predicted Boiling Point 368.6 °C at 760 mmHg
Predicted Density 1.933 g/cm³
Appearance Expected to be a solid at room temperature-
Structural Characterization

The unambiguous identification of this compound requires a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and a singlet for the N-methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the iodo and methyl groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all eight carbon atoms in the molecule. The carbon atom attached to the iodine (C-3) will exhibit a characteristic downfield shift.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.

Reactivity and Synthetic Applications

The synthetic utility of this compound primarily stems from the reactivity of the carbon-iodine bond. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it an excellent precursor for the synthesis of more complex molecules.[7]

Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the formation of a new carbon-carbon bond, introducing aryl or vinyl substituents at the C-3 position.[8][9]

  • Sonogashira Coupling: Coupling with terminal alkynes provides a straightforward route to 3-alkynyl-2-methyl-2H-indazoles.[10]

  • Heck Coupling: Reaction with alkenes can be used to introduce alkenyl groups at the C-3 position.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various amine functionalities.

These reactions are instrumental in building molecular diversity and are widely employed in the synthesis of pharmaceutical candidates.[11]

Potential Reaction Pathways Diagram

ReactivityDiagram start This compound suzuki Suzuki-Miyaura Coupling (with R-B(OH)2) start->suzuki Pd catalyst, base sonogashira Sonogashira Coupling (with R-C≡CH) start->sonogashira Pd/Cu catalyst, base heck Heck Coupling (with Alkene) start->heck Pd catalyst, base buchwald Buchwald-Hartwig (with R2NH) start->buchwald Pd catalyst, base product_suzuki 3-Aryl/Vinyl-2-methyl-2H-indazole suzuki->product_suzuki product_sonogashira 3-Alkynyl-2-methyl-2H-indazole sonogashira->product_sonogashira product_heck 3-Alkenyl-2-methyl-2H-indazole heck->product_heck product_buchwald 3-Amino-2-methyl-2H-indazole buchwald->product_buchwald

Caption: Key cross-coupling reactions of this compound.

Conclusion

References

  • D. D. Gaikwad. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra04473g]
  • Researcher.Life. Indazoles Chemistry and Biological Activities. R Discovery. [URL: https://researcher.life/discovery/paper/indazoles-chemistry-and-biological-activities-10-2174-1573406420666230821092641]
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  • Request PDF. Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [URL: https://www.researchgate.
  • Benchchem. Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem. [URL: https://www.benchchem.com/technical-support-center/cross-coupling-reactions-with-3-iodo-6-methyl-4-nitro-1h-indazole]
  • PubChem. 2-Methyl-6-nitro-2H-indazole. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/81289]
  • PubChem. 2-methyl-4,6-dinitro-2H-indazole. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1988425]
  • PubChem. 2-Methyl-2H-indazole. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/138364]
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  • M. A. F. C. H. V. González, et al. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molbank. [URL: https://www.mdpi.com/1422-8599/2018/3/M1004]
  • Echemi. (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Echemi. [URL: https://www.echemi.com/products/pid_319225-886230-77-9.html]
  • NIST. 2-Methyl-2H-indazole. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4838000&Mask=400]
  • Request PDF. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [URL: https://www.researchgate.
  • Toronto Research Chemicals. 3-iodo-2-methyl-6-nitro-2H-indazole. Toronto Research Chemicals. [URL: https://www.trc-canada.com/product-detail/?I175544]
  • IJSDR. Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [URL: https://www.ijsdr.org/papers/IJSDR2208083.pdf]
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  • F. Giraud, et al. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2021/i/1-209/]
  • Y. Wang, et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra01710k]
  • C. Wu, et al. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol100806v]
  • G. Chen, et al. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. [URL: https://www.mdpi.com/1420-3049/28/7/2908]
  • Benchchem. A Comparative Guide to the Structural Validation of 4-Iodo-3-methyl-1H-indazole Derivatives. Benchchem. [URL: https://www.benchchem.
  • ChemicalBook. 3-IODO-7-METHYL (1H)INDAZOLE. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61214806.htm]
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  • ResearchGate. 2-Methyl-6-nitro-2H-indazole. ResearchGate. [URL: https://www.researchgate.net/publication/232749454_2-Methyl-6-nitro-2H-indazole]
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  • ResearchGate. I2‐mediated 2H‐indazole synthesis via halogen bond‐assisted benzylic... ResearchGate. [URL: https://www.researchgate.net/figure/I2-mediated-2H-indazole-synthesis-via-halogen-bond-assisted-benzylic-C-H_fig16_378037303]
  • Guidechem. 6-IODO-2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID. Guidechem. [URL: https://www.guidechem.com/products/1086386-13-1.html]
  • Pharmaffiliates. (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Pharmaffiliates. [URL: https://www.

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solubility of 3-iodo-2-methyl-2H-indazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-iodo-2-methyl-2H-indazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the limited availability of public quantitative solubility data for this specific molecule, this document emphasizes a robust experimental methodology alongside a predictive analysis based on fundamental chemical principles. We present a detailed protocol for the widely accepted shake-flask method for thermodynamic solubility determination, explain the physicochemical principles governing solubility, and offer a structured approach for data collection and presentation. This guide is intended for researchers, chemists, and formulation scientists who require a thorough understanding of this compound's solubility characteristics for applications in synthesis, purification, formulation, and biological screening.

Introduction: The Significance of this compound

Indazole and its derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold known for its versatile biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[3] The specific compound, this compound, belongs to the 2H-indazole tautomeric family, which is present in several FDA-approved drugs such as Niraparib and Pazopanib.[1]

The substituents on the indazole core—an iodine atom at the 3-position and a methyl group at the 2-position—critically influence the molecule's electronic and steric properties. The iodo-group, in particular, serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex drug candidates.

Understanding the solubility of this compound is a non-negotiable prerequisite for its effective use. Solubility dictates the choice of solvents for chemical reactions, impacts purification efficiency in crystallization, and is a critical determinant of a compound's behavior in biological assays and its potential for formulation into a viable drug product.[4][5] Poor solubility can lead to unreliable screening results and significant downstream challenges in drug development.[6]

Physicochemical Properties and Predicted Solubility Profile

While experimental data is the gold standard, a predictive assessment based on molecular structure provides a valuable starting point for solvent selection. The principle of "like dissolves like" is the primary guide, stating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[7][8]

Molecular Structure Analysis:

  • Indazole Core: The bicyclic aromatic system is largely non-polar, but the two nitrogen atoms introduce polarity and the potential for hydrogen bond acceptance.

  • 2-Methyl Group: The N-methyl group blocks the hydrogen bond donating capability of the adjacent nitrogen, which differentiates it from 1H-indazole tautomers. This generally reduces solubility in highly polar, protic solvents.

  • 3-Iodo Group: The iodine atom is large and polarizable, contributing to van der Waals interactions and slightly increasing the overall non-polar character of the molecule.

Based on this structure, this compound can be classified as a moderately polar compound with a significant non-polar surface area.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe high polarity and strong hydrogen bond accepting capability of DMSO are well-suited to solvate the polar regions of the indazole ring.[9]
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions.[9]
Acetonitrile (ACN)ModerateACN is polar but is a weaker hydrogen bond acceptor than DMSO or DMF, suggesting good but not exceptional solubility.
Tetrahydrofuran (THF)Moderate to HighTHF's ether oxygen can act as a hydrogen bond acceptor, and its overall less polar character compared to DMSO aligns well with the molecule's mixed polarity.
Polar Protic Methanol (MeOH)ModerateMethanol can engage in dipole-dipole interactions. However, the molecule's inability to donate a hydrogen bond at the N2 position may limit its solubility compared to 1H-indazoles.[9]
Ethanol (EtOH)Moderate to LowSimilar to methanol but slightly less polar, which may further reduce solubility.
Non-Polar Dichloromethane (DCM)Moderate to HighThe compound's significant non-polar surface area and polarizable iodine atom should allow for favorable interactions with this moderately polar solvent.
TolueneLow to ModerateThe aromatic nature of toluene can engage in π-stacking with the indazole ring, but the overall polarity mismatch will likely limit high solubility.
Hexanes / HeptaneLowAs highly non-polar aliphatic solvents, hexanes are unlikely to effectively solvate the polar functionalities of the indazole ring.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental approach is essential. The shake-flask method is the most reliable technique for determining thermodynamic (or equilibrium) solubility.[10] This method ensures that the solvent is fully saturated with the solute and that the system has reached equilibrium, providing a true measure of the compound's solubility under specific conditions.[6]

The Shake-Flask Method: A Gold Standard Protocol

The core principle of this method is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent for a prolonged period, allowing it to reach equilibrium.[11] The undissolved solid is then removed, and the concentration of the dissolved compound in the clear supernatant is measured analytically.

Materials and Equipment
  • Analyte: this compound (solid, high purity >98%)

  • Solvents: A range of high-purity (e.g., HPLC grade) organic solvents (DMSO, DMF, ACN, THF, MeOH, EtOH, DCM, Toluene, Heptane)

  • Glassware: 4 mL glass vials with PTFE-lined screw caps

  • Weighing: Analytical balance (± 0.1 mg precision)

  • Agitation: Orbital shaker or vortex mixer with temperature control

  • Separation: Centrifuge capable of holding the vials; or syringe filters (0.22 µm, PTFE)

  • Quantification:

    • UV-Vis Spectrophotometer and quartz cuvettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., DAD/UV)

  • General Lab: Pipettes, volumetric flasks, etc.

Step-by-Step Experimental Protocol
  • Preparation of Stock Solution (for Calibration):

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve it in a suitable solvent in which it is highly soluble (e.g., DMSO or DCM) in a 10 mL volumetric flask to create a concentrated stock solution (approx. 1 mg/mL). This is critical for building the calibration curve for quantification.

  • Preparation of Calibration Standards:

    • Perform a serial dilution of the stock solution to create a series of standards (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Causality Check: A multi-point calibration curve is essential to ensure the analytical method is linear over the expected concentration range, providing trustworthy quantification.[6]

  • Sample Preparation (Solubility Test):

    • Add an excess amount of solid this compound (e.g., 5-10 mg) to a pre-weighed 4 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[10]

    • Record the exact mass of the compound added.

    • Add a precise volume of the chosen organic solvent (e.g., 2 mL) to the vial.

    • Prepare each solvent test in triplicate to ensure reproducibility.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours.

    • Causality Check: A long incubation time (24 hours or more) is necessary to ensure the system reaches true thermodynamic equilibrium.[6] Shorter times may only yield kinetic solubility, which can be misleading.[4]

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let larger particles settle.

    • To remove all undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes). Alternatively, carefully filter the supernatant using a 0.22 µm syringe filter compatible with the organic solvent.

    • Causality Check: This step is critical. Failure to completely remove undissolved micro-particulates is a common source of error, leading to an overestimation of solubility.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant and dilute it with the appropriate solvent to fall within the linear range of the calibration curve. A precise dilution factor is required.

    • Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., UV-Vis or HPLC).

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_cal 2. Create Calibration Standards (Serial Dilution) prep_stock->prep_cal analyze 7. Analyze via HPLC/UV-Vis (Run standards and samples) prep_cal->analyze prep_sample 3. Prepare Saturated Samples (Excess solid + 2 mL solvent) Run in Triplicate equilibrate 4. Equilibrate (Shake at 25°C for 24h) prep_sample->equilibrate separate 5. Separate Phases (Centrifuge at 10,000 rpm) equilibrate->separate dilute 6. Dilute Supernatant (Bring into calibration range) separate->dilute dilute->analyze calculate 8. Calculate Concentration (Use calibration curve) analyze->calculate report 9. Report Final Solubility (mg/mL and mol/L) calculate->report

Sources

Core Topic: ¹H and ¹³C NMR Characterization of 3-iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-iodo-2-methyl-2H-indazole (CAS 49572-64-7). This document moves beyond a simple data report, offering a foundational understanding of the spectral features through a detailed examination of the molecule's unique electronic and structural properties. We will explore the theoretical basis for the predicted chemical shifts and coupling constants, present robust, field-proven protocols for data acquisition, and outline the application of advanced 2D NMR techniques for unambiguous structural verification. This guide is designed to equip researchers in medicinal chemistry and materials science with the expertise to confidently identify and characterize this and similar 2H-indazole scaffolds.

Introduction: The Imperative for Unambiguous Isomer Identification

In the fields of drug discovery and materials science, the precise three-dimensional structure of a molecule dictates its function. For heterocyclic systems like indazoles, isomerism presents a critical challenge. The N-alkylation of an indazole can yield either the more common 1H-isomer or the 2H-isomer, each possessing distinct biological and electronic properties. This compound is a valuable synthetic intermediate, but its utility is predicated on the definitive confirmation of the N2-methylation pattern.

NMR spectroscopy is the gold standard for this task. It provides a non-destructive, high-resolution snapshot of the molecular framework, allowing for the unequivocal differentiation of isomers. This guide will dissect the NMR "fingerprint" of this compound, explaining the causality behind the observed spectral phenomena.

Molecular Structure and Theoretical Spectral Analysis

A rigorous analysis of the molecular structure is the first principle of spectral interpretation. In this compound, the key structural features that govern the NMR spectrum are:

  • The placement of the methyl group on the N2 nitrogen.

  • The presence of a heavy iodine atom at the C3 position.

  • The four protons on the fused benzene ring, which form a distinct spin-spin coupling network.

Caption: Structure and numbering of this compound.

Predicted ¹H NMR Spectrum

The proton spectrum provides immediate, high-sensitivity information about the electronic environment of the hydrogen atoms.

  • N-Methyl Protons (N-CH₃): This group, being attached to a nitrogen within a heteroaromatic system, will appear as a sharp singlet due to the absence of adjacent protons for coupling. Its chemical shift is anticipated to be in the δ 4.0 - 4.3 ppm range. This downfield shift relative to aliphatic amines is a direct consequence of the deshielding effect of the indazole ring.

  • Aromatic Protons (H4-H7): These four protons constitute a coupled system on the benzene ring. Their chemical shifts and multiplicities are highly diagnostic. Based on data from analogous 2-aryl-2H-indazoles, we can predict the following pattern[1]:

    • H7: This proton, being ortho to the pyrazole nitrogen (N1), is typically the most deshielded proton on the carbocyclic ring. It is expected to appear as a doublet around δ 7.7 - 7.8 ppm .

    • H4: This proton is also in an ortho position relative to the fused ring system and will be similarly deshielded, likely appearing as a doublet around δ 7.6 - 7.7 ppm .

    • H5 & H6: These protons form the central part of the aromatic system. They will experience coupling to their neighbors, resulting in more complex multiplets (triplet or doublet of doublets) at higher field, predicted to be in the δ 7.1 - 7.4 ppm range.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling (J, Hz)
N-CH₃ 4.0 - 4.3 s (singlet) N/A
H7 7.7 - 7.8 d (doublet) JH7-H6 ≈ 8.0 - 9.0
H4 7.6 - 7.7 d (doublet) JH4-H5 ≈ 8.0 - 9.0
H5 7.3 - 7.4 t (triplet) or m JH5-H4, JH5-H6 ≈ 7.0 - 8.0

| H6 | 7.1 - 7.2 | t (triplet) or m | JH6-H5, JH6-H7 ≈ 7.0 - 8.0 |

Predicted ¹³C NMR Spectrum

The ¹³C spectrum reveals the carbon backbone and offers a key diagnostic signal for the C3-Iodo bond.

  • N-Methyl Carbon (N-CH₃): This signal will appear in the aliphatic region, predicted around δ 35 - 40 ppm .

  • Iodinated Carbon (C3): This is the most diagnostic signal in the spectrum. The presence of a heavy halogen like iodine induces a powerful shielding effect, known as the "heavy-atom effect," which shifts the attached carbon signal significantly upfield.[2][3] While a typical sp² carbon in a heteroaromatic ring might appear at δ 130-150 ppm, the C3 carbon in this molecule is predicted to be found in the δ 90 - 100 ppm range. This dramatic upfield shift is a hallmark of an iodo-substituted carbon.

  • Aromatic & Heterocyclic Carbons: The remaining seven carbons of the bicyclic core will resonate in the aromatic region (δ 115 - 150 ppm ). The quaternary carbons (C3a and C7a) will typically show weaker signals than the protonated carbons (C4, C5, C6, C7). Differentiating these signals definitively requires 2D NMR techniques.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Feature
C3 90 - 100 Strong upfield shift due to Iodine's heavy-atom effect[2]
C4, C5, C6, C7 117 - 130 Aromatic region, protonated carbons
C3a, C7a 122 - 150 Quaternary carbons, weaker signals

| N-CH₃ | 35 - 40 | Aliphatic region |

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The following protocol is designed to ensure scientific integrity.

Sample Preparation
  • Solvent Choice : Select a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is an excellent first choice for its low viscosity and ability to dissolve a wide range of organic compounds.

  • Concentration : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃. This provides an optimal concentration for achieving a good signal-to-noise ratio in a reasonable time.

  • Internal Standard : Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference (δ 0.00 ppm) for both ¹H and ¹³C spectra.

  • Transfer : Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

G cluster_prep NMR Sample Preparation A Weigh 5-10 mg of Analyte B Dissolve in ~0.6 mL of CDCl₃ with TMS A->B C Filter into 5 mm NMR Tube B->C D Cap and Invert to Mix C->D

Caption: A validated workflow for preparing high-quality NMR samples.

Data Acquisition Parameters

These parameters are recommended for a 400 MHz spectrometer but can be adapted.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard 30° pulse-acquire (zg30).

    • Number of Scans: 16 (increase if concentration is low).

    • Relaxation Delay (d1): 2.0 seconds.

    • Acquisition Time (aq): 3-4 seconds for good resolution.

    • Spectral Width: -1 to 10 ppm.

  • ¹³C{¹H} NMR Spectroscopy:

    • Pulse Program: Proton-decoupled pulse-acquire with NOE (zgpg30).

    • Number of Scans: ≥ 1024 (required due to low ¹³C natural abundance).

    • Relaxation Delay (d1): 2.0 seconds.

    • Spectral Width: 0 to 200 ppm.

Data Processing
  • Fourier Transform: Apply a slight exponential window function (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve signal-to-noise.

  • Phase & Baseline Correction: Carefully correct the phase and apply an automated polynomial baseline correction for a flat, artifact-free spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm.

  • Analysis: Perform peak picking on all signals and integrate the ¹H spectrum to confirm proton ratios.

Definitive Assignment with 2D NMR Spectroscopy

While 1D spectra provide an excellent overview, 2D NMR experiments are essential for irrefutable proof of structure. They build a connectivity map of the entire molecule.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It will clearly show the connectivity between H4-H5, H5-H6, and H6-H7, confirming the aromatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton directly to the carbon it is attached to. It will unambiguously link the signals from H4, H5, H6, H7, and the N-CH₃ protons to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular skeleton. It reveals long-range (2- and 3-bond) correlations between protons and carbons. For this compound, the crucial correlations to observe are:

    • From the N-CH₃ protons to C3 and C3a . This definitively proves the methyl group is on N2. If it were on N1, correlations to C7a would be seen instead.

    • From H4 to C3 , C5 , and C7a .

    • From H7 to C5 and C3a .

G A 1D ¹H Spectrum (Proton Signals) C 2D COSY (¹H-¹H Coupling) A->C D 2D HSQC (Direct ¹H-¹³C Bonds) A->D E 2D HMBC (Long-Range ¹H-¹³C Bonds) A->E B 1D ¹³C Spectrum (Carbon Signals) B->D B->E F Unambiguous Structural Confirmation C->F D->F E->F

Caption: Logical workflow for complete NMR-based structure elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a rich dataset for its definitive characterization. The key diagnostic features are the singlet of the N-methyl group around δ 4.1 ppm in the ¹H spectrum and, most critically, the heavily shielded C3 carbon signal near δ 95 ppm in the ¹³C spectrum, a direct result of the iodine heavy-atom effect. While 1D NMR provides strong evidence, the application of a suite of 2D NMR experiments, particularly HMBC, is essential for the irrefutable confirmation of the N2-methylation pattern. The protocols and analytical logic presented in this guide constitute a robust framework for the structural verification of this and other complex heterocyclic systems, ensuring the scientific integrity required for advanced research and development.

References

  • Vı́cha, J., Novotný, J., Komorovsky, S., & Marek, R. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(15), 7065-7103. [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2001). A DFT Study of the "Heavy Atom on Light Atom" NMR Shift: The ¹³C and ¹H Chemical Shifts of Iodo- and Bromo-Substituted Benzenes and Alkenes. Chemistry – A European Journal, 7(8), 1747-1757. [Link]

  • Elguero, J., Claramunt, R. M., & Garceran, R. (1986). A ¹³C NMR study of N-substituted indazoles. Magnetic Resonance in Chemistry, 24(2), 164-167. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). A convenient synthesis of novel 2-aryl-2H-indazoles. Tetrahedron Letters, 52(41), 5263-5265. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • Bruker Corporation. (n.d.). Standard NMR Pulse Programs. Retrieved from Bruker Support. [Link]

Sources

An In-depth Technical Guide to Interpreting NMR Spectra of Substituted 2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as a pivotal tool for the structural elucidation of substituted 2H-indazoles. In the landscape of medicinal chemistry and materials science, the indazole scaffold is of paramount importance, and a precise understanding of its substitution patterns is critical for predicting molecular behavior and function. This document moves beyond a mere recitation of spectral data, offering instead a detailed, field-tested methodology for the interpretation of 1D and 2D NMR spectra, grounded in the principles of chemical structure and electronic effects.

The 2H-Indazole Core: A Structural Overview

The indazole ring system is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyrazole ring. It exists in two tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more stable, the synthesis of N-substituted indazoles can lead to the formation of both N1 and N2 isomers.[1] The unambiguous differentiation between these isomers is a frequent challenge in synthetic chemistry and is a primary focus of this guide.

Fundamental NMR Characteristics of the 2H-Indazole Scaffold

A foundational understanding of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of the parent 2H-indazole is essential before delving into the complexities introduced by substituents.

¹H NMR Spectrum of 2H-Indazole

The ¹H NMR spectrum of an unsubstituted 2H-indazole typically displays a set of distinct signals corresponding to the protons on the benzene and pyrazole rings. The proton at the C3 position of the pyrazole ring is particularly diagnostic, often appearing as a singlet in the downfield region of the spectrum. The protons on the benzene ring (H4, H5, H6, and H7) exhibit characteristic splitting patterns (doublets and triplets) arising from ortho- and meta-couplings.

¹³C NMR Spectrum of 2H-Indazole

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the 2H-indazole scaffold. The chemical shifts of the carbon atoms are influenced by their local electronic environment, and as we will explore, are highly sensitive to the nature and position of substituents.

The Influence of Substituents on 2H-Indazole NMR Spectra

The introduction of substituents onto the 2H-indazole ring system systematically alters the electronic distribution within the molecule, leading to predictable changes in the ¹H and ¹³C NMR chemical shifts. These substituent-induced chemical shifts (SCS) are a powerful tool for structure verification.

Electron-Donating vs. Electron-Withdrawing Groups
  • Electron-Donating Groups (EDGs) , such as alkoxy (-OR) and amino (-NR₂) groups, increase the electron density at the ortho and para positions of the benzene ring. This increased shielding results in an upfield shift (to lower ppm values) of the corresponding proton and carbon signals.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and carbonyl (-C=O) groups, decrease the electron density at the ortho and para positions. This deshielding effect causes a downfield shift (to higher ppm values) of the associated proton and carbon signals.

The following table summarizes the typical chemical shift ranges for the protons of the 2H-indazole core, which can be further influenced by the electronic nature of the substituent 'R'.

ProtonTypical Chemical Shift Range (ppm)Multiplicity
H-38.1 - 8.6s
H-47.5 - 8.1d
H-57.0 - 7.4t
H-67.1 - 7.5t
H-77.7 - 8.4d

Table 1: Predicted ¹H NMR Spectral Data of a Generic Substituted 2H-Indazole.

The table below provides a summary of characteristic ¹³C NMR chemical shifts for substituted 2H-indazoles.

CarbonTypical Chemical Shift Range (ppm)
C-3120 - 125
C-3a122 - 128
C-4120 - 123
C-5120 - 123
C-6126 - 130
C-7117 - 122
C-7a148 - 152

Table 2: Predicted ¹³C NMR Spectral Data of a Generic Substituted 2H-Indazole.

A Step-by-Step Protocol for NMR Analysis of Substituted 2H-Indazoles

For a rigorous and unambiguous structural determination of a substituted 2H-indazole, a systematic approach combining 1D and 2D NMR techniques is indispensable.

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2H-indazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to observe the proton chemical shifts, multiplicities, and integration.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H-¹³C pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are two or three bonds apart, providing long-range connectivity information.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is particularly useful for distinguishing between N1 and N2 isomers.

Distinguishing N1 and N2 Isomers: A 2D NMR-Based Strategy

The definitive assignment of the substituent position (N1 vs. N2) is a common challenge that is elegantly solved using 2D NMR, primarily through HMBC and NOESY experiments. The key is to identify correlations between the substituent's protons and the protons or carbons of the indazole core.

Key Diagnostic Correlations:
  • For N1-Substituted Indazoles:

    • HMBC: A critical correlation is observed between the alpha-protons of the substituent and the C7a carbon of the indazole ring.

    • NOESY: A through-space correlation is expected between the alpha-protons of the substituent and the H7 proton of the indazole ring.

  • For N2-Substituted Indazoles:

    • HMBC: A key correlation is observed between the alpha-protons of the substituent and the C3 carbon of the indazole ring.

    • NOESY: A through-space correlation is expected between the alpha-protons of the substituent and both the H3 and H7 protons of the indazole ring.

The following diagram illustrates these key diagnostic correlations.

G cluster_N1 N1-Substituted Indazole cluster_N2 N2-Substituted Indazole N1_Indazole Indazole Core N1_Substituent Substituent (α-protons) N1_Indazole->N1_Substituent N1-linkage N1_alpha_H α-H C7a C7a N1_alpha_H->C7a 2-3 bond correlation N1_alpha_H_NOESY α-H H7 H7 N1_alpha_H_NOESY->H7 through-space N2_Indazole Indazole Core N2_Substituent Substituent (α-protons) N2_Indazole->N2_Substituent N2-linkage N2_alpha_H α-H C3 C3 N2_alpha_H->C3 2-3 bond correlation N2_alpha_H_NOESY α-H H3_NOESY H3 N2_alpha_H_NOESY->H3_NOESY through-space H7_NOESY H7 N2_alpha_H_NOESY->H7_NOESY through-space G start Synthesized Indazole Derivative purification Purification (e.g., Chromatography) start->purification nmr_acq NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC, NOESY) purification->nmr_acq oneD_analysis 1D NMR Analysis (Chemical Shifts, Multiplicities, Integration) nmr_acq->oneD_analysis cosy_analysis COSY Analysis (Identify Spin Systems) oneD_analysis->cosy_analysis hsqc_analysis HSQC Analysis (Assign Directly Bonded C-H) cosy_analysis->hsqc_analysis hmbc_noesy_analysis HMBC & NOESY Analysis (Determine N1/N2 Isomer & Long-Range Connectivity) hsqc_analysis->hmbc_noesy_analysis structure_elucidation Complete Structure Elucidation hmbc_noesy_analysis->structure_elucidation

Figure 2: A systematic workflow for the structural elucidation of substituted 2H-indazoles using NMR.

Conclusion

The structural characterization of substituted 2H-indazoles is a critical task in many areas of chemical research. While 1D NMR provides a valuable initial assessment, a comprehensive analysis employing a suite of 2D NMR experiments is the gold standard for unambiguous structure elucidation. By systematically analyzing COSY, HSQC, HMBC, and NOESY data, researchers can confidently determine not only the substitution pattern on the indazole core but also definitively distinguish between N1 and N2 isomers. This guide provides a robust framework and practical insights to empower scientists in their interpretation of NMR spectra for this important class of heterocyclic compounds.

References

  • Elguero, J., Fruchier, A., & Jacquier, R. (1966). Recherches dans la série des azoles. V. Étude RMN dans la série de l'indazole. Bulletin de la Société Chimique de France, 2075-2084.
  • Silva, A. M. S., et al. (2007). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Molecules, 12(11), 2455-2466. [Link]

  • Begtrup, M., et al. (1995). ¹³C NMR of indazoles. Magnetic Resonance in Chemistry, 33(9), 717-753.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 226. [Link]

  • Li, J., et al. (2020). Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Organic & Biomolecular Chemistry, 18(3), 433-437. [Link]

Sources

Mass Spectrometric Analysis of 3-Iodo-2-methyl-2H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Substituted Indazoles

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds, including anti-inflammatory, analgesic, and anti-cancer agents.[1][2] The strategic placement of substituents, such as the methyl group and the iodine atom in 3-iodo-2-methyl-2H-indazole (CAS: 49572-64-7), is a key strategy for modulating a molecule's physicochemical properties and biological activity.[1] As such, the precise and unambiguous structural confirmation of these molecules is paramount during synthesis, process development, and metabolic studies.

Mass spectrometry (MS) stands as an indispensable tool for this purpose, providing definitive molecular weight information and rich structural data through controlled fragmentation. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the mass spectrometric analysis of this compound. We will explore the causal relationships behind methodological choices, from sample introduction and ionization to the interpretation of complex fragmentation patterns, ensuring a robust and self-validating analytical approach.

Core Physicochemical Properties & Analytical Strategy

Before delving into specific methodologies, understanding the core properties of the analyte is crucial for strategic method development.

PropertyValueAnalytical Implication
Molecular Formula C₈H₇IN₂---
Molecular Weight 258.06 g/mol The target mass for identifying the molecular ion.
Structure Fused aromatic N-heterocycleThe stable ring system suggests a prominent molecular ion peak, especially in EI-MS.
Substituents Iodo (-I), Methyl (-CH₃)These groups represent predictable sites for fragmentation. The C-I bond is relatively weak.[3]
Isotopes Iodine is monoisotopic (¹²⁷I)Simplifies the mass spectrum, as no M+2 isotopic pattern from the halogen is expected.[3]

The presence of the stable indazole core coupled with the volatile nature of the methyl and iodo substituents makes this compound amenable to analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between them depends entirely on the analytical objective, sample matrix, and required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Structural Elucidation

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing highly detailed structural information through reproducible fragmentation patterns.[4][5] It is often considered the "gold standard" for the definitive identification of small molecules.[4]

The Rationale for GC-MS

The choice to use GC-MS is predicated on the assumption that this compound possesses sufficient volatility and thermal stability to traverse the heated GC system without degradation. The primary advantage is the use of Electron Ionization (EI), a high-energy process that induces extensive and predictable fragmentation, creating a unique "fingerprint" mass spectrum for the compound.[6][7] This fingerprint is invaluable for structural confirmation and for searching against spectral libraries like the EPA/NIH database.[8]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane. Serially dilute to a final concentration of approximately 1-10 µg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1) at 250 °C. The high temperature ensures rapid volatilization.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or mid-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl polysiloxane column (e.g., DB-5ms, HP-5ms). This stationary phase separates compounds primarily based on boiling point.[4]

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This gradient ensures good peak shape and separation from any potential impurities.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy ensures reproducible fragmentation comparable to library spectra.[7]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-350. This range covers the expected fragments and the molecular ion.

Predicted Electron Ionization (EI) Fragmentation Pathway

Upon entering the EI source, the molecule is bombarded with high-energy electrons, ejecting an electron to form a radical cation (M⁺•) at m/z 258. This molecular ion is an odd-electron species and contains significant excess energy, leading to rapid fragmentation. The primary fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments.

The most probable fragmentation cascade is initiated by the cleavage of the weak carbon-iodine bond.

EI_Fragmentation M C₈H₇IN₂⁺• m/z 258 (Molecular Ion) F1 C₈H₇N₂⁺ m/z 131 M->F1 - I• (127 u) F3 C₇H₇IN⁺• m/z 244 M->F3 - N• (14 u) - Rearrangement F2 C₇H₄N₂⁺• m/z 116 F1->F2 - CH₃• (15 u) F4 C₆H₄N⁺ m/z 90 F2->F4 - C₂H₂ (26 u)

Caption: Predicted EI fragmentation of this compound.

  • Loss of Iodine Radical (m/z 258 → m/z 131): The C-I bond is the most labile, and its homolytic cleavage is a highly favored pathway. This results in the loss of an iodine radical (I•, 127 u) to generate the stable 2-methyl-2H-indazolyl cation at m/z 131 .[3] This is very likely to be the base peak .

  • Loss of Methyl Radical (m/z 131 → m/z 116): The resulting m/z 131 fragment can then lose a methyl radical (CH₃•) to form an indazole radical cation at m/z 116 .

  • Ring Fragmentation: Further fragmentation of the heterocyclic ring system is common, often involving the loss of neutral molecules like hydrogen cyanide (HCN, 27 u) or acetylene (C₂H₂, 26 u), leading to smaller fragment ions such as m/z 90.[9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Approach for Complex Samples

LC-MS is the method of choice when dealing with less volatile compounds, thermally labile molecules, or when analyzing samples in complex biological or chemical matrices.[11] It utilizes "soft" ionization techniques that typically preserve the molecular species.

The Rationale for LC-MS

The primary driver for using LC-MS is the ability to analyze the compound without requiring high volatility. Electrospray Ionization (ESI) is a very gentle process that typically generates protonated molecules, [M+H]⁺, providing unambiguous confirmation of the molecular weight.[12][13] This is particularly useful for quantitative studies or when analyzing crude reaction mixtures. Furthermore, tandem mass spectrometry (MS/MS) on the selected [M+H]⁺ ion can provide structural information through Collision-Induced Dissociation (CID).

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Serially dilute with the initial mobile phase composition to a final concentration of 10-100 ng/mL.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a standard choice for retaining moderately polar compounds.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): Flow at 600 L/hr at 350 °C.

    • MS¹ Scan: Scan from m/z 100-400 to identify the [M+H]⁺ ion at m/z 259 .

    • MS² (CID): Isolate the precursor ion at m/z 259 and apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

Predicted ESI-MS/MS Fragmentation Pathway

In positive mode ESI, the molecule will readily accept a proton, likely on one of the nitrogen atoms, to form the even-electron [M+H]⁺ ion at m/z 259. The fragmentation of this ion via CID will proceed through the loss of stable, neutral molecules.

A critical consideration in ESI is the potential for in-source or CID-induced deiodination, especially when using mobile phase additives like formic acid.[14][15] This reaction can lead to a deiodinated species, which may complicate spectral interpretation.

ESI_Fragmentation M [C₈H₇IN₂ + H]⁺ m/z 259 (Precursor Ion) F1 [C₈H₇N₂]⁺ m/z 131 M->F1 - HI (128 u) F3 [C₈H₈N₂]⁺• m/z 132 (Deiodination Product) M->F3 - I• (127 u) (In-source/CID) F2 [C₇H₅N₂]⁺ m/z 117 F1->F2 - CH₄ (16 u)

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

  • Loss of Hydrogen Iodide (m/z 259 → m/z 131): The most likely fragmentation pathway for the protonated molecule is the elimination of a neutral hydrogen iodide (HI) molecule, yielding the same cation at m/z 131 as seen in the EI spectrum.

  • Loss of Methane (m/z 131 → m/z 117): Subsequent fragmentation of the m/z 131 ion could involve the loss of a neutral methane (CH₄) molecule through rearrangement, producing a fragment at m/z 117 .

  • Deiodination Artifact (m/z 259 → m/z 132): It is crucial to be aware of the potential for a deiodination reaction, where the iodine is replaced by a hydrogen atom from the solvent or additive, which would yield a signal corresponding to protonated 2-methyl-2H-indazole at m/z 132.[14] The intensity of this artifact is often dependent on source conditions like capillary voltage.

Data Interpretation: A Comparative Summary

The data obtained from GC-MS and LC-MS provides complementary information.

FeatureGC-MS (EI)LC-MS/MS (ESI)Causality & Insight
Molecular Ion M⁺• at m/z 258. May be weak.[M+H]⁺ at m/z 259. Usually strong.EI is high-energy, causing fragmentation. ESI is a soft technique, preserving the molecular ion.
Base Peak Likely m/z 131 ([M-I]⁺)Likely m/z 131 ([M+H-HI]⁺)The lability of the C-I bond dominates the fragmentation cascade in both ionization modes.
Primary Use Definitive structural identification via fingerprinting.Molecular weight confirmation and quantification in complex mixtures.The reproducible nature of EI is ideal for library matching; the sensitivity and soft ionization of ESI excel at trace analysis.
Key Artifact Thermal degradation (if any).In-source deiodination (m/z 132).High temperatures in the GC inlet can degrade sensitive molecules. Acidic mobile phases in LC can promote dehalogenation.[14]

Conclusion and Best Practices

The mass spectrometric analysis of this compound is robustly achievable with both GC-MS and LC-MS platforms.

  • For unambiguous structural confirmation of a purified standard, GC-MS with Electron Ionization is the superior choice. Its detailed and reproducible fragmentation pattern provides a high-confidence fingerprint of the molecule.

  • For quantitative analysis , reaction monitoring, or the analysis of this compound in complex matrices (e.g., biological fluids), LC-MS/MS with Electrospray Ionization is recommended due to its high sensitivity, specificity (via MRM), and applicability to non-volatile samples.

As a senior scientist, my primary recommendation is to leverage both techniques for a comprehensive characterization. Use LC-MS to confirm the molecular weight and purity, and GC-MS to provide the definitive structural fingerprint. This orthogonal approach ensures the highest degree of analytical confidence, a non-negotiable standard in research and drug development.

References

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A Technical Guide to the High-Resolution Mass Spectrometry Analysis of 3-iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the high-resolution mass spectrometry (HRMS) data for the synthetic compound 3-iodo-2-methyl-2H-indazole. As a crucial tool in modern drug discovery and development, HRMS offers unparalleled accuracy in mass determination, enabling precise elemental composition analysis and structural elucidation.[1][2] This document will delve into the theoretical underpinnings of the HRMS data for this specific molecule, provide a robust experimental protocol for data acquisition, and explore potential fragmentation pathways to aid in its comprehensive characterization.

The Significance of HRMS in Compound Characterization

In the realm of medicinal chemistry, the unambiguous identification and characterization of novel chemical entities are paramount. High-resolution mass spectrometry serves as a cornerstone of this process by providing a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm).[3] This level of precision allows for the confident determination of the elemental formula of a compound, a critical step in verifying its identity and purity.[1] For a halogenated heterocyclic compound such as this compound, HRMS is indispensable for confirming the presence of the iodine atom through its distinct monoisotopic mass and characteristic isotopic signature.

Theoretical HRMS Data for this compound

The molecular formula for this compound is C₈H₇IN₂.[4] Based on this, we can calculate the theoretical exact masses for the molecular ion ([M]⁺•) and the protonated molecule ([M+H]⁺), which are commonly observed in different ionization techniques. The exact mass is determined by summing the masses of the most abundant isotopes of the constituent atoms.[5]

Table 1: Calculated Theoretical HRMS Data for C₈H₇IN₂

SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
Molecular Ion [M]⁺•C₈H₇¹²⁷I¹⁴N₂257.9654
Protonated Molecule [M+H]⁺C₈H₈¹²⁷I¹⁴N₂258.9732
M+1 Isotope Peak ([M+H]⁺)¹³CC₇H₈¹²⁷I¹⁴N₂259.9766
M+2 Isotope Peak ([M+H]⁺)C₈H₈¹²⁷I¹⁵N¹⁴N259.9703

Note: Calculations are based on the monoisotopic masses of the most abundant isotopes: C = 12.000000, H = 1.007825, I = 126.904473, N = 14.003074.

The presence of iodine, which is monoisotopic, simplifies the isotopic pattern compared to compounds containing chlorine or bromine.[6] The most significant isotopic contribution after the monoisotopic peak will be from the natural abundance of ¹³C (approximately 1.1%).[7]

Experimental Protocol for HRMS Data Acquisition

This section outlines a detailed, step-by-step methodology for acquiring high-resolution mass spectrometry data for this compound. The choice of an Orbitrap or Time-of-Flight (TOF) mass analyzer is recommended for their high resolving power and mass accuracy.[1]

Step 1: Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution with a concentration range of 1-10 µg/mL by diluting the stock solution with the appropriate solvent. The final concentration should be optimized based on the sensitivity of the mass spectrometer.

  • Solvent Considerations: The choice of solvent is critical. It should be volatile and compatible with the chosen ionization method. For electrospray ionization (ESI), adding a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.[8]

Step 2: Mass Spectrometer Calibration

Before sample analysis, it is imperative to calibrate the mass spectrometer. This is achieved by infusing a standard calibration solution with known masses across a wide m/z range. This ensures the high mass accuracy required for HRMS analysis.

Step 3: Method Development and Data Acquisition

The following is a logical workflow for the analysis:

Caption: Workflow for HRMS analysis of this compound.

Instrumentation Parameters (Example for ESI-Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is recommended to observe the protonated molecule [M+H]⁺.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Range: m/z 100-500

  • Resolution: >70,000 FWHM (Full Width at Half Maximum)

  • AGC Target: 1e6

  • Maximum Injection Time: 100 ms

For fragmentation analysis (MS/MS), the precursor ion corresponding to the [M+H]⁺ of this compound (m/z 258.9732) would be isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Potential Fragmentation Pathways

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion or protonated molecule will undergo fragmentation. Key fragmentation pathways could include:

  • Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass loss of approximately 15 Da.

  • Loss of an iodine radical (•I): This would lead to a significant mass loss of approximately 127 Da.

  • Cleavage of the indazole ring: The bicyclic ring system can undergo characteristic cleavages, although these are often complex.

The following diagram illustrates these potential fragmentation pathways:

Fragmentation_Pathways M [C₈H₇IN₂]⁺• m/z = 257.9654 F1 [C₇H₄IN₂]⁺ m/z = 242.9498 M->F1 - •CH₃ F2 [C₈H₇N₂]⁺ m/z = 131.0609 M->F2 - •I F3 Further Ring Fragments F1->F3 F2->F3

Caption: Proposed fragmentation pathways for this compound.

Data Analysis and Interpretation

The acquired high-resolution mass spectrum should be processed using appropriate software. The primary goals of the analysis are:

  • Confirmation of Elemental Composition: The measured mass of the molecular ion or protonated molecule should be compared to the theoretical exact mass. A mass accuracy of less than 5 ppm provides strong evidence for the proposed elemental formula.

  • Isotopic Pattern Matching: The observed isotopic distribution should be compared to the theoretical pattern for C₈H₇IN₂.

  • Structural Elucidation from Fragmentation: The masses of the fragment ions observed in the MS/MS spectrum can be used to piece together the structure of the molecule and confirm the connectivity of the atoms.

Conclusion

High-resolution mass spectrometry is an indispensable technique for the definitive characterization of this compound. By combining theoretical calculations of exact mass and isotopic patterns with a robust experimental protocol, researchers can confidently verify the elemental composition and gain insights into the structure of this molecule. The proposed fragmentation pathways provide a framework for interpreting MS/MS data, further solidifying the structural assignment. This guide serves as a comprehensive resource for scientists and professionals in drug development, enabling the accurate and reliable analysis of this and similar novel chemical entities.

References

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Topic: X-ray Crystal Structure of 2-methyl-2H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Architectural Blueprint of Drug Discovery

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, a recurring motif in a multitude of pharmacologically active agents. From the anti-cancer drug Pazopanib to the antiemetic Granisetron, the indazole core is a testament to nature's efficiency in molecular design. Among its isomers, the 2H-indazole tautomer, while often the less thermodynamically stable form, presents a unique vector for substitution, offering a distinct profile for interacting with biological targets.

Understanding the precise three-dimensional architecture of these molecules is not merely an academic exercise; it is the cornerstone of rational drug design. Single-crystal X-ray diffraction (SC-XRD) provides an unparalleled, high-resolution glimpse into this molecular world, revealing the exact arrangement of atoms, the subtle nuances of bond lengths and angles, and the intricate network of intermolecular forces that govern a molecule's behavior in the solid state. This guide serves as a technical deep-dive into the process of elucidating the crystal structure of 2-methyl-2H-indazole derivatives, from chemical synthesis to final structural analysis, providing the field-proven insights necessary to leverage this data in drug development.

The Synthetic Foundation: Crafting the Molecular Target

The journey to a crystal structure begins with the synthesis of the target molecule. The regioselective synthesis of 2H-indazoles, as opposed to their 1H counterparts, is a significant challenge that requires careful methodological consideration. The choice of synthetic route is dictated by the desired substitution pattern and the commercial availability of starting materials.

Key Synthetic Strategies

A prevalent and effective method for generating 2-alkyl-2H-indazoles is the direct alkylation of an existing indazole core. For instance, the synthesis of 2-Methyl-6-nitro-2H-indazole, an intermediate for the antitumor agent Pazopanib, is achieved through the methylation of 6-nitro-1H-indazole using dimethyl sulfate.

Another powerful approach is the reductive cyclization of a precursor molecule. The synthesis of 2-(4-Methylphenyl)-2H-indazole, for example, can be accomplished by the reaction of 4-methyl-N-(2-nitrobenzyl)aniline with tin(II) chloride dihydrate, which facilitates the crucial N-N bond formation and cyclization.

Experimental Protocol: Synthesis of 2-Methyl-6-nitro-2H-indazole
  • Rationale: This protocol exemplifies a direct methylation approach. The choice of dimethyl sulfate as the methylating agent is based on its high reactivity. Dichloromethane serves as a suitable solvent, and the addition of dimethyl sulfoxide can facilitate the reaction. A mild base wash is necessary to neutralize any acidic byproducts.

  • Procedure:

    • Dissolve 6-Nitro-1H-indazole (2 g) in dichloromethane (30 ml).

    • Introduce dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml) to the solution.

    • Heat the mixture to reflux and maintain for 12 hours.

    • After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution (10 ml).

    • Extract the aqueous layer with dichloromethane (20 ml).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the product.

From Powder to Gem: The Art and Science of Crystallization

A high-quality single crystal is the single most critical requirement for a successful SC-XRD experiment. The process of growing a crystal involves transitioning a molecule from a disordered state (in solution) to a highly ordered, three-dimensional lattice.

The Principle of Slow Evaporation

The most common and often successful method for obtaining X-ray quality crystals of small organic molecules is slow evaporation.

  • Causality: The goal is to allow molecules the time to self-assemble into a thermodynamically stable, repeating lattice. Rapid precipitation traps solvent and introduces defects, leading to poorly diffracting or unusable crystals. By slowly increasing the concentration of the solute past its saturation point via solvent evaporation, individual molecules can sample various orientations before locking into the lowest energy position within the growing crystal lattice.

  • Practical Execution: A solution of the purified compound (e.g., 2-methyl-6-nitro-2H-indazole in dichloromethane or 2-(4-methylphenyl)-2H-indazole in ethanol) is prepared in a clean vial. The vial is loosely capped or covered with parafilm perforated with a few pinholes. This setup is then left undisturbed in a vibration-free environment for several days to weeks.

The X-ray Interrogation: Workflow for Structure Elucidation

Once a suitable crystal is obtained, the process of determining its structure via SC-XRD can begin. This is a multi-step process that translates the diffraction pattern of X-rays scattered by the crystal's electron clouds into a 3D atomic model.

SC_XRD_Workflow cluster_synthesis Chemical Synthesis & Crystallization cluster_data Data Collection cluster_structure Structure Solution & Refinement cluster_output Final Output synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization mount Mount Crystal on Diffractometer crystallization->mount data_coll Collect Diffraction Data (e.g., Bruker SMART CCD) mount->data_coll reduction Data Reduction (Cell Parameter Determination) data_coll->reduction solution Structure Solution (Direct Methods - SHELXS) reduction->solution refinement Structure Refinement (Least-Squares - SHELXL) solution->refinement validation Validation & Analysis refinement->validation cif Generate CIF File validation->cif report Final Report & Visualization cif->report

Figure 1: Standard workflow for single-crystal X-ray diffraction analysis.

Self-Validating Protocol: From Diffraction to Final Model
  • Data Collection: The mounted crystal is cooled (e.g., to 113 K) to minimize thermal vibrations and placed in a monochromatic X-ray beam.[1][2] As the crystal is rotated, a series of diffraction images are collected on a detector (e.g., a CCD area detector).

  • Data Reduction: The collected images are processed to determine the unit cell dimensions, crystal system (e.g., monoclinic), and space group. The intensities of thousands of individual reflections are integrated.

  • Structure Solution: The "phase problem" is the primary hurdle in crystallography. For small molecules like indazole derivatives, direct methods are highly effective. Software like SHELXS uses statistical relationships between reflection intensities to derive initial phase estimates, which are then used to calculate an initial electron density map.

  • Structure Refinement: The initial atomic model derived from the electron density map is refined against the experimental data. This is an iterative process using least-squares algorithms (e.g., in SHELXL) where atomic positions and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions.[1]

  • Validation: The final model is validated for geometric sensibility (bond lengths, angles) and the quality of the fit to the data, often expressed by an R-factor (a lower R-factor indicates a better fit). The final output is a Crystallographic Information File (CIF), a standard format for archiving and sharing structural data.[1][2]

Structural Analysis: Case Studies of 2-methyl-2H-indazole Derivatives

The true value of a crystal structure lies in its detailed analysis. By examining specific examples, we can extract key insights relevant to drug design.

Quantitative Data Summary

The table below summarizes the key crystallographic parameters for two representative 2-methyl-2H-indazole derivatives, allowing for direct comparison.

Parameter2-Methyl-6-nitro-2H-indazole[1][2]2-(4-Methylphenyl)-2H-indazole
Chemical FormulaC₈H₇N₃O₂C₁₄H₁₂N₂
Molecular Weight ( g/mol )177.17208.26
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)3.79312.539
b (Å)12.2006.029
c (Å)16.67514.401
β (°)95.72293.636
Volume (ų)767.71086.4
Z (Molecules/Unit Cell)44
Final R-factor0.0350.049
Key Structural Insights
  • Planarity of the Indazole Core: In both derivatives, the bicyclic indazole ring system is nearly perfectly planar.[1] This planarity is crucial as it facilitates π-π stacking interactions, which are often vital for binding within the active sites of proteins and enzymes. For 2-methyl-6-nitro-2H-indazole, the maximum deviation from the plane is a mere 0.0118 Å.[2]

  • Conformational Flexibility: A key difference emerges when a flexible substituent is present. In 2-(4-methylphenyl)-2H-indazole, the attached p-tolyl ring is significantly twisted with respect to the indazole core, with a dihedral angle of 46.26°. This information is invaluable for drug designers, as it defines the conformational space the molecule can occupy and suggests that steric hindrance could be a factor in receptor binding.

  • Intermolecular Interactions: The crystal packing of 2-methyl-6-nitro-2H-indazole is stabilized by weak C-H···N and C-H···O hydrogen bonds.[1][2] While weak, these interactions are directional and specific. In a biological context, they can contribute significantly to the binding affinity and selectivity of a ligand for its target. Understanding this hydrogen bonding potential is a key aspect of lead optimization.

Figure 2: Simplified connectivity of 2-Methyl-6-nitro-2H-indazole.

Application in Drug Development: From Structure to Strategy

The ultimate goal of this structural work is to accelerate drug discovery. The indazole scaffold is a component of numerous compounds with diverse biological activities, including antiprotozoal, antimicrobial, and anti-inflammatory properties.

  • Structure-Activity Relationship (SAR): A crystal structure provides a definitive 3D map. By comparing the structures of active and inactive derivatives, researchers can deduce which functional groups, in which specific spatial orientations, are responsible for biological activity. For example, the twist angle of the phenyl ring in 2-phenyl-2H-indazole derivatives can be correlated with their antiprotozoal activity.

  • Rational Drug Design: With a high-resolution structure of a lead compound in hand, computational chemists can model its interaction with a target protein. The planarity, hydrogen bonding potential, and conformational flexibility revealed by crystallography are critical parameters for these models. This allows for the in silico design of new derivatives with improved potency and selectivity, focusing synthetic efforts on compounds with the highest probability of success.

Conclusion

The elucidation of the X-ray crystal structure of 2-methyl-2H-indazole derivatives is a powerful interplay of organic synthesis, physical chemistry, and data analysis. It provides an unambiguous blueprint of the molecule's solid-state conformation and intermolecular interactions. For researchers in drug development, this information is not an endpoint but a critical starting point—a roadmap for understanding structure-activity relationships, optimizing lead compounds, and ultimately, designing more effective and selective medicines.

References

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A Technical Guide to the Quantum Chemical Analysis of 2H-Indazole Stability for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The biological activity of these compounds is intrinsically linked to their tautomeric forms, primarily the 1H- and 2H-indazoles.[2] While the 1H-tautomer is generally considered the more stable, the 2H-form plays a crucial role in the synthesis of many pharmaceuticals and can be stabilized under certain conditions.[3][4] This guide provides a comprehensive technical overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the relative stability of 2H-indazole. We will explore the theoretical underpinnings, present a detailed computational workflow, and discuss the interpretation of the results in the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of indazole-based therapeutics.

Introduction: The Significance of Indazole Tautomerism in Medicinal Chemistry

The indazole scaffold, a bicyclic heteroaromatic system, is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[5] The tautomeric equilibrium between 1H- and 2H-indazole is a critical determinant of their physicochemical properties, reactivity, and ultimately, their interaction with biological targets.[1] While thermodynamic calculations consistently show 1H-indazole to be the predominant and more stable form, the 2H-tautomer is not merely a fleeting intermediate.[2][6] Its presence and stability can be significantly influenced by substitution patterns, solvent effects, and intermolecular interactions such as hydrogen bonding and dimerization.[4][7]

For instance, certain substituents can shift the tautomeric equilibrium, and in some cases, the 2H-tautomer can even become the more stable form.[8] Furthermore, the formation of centrosymmetric dimers has been shown through DFT calculations to be a key factor in the high stability of the 2H-form in solution.[4][9] Understanding and predicting the stability of the 2H-indazole tautomer is therefore paramount for the design of novel drug candidates with optimized properties. Quantum chemical calculations offer a powerful in-silico approach to investigate these subtle energetic differences with high accuracy.

Tautomers cluster_factors Influencing Factors 1H-Indazole 1H-Indazole 2H-Indazole 2H-Indazole 1H-Indazole->2H-Indazole Tautomerization Substituents Substituents Substituents->1H-Indazole Substituents->2H-Indazole Solvent Solvent Solvent->1H-Indazole Solvent->2H-Indazole Dimerization Dimerization Dimerization->2H-Indazole

Caption: Tautomeric equilibrium of indazole and key influencing factors.

Theoretical Foundations of Quantum Chemical Calculations

At the heart of this investigation lies the application of quantum mechanics to predict molecular properties. For systems like indazole, Density Functional Theory (DFT) has emerged as the workhorse method due to its excellent balance of computational cost and accuracy.[10]

2.1. Density Functional Theory (DFT)

DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This is a more computationally tractable approach than solving the Schrödinger equation for the many-electron wavefunction. The accuracy of a DFT calculation is primarily dependent on the choice of the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons.

2.2. Choice of Functionals and Basis Sets

For studying nitrogen-containing heterocycles like indazole, the B3LYP functional has been widely used and has demonstrated good performance in predicting geometries and relative energies.[11][12] This hybrid functional incorporates a portion of the exact exchange from Hartree-Fock theory, which improves its accuracy.

The basis set is a set of mathematical functions used to describe the atomic orbitals. A larger and more flexible basis set will provide a more accurate description of the electron distribution, but at a higher computational cost. For calculations on indazole tautomers, Pople-style basis sets such as 6-31G* or the more extensive 6-311++G(d,p) are commonly employed.[11][12] The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the non-covalent interactions and the electron distribution in lone pairs and pi systems, which are central to the chemistry of indazoles.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a robust and validated workflow for the quantum chemical analysis of 2H-indazole stability.

3.1. Software and Hardware

A variety of quantum chemistry software packages can be used for these calculations, such as Gaussian, ORCA, or Spartan. These calculations are typically performed on multi-core workstations or high-performance computing (HPC) clusters.

3.2. Step-by-Step Methodology

  • Structure Preparation:

    • Construct the 3D structures of both 1H- and 2H-indazole using a molecular modeling program.

    • Ensure correct atom connectivity and initial geometries.

  • Geometry Optimization:

    • Perform a full geometry optimization for each tautomer.

    • Rationale: This step locates the minimum energy structure on the potential energy surface.

    • Method: DFT with the B3LYP functional and the 6-311++G(d,p) basis set is a reliable choice.[12]

  • Frequency Analysis:

    • Conduct a frequency calculation on the optimized geometries.

    • Rationale: This confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides thermodynamic data such as zero-point vibrational energy (ZPVE), thermal energy, and entropy.[6]

  • Single-Point Energy Calculation (Optional but Recommended):

    • For higher accuracy, perform a single-point energy calculation on the B3LYP-optimized geometries using a more sophisticated method, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)).[9][10]

    • Rationale: This can provide a more accurate electronic energy, which is the dominant component of the total energy.

  • Solvation Effects:

    • To model the system in a specific solvent, employ an implicit solvation model like the Polarizable Continuum Model (PCM).[13]

    • Rationale: Solvation can significantly impact the relative stability of tautomers, especially for polar molecules like indazoles.[11]

  • Analysis of Results:

    • Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the 1H- and 2H-tautomers.

    • The Gibbs free energy (ΔG) is the most relevant quantity for determining the relative stability at a given temperature, as it includes both enthalpic and entropic contributions.

Workflow cluster_input Input cluster_calc Quantum Chemical Calculations cluster_output Output & Analysis 1H-Indazole_Structure 1H-Indazole Structure Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) 1H-Indazole_Structure->Geometry_Optimization 2H-Indazole_Structure 2H-Indazole Structure 2H-Indazole_Structure->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Solvation_Model Solvation Model (PCM) Frequency_Analysis->Solvation_Model Relative_Energies Relative Energies (ΔE, ΔH, ΔG) Solvation_Model->Relative_Energies Thermodynamic_Stability Thermodynamic Stability Relative_Energies->Thermodynamic_Stability

Caption: Computational workflow for determining 2H-indazole stability.

Data Presentation and Interpretation

The results of the quantum chemical calculations should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Calculated Relative Energies of 2H-Indazole with Respect to 1H-Indazole

Level of TheorySolventΔE (kcal/mol)ΔH (298 K) (kcal/mol)ΔG (298 K) (kcal/mol)
B3LYP/6-311++G(d,p)Gas Phase5.3[8]5.15.0
MP2/6-31G**Gas Phase3.6[6]3.9[4]4.1[4]
B3LYP/6-311++G(d,p)Water (PCM)3.8[11]3.63.5
B3LYP/6-311++G(d,p)DMSO (PCM)4.24.03.9

Note: The values presented are illustrative and based on literature data. Actual results will vary depending on the specific computational parameters used.

Interpretation of Results:

  • A positive ΔG value for the 2H-tautomer indicates that it is less stable than the 1H-tautomer. The magnitude of ΔG corresponds to the equilibrium constant between the two forms.

  • The difference between the gas phase and solvated results highlights the importance of considering the solvent environment. In the example above, water as a solvent slightly reduces the energy difference, suggesting a minor stabilization of the more polar 2H-tautomer.

  • These computational results provide a quantitative measure of the inherent stability of the 2H-indazole, which can be correlated with experimental observations and used to guide the synthesis and development of new indazole-based drugs.

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful and predictive framework for understanding the tautomeric stability of 2H-indazole. By following a systematic and well-validated computational protocol, researchers can gain valuable insights into the factors that govern the equilibrium between 1H- and 2H-indazoles. This knowledge is instrumental in the rational design of novel drug candidates with tailored properties, ultimately accelerating the drug discovery and development process. The ability to computationally screen and prioritize substituted indazoles based on the predicted stability of their tautomers can save significant time and resources in the laboratory.

References

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. (2019). The Journal of Organic Chemistry. Available at: [Link]

  • Theoretical Study on Reaction Mechanism of Tautomerization of Indazole and 3-halogeno-indazole. (2006). Chinese Journal of Chemical Physics. Available at: [Link]

  • Theoretical estimation of the annular tautomerism of indazoles. (2005). Journal of Physical Organic Chemistry. Available at: [Link]

  • The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. (2023). ResearchGate. Available at: [Link]

  • The structures of tautomers of indazole, as well as 1H-indazole-derived pharmaceuticals. (2022). ResearchGate. Available at: [Link]

  • Theoretically Designed Conversion of 2H-Indazole Tautomers into Benzimidazoles. (2019). ResearchGate. Available at: [Link]

  • The p-block challenge: assessing quantum chemistry methods for inorganic heterocycle dimerizations. (2024). RSC Publishing. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2018). Molecules. Available at: [Link]

  • Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer). (2021). ResearchGate. Available at: [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research. Available at: [Link]

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. (2019). The Journal of Organic Chemistry. Available at: [Link]

  • Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. (2008). Journal of the American Chemical Society. Available at: [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). Angewandte Chemie. Available at: [Link]

  • Synthesis and molecular docking of novel indazole derivatives with DFT studies. (2024). Scientific Reports. Available at: [Link]

  • Structure of 1H-and 2H-indazoles. (2006). ResearchGate. Available at: [Link]

  • Density functional theory (DFT) studies on the tautomeric equilibrium of cyanuric acid in gas phase and different solvents. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). Molecules. Available at: [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. (2021). ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Storage and Handling of 3-iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of 3-iodo-2-methyl-2H-indazole, a key building block in contemporary medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes technical data with practical, field-proven insights to ensure both the integrity of the compound and the safety of laboratory personnel. The indazole scaffold is a privileged structure in numerous biologically active compounds, and its functionalization, often via the versatile iodo-group, is a critical step in the synthesis of novel therapeutic agents.[1][2]

Physicochemical Properties and Structural Characterization

Understanding the fundamental physicochemical properties of this compound is paramount for its appropriate handling and use in synthetic applications. While specific experimental data for this exact molecule is not extensively published, we can infer its properties from closely related analogs and general principles of organic chemistry.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyValue (Estimated for this compound)Data from Related CompoundsSource
Molecular Formula C₈H₇IN₂C₈H₇IN₂ (3-Iodo-7-methyl-1H-indazole)[3]
Molecular Weight 258.06 g/mol 258.06 g/mol (3-Iodo-7-methyl-1H-indazole)[3]
Appearance Likely a solid (pale yellow to brown)Light Yellow Solid ((E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole)[4]
Melting Point Not available158–159 °C (5-Fluoro-3-iodo-1H-indazole)[5]
Solubility Expected to be soluble in common organic solvents (DMF, DMSO, Dioxane)Soluble in DMF for reaction purposes[5][6]
Stability Stable under recommended storage conditions; sensitive to light and strong oxidizing agents.Stable under normal conditions.[7]

The structure of this compound features a bicyclic aromatic system with an iodine atom at the 3-position and a methyl group on one of the pyrazole nitrogens. The position of the methyl group at N-2 is a key isomeric feature.

Caption: Chemical structure of this compound.

Recommended Storage Procedures

The long-term stability and purity of this compound are contingent upon strict adherence to appropriate storage conditions. The causality behind these recommendations is rooted in preventing degradation pathways common to aryl iodides and nitrogen-containing heterocycles.

  • Temperature: Store in a cool and dark place.[8] For long-term storage, refrigeration at 2-8°C is advisable.[4] This minimizes the rate of potential decomposition reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[9] This is crucial to prevent oxidation and reactions with atmospheric moisture.

  • Container: Keep the container tightly closed and upright in a dry, well-ventilated place.[7][8][10] This prevents contamination and degradation from moisture and air.

  • Incompatibilities: Store away from strong oxidizing agents.[7][8] Aryl iodides can react with strong oxidizers, leading to decomposition.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards associated with iodo-organic compounds and heterocyclic amines, a stringent safety protocol is mandatory.

Hazard Identification:

  • Causes skin irritation (H315).[8][11]

  • Causes serious eye irritation (H319).[8][11]

  • May cause respiratory irritation (H335).[11]

  • Harmful if swallowed (H302).[9][11]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[8][12]

  • Hand Protection: Use appropriate protective gloves (e.g., nitrile rubber).[8][12]

  • Skin and Body Protection: Wear impervious clothing and protective boots as needed.[8][12]

  • Respiratory Protection: In case of dust or aerosol formation, use a dust respirator.[8][12]

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[10][12]

  • Avoid the formation and dispersion of dust.[8]

  • Avoid contact with skin, eyes, and clothing.[7][10]

  • Wash hands and face thoroughly after handling.[8][10]

  • Do not eat, drink, or smoke in the handling area.[10][12]

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[8][10][12]

Reactivity and Stability Profile

The synthetic utility of this compound is primarily derived from the reactivity of the C-I bond in various cross-coupling reactions. Understanding this reactivity is key to its successful application and also informs its handling and storage requirements.

Key Reactions:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone for forming C-C bonds between this compound and boronic acids or their esters.[5][13][14][15]

  • Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper, provides a route to 3-alkynyl-2-methyl-2H-indazoles.[13][16][17]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with a wide range of amines.[15][18]

The presence of the N-methyl group can influence the reactivity compared to N-H indazoles, potentially avoiding side reactions associated with the acidic proton.[19][20]

G Indazole This compound Suzuki Suzuki-Miyaura Coupling (with R-B(OH)₂) Indazole->Suzuki Sonogashira Sonogashira Coupling (with R-C≡CH) Indazole->Sonogashira Buchwald Buchwald-Hartwig Amination (with R₂NH) Indazole->Buchwald Product_Suzuki 3-Aryl-2-methyl-2H-indazole Suzuki->Product_Suzuki Product_Sonogashira 3-Alkynyl-2-methyl-2H-indazole Sonogashira->Product_Sonogashira Product_Buchwald 3-Amino-2-methyl-2H-indazole Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions of this compound.

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned as a two-step process starting from commercially available 1H-indazole: iodination followed by N-methylation.

G Start 1H-Indazole Step1 Iodination (I₂, KOH, DMF) Start->Step1 Intermediate 3-Iodo-1H-indazole Step1->Intermediate Step2 N-Methylation (CH₃I, Base, Solvent) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-Iodo-1H-indazole (Step 1)

This protocol is adapted from a similar iodination of 1H-indazole.[6][21][22]

  • To a solution of 1H-indazole (1 equivalent) in DMF, add potassium hydroxide (KOH, 2-3 equivalents) and stir at room temperature.

  • Slowly add a solution of iodine (I₂, 1.5-2 equivalents) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite (NaHSO₃) to quench the excess iodine.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-iodo-1H-indazole.

Experimental Protocol: N-Methylation of 3-Iodo-1H-indazole (Step 2)

The regioselectivity of N-methylation can be influenced by the choice of base and solvent, potentially yielding a mixture of N-1 and N-2 methylated products. Conditions should be optimized to favor the desired N-2 isomer.

  • To a solution of 3-iodo-1H-indazole (1 equivalent) in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH).

  • Add methyl iodide (CH₃I, 1.1-1.5 equivalents) to the suspension.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to separate the N-1 and N-2 isomers and isolate this compound.

Conclusion

This compound is a valuable synthetic intermediate whose integrity and safe use are paramount. By understanding its physicochemical properties, adhering to stringent storage and handling protocols, and appreciating its reactivity profile, researchers can effectively and safely leverage this compound in the pursuit of novel chemical entities. The protocols and data presented in this guide are intended to provide a solid foundation for the responsible management of this important chemical building block.

References

  • Vertex AI Search. 3-iodo-2-methyl-6-nitro-2H-indazole.
  • TCI Chemicals.
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  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Fisher Scientific.
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF.
  • PubMed. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation. [Link]

  • BenchChem. comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.
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  • BLD Pharm. 49572-64-7|this compound.
  • Pharmaffiliates. (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
  • Guidechem. 6-IODO-2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID 1086386-13-1 wiki.
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  • Chemistry LibreTexts.
  • Wikipedia. Sonogashira coupling. [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
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  • Institute of Chemistry of Clermont-Ferrand.
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  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes.
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  • PubChem. 2-Methyl-2H-indazole | C8H8N2 | CID 138364. [Link]

  • BenchChem. 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers.
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  • Beilstein Journals. Synthesis and reactivity of azole-based iodazinium salts.
  • Why are 5-Iodo-1H-indazole compounds so popular in the field of medicine and chemistry?.
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stability of 3-iodo-2-methyl-2H-indazole under nitrogen

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of 3-iodo-2-methyl-2H-indazole Under a Nitrogen Atmosphere

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. As with many iodinated aromatic compounds, its stability is a critical parameter that can influence its storage, handling, and utility in synthetic applications. This guide provides a comprehensive overview of the anticipated stability of this compound, particularly when stored under a nitrogen atmosphere. It delves into the potential degradation pathways, recommended handling and storage protocols, and a detailed experimental design for a formal stability assessment. This document is intended to serve as a practical resource for researchers, enabling them to confidently work with and assess the stability of this and similar molecules.

Introduction to this compound

The 2H-indazole scaffold is a prominent structural motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug discovery.[3][4] The introduction of a methyl group at the 2-position and an iodine atom at the 3-position of the indazole ring, as in this compound, provides a key intermediate for further chemical elaboration. The carbon-iodine bond is particularly valuable for its utility in a range of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.[5]

However, the presence of the C-I bond also introduces potential stability concerns. Iodinated aromatic compounds can be susceptible to degradation via various mechanisms, including deiodination and decomposition catalyzed by light, heat, or trace impurities.[6] Understanding and controlling these degradation pathways is paramount to ensuring the integrity and reactivity of the compound. Storing the material under an inert nitrogen atmosphere is a common and effective strategy to mitigate oxidative degradation. This guide will explore the expected stability of this compound under these conditions.

Inherent Chemical Reactivity and Potential Degradation Pathways

While specific stability data for this compound is not extensively reported in the literature, we can infer its potential reactivity based on the known chemistry of the 2H-indazole ring system and aryl iodides.

Potential Degradation Pathways under a Nitrogen Atmosphere:

  • Thermal Decomposition: At elevated temperatures, even in an inert atmosphere, the C-I bond can undergo homolytic cleavage to generate radical species. These highly reactive intermediates can then participate in a variety of secondary reactions, leading to the formation of complex mixtures of byproducts. The 2H-indazole ring itself is generally stable, but the substituents can influence its thermal lability.

  • Photodegradation: Although a nitrogen atmosphere protects against oxidation, it does not prevent light-induced degradation. The C-I bond is known to be photolabile, and exposure to light, particularly UV radiation, can induce its cleavage.[7] This can lead to the formation of elemental iodine (I₂), which may be observed as a yellow or brown discoloration of the material.[6]

  • Reaction with Trace Impurities: Even under a nitrogen atmosphere, trace amounts of water, residual solvents, or acidic/basic impurities can potentially promote degradation. For instance, hydrolysis of the C-I bond, while generally slow for aryl iodides, could be a long-term degradation pathway.

It is important to note that while a nitrogen atmosphere is effective at preventing oxidation, it does not inhibit other potential degradation mechanisms. Therefore, proper storage and handling procedures are crucial.

Recommended Storage and Handling Procedures

To maintain the purity and reactivity of this compound, the following storage and handling procedures are recommended:

ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere such as nitrogen or argon.Prevents oxidative degradation.[8]
Temperature Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended.Reduces the rate of thermal decomposition.[9][10]
Light Protect from light by storing in an amber vial or a light-proof container.Minimizes the risk of photodegradation of the C-I bond.[10][11]
Container Use a well-sealed, clean, and dry glass container.Prevents contamination and moisture ingress.

Handling:

  • When handling the material, work in a glove box or under a positive pressure of nitrogen to minimize exposure to air and moisture.

  • Use clean, dry spatulas and glassware.

  • If the material needs to be transferred, do so in a controlled environment and reseal the container promptly.

Design of a Comprehensive Stability Study

To quantitatively assess the stability of this compound under a nitrogen atmosphere, a formal stability study is recommended. The following protocol outlines a comprehensive approach.

Objective

To determine the intrinsic chemical stability of a representative batch of this compound when stored under a nitrogen atmosphere at various temperature conditions over a defined period.

Experimental Workflow

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analytical Testing cluster_timepoint Time Points prep Weigh samples into amber vials inert Purge with Nitrogen & Seal prep->inert t_ambient 25°C / Ambient Humidity inert->t_ambient Distribute Samples t_accel 40°C / 75% RH (for comparison) inert->t_accel Distribute Samples t_fridge 5°C inert->t_fridge Distribute Samples t0 T=0 hplc HPLC-UV for Purity lcms LC-MS for Degradant ID hplc->lcms If degradation > 1% nmr NMR for Structure lcms->nmr For major degradants visual Visual Appearance t1 1 Month t3 3 Months t6 6 Months t6->hplc Analyze t6->visual Analyze

Caption: Experimental workflow for the stability assessment of this compound.

Detailed Experimental Protocol

Materials:

  • This compound (a single, well-characterized batch)

  • Amber glass vials with Teflon-lined screw caps

  • High-purity nitrogen gas

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Analytical standards (if available)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a series of amber glass vials. Prepare enough vials for all time points and storage conditions.

    • Place the open vials in a vacuum desiccator and purge with high-purity nitrogen gas for 15-20 minutes to displace any air.

    • While under a positive pressure of nitrogen, tightly seal the vials with Teflon-lined screw caps.

  • Storage Conditions:

    • Place the sealed vials in controlled environment chambers at the following conditions:

      • Long-term: 5°C ± 3°C

      • Intermediate: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[12]

    • Note: While the samples are sealed under nitrogen, the external humidity in the accelerated condition can still be a stress factor for the container closure integrity.

  • Time Points:

    • Pull samples for analysis at the following time points: 0, 1, 3, 6, 9, 12, 18, 24, and 36 months.[12]

  • Analytical Methods:

    • Visual Appearance: At each time point, visually inspect the sample for any changes in color or physical state.

    • Purity Assessment by HPLC-UV:

      • Develop and validate a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

      • At each time point, dissolve the contents of a vial in a suitable solvent and analyze by HPLC-UV.

      • Quantify the purity of the sample and report any new peaks observed in the chromatogram.

    • Identification of Degradation Products by LC-MS:

      • If significant degradation is observed (e.g., >0.5% of any single impurity), analyze the sample by LC-MS to determine the molecular weight of the degradation products. This can provide valuable clues about the degradation pathway.

    • Structural Elucidation by NMR:

      • If a major degradation product is formed, it may be necessary to isolate it (e.g., by preparative HPLC) and characterize its structure by NMR spectroscopy.

Data Analysis and Interpretation

The stability of this compound can be assessed by analyzing the trends in purity over time at the different storage conditions.

  • Purity vs. Time Plots: Plot the percentage purity of the compound as a function of time for each storage condition.

  • Degradation Rate: If degradation is observed, calculate the rate of degradation.

  • Shelf-Life Determination: The shelf-life or re-test period can be established based on the time it takes for the purity to drop below a pre-defined specification (e.g., 98%).[12]

Troubleshooting Potential Stability Issues

If the stability study reveals that this compound is unstable under the tested conditions, the following steps can be taken:

  • Identify the Degradation Products: Use LC-MS and NMR to identify the major degradation products. This will provide insight into the mechanism of degradation.

  • Refine Storage Conditions: If the compound is found to be sensitive to heat, store it at a lower temperature (e.g., -20°C). If it is particularly light-sensitive, take extra precautions to protect it from light.

  • Re-purification: If the instability is due to the presence of impurities, re-purifying the material (e.g., by recrystallization or chromatography) may improve its stability.

  • Consider Formulation: For long-term storage or for specific applications, formulating the compound with a stabilizing excipient could be an option.

Conclusion

While this compound is a valuable synthetic intermediate, its stability, particularly due to the presence of the C-I bond, must be carefully considered. Storing the compound under a nitrogen atmosphere in a cool, dark place is a critical first step in mitigating degradation. For applications where long-term stability is essential, a formal stability study as outlined in this guide is highly recommended. By understanding the potential degradation pathways and implementing appropriate storage, handling, and testing protocols, researchers can ensure the quality and reliability of this important molecule.

References

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  • U.S. Department of Health and Human Services, Food and Drug Administration. (1998). GUIDANCE FOR INDUSTRY: Stability Testing of Drug Substances and Drug Products.
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Methodological & Application

Introduction: The Strategic Importance of the Indazole Core and Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling Reaction for the Synthesis of 3-Aryl-2-methyl-2H-indazoles

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] Specifically, the 2-methyl-2H-indazole isomer represents a key building block in the development of novel therapeutics. The ability to precisely and efficiently functionalize this core at the C-3 position is paramount for generating molecular diversity and optimizing pharmacological profiles in drug discovery programs.[2]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds.[3][4][5][6] Its widespread adoption in the pharmaceutical industry is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and generally low toxicity of its organoboron reagents.[5] For the synthesis of 3-aryl-2-methyl-2H-indazoles, the Suzuki coupling provides a robust and reliable method for forging a C(sp²)-C(sp²) bond between the indazole core and a diverse array of aryl or heteroaryl partners.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the reaction mechanism, a field-proven experimental protocol for the coupling of 3-iodo-2-methyl-2H-indazole, and a systematic approach to reaction optimization and troubleshooting.

Pillar 1: Understanding the "Why" - The Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle centered on a palladium complex.[7][8] Understanding this mechanism is critical for rational experimental design and troubleshooting. The cycle consists of three primary steps:

  • Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex. This species undergoes oxidative addition into the carbon-iodine bond of the this compound. This is often the rate-limiting step and results in the formation of a square planar 16-electron Pd(II) complex. The high reactivity of the C-I bond makes iodoindazoles excellent substrates for this step.[8][9]

  • Transmetalation: This step involves the transfer of the organic group (R²) from the organoboron species (e.g., an arylboronic acid) to the Pd(II) complex. For this transfer to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃). The base forms a more nucleophilic boronate species (-B(OR)₃⁻), which facilitates the exchange of the halide ligand on the palladium center for the R² group.[6][10] The choice of base and solvent is crucial as it significantly influences the rate and efficiency of this step.[11][12]

  • Reductive Elimination: This is the final, product-forming step. The two organic ligands (the indazole and the aryl group) on the Pd(II) complex couple and are eliminated from the coordination sphere, forming the desired 3-aryl-2-methyl-2H-indazole product. This process simultaneously regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants & Reagents cluster_outputs Products Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA 3-Iodo-2-methyl- 2H-indazole PdII_Aryl Aryl-Pd(II)-I (Indazole Complex) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM [R²-B(OH)₃]⁻ (Activated Boronic Acid) PdII_Diaryl Aryl-Pd(II)-Aryl' (Di-organic Complex) TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE Forms C-C Bond RE->Pd0 Regenerates Catalyst Product 3-Aryl-2-methyl- 2H-indazole RE->Product Indazole 3-Iodo-2-methyl- 2H-indazole Indazole->OA Boronic R²-B(OH)₂ (Boronic Acid) Boronic->TM Base Base (e.g., K₂CO₃)

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Pillar 2: A Field-Proven, Self-Validating Protocol

This section provides a robust starting protocol for the Suzuki coupling of this compound with a generic arylboronic acid. The protocol is designed to be a self-validating system; if issues arise, the subsequent "Optimization and Data" section provides a logical framework for troubleshooting.

Generalized Reaction Scheme
Generalized reaction scheme for the Suzuki coupling of this compound
Materials and Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) OR [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv), finely powdered

  • Solvent System: 1,4-Dioxane and Water (4:1 or 5:1 v/v), degassed

  • Inert Gas: Argon or Nitrogen

  • Workup Reagents: Ethyl acetate, deionized water, brine

  • Purification: Anhydrous sodium sulfate or magnesium sulfate, silica gel for column chromatography

Detailed Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.[13]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The mixture should be stirred to form a suspension. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) is a crucial step.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the stirring suspension under a positive flow of inert gas. For air-sensitive catalysts, this should be done swiftly.

  • Reaction Execution: Securely seal the vessel and place it in a preheated oil bath at 85-100 °C. Alternatively, for rapid optimization, microwave heating (e.g., 120 °C for 10-40 minutes) can be employed.[14][15][16]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 4-16 hours. The disappearance of the starting this compound is a key indicator of completion.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layer sequentially with water and then brine to remove residual base and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2-methyl-2H-indazole.

Experimental_Workflow start Start reagents 1. Charge Vessel (Indazole, Boronic Acid, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst heat 5. Heat Reaction (85-100°C or Microwave) catalyst->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Cool & Quench (Dilute with EtOAc/H₂O) monitor->workup extract 8. Extract & Combine Organic Layers workup->extract dry 9. Wash & Dry extract->dry purify 10. Purify (Column Chromatography) dry->purify end Pure Product purify->end

Figure 2: Step-by-step experimental workflow for the Suzuki coupling.

Pillar 3: Authoritative Grounding & Optimization

The success of a Suzuki coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.[3] The following table summarizes key parameters that can be adjusted to optimize the reaction for yield and purity, particularly when encountering challenges such as low conversion or side product formation.

Table 1: Reaction Parameter Optimization
ParameterStandard ConditionAlternative Options & Rationale
Catalyst / Ligand Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)For sterically hindered substrates or low reactivity: Use pre-catalysts with bulky, electron-rich biarylphosphine ligands (e.g., Pd₂(dba)₃ with XPhos, SPhos, or RuPhos). These ligands accelerate both oxidative addition and reductive elimination.[13][16]
Base K₂CO₃ (2 equiv)For enhanced reactivity: Cs₂CO₃ is more soluble and often more effective, albeit more expensive. K₃PO₄ is a stronger base that can be beneficial in challenging cases.[16][17] The use of an aqueous base is common and often essential for efficient transmetalation.[18]
Solvent 1,4-Dioxane/H₂O (4:1)Vary polarity and boiling point: Toluene, Dimethoxyethane (DME), or Tetrahydrofuran (THF) with water are common alternatives.[17] For substrates with poor solubility, Dimethylformamide (DMF) can be used, but may require careful temperature control to avoid decomposition.[11][17]
Temperature 85-100 °CTo increase rate: If the reaction is sluggish, cautiously increase the temperature to 110-120 °C.[17] Microwave irradiation can rapidly screen higher temperatures and significantly reduce reaction times.[14][15]
Boronic Acid Stoichiometry 1.2 equivIf boronic acid decomposition (protodeboronation) is suspected: Increase stoichiometry to 1.5-2.0 equivalents. Boronic acids can degrade, especially under prolonged heating in basic conditions.[13]
Troubleshooting Common Issues
  • Low or No Conversion:

    • Check Catalyst Activity: Ensure the palladium catalyst is not old or degraded. Perform a test reaction with a known reactive substrate pair to confirm activity.[17] Consider using a more stable and active pre-catalyst.

    • Inefficient Base: Ensure the base is finely powdered and anhydrous. The base must have sufficient solubility in the reaction medium to be effective.[17]

    • Oxygen Contamination: Rigorously exclude air from the reaction. Degas solvents thoroughly and maintain a positive pressure of inert gas.[13]

  • Side Product Formation:

    • Dehalogenation (Loss of Iodine): This side reaction replaces the iodine with a hydrogen atom. It can be caused by impurities or the choice of ligand/base. Ensure high-purity solvents and reagents.[17]

    • Homocoupling of Boronic Acid: This side reaction forms a biaryl from two molecules of the boronic acid, often promoted by the presence of oxygen.[13] Strict exclusion of air is the primary solution.

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen. This can be mitigated by using a slight excess of the boronic acid or by using more stable boronate esters (e.g., pinacol esters).[13]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 2-methyl-2H-indazole scaffold. By understanding the underlying catalytic mechanism and systematically applying the detailed protocol and optimization strategies outlined in this guide, researchers can confidently and efficiently synthesize a diverse library of 3-aryl-2-methyl-2H-indazoles, accelerating progress in medicinal chemistry and drug development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
  • Boudrâa, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3538. Available at: [Link]

  • Kumar, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(37), 27038-27049. Available at: [Link]

  • El Kazzouli, S., et al. (2014). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole.
  • Wang, L., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium(II) Complex. ResearchGate. Available at: [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(7), 7444-7453. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Le-Bras, J., & Mûel, J. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 4(27), 7949-7956. Available at: [Link]

  • Mondal, B., et al. (2025, August 5). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2947. Available at: [Link]

  • Smith, R., & Vagg, R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Hirschi, J. M., et al. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • St-Denis, J. D., et al. (2011). Synthesis of 1,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(33), 4335-4338. Available at: [Link]

  • ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]

  • Xu, J., et al. (2018). Palladium catalyst imbedded in polymers of intrinsic microporosity for the Suzuki–Miyaura coupling reaction. RSC Advances, 8(61), 35205-35210. Available at: [Link]

  • Rault, S., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. Available at: [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-Iodo-3-methyl-1H-indazole and Other Iodoindazoles.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Da Settimo, F., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Letters in Organic Chemistry, 4(1), 37-40. Available at: [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Zhang, Z-Q., & Hu, X-P. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 27(11), 1619-1624. Available at: [Link]

  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • O'Neill, E., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 270-279. Available at: [Link]

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Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Indazole Chemistry

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The targeted functionalization of the indazole ring is a critical strategy in the development of novel pharmaceuticals, allowing for the fine-tuning of a compound's pharmacological profile. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[2][3]

This application note provides a comprehensive guide to the palladium-catalyzed Suzuki coupling of iodoindazoles, a class of substrates that are highly valuable yet present unique challenges. We will delve into the critical parameters of catalyst and ligand selection, the nuanced effects of N-H protection, and provide detailed, field-proven protocols to empower researchers to successfully synthesize novel indazole derivatives.

The Catalytic Heart of the Reaction: Choosing the Right Palladium System

The success of a Suzuki-Miyaura coupling reaction hinges on the judicious selection of the palladium catalyst and its associated ligands. The catalytic cycle, a well-established sequence of oxidative addition, transmetalation, and reductive elimination, is profoundly influenced by the electronic and steric properties of the catalyst system.[2]

The Palladium Precursor: Pd(0) vs. Pd(II)

The active catalyst in the Suzuki-Miyaura coupling is a Pd(0) species.[4] Researchers have the option of using a pre-formed Pd(0) catalyst or generating it in situ from a more stable Pd(II) precursor.

  • Pd(0) Sources: Complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.[4] Pd(PPh₃)₄ is often used directly, while Pd₂(dba)₃ is typically paired with a phosphine ligand.[4] The direct use of a Pd(0) source can sometimes reduce side reactions like homocoupling.[5]

  • Pd(II) Sources: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are air-stable and cost-effective precursors that are reduced to Pd(0) under the reaction conditions.[6] Palladacycles and pre-catalysts like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are also widely employed and offer enhanced stability and activity.[7]

The Ligand: A Key Determinant of Success

The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For the Suzuki coupling of iodoindazoles, which can be sterically demanding and possess a potentially coordinating N-H group, the choice of ligand is paramount.

  • Electron-Rich and Bulky Ligands: These ligands are generally preferred as they promote the rate-limiting oxidative addition step, especially with electron-rich or sterically hindered aryl halides.[4][8] They also facilitate the final reductive elimination step to release the desired product.[8] Examples of such ligands include tri-tert-butylphosphine (P(t-Bu)₃), XPhos, and SPhos.

  • Ferrocene-Based Ligands: Diphosphine ligands based on a ferrocene backbone, such as dppf and dtbpf (1,1'-bis(di-tert-butylphosphino)ferrocene), have demonstrated excellent performance in the Suzuki coupling of iodoindazoles.[7] These ligands offer a good balance of electron-donating ability and steric bulk.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and have emerged as powerful alternatives to phosphines, often exhibiting high catalytic activity and stability.[9]

The selection of the optimal ligand often requires screening, but a good starting point for iodoindazoles would be to evaluate ligands from the Buchwald-type phosphines (e.g., XPhos, SPhos) and ferrocenylphosphines (e.g., dppf).[7][8]

To Protect or Not to Protect: The N-H Conundrum

A critical consideration in the Suzuki coupling of indazoles is whether to protect the N-H group. The acidic proton of the indazole can potentially interfere with the catalytic cycle.

  • Unprotected Indazoles: Performing the reaction on an unprotected indazole is more atom-economical as it avoids additional protection and deprotection steps.[10] Several studies have shown that the Suzuki coupling of unprotected 3-iodoindazoles can be achieved successfully, often under microwave irradiation.[10][11] However, the free N-H can sometimes lead to catalyst inhibition or undesired side reactions.[12]

  • N-Protected Indazoles: Protection of the indazole nitrogen, commonly with a tert-butyloxycarbonyl (Boc) group, can lead to more consistent and higher yields by preventing interference from the acidic proton.[7] However, the Boc group may be cleaved under certain reaction conditions, particularly with strongly basic or high-temperature reactions.[10] For instance, the Suzuki coupling of N-Boc 3-iodo-7-nitroindazole has been reported to result in the unprotected 3-iodo-7-nitro-1H-indazole in high yield, indicating facile deprotection.[10]

The decision to use a protecting group will depend on the specific substrate and the reaction conditions employed. For substrates with sensitive functional groups or when struggling with low yields, N-protection is a viable strategy.

Visualizing the Process

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Complex Oxidative Addition Complex Transmetalation Complex Transmetalation Complex Coupled Product Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Reaction Setup reagents Add Iodoindazole, Boronic Acid, Base, and Solvent start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst degas Degas Reaction Mixture catalyst->degas reaction Heat to Reaction Temperature (Conventional or Microwave) degas->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: A general workflow for the Suzuki coupling of iodoindazoles.

Optimizing Reaction Conditions: A Tabular Guide

The choice of base, solvent, and temperature are critical parameters that must be optimized for each specific substrate pairing. The following table summarizes common conditions employed for the Suzuki coupling of iodoindazoles and related heteroaryl halides.

ParameterCommon Choices & ConsiderationsRationale & Insights
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃[5][13]A base is required to activate the boronic acid for transmetalation.[6] Inorganic bases are generally preferred for N-heterocyclic substrates.[5] The choice of base can influence reaction rate and yield; stronger bases like Cs₂CO₃ or K₃PO₄ are often effective for challenging couplings.[8]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂O, DMF/H₂O[5][7]A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[5] Dioxane is a traditional choice, while solvents like 2-MeTHF can offer better phase separation.[8] For substrates with poor solubility, higher boiling point solvents like DMF or toluene may be necessary.[5]
Temperature 80-140 °C (Conventional Heating), 120-160 °C (Microwave)[5][10][13]While iodoindazoles are relatively reactive, elevated temperatures are often required to drive the reaction to completion.[5] Microwave irradiation can significantly reduce reaction times and is a powerful tool for rapid optimization.[10]

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of iodoindazoles. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be necessary for a given substrate.

Protocol 1: Suzuki Coupling of an N-Boc Protected 3-Iodoindazole (Conventional Heating)

This protocol is adapted from a general procedure for the C-3 functionalization of 1H-indazoles.[7]

Materials:

  • tert-butyl-3-iodo-1H-indazole-1-carboxylate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • PdCl₂(dppf) (4 mol%)

  • Anhydrous Na₂CO₃ (2.0 mmol)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Deionized water (2 mL)

  • Round-bottom flask with condenser and balloon

  • Magnetic stirrer and heating plate

Procedure:

  • To a round-bottom flask, add tert-butyl-3-iodo-1H-indazole-1-carboxylate, the arylboronic acid, PdCl₂(dppf), and anhydrous Na₂CO₃.

  • Add the toluene, ethanol, and water solvent mixture.

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-indazole derivative.

Protocol 2: Suzuki Coupling of an Unprotected 3-Iodoindazole (Microwave Irradiation)

This protocol is based on an expedited procedure for the C-3 vinylation of unprotected 3-iodoindazoles, which can be adapted for arylboronic acids.[10]

Materials:

  • 3-Iodo-1H-indazole (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(PPh₃)₄ (5 mol%)

  • 2M Aqueous Na₂CO₃ solution (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Microwave vial with a crimp cap

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the 3-iodo-1H-indazole, arylboronic acid, and Pd(PPh₃)₄.

  • Add 1,4-dioxane and the 2M aqueous Na₂CO₃ solution.

  • Securely seal the vial with a crimp cap.

  • Place the vial in the microwave reactor and heat to 120 °C for 40 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully open the vial and dilute the contents with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, inefficient base, poor solvent choice, low temperature.[5]Verify catalyst activity with a known reaction. Use a fresh, finely powdered, and anhydrous base. Optimize the solvent system for solubility. Cautiously increase the reaction temperature.[5]
Dehalogenation Source of hydride in the reaction.[5]Use high-purity, anhydrous solvents. The choice of ligand can sometimes influence the extent of dehalogenation.[5]
Protodeborylation Harsh reaction conditions (high temperature, strong base).Consider using milder conditions (lower temperature, weaker base like NaHCO₃). Use of a more stable boronate ester (e.g., pinacol ester) may be beneficial.[8]
Homocoupling of Boronic Acid Presence of oxygen, catalyst decomposition.Ensure thorough degassing of the reaction mixture. Using a pre-formed Pd(0) catalyst can sometimes minimize this side reaction.[5]

Conclusion

The Suzuki-Miyaura cross-coupling of iodoindazoles is a robust and highly effective method for the synthesis of diverse 3-aryl- and 7-arylindazoles.[7][13] By carefully considering the choice of palladium catalyst, ligand, and reaction conditions, researchers can overcome the challenges associated with these important heterocyclic substrates. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful transformation in drug discovery and development programs. Further optimization and screening of reaction parameters will undoubtedly lead to even more efficient and versatile synthetic routes to novel indazole-based compounds.

References

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2794. [Link]

  • National Center for Biotechnology Information. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling.... Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. Retrieved from [Link]

  • Okayama University Scientific Achievement Repository. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3…. Beilstein Journal of Organic Chemistry, 11, 2476-2486. [Link]

  • National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6335-6344. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • ResearchGate. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl). Retrieved from [Link]

  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ChemRxiv. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]

  • PubMed. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • MDPI. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 11(11), 1374. [Link]

  • National Center for Biotechnology Information. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 77(17), 7249-7263. [Link]

  • University of Pennsylvania. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Retrieved from [Link]

  • Beilstein Journals. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl). Beilstein Journal of Organic Chemistry, 11, 2476-2486. [Link]

  • ResearchGate. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13(1), 13636. [Link]

  • YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed Heck Reaction Protocol for the Synthesis of 3-Alkenyl-2-methyl-2H-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the Mizoroki-Heck reaction, a cornerstone of modern synthetic chemistry, specifically tailored for the coupling of 3-iodo-2-methyl-2H-indazole with various alkenes. The indazole scaffold is a privileged structure in medicinal chemistry, and its C-3 functionalization is a critical step in the synthesis of numerous therapeutic agents.[1][2][3] This guide offers a step-by-step methodology, explains the causal reasoning behind experimental choices, and is grounded in established mechanistic principles to ensure reliable and reproducible results for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Heck Reaction on Indazole Scaffolds

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling method that forms a carbon-carbon bond between an unsaturated halide and an alkene.[4][5][6] Named for its key developers, Tsutomu Mizoroki and Richard F. Heck, this Nobel Prize-winning reaction has become an indispensable tool for constructing complex molecular architectures.[5][6] Its ability to forge C(sp²)-C(sp²) bonds with high efficiency and stereoselectivity makes it particularly valuable in pharmaceutical development.

The 2H-indazole core is a prominent feature in a multitude of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1][3][7] The ability to selectively functionalize the C-3 position of the indazole ring opens up vast chemical space for structure-activity relationship (SAR) studies. Using this compound as the aryl halide partner in the Heck reaction provides a robust and versatile entry point to a diverse library of 3-alkenyl-2-methyl-2H-indazoles, which are valuable precursors for advanced drug candidates.[8]

This protocol details a reliable method for this transformation, focusing on the use of a common palladium catalyst system and providing insights into reaction optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Heck reaction is crucial for optimizing conditions and troubleshooting unexpected outcomes. The widely accepted catalytic cycle proceeds through a Pd(0)/Pd(II) pathway.[5][6][9]

.dot

Heck_Reaction_Cycle cluster_main Heck Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Intermediate (R-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Coord Alkene Coordination Complex OxAdd->Coord Alkene Coordination Insert Migratory Insertion Intermediate Coord->Insert Syn-Carbopalladation (Migratory Insertion) Elim β-Hydride Elimination Intermediate Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination & Catalyst Regeneration Product Substituted Alkene Product Elim->Product HX_Base [H-Base]⁺X⁻ Elim->HX_Base RX 3-Iodo-2-methyl- 2H-indazole (R-X) RX->OxAdd Alkene Alkene Alkene->Coord Base_In Base Base_In->Elim Regeneration

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step, and its efficiency follows the halide trend: I > Br > Cl.[9][10]

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) complex. Subsequently, the indazolyl group migrates to one of the alkene carbons in a syn-addition fashion (carbopalladation).[4][9]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn manner, to form the C=C double bond of the product and a palladium-hydride species.[4][11] This step typically favors the formation of the more thermodynamically stable trans (E) isomer.[6]

  • Reductive Elimination & Catalyst Regeneration: A base neutralizes the generated hydroiodic acid (HI) from the palladium-hydride complex, regenerating the Pd(0) catalyst to re-enter the cycle.[4][12][13]

Experimental Protocol

This protocol is a general guideline for the coupling of this compound with an electron-deficient alkene like methyl acrylate. Modifications may be necessary for different alkene substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>97%CommercialSubstrate
Alkene (e.g., Methyl Acrylate)>99%CommercialCoupling partner, freshly distilled if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercialPre-catalyst, handle in a fume hood.
Triphenylphosphine (PPh₃)>99%CommercialLigand, stabilizes the catalyst.
Triethylamine (Et₃N)Anhydrous, >99.5%CommercialBase, should be freshly distilled.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%CommercialSolvent, use from a sealed bottle.
Ethyl AcetateACS GradeCommercialFor workup.
Saturated aq. NH₄Cl-Lab PreparedFor workup.
Brine (Saturated aq. NaCl)-Lab PreparedFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Step-by-Step Reaction Procedure

Expert Insight: The use of a Pd(II) precatalyst like Pd(OAc)₂ is common. It is reduced in situ to the active Pd(0) species, often by a phosphine ligand or another component in the mixture.[12][14] An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which would deactivate the catalytic system.

  • Flask Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 258 mg, 1.0 mmol).

  • Catalyst and Ligand Addition: In the same flask, add Palladium(II) acetate (Pd(OAc)₂; 0.02 eq, 4.5 mg, 0.02 mmol) and triphenylphosphine (PPh₃; 0.04 eq, 10.5 mg, 0.04 mmol).

    • Rationale: A phosphine ligand is used to stabilize the palladium catalyst, preventing its decomposition into inactive palladium black.[9] A 2:1 ligand-to-palladium ratio is often effective.[14]

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is achieved by evacuating the flask under vacuum and backfilling with the inert gas, repeating this cycle three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture for 5 minutes until the solids dissolve. Then, add the alkene (e.g., methyl acrylate; 1.2 eq, 0.108 mL, 1.2 mmol) followed by triethylamine (Et₃N; 2.0 eq, 0.279 mL, 2.0 mmol) via syringe.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst components.[15] Triethylamine acts as the base to neutralize the HI formed during the reaction, which is essential for catalyst regeneration.[5][12] An excess of the alkene is used to ensure complete consumption of the limiting iodo-indazole.

  • Reaction Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C. Allow the reaction to stir vigorously for 12-24 hours.

    • Monitoring: The reaction progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The consumption of the starting material (this compound) and the appearance of a new, higher-running spot indicate product formation.

  • Reaction Workup: Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature. a. Dilute the reaction mixture with ethyl acetate (25 mL). b. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) (2 x 15 mL) to remove the bulk of the DMF and triethylamine hydrochloride. c. Wash the organic layer with brine (15 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to isolate the pure 3-alkenyl-2-methyl-2H-indazole product.

Optimization and Troubleshooting

ParameterTypical RangeRationale & Expert Commentary
Catalyst Loading 1-5 mol%Lower loadings are desirable for cost and ease of removal. However, for less reactive substrates, increasing the loading to 5 mol% may be necessary.
Base K₂CO₃, NaOAc, Cs₂CO₃While triethylamine is common, inorganic bases like potassium carbonate can also be effective and may be preferable if the product or starting material is base-sensitive.[5]
Ligand P(o-tol)₃, BINAP, NHCsFor challenging couplings, bulkier phosphines like P(o-tol)₃ can sometimes improve yields. Chiral ligands like BINAP can be used for asymmetric Heck reactions.[13] N-Heterocyclic Carbenes (NHCs) are also highly effective ligands known for their thermal stability.[16]
Solvent Acetonitrile (MeCN), Toluene, DioxaneThe choice of solvent can influence reaction rates and solubility. For higher temperatures (>120 °C), NMP or DMAc can be used.
Temperature 80-140 °CAryl iodides are generally reactive, allowing for temperatures around 100 °C.[10] Less reactive aryl bromides or chlorides often require higher temperatures.[10]

Logical Workflow Diagram

.dot

Heck_Workflow start Start: Assemble Reagents prep 1. Add this compound, Pd(OAc)₂, and PPh₃ to Schlenk Flask start->prep inert 2. Establish Inert Atmosphere (3x Evacuate/Backfill with N₂/Ar) prep->inert add_reagents 3. Add Anhydrous Solvent (DMF), Alkene, and Base (Et₃N) via Syringe inert->add_reagents react 4. Heat Reaction Mixture (e.g., 100 °C) with Stirring add_reagents->react monitor 5. Monitor Progress by TLC react->monitor monitor->react Incomplete workup 6. Cool, Dilute with EtOAc, and Perform Aqueous Washes monitor->workup Complete purify 7. Dry, Concentrate, and Purify by Flash Column Chromatography workup->purify end End: Characterize Pure Product purify->end

Caption: Experimental workflow for the Heck reaction protocol.

Conclusion

This application note provides a robust and well-grounded protocol for the Heck reaction using this compound. By detailing not only the procedural steps but also the underlying mechanistic principles and rationale for each choice, this guide empowers researchers to successfully synthesize valuable 3-alkenyl-indazole derivatives. The flexibility of the Heck reaction allows for broad substrate scope, making this protocol a foundational method for building diverse molecular libraries crucial for advancing drug discovery programs.

References

  • Chemistry LibreTexts. (2023). Heck reaction. [Link]

  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Gao, H., et al. (2008). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]

  • Sathee Jee. (n.d.). Chemistry Heck Reaction. [Link]

  • Kumar, P., et al. (2020). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Ndolomingo, M. J., & Meijboom, R. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules. [Link]

  • Organic Reactions. (n.d.). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. [Link]

  • Gherib, B., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]

  • Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions. [Link]

  • Wang, H., et al. (2023). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • de Meijere, A., & Meyer, F. E. (1994). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Angewandte Chemie International Edition in English. [Link]

  • ResearchGate. (2001). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. [Link]

  • International Journal of Scientific Development and Research. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]

  • Royal Society of Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Wu, H., et al. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry. [Link]

  • MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

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Application Note & Protocol: Sonogashira Coupling of 3-Iodo-2-methyl-2H-indazole for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Sonogashira coupling with 3-iodo-2-methyl-2H-indazole. Indazole derivatives are privileged scaffolds in medicinal chemistry, and their alkynylation at the C3 position opens avenues to novel chemical entities with significant therapeutic potential. We present detailed protocols, mechanistic insights, optimization strategies, and troubleshooting advice to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of 3-Alkynyl-2H-indazoles

The indazole core is a key pharmacophore found in numerous FDA-approved drugs and clinical candidates, valued for its ability to engage in critical hydrogen bonding and π-stacking interactions with biological targets. The 2-substituted-2H-indazole isomer, in particular, is frequently employed in drug design.[2][3][4] The introduction of an alkyne moiety at the C3-position via Sonogashira coupling serves as a versatile handle for further chemical elaboration, such as click chemistry, cyclization reactions, or as a building block for more complex molecular architectures.

The reaction's power lies in its mild conditions and tolerance of various functional groups, making it highly suitable for late-stage functionalization in complex molecule synthesis.[1] This guide focuses on this compound as a representative substrate, leveraging the high reactivity of the carbon-iodine bond to facilitate efficient coupling.[1][5]

Reaction Principle and Catalytic Mechanism

The Sonogashira coupling traditionally employs a dual-catalyst system comprising a palladium(0) complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base.[1][6] The reaction proceeds through two interconnected catalytic cycles.[5][7]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the aryl iodide C-I bond.[5]

  • Copper Cycle: Concurrently, the copper(I) salt coordinates with the terminal alkyne, and the amine base facilitates deprotonation to form a copper(I) acetylide intermediate.[1][5]

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex in the rate-determining transmetalation step.[5][8]

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final alkynylated indazole product and regenerate the active Pd(0) catalyst.[9]

While effective, the copper co-catalyst can sometimes lead to undesired alkyne homocoupling (Glaser coupling).[1][10] Therefore, copper-free Sonogashira protocols have also been developed and may be advantageous in certain cases.[1][10]

Sonogashira_Mechanism Fig. 1: Simplified Pd/Cu Catalytic Cycle pd0 Pd(0)L₂ reductive_elimination Reductive Elimination pd0->reductive_elimination aryl_iodide Ar-I (this compound) oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_complex Ar-Pd(II)L₂-I pd_complex->oxidative_addition base_salt Base-H⁺ I⁻ transmetalation Transmetalation transmetalation->pd_complex transmetalation->base_salt + CuI pd_alkyne_complex Ar-Pd(II)L₂-C≡CR' pd_alkyne_complex->transmetalation reductive_elimination->pd_alkyne_complex cu_cycle Copper Cycle cu_acetylide Cu-C≡CR' cu_cycle->cu_acetylide alkyne R'C≡CH alkyne->cu_cycle base Base (e.g., Et₃N) base->cu_cycle cu_acetylide->transmetalation Rate-Determining Step cuI CuI cu_acetylide->cuI product Ar-C≡CR' (Product) product->reductive_elimination

Caption: A simplified representation of the interconnected catalytic cycles in a Pd/Cu co-catalyzed Sonogashira coupling.

Materials and Equipment

Reagents
  • This compound (Substrate)

  • Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI), ensure it is a fresh, off-white to light tan powder.

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled.

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

  • Inert Gas: Argon or Nitrogen (high purity).

  • Reagents for workup: Ethyl acetate, deionized water, brine, saturated aqueous NH₄Cl, anhydrous magnesium sulfate (MgSO₄).

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bars

  • Inert atmosphere manifold (Schlenk line) or glovebox

  • Syringes and needles for reagent transfer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Flash column chromatography system

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylacetylene as a model reaction.

Reaction Scheme: this compound + Phenylacetylene → 2-methyl-3-(phenylethynyl)-2H-indazole

  • Inert Atmosphere Setup: Assemble a clean, oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar. Connect it to a Schlenk line, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.[6][10]

    • Scientist's Note: Maintaining strictly anhydrous and anaerobic conditions is critical. Oxygen can deactivate the Pd(0) catalyst and promote the unwanted Glaser homocoupling of the alkyne.[1][10]

  • Reagent Addition: Under a positive pressure of inert gas, add the following to the flask:

    • This compound (1.0 mmol, 258 mg)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg, 3 mol%)

    • Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg, 6 mol%)

    • Scientist's Note: PdCl₂(PPh₃)₂ is often preferred as a pre-catalyst over Pd(PPh₃)₄ due to its greater air stability. It is reduced in situ to the active Pd(0) species.[10]

  • Solvent and Reagent Injection:

    • Add anhydrous, degassed THF (10 mL) via syringe. Stir the mixture to obtain a suspension.

    • Add freshly distilled triethylamine (Et₃N) (3.0 mmol, 0.42 mL) via syringe.

    • Finally, add phenylacetylene (1.2 mmol, 0.13 mL) dropwise via syringe.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at room temperature. The reaction progress should be monitored every 1-2 hours by TLC.

    • TLC Monitoring: Use a mobile phase of 20% ethyl acetate in hexanes. Spot the starting material and the reaction mixture. The product should have a higher Rf value than the starting iodo-indazole. Visualize under UV light (254 nm). The reaction is complete when the starting material spot is no longer visible.[10]

  • Workup and Isolation:

    • Once the reaction is complete (typically 4-6 hours), quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel.

    • Elute with a gradient of 5% to 20% ethyl acetate in hexanes to isolate the pure 2-methyl-3-(phenylethynyl)-2H-indazole.

    • Expected Outcome: A white to pale yellow solid with an expected yield of 85-95%.

Optimization and Troubleshooting

The success of the Sonogashira coupling can be highly dependent on the specific substrates and conditions. A systematic approach to optimization is often required.

Optimization_Workflow Fig. 2: Optimization Workflow start Start: Standard Protocol (PdCl₂(PPh₃)₂/CuI, Et₃N, THF, RT) check_yield Reaction Outcome? start->check_yield good_yield High Yield (>80%) → Protocol Validated check_yield->good_yield Good low_yield Low Yield / No Reaction check_yield->low_yield Poor side_products Side Products (e.g., Glaser Homocoupling) check_yield->side_products Complex increase_temp Increase Temperature (e.g., 50-65 °C) low_yield->increase_temp Troubleshoot copper_free Switch to Copper-Free Conditions side_products->copper_free Troubleshoot change_solvent Change Solvent (e.g., DMF, Dioxane) increase_temp->change_solvent change_base Change Base (e.g., DIPEA, K₂CO₃) change_solvent->change_base add_ligand Add Different Ligand (e.g., XPhos, cataCXium A) copper_free->add_ligand

Caption: A logical workflow for troubleshooting and optimizing the Sonogashira coupling reaction.

Parameter Optimization Table
ParameterStandard ConditionAlternative Options & Rationale
Catalyst PdCl₂(PPh₃)₂ (3 mol%)Pd(PPh₃)₄: A direct Pd(0) source, but less air-stable.[10] Pd₂(dba)₃ with ligands (e.g., XPhos): For less reactive halides or sterically hindered substrates.[5][11]
Co-Catalyst CuI (6 mol%)Copper-Free: To prevent Glaser homocoupling.[1][10] May require more active Pd catalysts or different ligands.
Base Et₃N (3 equiv.)DIPEA: A bulkier base, can sometimes improve yields. Inorganic Bases (Cs₂CO₃, K₂CO₃): Often used in copper-free systems.[11][12]
Solvent THFDMF, Dioxane, Toluene: Higher boiling points allow for increased reaction temperatures if needed.[13] DMF can help solubilize substrates.
Temperature Room Temperature40-80 °C: Heating is often required for less reactive aryl bromides, but for aryl iodides, it can sometimes lead to catalyst decomposition (palladium black).[10][13]
Common Issues and Solutions
  • Issue: No reaction or recovery of starting material.

    • Cause: Inactive catalyst, poor quality reagents, or insufficient temperature.

    • Solution: Use a fresh bottle of palladium catalyst and CuI. Ensure the solvent is anhydrous and thoroughly degassed. Consider gently heating the reaction to 40-50 °C.[10]

  • Issue: Formation of black precipitate (Palladium Black).

    • Cause: Catalyst decomposition, often due to impurities or excessively high temperatures.

    • Solution: Ensure high-purity reagents and solvents. If heating, do so cautiously. Some anecdotal evidence suggests certain solvents like THF may promote this.[10][14]

  • Issue: Significant alkyne homocoupling (Glaser product).

    • Cause: Presence of oxygen and the copper(I) catalyst.

    • Solution: Rigorously exclude air from the reaction. Alternatively, switch to a copper-free protocol.[1][10]

Conclusion

The Sonogashira coupling of this compound is a highly efficient and reliable method for synthesizing valuable 3-alkynyl-2H-indazole derivatives. By carefully controlling reaction parameters, maintaining an inert atmosphere, and using high-quality reagents, researchers can achieve high yields and purity. The protocols and optimization strategies outlined in this note provide a robust framework for the successful application of this pivotal reaction in the synthesis of novel compounds for drug discovery and development.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • ACS Publications. (2020). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]

  • ACS Publications. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • PMC. (2021). Synthesis, Antiprotoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. [Link]

  • IJSDR. (n.d.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • MDPI. (n.d.). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). [Link]

  • PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]

Sources

Synthesis of 3-aryl-2-methyl-2H-indazoles: A Comprehensive Guide to Modern Synthetic Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The 2H-indazole scaffold is a privileged structural motif widely present in molecules of significant pharmacological interest, demonstrating a broad spectrum of bioactivities including anticancer, anti-inflammatory, and antimicrobial properties. The 3-aryl-2-methyl-2H-indazole substitution pattern, in particular, is a key feature in several advanced drug candidates and molecular probes. However, the synthesis of these specific isomers is often challenging due to the inherent tautomerism of the indazole ring, which can lead to mixtures of N1 and N2 alkylated products.[1][2] This comprehensive guide provides an in-depth analysis of robust and regioselective synthetic strategies to access 3-aryl-2-methyl-2H-indazoles. We will explore two primary strategic approaches: post-cyclization N-methylation and one-pot reductive cyclization. Detailed, field-proven protocols, mechanistic insights, and expert troubleshooting advice are provided to enable researchers in medicinal chemistry and drug development to reliably synthesize these valuable compounds.

Strategic Considerations in the Synthesis of 2H-Indazoles

The primary challenge in synthesizing N-substituted indazoles is controlling the regioselectivity of the N-functionalization step. The indazole nucleus can exist in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[1][2] Direct alkylation of a 1H-indazole typically yields a mixture of N1 and N2 isomers, with the ratio being highly dependent on the substrate's electronic and steric properties, as well as reaction conditions like the choice of base, solvent, and electrophile.[3]

Calculations have shown that the 1H-indazole tautomer is energetically more stable than the 2H tautomer by approximately 4-5 kcal/mol.[4] Consequently, synthetic strategies must be carefully designed to overcome this thermodynamic preference and selectively favor the formation of the desired 2H-isomer.

Two dominant and effective strategies have emerged:

  • Strategy A: Post-Cyclization N-Methylation: This approach involves the initial synthesis of a 3-aryl-1H-indazole core, followed by a highly regioselective N-methylation reaction designed to favor the N2 position. This method offers flexibility as the 3-aryl-1H-indazole intermediate can be accessed through various well-established cross-coupling or condensation reactions.

  • Strategy B: One-Pot Condensation and Reductive Cyclization: This more convergent approach involves the reaction of an appropriately substituted precursor, such as an o-nitrobenzaldehyde, with methylamine to form an intermediate which then undergoes an intramolecular reductive cyclization to directly form the 3-aryl-2-methyl-2H-indazole ring system. This method is often more atom-economical and can reduce the number of purification steps.[5][6]

The following diagram illustrates these two divergent synthetic workflows.

G cluster_0 Strategy A: Post-Cyclization N-Methylation cluster_1 Strategy B: One-Pot Reductive Cyclization cluster_2 Shared Starting Blocks A_Start Starting Materials (e.g., o-Halobenzonitrile) A_Mid1 Synthesis of 3-Aryl-1H-indazole A_Start->A_Mid1 Cyclization/ Cross-Coupling A_End Regioselective N2-Methylation A_Mid1->A_End A_Prod 3-Aryl-2-methyl-2H-indazole A_End->A_Prod B_Start Starting Materials (e.g., o-Nitrobenzaldehyde, Ar-NH-Me) B_Mid One-Pot Condensation & Reductive Cyclization B_Start->B_Mid B_Prod 3-Aryl-2-methyl-2H-indazole B_Mid->B_Prod Start Commercially Available Precursors

Caption: High-level overview of the two primary synthetic strategies.

Detailed Protocols and Methodologies

Protocol 1: Synthesis via Post-Cyclization N-Methylation

This two-step protocol first builds the 3-aryl-1H-indazole scaffold, which is then selectively methylated at the N2 position.

Step 1A: Synthesis of 3-Aryl-1H-indazoles

A reliable method for constructing the 3-aryl-1H-indazole core is the condensation of o-fluorobenzaldehydes with hydrazine.[7][8]

Experimental Protocol:

  • Reaction Setup: To a solution of the desired o-fluorobenzaldehyde (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, add hydrazine hydrate (2.0-3.0 eq.).

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-aryl-1H-indazole.

Step 1B: Regioselective N2-Methylation of 3-Aryl-1H-indazoles

Achieving high selectivity for the N2 position is the critical step. While many conditions produce mixtures, specific acid-catalyzed methods using alkyl 2,2,2-trichloroacetimidates have shown excellent N2 selectivity.[4] The proposed mechanism involves protonation of the imidate, which is then attacked by the N2-nitrogen of the indazole. The transition state for N2 attack is significantly lower in energy than for N1 attack, driving the high selectivity.[4]

Experimental Protocol:

  • Reagent Preparation: Prepare a stock solution of methyl 2,2,2-trichloroacetimidate. This can be synthesized from trichloroacetonitrile and methanol in the presence of a base like potassium carbonate.

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-aryl-1H-indazole (1.0 eq.) in a dry, non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reagents: Add methyl 2,2,2-trichloroacetimidate (1.2-1.5 eq.) to the solution.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH, 0.1 eq.), to the mixture at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the pure 3-aryl-2-methyl-2H-indazole.

The following diagram outlines the key steps in this N2-selective methylation.

G Indazole 3-Aryl-1H-indazole Intermediate [Protonated Imidate Intermediate] Indazole->Intermediate N2 Attack Imidate Methyl Trichloroacetimidate (Me-O-C(=NH)CCl3) Imidate->Intermediate Catalyst TfOH (cat.) Catalyst->Imidate Protonation Product 3-Aryl-2-methyl-2H-indazole Intermediate->Product Byproduct Trichloroacetamide Intermediate->Byproduct

Sources

Application Notes and Protocols for the Preparation of 3-Alkynyl-2-methyl-2H-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Alkynyl-2-methyl-2H-indazoles

The 2H-indazole scaffold is a privileged structural motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and valuable photophysical properties. The introduction of an alkynyl group at the C3 position of the 2-methyl-2H-indazole core opens up a vast chemical space for the development of novel compounds. These 3-alkynyl derivatives serve as versatile building blocks for further chemical transformations, including click chemistry, cyclization reactions, and cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide provides a detailed and reliable protocol for the preparation of 3-alkynyl-2-methyl-2H-indazoles, focusing on the widely applicable Sonogashira cross-coupling reaction.

Strategic Overview: A Two-Step Approach to 3-Alkynyl-2-methyl-2H-indazoles

The most common and efficient strategy for the synthesis of 3-alkynyl-2-methyl-2H-indazoles involves a two-step sequence starting from the readily available 2-methyl-1H-indazole. This approach is centered around the formation of a key intermediate, 3-iodo-2-methyl-2H-indazole, which then undergoes a palladium-catalyzed Sonogashira cross-coupling reaction with a terminal alkyne.

G A 2-Methyl-1H-indazole B This compound A->B Iodination D 3-Alkynyl-2-methyl-2H-indazole B->D Sonogashira Coupling C Terminal Alkyne C->D G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)XL2 Pd(II)(Ar)XL2 Pd(0)L2->Pd(II)(Ar)XL2 Oxidative Addition (Ar-I) Pd(II)(Ar)(alkynyl)L2 Pd(II)(Ar)(alkynyl)L2 Pd(II)(Ar)XL2->Pd(II)(Ar)(alkynyl)L2 Transmetalation Product Product Pd(II)(Ar)(alkynyl)L2->Product Reductive Elimination Cu(I)X Cu(I)X Cu(I)-alkyne Cu(I)-alkyne Cu(I)X->Cu(I)-alkyne Base Cu(I)-alkyne->Pd(II)(Ar)XL2 Transmetalation Alkyne-H Alkyne-H Alkyne-H->Cu(I)-alkyne

Application Notes and Protocols: The Strategic Utility of 3-iodo-2-methyl-2H-indazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern oncology and beyond. The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous approved drugs targeting specific kinases involved in tumor growth and proliferation.[1][2] Within the vast chemical space of kinase inhibitors, the indazole core has been identified as a "privileged scaffold"—a structural motif capable of binding to multiple biological targets with high affinity.[3] Its utility stems from the ability of the bicyclic system to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a conserved feature across many kinase families.[3]

Commercially successful kinase inhibitors such as Axitinib, Pazopanib, and the PARP inhibitor Niraparib feature the indazole core, underscoring its importance in medicinal chemistry.[1][4] The strategic functionalization of the indazole ring is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This is where 3-iodo-2-methyl-2H-indazole emerges as a key building block. The presence of the iodine atom at the 3-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to probe the structure-activity relationship (SAR) and construct complex molecular architectures.[5][6] The N-methylation to the 2-position, as opposed to the 1-position, can significantly influence the vectoral projection of substituents and the molecule's overall conformation, which can be crucial for optimal binding to the target kinase.[1]

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into its reactivity, provide field-proven protocols for key synthetic transformations, and illustrate its strategic importance through a case study in the synthesis of a Niraparib analogue.

Physicochemical Properties of this compound

A comprehensive understanding of the starting material is fundamental to successful synthesis. Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 49572-64-7[7]
Molecular Formula C₈H₇IN₂PubChem
Molecular Weight 258.06 g/mol [8]
Appearance Off-white to yellow solidSupplier Data
Solubility Soluble in common organic solvents such as DMF, DMSO, Dichloromethane, and Ethyl Acetate.General Chemical Knowledge

Synthetic Utility and Reaction Mechanisms

The iodine atom at the C-3 position of the indazole ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern medicinal chemistry, allowing for the efficient formation of carbon-carbon and carbon-nitrogen bonds. The electron-rich nature of the indazole ring generally facilitates the oxidative addition step in the catalytic cycle.[5]

Below is a diagram illustrating the central role of this compound as a platform for diversification through common cross-coupling reactions.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination main This compound suzuki_reagent R-B(OR)₂ main->suzuki_reagent Pd catalyst Base sonogashira_reagent R-C≡CH main->sonogashira_reagent Pd/Cu catalyst Base buchwald_reagent R₂NH main->buchwald_reagent Pd catalyst Base suzuki_product 3-Aryl/Vinyl-2-methyl-2H-indazole suzuki_reagent->suzuki_product sonogashira_product 3-Alkynyl-2-methyl-2H-indazole sonogashira_reagent->sonogashira_product buchwald_product 3-Amino-2-methyl-2H-indazole buchwald_reagent->buchwald_product

Caption: Versatility of this compound in cross-coupling reactions.

Detailed Application Protocols

The following protocols are generalized from established literature procedures and should be optimized for specific substrates.[5][9][10][11][12]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the indazole core and various aryl or vinyl boronic acids or esters.[5][13]

Reaction Scheme:

[Image of the Sonogashira coupling reaction of this compound with a terminal alkyne]

[Image of the Buchwald-Hartwig amination of this compound with a generic amine]

Caption: Synthetic workflow towards a Niraparib analogue.

This synthetic route would involve a Suzuki coupling between this compound and a suitably protected piperidine boronic ester, followed by further functionalization to install the requisite carboxamide moiety. This highlights how this compound serves as a readily available and versatile starting material for the rapid construction of complex, drug-like molecules.

Conclusion

This compound is a high-value building block for the synthesis of kinase inhibitors and other biologically active molecules. Its predictable reactivity in a range of robust and versatile cross-coupling reactions allows for the systematic exploration of chemical space around the privileged indazole scaffold. The protocols and strategic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this key intermediate in their synthetic campaigns, ultimately accelerating the discovery of new therapeutic agents.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed. [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. (2022). ProQuest. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed. [Link]

  • Synthesis of Niraparib, a cancer drug candidate. (n.d.). University of Oxford. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (n.d.). ResearchGate. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Bentham Science Publishers. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2023). National Center for Biotechnology Information. [Link]

  • A novel synthetic method for preparing an anticancer medicine Niraparib. (n.d.).
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  • 3-iodo-2-methyl-6-nitro-2H-indazole. (n.d.). Molbase. [Link]

  • Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. (n.d.). Patsnap Eureka. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2021). IJSDR. [Link]

  • Synthesis of niraparib (XXXII). (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). National Center for Biotechnology Information. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (n.d.). ResearchGate. [Link]

  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. (2011). National Center for Biotechnology Information. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • 3-Iodo-7-methyl-1H-indazole. (n.d.). PubChem. [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. (n.d.). ResearchGate. [Link]

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  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. [Link]

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Application Notes and Protocols: Buchwald-Hartwig Amination of 3-iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the successful execution of the Buchwald-Hartwig amination of 3-iodo-2-methyl-2H-indazole. The indazole moiety is a privileged scaffold in medicinal chemistry, and the ability to form C-N bonds at the 3-position opens a gateway to a vast chemical space for drug discovery and development. These application notes delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into troubleshooting common issues, ensuring a reproducible and high-yielding transformation.

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, supplanting harsher, traditional methods like the Goldberg and Ullmann reactions.[1][2] Its broad substrate scope, functional group tolerance, and milder reaction conditions have established it as an indispensable tool in modern organic synthesis.[1][3] The palladium-catalyzed cross-coupling of an aryl halide with an amine provides a direct and efficient route to construct carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, natural products, and advanced materials.[1][4][5]

For drug development professionals, the 2H-indazole core is of particular interest due to its presence in numerous biologically active compounds. The ability to selectively introduce a variety of amino groups at the 3-position of this compound allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Mechanistic Rationale: Guiding Experimental Design

A thorough understanding of the reaction mechanism is paramount for rational experimental design and troubleshooting. The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination.[1][5][6][7]

The Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-I (this compound) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH (Amine) Amido Complex Amido Complex Amine Coordination->Amido Complex Base (-HX) Product Product Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide (this compound) to a Pd(0) complex, forming a Pd(II) species.[5][7][8] This is often the rate-determining step. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step and stabilize the active catalyst.[1][5]

Ligand Exchange and Deprotonation: The amine then coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[5][9] The strength and nature of the base are critical; sterically hindered strong bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases such as potassium phosphate (K₃PO₄) are commonly employed.[6]

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex to form the desired C-N bond and regenerate the Pd(0) catalyst.[1][5][7] The steric and electronic properties of the phosphine ligand significantly influence the rate of this step.[5]

Key Experimental Parameters and Reagent Selection

The success of the Buchwald-Hartwig amination hinges on the judicious selection of the catalyst, ligand, base, and solvent.

ParameterRecommended ChoiceRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst.[6]
Ligand Xantphos or a biarylphosphine ligand (e.g., tBuXPhos)For heteroaryl halides like indazoles, bulky and electron-rich ligands are essential to promote oxidative addition and prevent catalyst deactivation.[6][10] tBuXPhos has been specifically noted for its effectiveness with indazoles.[6]
Base K₃PO₄ or Cs₂CO₃These inorganic bases are often preferred for their compatibility with a wider range of functional groups compared to strong alkoxide bases.[7] They are effective in deprotonating the amine without causing unwanted side reactions.
Solvent Toluene or 1,4-DioxaneThese are common non-polar, aprotic solvents that have proven effective for this transformation. Dioxane can sometimes offer better solubility for the reagents.[1][11]
Temperature 80-110 °CThe reaction generally requires heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials and Equipment
  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., K₃PO₄)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Safety Precautions
  • Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in a well-ventilated fume hood or a glovebox.[12]

  • Palladium on carbon can be pyrophoric, especially after use when it contains absorbed hydrogen. Keep used catalyst wet and away from combustible materials.[13][14]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. [14][15]

  • Consult the Safety Data Sheets (SDS) for all reagents before use. [14]

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk flask with this compound, base, and ligand B Evacuate and backfill with inert gas (3x) A->B C Add palladium precursor, amine, and solvent B->C D Heat reaction mixture to 80-110 °C with stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with an organic solvent and filter through celite F->G H Wash with water and brine G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the phosphine ligand (e.g., Xantphos, 0.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.05 equiv), the amine (1.2 equiv), and anhydrous solvent (toluene or 1,4-dioxane).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate ligand or base- Use a fresh palladium precursor and ensure the ligand has not oxidized.[12]- Use anhydrous solvents and reagents.- Screen different ligands and bases.
Formation of dehalogenated starting material - β-hydride elimination from the amido complex[1]- Use a more sterically hindered ligand to disfavor this side reaction.
Formation of palladium black - Catalyst decomposition- Increase ligand loading.- Ensure a strictly inert atmosphere.[12]
Inconsistent results - Variable quality of reagents- Inconsistent reaction setup- Use high-purity reagents.- Ensure consistent and rigorous exclusion of air and moisture.[12]

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and versatile method for the synthesis of a diverse library of 3-amino-2-methyl-2H-indazoles. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and reproducible results. This powerful transformation will undoubtedly continue to play a pivotal role in the discovery and development of novel therapeutics.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

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  • Singleton, A. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 273-280. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. In: NROChemistry. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. In: National Institutes of Health. [Link]

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. In: ACS Publications. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. In: Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. In: YouTube. [Link]

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Application Notes and Protocols: C-N Cross-Coupling Reactions of 3-Iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Methyl-2H-indazole Scaffold

The 2H-indazole core is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of compounds with significant biological activity.[1][2][3] Specifically, the ability to forge carbon-nitrogen (C-N) bonds at the C3 position of the indazole ring opens a gateway to a vast chemical space, enabling the synthesis of novel 3-aminoindazole derivatives. These derivatives are crucial for the development of new therapeutic agents and functional organic materials.[4][5] 3-Iodo-2-methyl-2H-indazole serves as a key building block in this endeavor. The presence of the iodine atom at the C3 position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the methyl group at the N2 position ensures regiochemical control and prevents unwanted side reactions at the heterocyclic nitrogen.[6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing C-N cross-coupling reactions with this compound. We will delve into the mechanistic underpinnings of these reactions, offer field-proven protocols, and present data to guide your experimental design.

Mechanistic Considerations: Palladium and Copper-Catalyzed Pathways

The formation of a C-N bond between this compound and a nitrogen nucleophile is typically achieved through palladium- or copper-catalyzed cross-coupling reactions. The two most prominent named reactions in this context are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[7][8][9] The catalytic cycle, illustrated below, generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[8][10]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-I (this compound) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH (Amine) Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -HBase+ Product Product Palladium-Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Ar-NR2 Ullmann_Condensation cluster_0 Catalyst Activation cluster_1 Coupling Cu(I)X Cu(I)X Cu(I)-Amide Cu(I)-Amide Cu(I)X->Cu(I)-Amide R2NH, Base Product Product Cu(I)-Amide->Product Ar-I Ar-I This compound

Caption: Simplified Representation of the Ullmann Condensation Pathway.

Experimental Protocols

The following protocols are designed to be robust starting points for the C-N cross-coupling of this compound. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Amination with Primary and Secondary Amines (Buchwald-Hartwig)

This protocol is suitable for a wide range of primary and secondary aliphatic and aromatic amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine this compound, palladium(II) acetate, Xantphos, and cesium carbonate.

  • Reagent Addition: Add the amine, followed by the anhydrous solvent (toluene or 1,4-dioxane).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Amination with N-Heterocycles (Ullmann-Type)

This protocol is particularly effective for coupling with nitrogen-containing heterocycles such as imidazoles, pyrazoles, and indoles. [11][12] Materials:

  • This compound

  • N-Heterocycle (1.5 equivalents)

  • Copper(I) iodide (CuI, 10 mol%)

  • L-Proline (20 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 equivalents)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine this compound, the N-heterocycle, copper(I) iodide, L-proline, and potassium carbonate.

  • Solvent Addition: Add anhydrous DMSO.

  • Reaction Conditions: Heat the reaction mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. The aqueous layer may need to be extracted multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Summary: Representative C-N Cross-Coupling Reactions

The following table summarizes typical reaction conditions and yields for the C-N cross-coupling of this compound with various nitrogen nucleophiles.

EntryNucleophileCatalyst SystemBaseSolventTemp (°C)Yield (%)
1MorpholinePd(OAc)₂ / XantphosCs₂CO₃Toluene11085-95
2AnilinePd₂(dba)₃ / BrettPhosNaOtBuDioxane10070-85
3ImidazoleCuI / L-ProlineK₂CO₃DMSO10075-90
4PyrrolidinePd(OAc)₂ / RuPhosK₃PO₄Toluene11080-92

Note: Yields are based on isolated product and may vary depending on the specific reaction scale and purification method.

Troubleshooting and Optimization

Low or No Conversion:

  • Catalyst Inactivity: Ensure the use of high-purity catalysts and ligands. Consider using a pre-catalyst. For palladium-catalyzed reactions, ensure the Pd(0) species is being generated in situ.

  • Base Incompatibility: The choice of base is crucial. Stronger, non-nucleophilic bases like NaOtBu or K₃PO₄ are often required for less reactive amines.

  • Solvent Effects: Ensure the use of anhydrous solvents. Degassing the solvent prior to use can be beneficial.

  • Temperature: Increasing the reaction temperature may improve conversion, but be mindful of potential decomposition of starting materials or products.

Side Reactions:

  • Hydrodehalogenation: This can occur if there is a source of protons in the reaction mixture. Ensure all reagents and solvents are dry.

  • Homocoupling of the Amine: This can be minimized by using the amine as the limiting reagent or by slowly adding the amine to the reaction mixture.

Conclusion

The C-N cross-coupling of this compound is a powerful and versatile method for the synthesis of a diverse array of 3-aminoindazole derivatives. Both palladium- and copper-catalyzed systems offer viable routes, with the choice of catalyst and reaction conditions depending on the specific nitrogen nucleophile being employed. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement these important transformations in their own work.

References

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - NIH. (n.d.).
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  • Cross-Coupling of Heteroatomic Electrophiles. (2020). ACS Catalysis, 10(15), 8635–8652. [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (2022). ResearchGate. Retrieved from [Link]

  • Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. (2023). Molecules, 28(13), 5101. [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. (n.d.).
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  • Palladium-catalyzed C-N and C-O cross-coupling reactions. (2016). DSpace@MIT. Retrieved from [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. (2022). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • C−N/C−C coupling reactions of aryl halides and heteroaryl halides. (2022). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
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  • comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles - Benchchem. (n.d.).
  • Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. (2022). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. (2010). DSpace@MIT. Retrieved from [Link]

  • MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. (n.d.).
  • ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (2010). ResearchGate. Retrieved from [Link]

  • Copper-Catalyzed Direct Amination of Halo(hetero)arenes with Sodium Azide as the Amino Source. (2011). ResearchGate. Retrieved from [Link]

  • Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem. (n.d.).
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  • Copper‐Catalyzed N Coupling of 3‐Aminoindazoles and Related Aminoazoles with Aryl Bromides. (2018). ResearchGate. Retrieved from [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2003). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024). eScholarship. Retrieved from [Link]

  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. (2014). Organic Letters, 16(16), 4388–4391. [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (2017). ACS Central Science, 3(8), 858–863. [Link]

  • Copper-catalyzed direct amination of ortho-functionalized haloarenes with sodium azide as the amino source. (2010). Semantic Scholar. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules, 28(23), 7808. [Link]

  • preparation of 2,3-diamino-2H-indazoles by intramolecular trapping of phosphazides and 1H-1,2,4-triazolo[2,3-b]indazoles by a tandem aza-Wittig/heterocumulene-mediated strategy. (2021). The Journal of Organic Chemistry, 86(3), 3017–3023. [Link]

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  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2017). ResearchGate. Retrieved from [Link]

  • Ligand-free Cu 2 O-catalyzed cross coupling of nitrogen heterocycles with iodopyridines. (2013). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for the Regioselective Functionalization of the C3 Position of 2-Methyl-2H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2H-indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Functionalization at the C3 position is a critical strategy for modulating the biological activity and physicochemical properties of these compounds, making it a focal point in drug discovery and development. This comprehensive guide provides an in-depth exploration of modern synthetic methodologies for the selective functionalization of the C3 position of 2-methyl-2H-indazole. We will delve into direct C-H activation strategies, including transition-metal-catalyzed reactions and radical-mediated processes, as well as classic approaches involving halogenated intermediates. Each section offers a detailed explanation of the underlying chemical principles, step-by-step experimental protocols, and data-driven insights to empower researchers in this field.

Introduction: The Strategic Importance of C3-Functionalized 2H-Indazoles

The indazole ring system, a bicyclic heteroaromatic compound, is a cornerstone in the design of bioactive molecules. Specifically, the 2H-indazole isomer is present in several FDA-approved drugs, such as the anti-cancer agent Pazopanib and the PARP inhibitor Niraparib.[1][2] The strategic introduction of diverse functional groups onto the indazole core is paramount for optimizing potency, selectivity, and pharmacokinetic profiles. The C3 position, in particular, offers a key vector for structural diversification.

Late-stage functionalization of the C3 C-H bond is an atom-economical and efficient approach to generate molecular complexity from a simple precursor.[3] This guide focuses on 2-methyl-2H-indazole as a representative and synthetically accessible starting material. We will cover a range of robust and reproducible methods, from cutting-edge photoredox and electrochemical reactions to powerful transition-metal-catalyzed cross-couplings.

Synthesis of the Starting Material: 2-Methyl-2H-Indazole

The regioselective synthesis of 2-alkyl-2H-indazoles is a non-trivial challenge, as direct alkylation of the parent 1H-indazole often yields a mixture of N1 and N2 isomers, with the N1 product being thermodynamically favored.[4] However, specific conditions have been developed to favor the desired N2-alkylation. A common approach involves the methylation of 6-nitro-1H-indazole, followed by subsequent chemical modifications if the nitro group is not desired.

Protocol 1: Synthesis of 2-Methyl-6-nitro-2H-indazole [5]

This protocol describes the methylation of 6-nitro-1H-indazole, which can serve as a precursor to 2-methyl-2H-indazole derivatives.

  • Dissolution: Dissolve 6-nitro-1H-indazole (2 g) in dichloromethane (30 ml).

  • Reagent Addition: Add dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 12 hours.

  • Work-up: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution (10 ml).

  • Extraction: Extract the aqueous layer with dichloromethane (20 ml).

  • Drying and Concentration: Dry the combined organic layers with sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product as a yellow solid (Typical Yield: 78%).

Note: For the synthesis of the parent 2-methyl-2H-indazole, the nitro group would need to be removed, typically via reduction to the amine followed by diazotization and reduction (e.g., with H3PO2).

Direct C-H Functionalization Strategies at C3

Directly converting the C3 C-H bond into a new C-C or C-heteroatom bond is a highly efficient strategy. These methods avoid the pre-functionalization steps required in traditional cross-coupling, thus shortening synthetic sequences.

Transition-Metal-Catalyzed C-H Activation

Transition metals like palladium and rhodium can catalyze the cleavage of the C3 C-H bond, enabling the insertion of various coupling partners.[3][6] This approach is powerful for forging complex bonds under controlled conditions.

A notable example is the palladium(II)-catalyzed isocyanide insertion strategy, which allows for the synthesis of diverse and complex heterocyclic systems in a single pot by forming multiple bonds.[7][8]

Workflow: Palladium-Catalyzed C3-Functionalization

Indazole 2-Methyl-2H-Indazole Intermediate Palladacycle Intermediate Indazole->Intermediate C-H Activation Pd_cat Pd(OAc)₂ Catalyst Pd_cat->Intermediate Isocyanide Isocyanide Isocyanide->Intermediate Insertion Oxidant Oxidant (e.g., Ag₂CO₃) Product C3-Functionalized Product Oxidant->Product Intermediate->Product Reductive Elimination

Caption: Palladium-catalyzed C3 C-H activation and isocyanide insertion.

Protocol 2: Palladium-Catalyzed Synthesis of C3-Amidines (Conceptual)

This is a representative protocol based on the principles of isocyanide insertion chemistry.[7][8] Researchers should consult the primary literature for specific substrate-scoping and optimization.

  • Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 2-methyl-2H-indazole (0.2 mmol), Pd(OAc)₂ (5 mol%), and an oxidant such as Ag₂CO₃ (2.0 equiv.).

  • Solvent and Reagents: Add anhydrous solvent (e.g., 1,2-dichloroethane, 2 mL). Add the desired isocyanide (1.2 equiv.) and an amine (1.5 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the C3-amidinated 2H-indazole.

Radical-Mediated C-H Functionalization

Radical reactions, particularly those inspired by Minisci-type chemistry, provide a powerful metal-free or metal-catalyst-free avenue for C3 functionalization.[9][10] These reactions typically involve the generation of a radical species that undergoes nucleophilic addition to the protonated indazole ring. Modern advancements utilize photoredox catalysis or electrochemistry to generate these radicals under exceptionally mild conditions.

Visible-light photoredox catalysis uses a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates from stable precursors.[1][11] This strategy has been successfully applied to C3-amidation, carbamoylation, and cyanomethylation of 2H-indazoles.[1][12][13]

Workflow: Photocatalytic C3-Functionalization

cluster_0 Photocatalytic Cycle cluster_1 Substrate Functionalization PC Photocatalyst (PC) (e.g., 4CzIPN) PC_excited PC* PC->PC_excited Visible Light (hν) Radical Radical (R•) PC_oxidized PC⁺ PC_excited->PC_oxidized Radical_Precursor Radical Precursor (R-X) Radical_Precursor->Radical SET Indazole 2-Methyl-2H-Indazole Indazole_Radical_Adduct Radical Adduct Radical->Indazole_Radical_Adduct Radical Addition at C3 PC_oxidized->PC Regeneration Indazole->Indazole_Radical_Adduct Product C3-Functionalized Indazole (Indazole-R) Indazole_Radical_Adduct->Product Oxidation & Deprotonation

Caption: General mechanism for visible-light photoredox C3-functionalization.

Protocol 3: Visible-Light-Promoted C3-Carbamoylation [1]

  • Setup: In an oven-dried vial, combine 2-phenyl-2H-indazole (0.2 mmol, 1.0 equiv.), the corresponding oxamic acid (0.5 mmol, 2.5 equiv.), 4CzIPN (photocatalyst, 5 mol%), and Cs₂CO₃ (0.4 mmol, 2.0 equiv.).

  • Solvent: Add DMSO (3 mL).

  • Reaction: Seal the vial and place it approximately 5-10 cm from a 405 nm purple LED light source. Stir the reaction at room temperature for 12 hours under an O₂ atmosphere (balloon).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the C3-carbamoylated product.

Table 1: Representative Photocatalytic C3-Functionalizations

FunctionalizationRadical SourcePhotocatalystConditionsTypical YieldReference
CarbamoylationOxamic Acids4CzIPNCs₂CO₃, O₂, DMSO, rt, 12h42-94%[1]
CyanomethylationBromoacetonitrileIr(ppy)₃K₂HPO₄, MeCN, rt, Ar61-71%[11]
AmidationN-Aminopyridinium Salts4CzIPNBlue LED, rtup to 90%[12]

Electrosynthesis offers a green and oxidant-free method for generating radicals. By applying an electrical potential, radical precursors can be oxidized or reduced to form the reactive species needed for C3 functionalization. This technique has been effectively used for C3-sulfonylation.[14][15]

Protocol 4: Electrochemical C3-Sulfonylation [14][15]

  • Setup: In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, combine 2-methyl-2H-indazole (0.5 mmol), the desired sulfonyl hydrazide (1.0 mmol, 2.0 equiv.), and a supporting electrolyte like n-Bu₄NBF₄ (0.2 M) in a suitable solvent (e.g., CH₃CN/H₂O mixture).

  • Electrolysis: Conduct the electrolysis at a constant current (e.g., 10 mA) at room temperature under ambient air.

  • Reaction Time: Continue the electrolysis until the starting material is consumed (typically 4-8 hours), as monitored by TLC.

  • Work-up: After the reaction, evaporate the solvent. Add water to the residue and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by silica gel chromatography to isolate the 3-sulfonylated-2H-indazole.

Functionalization via C3-Halogenated Intermediates

A classic and highly reliable strategy for C3 functionalization involves the initial installation of a halogen atom (Br or I), which then serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions.[14]

C3-Halogenation

Direct halogenation of the 2H-indazole core can be achieved with high regioselectivity at the C3 position using various halogenating agents. N-bromosuccinimide (NBS) is widely used for bromination, while molecular iodine in the presence of a base is effective for iodination.[14] An efficient, modern protocol for bromination utilizes ultrasound assistance.[16][17]

Protocol 5: Ultrasound-Assisted C3-Bromination [16][17]

  • Setup: In a reaction vial, place 2-aryl-2H-indazole (0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.2 mmol), and Na₂CO₃ (0.4 mmol).

  • Solvent: Add ethanol (2.0 mL).

  • Reaction: Place the vial in an ultrasonic cleaning bath and irradiate at 40 °C for 30 minutes.

  • Work-up: After the reaction, remove the solvent under reduced pressure.

  • Purification: Purify the residue directly by column chromatography on silica gel to afford the 3-bromo-2H-indazole product. (Typical yields: 65-95%).

Cross-Coupling of 3-Halo-2-methyl-2H-indazoles

Once the 3-halo-2-methyl-2H-indazole is in hand, it becomes a powerful building block for constructing C-C and C-N bonds via reactions like Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings.[14][18]

Workflow: C3-Arylation via Suzuki-Miyaura Coupling

Indazole_Br 3-Bromo-2-methyl-2H-indazole Product 3-Aryl-2-methyl-2H-indazole Indazole_Br->Product Boronic_Acid Aryl Boronic Acid Ar-B(OH)₂ Boronic_Acid->Product Pd_cat Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_cat->Product Catalytic Cycle Base Base (e.g., K₂CO₃) Base->Product

Caption: Suzuki-Miyaura coupling of a 3-bromo-2H-indazole.

Protocol 6: C3-Arylation via Suzuki-Miyaura Coupling (General)

  • Setup: To a flask, add 3-bromo-2-methyl-2H-indazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).

  • Reaction: De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 80-100 °C and stir until the starting material is consumed (4-16 hours).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Conclusion and Outlook

The functionalization of the C3 position of 2-methyl-2H-indazole is a well-developed field with a diverse toolbox of synthetic methods available to researchers.

  • Direct C-H activation methods, particularly those employing photoredox or electrochemical catalysis, represent the state-of-the-art, offering mild, efficient, and environmentally benign pathways to novel analogues.[1][14]

  • Transition-metal catalysis remains a robust and powerful tool for constructing complex C-C and C-heteroatom bonds with high predictability.[7]

  • The classic halogenation-cross-coupling sequence provides a reliable and versatile two-step approach that is compatible with a vast library of commercially available coupling partners.[14][16]

The choice of method will depend on the specific functional group to be installed, the scale of the reaction, and the functional group tolerance required. As the demand for novel indazole-based therapeutics continues to grow, the development of even more selective, efficient, and sustainable C3-functionalization methods will remain a key area of research in synthetic and medicinal chemistry.

References

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  • Li, Y., Ji, Y., Ding, Q., et al. (2015). Photocatalytic Direct C3-Amidation of 2H-Indazole. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). C-H functionalization of 2H-indazole. ResearchGate. [Link]

  • Royal Society of Chemistry. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]

  • Wang, Y., et al. (2023). Visible-Light-Promoted Direct C3–H Cyanomethylation of 2H-Indazoles. ACS Omega. [Link]

  • Reddy, V. P., et al. (2018). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health. [Link]

  • Ma, C., et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic Chemistry: An Indian Journal. [Link]

  • Ramu, R., et al. (2016). C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2015). Photocatalytic Direct C3-Amidation of 2H-Indazole. ResearchGate. [Link]

  • Ramu, R., et al. (2016). C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. PubMed. [Link]

  • McKee, H., et al. (2024). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2022). C-3 Functionalization of 2-Aryl-2 H -indazoles under Photo/Electrocatalysis. ResearchGate. [Link]

  • Wang, H., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • Qi, X., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E. [Link]

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  • ResearchGate. (2022). The Halogenation of Indazoles. ResearchGate. [Link]

  • Bar-Haim, G., et al. (2007). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2020). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. ResearchGate. [Link]

  • Al-Tel, T. H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules. [Link]

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  • ResearchGate. (2022). Direct C-3 arylation of 2H-indazole. ResearchGate. [Link]

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Application Notes & Protocols: The Strategic Utility of 3-iodo-2-methyl-2H-indazole in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2H-Indazole Scaffold

The 2H-indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural foundation of numerous therapeutic agents, including several approved anti-cancer drugs like Niraparib and Entrectinib.[1][2] Its prevalence stems from its ability to act as a versatile bioisostere for other heterocycles, such as indole, and its capacity to engage in critical hydrogen bonding interactions within the active sites of biological targets, particularly the hinge region of protein kinases.[3][4] The exploration of Structure-Activity Relationships (SAR) is fundamental to drug discovery, systematically modifying a lead compound to enhance potency, selectivity, and pharmacokinetic properties.

This guide focuses on 3-iodo-2-methyl-2H-indazole , a key building block engineered for efficient SAR exploration. The methyl group at the N2 position provides metabolic stability and directs substitution, while the iodine atom at the C3 position is the linchpin for synthetic diversification. The carbon-iodine bond is exceptionally amenable to palladium-catalyzed cross-coupling reactions, providing a robust and reliable handle to introduce a vast array of chemical functionalities.[5][6] This allows researchers to systematically probe the steric, electronic, and hydrophobic requirements of a target's binding pocket, accelerating the journey from a preliminary hit to a clinical candidate.

Synthesis of the Key Intermediate: this compound

The synthesis of 2H-indazoles can be achieved through various routes, including the Cadogan reaction or multi-component strategies.[7][8] A common and direct approach to the title compound involves a two-step sequence starting from commercially available 1H-indazole: regioselective N-methylation followed by C3-iodination.

Protocol 2.1: Synthesis of 2-methyl-2H-indazole

  • Reaction Setup: To a solution of 1H-indazole (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile, add a base like Cesium Carbonate (Cs₂CO₃, 1.5 eq).

  • Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. N-methylation typically yields a mixture of N1 and N2 isomers, which can be separated by column chromatography.

  • Work-up & Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The desired 2-methyl-2H-indazole isomer is isolated via silica gel column chromatography.

Protocol 2.2: Synthesis of this compound

  • Reaction Setup: Dissolve 2-methyl-2H-indazole (1.0 eq) in DMF in a round-bottom flask. Add potassium hydroxide (KOH, 2.0 eq) and stir until dissolved.[6][9]

  • Iodination: Prepare a solution of iodine (I₂, 1.5 eq) in DMF. Add this solution dropwise to the reaction mixture at room temperature.[9]

  • Reaction Monitoring: Stir at room temperature for 3-4 hours. Monitor the consumption of the starting material by TLC.

  • Work-up & Purification: Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench the excess iodine, which will result in the precipitation of a solid.[9] Filter the solid, wash with water, and dry under vacuum to yield this compound.

Core Application: SAR Exploration via Palladium-Catalyzed Cross-Coupling

The true utility of this compound is realized in its application as a versatile substrate for palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern medicinal chemistry, enabling the rapid construction of diverse chemical libraries from a common intermediate.[10] The high reactivity of the C-I bond ensures efficient coupling under relatively mild conditions.[11]

SAR_Strategy cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_sar SAR Exploration start This compound suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) start->suzuki C(sp2)-C(sp2) sonogashira Sonogashira (Terminal Alkynes) start->sonogashira C(sp2)-C(sp) buchwald Buchwald-Hartwig (Primary/Secondary Amines) start->buchwald C(sp2)-N probe_hydrophobic Probe Hydrophobic Pockets (Biaryl Scaffolds) suzuki->probe_hydrophobic probe_linker Introduce Rigid Linkers (Alkynyl Scaffolds) sonogashira->probe_linker probe_hbond Introduce H-Bond Donors/Acceptors (Amino Scaffolds) buchwald->probe_hbond

Caption: SAR strategy using this compound.

Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing C(sp²)-C(sp²) bonds, allowing for the introduction of diverse (hetero)aromatic rings.[12] In SAR studies, this is critical for probing π-stacking interactions, accessing hydrophobic pockets, and modulating the overall topology of the inhibitor.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a microwave vial or Schlenk flask, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (or pinacol ester, 1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[12][13]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) or Pd(PPh₃)₄ (0.05 eq).[12]

  • Solvent & Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[11] Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C for 2-12 hours. Microwave irradiation can often reduce reaction times significantly.[14] Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Indazole, Boronic Acid, Base catalyst 2. Add Pd Catalyst reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent degas 4. Purge with Ar/N2 solvent->degas heat 5. Heat (80-100°C) or Microwave degas->heat monitor 6. Monitor by LC-MS heat->monitor extract 7. Cool, Dilute, & Extract monitor->extract purify 8. Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira coupling forges a bond between an aryl halide and a terminal alkyne, creating a rigid, linear linker.[15] This is invaluable for SAR, as it allows chemists to vary the distance and vector of a terminal functional group relative to the indazole core, systematically probing deeper regions of a binding site.

Protocol 3.2.1: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) co-catalyst like CuI (0.05 eq).[16]

  • Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine (Et₃N) or a mixture of DMF and Et₃N.[16]

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C for 4-24 hours. The reaction is often sensitive to air, so maintaining an inert atmosphere is crucial.[17]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Dissolve the residue in a solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Buchwald-Hartwig Amination: Introducing Nitrogen-Based Functional Groups

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[18][19] This reaction allows the introduction of a wide range of primary and secondary amines at the C3 position. For SAR, this enables the installation of key hydrogen bond donors and acceptors, groups to modulate pKa, and vectors to improve solubility or target specific charged residues.[20]

Protocol 3.3.1: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried, inerted reaction vessel, combine this compound (1.0 eq), the desired amine (1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Catalyst System: Add a palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and a sterically hindered phosphine ligand (e.g., XPhos or RuPhos, 0.04-0.08 eq).[21]

  • Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture under an inert atmosphere at 80-110 °C for 6-24 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting 3-amino-2-methyl-2H-indazole derivative by column chromatography.

Buchwald_Cycle pd0 Pd(0)L2 pd2_complex L2Pd(II)(Indazole)(I) pd0->pd2_complex Indazole-I oxidative_add Oxidative Addition pd2_amine [L2Pd(II)(Indazole)(Amine)]+ I- pd2_complex->pd2_amine R2NH amine_assoc Amine Coordination amido_complex L2Pd(II)(Indazole)(Amido) pd2_amine->amido_complex Base deprotonation Deprotonation (Base) amido_complex->pd0 Product reductive_elim Reductive Elimination Product Indazole-NR2 Indazole_I Indazole-I Amine_H R2NH

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Data Presentation: A Case Study in Kinase Inhibitor SAR

The protocols described enable the rapid generation of analog libraries for biological screening. The resulting data can be tabulated to clearly visualize structure-activity relationships. Below is a representative table for a hypothetical series of inhibitors targeting a protein kinase, demonstrating how C3 modifications influence potency.

Table 1: SAR of 3-Substituted-2-methyl-2H-indazoles as Kinase X Inhibitors

Compound IDC3-Substituent (R)Coupling MethodIC₅₀ (nM)
Parent -I->10,000
1a PhenylSuzuki-Miyaura850
1b 4-FluorophenylSuzuki-Miyaura420
1c 4-MethoxyphenylSuzuki-Miyaura1,500
1d 3-PyridylSuzuki-Miyaura250
2a PhenylethynylSonogashira600
3a AnilinoBuchwald-Hartwig150
3b N-MethylanilinoBuchwald-Hartwig75

Analysis of SAR Trends:

  • Suzuki Coupling: The introduction of an unsubstituted phenyl ring (1a) confers moderate activity. Adding an electron-withdrawing fluorine at the para-position (1b) doubles the potency, suggesting a favorable interaction or electronic effect. Conversely, an electron-donating methoxy group (1c) is detrimental. A nitrogen-containing heterocycle like pyridine (1d) significantly improves potency, likely by forming a key hydrogen bond in the active site.

  • Sonogashira Coupling: The rigid phenylethynyl linker (2a) is well-tolerated and provides a vector for further exploration.

  • Buchwald-Hartwig Amination: Direct attachment of a nitrogen atom (3a) is highly beneficial. The secondary amine in compound 3b is twice as potent as the primary amine in 3a, indicating a preference for a methylated nitrogen, possibly due to improved conformation or displacement of a water molecule.

Conclusion

This compound is a high-value, strategically designed building block for modern medicinal chemistry. Its true power lies in its amenability to a suite of robust palladium-catalyzed cross-coupling reactions. By following the detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions outlined in these notes, researchers can efficiently and systematically explore the chemical space around the indazole C3 position. This rational, iterative approach to library synthesis is fundamental to elucidating structure-activity relationships and is a proven strategy for accelerating the development of novel, highly potent, and selective therapeutic agents.

References

  • Title: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization Source: National Institutes of Health URL
  • Title: Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents Source: MDPI URL: [Link]

  • Title: Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives Source: PMC URL
  • Title: A) Biologically active molecules with 2H‐indazole motif.11 B) Design... Source: ResearchGate URL: [Link]

  • Title: Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols Source: Benchchem URL
  • Title: Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review Source: IJSDR URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) Source: PubMed URL: [Link]

  • Title: Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes Source: PMC URL: [Link]

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: PMC - NIH URL: [Link]

  • Title: Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors Source: Benchchem URL
  • Title: Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review Source: PubMed Central URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole Source: Benchchem URL
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  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: ResearchGate URL: [Link]

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Application Notes and Protocols for the N-Alkylation of 3-Iodo-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated 3-Iodo-1H-Indazoles

The indazole scaffold is a privileged pharmacophore, integral to a multitude of therapeutic agents due to its diverse biological activities, including anti-inflammatory, antitumor, and anti-HIV properties[1][2][3]. The N-alkylation of the indazole ring system is a critical transformation, as the nature and position of the N-substituent profoundly influence the pharmacological profile of the resulting molecule. Specifically, 3-iodo-1H-indazole serves as a versatile synthetic intermediate. The iodine atom at the C3 position provides a reactive handle for subsequent cross-coupling reactions, enabling the introduction of a wide array of molecular fragments, while the N-alkylation modulates the compound's physicochemical properties and biological target interactions.

However, the N-alkylation of 1H-indazoles is often complicated by a lack of regioselectivity. The indazole nucleus possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two regioisomers[1][4][5][6][7][8]. The thermodynamic stability generally favors the 1H-indazole tautomer over the 2H-indazole tautomer, yet kinetic and thermodynamic factors during alkylation can lead to mixtures of N1 and N2 products[1][2]. Controlling the regiochemical outcome of this reaction is therefore of paramount importance for the efficient and predictable synthesis of targeted therapeutic candidates.

This application note provides a comprehensive guide to the experimental procedures for the N-alkylation of 3-iodo-1H-indazole, with a focus on achieving high regioselectivity for either the N1 or N2 position. We will delve into the underlying principles governing this selectivity, offer detailed, step-by-step protocols for achieving specific outcomes, and provide a troubleshooting guide for common experimental challenges.

Reaction Mechanism and Principles: A Tale of Two Nitrogens

The regioselectivity of indazole N-alkylation is a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed. The choice of base, solvent, and alkylating agent all play a pivotal role in directing the alkyl group to either the N1 or N2 position.

Key Factors Influencing Regioselectivity:

  • Base and Solvent System: The combination of the base and solvent is arguably the most critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) generally favor N1-alkylation[1][4][6][8][9][10]. This is often attributed to the formation of a tight ion pair between the indazolide anion and the sodium cation. In the case of 3-substituted indazoles with a coordinating group (like an ester), chelation can further direct the alkylation to the N1 position by sterically blocking the N2 position. Conversely, the use of weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often results in a mixture of N1 and N2 isomers[8][11].

  • Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent can influence the N1/N2 ratio. While a wide range of primary and secondary alkyl halides and tosylates can be used, more reactive electrophiles may exhibit less selectivity.

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring can significantly impact regioselectivity. Electron-withdrawing groups at the C7 position have been shown to favor N2-alkylation[1][4][5][6]. While the 3-iodo substituent is primarily electronic in its effect, its presence is a key feature for further diversification of the molecule.

  • Thermodynamic vs. Kinetic Control: The N1-substituted indazole is typically the thermodynamically more stable isomer[1]. Reaction conditions that allow for equilibration can favor the formation of the N1 product[1][5][9].

Visualizing the Competing Pathways

The following diagram illustrates the competitive N-alkylation at the N1 and N2 positions of the 3-iodo-1H-indazole anion.

G cluster_0 Reaction Initiation cluster_1 Alkylation Pathways Indazole 3-Iodo-1H-Indazole Indazolide 3-Iodo-Indazolide Anion Indazole->Indazolide Deprotonation Base Base (e.g., NaH) Base->Indazole N1_Product N1-Alkyl-3-iodo-1H-indazole (Thermodynamic Product) Indazolide->N1_Product N2_Product N2-Alkyl-3-iodo-2H-indazole (Kinetic Product) Indazolide->N2_Product SN2 Attack at N2 AlkylHalide Alkyl Halide (R-X) AlkylHalide->N1_Product AlkylHalide->N2_Product

Caption: Competing N1 vs. N2 alkylation pathways of 3-iodo-1H-indazole.

Experimental Protocols

Materials and Equipment:

  • 3-Iodo-1H-indazole

  • Anhydrous solvents (THF, DMF)

  • Bases (Sodium hydride (60% dispersion in mineral oil), Potassium carbonate, Cesium carbonate)

  • Alkylating agents (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Quenching solution (Saturated aqueous ammonium chloride)

  • Extraction solvents (Ethyl acetate, Dichloromethane)

  • Drying agent (Anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

  • Thin Layer Chromatography (TLC) plates and visualization system (UV lamp)

Protocol 1: Selective N1-Alkylation using NaH in THF

This protocol is designed to favor the formation of the thermodynamically more stable N1-alkylated product.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-iodo-1H-indazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 15-20 mL per gram of indazole).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N1-alkylated product.

Protocol 2: N2-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction often provides a pathway to the N2-alkylated indazole, which can be challenging to obtain selectively through standard SN2 conditions[1][9].

Step-by-Step Methodology:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve 3-iodo-1H-indazole (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (approximately 20 mL per gram of indazole).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude residue can be directly purified by flash column chromatography on silica gel. The triphenylphosphine oxide and the reduced diazodicarboxylate byproducts can be challenging to remove, so careful chromatography is required. An initial trituration with a solvent like diethyl ether can sometimes help to precipitate some of the byproducts.

Data Presentation: Summary of Reaction Conditions and Regioselectivity

The following table summarizes typical reaction conditions and expected regioselectivity for the N-alkylation of indazoles, based on literature precedents.

Indazole SubstrateAlkylating AgentBase/ReagentSolventN1:N2 RatioTotal Yield (%)Reference
3-Carboxymethyl indazoleAlkyl BromideNaHTHF>99:1-[1][9]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl IodideNaHDMF38:4684[2]
1H-IndazoleIsobutyl BromideK₂CO₃DMF58:4272[11]
Methyl 5-bromo-1H-indazole-3-carboxylateVarious AlcoholsPPh₃/DEADTHFN2 Selective>90[2]
1H-IndazoleDiazo CompoundsTfOH-N2 SelectiveGood to Excellent[12]

Characterization of N1 and N2 Regioisomers

Distinguishing between the N1 and N2-alkylated isomers is crucial and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments[1][5].

  • For N1-substituted indazoles: A key correlation is typically observed in the HMBC spectrum between the protons of the N-alkyl group and the C7a carbon of the indazole ring.

  • For N2-substituted indazoles: A correlation is observed between the protons of the N-alkyl group and the C3 carbon of the indazole ring[9].

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive base (NaH exposed to moisture)- Poor quality anhydrous solvent- Low reactivity of the alkylating agent- Use fresh, high-quality NaH- Ensure solvents are properly dried- Consider a more reactive alkylating agent (e.g., iodide instead of bromide) or increase the reaction temperature
Poor Regioselectivity (Mixture of N1 and N2) - Use of a polar aprotic solvent (e.g., DMF) with a weaker base (e.g., K₂CO₃)- Reaction conditions favoring both kinetic and thermodynamic products- For N1 selectivity, switch to NaH in THF- For N2 selectivity, consider the Mitsunobu protocol or other specialized methods[12][13]
Formation of Byproducts - O-alkylation if a hydroxyl group is present- Elimination with bulky secondary alkyl halides- Protect other nucleophilic functional groups- Use milder reaction conditions or a less hindered alkylating agent
Difficulty in Product Purification - Similar polarity of N1 and N2 isomers- Presence of triphenylphosphine oxide from Mitsunobu reaction- Optimize the chromatographic separation (try different solvent systems or use a different stationary phase)- For Mitsunobu, consider using a polymer-supported triphenylphosphine for easier removal

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. Available at: [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. Available at: [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing). Available at: [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - Organic Chemistry Portal. Available at: [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchGate. Available at: [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation - PMC. Available at: [Link]

  • Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles - ResearchGate. Available at: [Link]

  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available at: [Link]

  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution - ResearchGate. Available at: [Link]

  • N1-protection of 3-iodoindazole derivatives using ultrasound irradiation. - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives - ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides - Beilstein Archives. Available at: [Link]

  • [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF - ResearchGate. Available at: [Link]

  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF - ResearchGate. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. Available at: [Link]

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Application Note: Accelerating Drug Discovery through Microwave-Assisted Suzuki Coupling of 3-Iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indazole Functionalization

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1] The strategic functionalization of this heterocycle is therefore of paramount importance in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[2][3] However, conventional thermal methods for these couplings can be slow, often requiring long reaction times and high temperatures, which can lead to degradation of sensitive substrates and the formation of undesirable byproducts.

This application note details a highly efficient, rapid, and reproducible protocol for the Suzuki-Miyaura coupling of 3-iodoindazoles utilizing microwave-assisted organic synthesis (MAOS). This technology leverages the direct interaction of microwave irradiation with polar molecules in the reaction mixture, resulting in rapid, uniform, and efficient heating.[4][5] The primary advantages of this approach include dramatic reductions in reaction times (from hours to minutes), improved product yields, enhanced selectivity, and alignment with the principles of green chemistry through reduced energy consumption and solvent use.[6][7][8] We provide a comprehensive guide, from the synthesis of the requisite 3-iodoindazole precursors to a detailed, step-by-step microwave protocol, complete with a troubleshooting guide for common challenges.

Mechanistic Rationale: The Synergy of Palladium Catalysis and Microwave Energy

The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in its well-understood palladium-catalyzed cycle. The process is initiated with a Pd(0) species, which undergoes a sequence of three fundamental steps to form the desired C-C bond and regenerate the catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodoindazole, forming a Pd(II) intermediate. This is often the rate-limiting step in the cycle.

  • Transmetalation: The organoboron species (boronic acid or ester) is activated by a base, forming a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated from the metal center, forming the final 3-arylindazole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][9]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X (3-Iodoindazole) pd_intermediate R¹-Pd(II)L₂-X oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elim Reductive Elimination pd_r1_r2->reductive_elim reductive_elim->pd0 Product R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of Microwave Irradiation

Microwave energy accelerates chemical reactions through a unique heating mechanism known as dielectric heating.[4] Unlike conventional oil bath heating, which relies on slow thermal conduction from the vessel walls, microwaves pass through the vessel and directly heat the polar reactants and solvent molecules. This results in:

  • Rapid and Uniform Heating: The entire reaction volume is heated simultaneously, eliminating hot spots and leading to a more controlled temperature profile.[4][5]

  • Reaction Rate Acceleration: By efficiently supplying the activation energy, microwaves can dramatically shorten reaction times, often by orders of magnitude compared to conventional methods.[8][10]

  • Improved Yields and Purity: The short reaction times and uniform heating minimize the potential for thermal degradation of substrates and products, often leading to cleaner reaction profiles and higher isolated yields.[8]

  • Enhanced Reproducibility: Precise control over reaction parameters such as temperature, pressure, and time ensures high reproducibility between runs.[8]

Experimental Protocols

This section provides a validated, two-part protocol for the synthesis of the 3-iodoindazole starting material and its subsequent microwave-assisted Suzuki coupling.

Protocol Part A: Synthesis of 3-Iodo-1H-indazole

This procedure is adapted from standard methodologies for the direct iodination of indazoles.[1][11]

Materials and Equipment:

  • 1H-Indazole

  • Potassium hydroxide (KOH), powdered

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Round-bottom flask with magnetic stir bar

  • Standard laboratory glassware for filtration and workup

Step-by-Step Procedure:

  • To a solution of 1H-indazole (1.0 eq) in DMF (approx. 10 mL per gram of indazole), add powdered KOH (3.0 eq) portion-wise at room temperature.

  • Stir the resulting mixture for 30 minutes.

  • Add solid iodine (2.0 eq) in several portions over 20 minutes. Caution: The addition may be exothermic.

  • Continue stirring the reaction mixture at room temperature for 3-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of NaHSO₃ to quench excess iodine.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral.

  • Dry the product under vacuum to yield 3-iodo-1H-indazole, which can be used in the next step without further purification.

Protocol Part B: Microwave-Assisted Suzuki Coupling

This generalized protocol is effective for a wide range of aryl and heteroaryl boronic acids.

Materials and Equipment:

  • 3-Iodo-1H-indazole (or substituted derivative)

  • Arylboronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O)

  • Microwave vial (10 mL) with crimp cap

  • Dedicated microwave reactor for organic synthesis

Workflow start Combine Reactants add_solvents Add Solvents & Base start->add_solvents 3-Iodoindazole, Boronic Acid, Pd Catalyst degas Degas with N₂/Ar add_solvents->degas seal Seal Vial degas->seal microwave Microwave Irradiation (Temp, Time, Power) seal->microwave cool Cool to RT microwave->cool workup Aqueous Workup (Extraction) cool->workup purify Purification (Chromatography) workup->purify end Characterize Product purify->end

Caption: General workflow for microwave-assisted Suzuki coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave vial, combine the 3-iodoindazole (1.0 eq, ~0.5 mmol), the arylboronic acid (1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).[12][13]

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add the solvent system. A common and effective mixture is 1,4-dioxane and 2M aqueous Na₂CO₃ solution in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL aqueous base).[13]

  • Degassing: Sparge the mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[13]

  • Vial Sealing: Securely seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial into the microwave reactor. Irradiate the mixture at a set temperature (typically 120-160 °C) for 15-40 minutes.[1][13] The reaction should be monitored by pressure to ensure it remains within the safe operating limits of the vial.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-arylindazole product.

Representative Data and Discussion

The microwave-assisted protocol provides excellent results for a variety of substrates. The following table summarizes typical outcomes for the coupling of substituted 3-iodoindazoles with different boronic acid partners, adapted from the literature.

Entry3-Iodoindazole SubstituentBoronic Acid/EsterTemp (°C)Time (min)Yield (%)Reference
15-NitroPinacol vinyl boronate1204087[1][14]
25-BromoPinacol vinyl boronate1204072[1][14]
35-MethoxyPhenylboronic acid1002075[1]
4Unsubstituted4-Methoxyphenylboronic acid1406078[15]
5Unsubstituted2-Thienylboronic acid1406072[15]

The data clearly demonstrates the power of this methodology. Even with electron-withdrawing groups (Entry 1) or additional halides (Entry 2), the reactions proceed cleanly to give high yields in under an hour.[1][14] The protocol is also effective for both electron-rich and heteroaromatic coupling partners (Entries 4, 5).[15] The dramatic time reduction compared to conventional heating (often 12-24 hours) significantly accelerates the synthesis-purification-analysis cycle in a research setting.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient temperature/time.3. Poor solubility of starting materials.4. Ineffective base.1. Ensure proper degassing; use fresh catalyst.2. Increase temperature in 10-20°C increments or extend reaction time.3. Try a different solvent system (e.g., DMF, Toluene/EtOH/H₂O).[16]4. Screen alternative bases (e.g., Cs₂CO₃ is often more effective for difficult couplings).[15]
Dehalogenation of Starting Material 1. Presence of water/protons and base.2. Catalyst degradation to Pd black.1. Use anhydrous solvents and a non-aqueous base like KF if possible.2. Use a more robust phosphine ligand or a pre-catalyst.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. High catalyst loading.1. Improve degassing procedure.2. Reduce catalyst loading to 2-5 mol%.
Low Isolated Yield after Workup 1. Product is water-soluble or partially soluble.2. Emulsion formation during extraction.1. Back-extract the aqueous layers multiple times with a more polar organic solvent like DCM or EtOAc.2. Add brine to break up emulsions during workup.

Conclusion

The microwave-assisted Suzuki-Miyaura cross-coupling of 3-iodoindazoles is a powerful and highly efficient synthetic tool. By leveraging the unique advantages of microwave heating, researchers can achieve dramatic reductions in reaction times, improve yields, and access a wide array of novel 3-arylindazole derivatives.[8] This protocol provides a reliable and scalable method that can significantly accelerate discovery timelines for scientists in pharmaceutical and materials research.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (2025). Patsnap. [Link]

  • Cravotto, G., & Cintas, P. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Baghbanian, S. M., & Farhang, M. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. [Link]

  • Vera, G., Diethelm, B., Terraza, C., & Recabarren-Gajardo, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Vera, G., Diethelm, B., Terraza, C., & Recabarren-Gajardo, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation. PubMed. [Link]

  • Sharma, U., & Singh, B. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Ammara, S., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Wang, X., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Ammara, S., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

  • Sharma, A. K., et al. (2007). Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. Penn State Research Database. [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR and Combinatorial Science, 25(5-6), 522-528. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(11), 17516–17531. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]

  • Zhang, W. (2005). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 7(24), 5469–5472. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

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Ligand Selection for Palladium-Catalyzed Reactions of Iodoindazoles: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including potent kinase inhibitors for cancer therapy.[1] The ability to precisely functionalize the indazole core is therefore of paramount importance for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the synthesis of complex indazole derivatives from readily accessible iodoindazole precursors.

This technical guide provides a comprehensive overview of ligand selection for four major classes of palladium-catalyzed cross-coupling reactions of iodoindazoles: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. We will delve into the mechanistic rationale behind ligand choice, present comparative data, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Critical Role of Ligands in Palladium Catalysis with Iodoindazoles

The success of a palladium-catalyzed cross-coupling reaction is intrinsically linked to the choice of ligand. The ligand modulates the steric and electronic properties of the palladium center, thereby influencing the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. For iodoindazoles, ligand selection is particularly crucial for several reasons:

  • Overcoming N-H Interference: The acidic N-H proton of the indazole ring can interfere with the catalytic cycle, leading to catalyst deactivation or undesired side reactions. Bulky and electron-rich ligands can create a sterically hindered environment around the palladium center, minimizing these unwanted interactions. In many cases, particularly for Sonogashira and Heck couplings, N-protection of the indazole is recommended to ensure high yields and reproducibility.[2][3]

  • Facilitating Oxidative Addition: The C-I bond of iodoindazoles is generally reactive towards oxidative addition. However, the electronic properties of the indazole ring, influenced by substituents, can modulate this reactivity. Electron-rich phosphine ligands enhance the electron density on the palladium(0) center, promoting its insertion into the C-I bond.

  • Promoting Reductive Elimination: The final step of the catalytic cycle, reductive elimination, forms the desired C-C or C-N bond and regenerates the active palladium(0) catalyst. Bulky ligands can facilitate this step by creating steric pressure that brings the coupled fragments together.

A general workflow for a palladium-catalyzed cross-coupling reaction is depicted below:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Iodoindazole, Coupling Partner, Base, and Solvent degas Degas Mixture start->degas cat_add Add Palladium Precatalyst and Ligand degas->cat_add heat Heat to Reaction Temperature cat_add->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract purify Column Chromatography extract->purify product Characterized Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Ligand Selection Guide and Protocols

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, making it invaluable for the synthesis of biaryl and vinyl indazoles.

Ligand Considerations:

For iodoindazoles, a variety of phosphine ligands have proven effective. Ferrocene-based ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are widely used due to their robustness and efficiency.[4] For more challenging couplings, particularly with sterically hindered substrates, the use of bulky and electron-rich dialkylbiaryl phosphine ligands from the Buchwald group, such as XPhos and RuPhos , is often advantageous.[3]

The general catalytic cycle for the Suzuki-Miyaura reaction is as follows:

Suzuki_Cycle pd0 Pd(0)L_n pd2_ox [R-Pd(II)-I]L_n (Oxidative Addition) pd0->pd2_ox R-I (Iodoindazole) pd2_trans [R-Pd(II)-R']L_n (Transmetalation) pd2_ox->pd2_trans R'B(OR)2/Base pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Summary: Suzuki-Miyaura Coupling of Iodoindazoles

Iodoindazole SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodo-3-methyl-1H-indazoleArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/Water1200.5 (MW)High[5]
3-Iodo-1H-indazolePinacol vinyl boronatePd(PPh₃)₄K₂CO₃Dioxane120 (MW)0.67High[1]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPdCl₂(dppf)K₂CO₃DME802High[1]
N-Boc-3-iodo-1H-indazole4-(Methoxycarbonyl)phenyl-boronic acidPdCl₂(dppf)K₂CO₃Dioxane/Water1002493[4]
N-Boc-3-iodo-1H-indazole3-(Methoxycarbonyl)phenyl-boronic acidPdCl₂(dtbpf)K₂CO₃Dioxane/Water1002496[4]

Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodo-3-methyl-1H-indazole [5]

  • Materials: 4-Iodo-3-methyl-1H-indazole, Arylboronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • In a microwave vial, combine 4-iodo-3-methyl-1H-indazole (0.5 mmol), the arylboronic acid (0.75 mmol, 1.5 equiv.), Pd(dppf)Cl₂ (0.025 mmol, 5 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv.).

    • Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the reaction mixture at 120 °C for 30 minutes.

    • After the reaction is complete, cool the vial to room temperature.

    • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the pure product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals.[6] This reaction allows for the coupling of iodoindazoles with a wide range of primary and secondary amines.

Ligand Considerations:

The success of the Buchwald-Hartwig amination is highly dependent on the use of bulky and electron-rich phosphine ligands. For the amination of iodoindazoles, biarylphosphine ligands such as Xantphos , BINAP , RuPhos , and BrettPhos have demonstrated excellent performance.[6][7] These ligands facilitate the formation of the active palladium catalyst and promote the crucial C-N bond-forming reductive elimination step.

Data Summary: Buchwald-Hartwig Amination of Iodoindazoles

Iodoindazole SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodo-3-methyl-1H-indazoleVariousPd₂(dba)₃ / Xantphos or RuPhosNaOtBu or Cs₂CO₃Toluene or Dioxane80-11012-24Good[7][8]
Aryl BromidePrimary AminePd(OAc)₂ / BrettPhosNaOtBuToluene1001-4High[9]
Aryl ChlorideSecondary AminePd₂(dba)₃ / NIXANTPHOSNaOtBuToluene11018High[10]

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole [6][7]

  • Materials: 4-Iodo-3-methyl-1H-indazole, Amine (primary or secondary), Palladium precatalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., NaOtBu), Anhydrous solvent (e.g., toluene).

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 4-iodo-3-methyl-1H-indazole (1.0 equiv), the palladium precatalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

    • Add the base (e.g., 1.5-2.0 equiv).

    • Add the anhydrous solvent (e.g., 5-10 mL per mmol of indazole).

    • Add the amine (1.1-1.5 equiv).

    • Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of 3-alkynylindazoles, which are versatile synthetic intermediates.

Ligand Considerations:

The standard Sonogashira reaction employs a palladium catalyst, often with phosphine ligands like triphenylphosphine (PPh₃) , in conjunction with a copper(I) co-catalyst. For challenging substrates or to avoid the use of copper, more electron-rich and bulky phosphine ligands can be employed in copper-free protocols. The N-H of the indazole often requires protection (e.g., with a Boc group) for successful Sonogashira coupling at the C3 position.[2]

Detailed Protocol: Sonogashira Coupling of N-Protected 3-Iodoindazole [2]

  • Materials: N-protected 3-Iodoindazole, Terminal alkyne, Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂], Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous solvent (e.g., THF or CH₃CN).

  • Procedure:

    • To a solution of N-protected 3-iodoindazole (1.0 equiv.) in a suitable anhydrous solvent, add the terminal alkyne (1.2 equiv.), CuI (0.1 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and Et₃N (3.0 equiv.) under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

    • If necessary, deprotect the indazole nitrogen.

Heck Reaction: Vinylation of Iodoindazoles

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is useful for the synthesis of vinylindazoles.

Ligand Considerations:

The choice of ligand in the Heck reaction can influence both the yield and the regioselectivity of the alkene insertion. Simple phosphine ligands like PPh₃ are often used. For controlling regioselectivity, particularly with unsymmetrical alkenes, bidentate phosphine ligands may be beneficial.[3] As with the Sonogashira reaction, N-protection of the indazole is often necessary for successful Heck couplings.[3]

Detailed Protocol: Heck Coupling of N-Protected 4-Iodo-3-methyl-1H-indazole [2][8]

  • Materials: N-protected 4-Iodo-3-methyl-1H-indazole, Alkene, Palladium(II) acetate [Pd(OAc)₂], Triphenylphosphine (PPh₃), Base (e.g., Et₃N or NaHCO₃), Anhydrous solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • If necessary, protect the N-H of 4-iodo-3-methyl-1H-indazole (e.g., with a BOC group).

    • In a sealed tube, dissolve the N-protected 4-iodo-3-methyl-1H-indazole (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), and PPh₃ (0.1 equiv.) in a suitable solvent.

    • Add a base (2.0 equiv.).

    • Heat the reaction mixture at 80-120 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS).

    • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

    • If necessary, deprotect the indazole nitrogen.

Troubleshooting and Optimization

A logical approach to troubleshooting common issues in palladium-catalyzed reactions of iodoindazoles is presented below:

Troubleshooting cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low or No Conversion catalyst_activity Check Catalyst Activity (Use fresh catalyst/precatalyst) start->catalyst_activity ligand_choice Optimize Ligand (Screen bulky, electron-rich ligands) start->ligand_choice catalyst_loading Increase Catalyst Loading start->catalyst_loading base_strength Vary Base (e.g., K2CO3, Cs2CO3, NaOtBu) start->base_strength solvent_quality Ensure Anhydrous/Degassed Solvent start->solvent_quality temperature Increase Temperature start->temperature nh_protection Consider N-Protection (Especially for Sonogashira/Heck) start->nh_protection reagent_purity Check Purity of Coupling Partner start->reagent_purity

Caption: A troubleshooting guide for common issues in palladium-catalyzed iodoindazole couplings.

Conclusion

The selection of an appropriate ligand is a critical parameter for the successful palladium-catalyzed functionalization of iodoindazoles. Bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands and Xantphos, have proven to be particularly effective in enhancing catalytic activity and expanding the scope of these transformations. This guide provides a foundation for rational ligand selection and offers detailed protocols to facilitate the synthesis of diverse and complex indazole derivatives for applications in drug discovery and materials science. Careful optimization of reaction parameters, including the potential need for N-protection, will ultimately lead to successful and reproducible outcomes.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. PubMed. [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. [Link]

  • Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. PMC. [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. NIH. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

  • What are your go-to Buchwald conditions for difficult couplings? : r/Chempros. Reddit. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC. [Link]

  • Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. RSC Publishing. [Link]

  • Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclom. Chemical Review and Letters. [Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. Semantic Scholar. [Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. RSC Publishing. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. ResearchGate. [Link]

  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Scientific Research. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. RSC Publishing. [Link]

  • Tri(1‐naphthyl)phosphine as a ligand in palladium‐free Sonogashira cross‐coupling of arylhalogenides with acetylenes. ResearchGate. [Link]

  • A Copper- and Amine-Free Sonogashira Coupling Reaction Promoted by a Ferrocene-Based Phosphinimine-Phosphine Ligand at Low Catalyst Loading. ResearchGate. [Link]

  • Modified zeolite immobilized palladium for ligand-free Suzuki–Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-iodo-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific transformation. Indazole scaffolds are crucial in medicinal chemistry, and mastering their functionalization is key to advancing novel therapeutic agents.[1][2] This resource provides in-depth, experience-driven advice to overcome common challenges and enhance reaction yields.

Troubleshooting Guide: Addressing Low Yields

This section tackles specific issues you might encounter during the Suzuki coupling of this compound, offering causal explanations and actionable solutions.

Question 1: My reaction shows little to no product formation. What are the likely causes and how can I fix it?

Several factors can lead to a complete reaction failure. A systematic check of your reagents and setup is the first step.

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation is a common reason for failure.

  • Inefficient Degassing: Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[3]

    • Solution: Employ a rigorous degassing method. For solvent degassing, the freeze-pump-thaw technique (at least three cycles) is highly effective. For the reaction mixture itself, purge with an inert gas like argon or nitrogen for a sufficient period (e.g., 15-20 minutes) before adding the catalyst.[4]

  • Poor Reagent Quality: The purity of your starting materials, including the this compound, the boronic acid, and the base, is critical.

    • Solution: Verify the purity of your reagents by techniques such as NMR or LC-MS. Impurities in the boronic acid can be particularly problematic.

Question 2: My reaction is sluggish and stalls before completion. What adjustments can I make?

A stalled reaction often points to suboptimal reaction conditions that can be tuned for better performance.

Possible Causes & Solutions:

  • Suboptimal Temperature: While aryl iodides are generally reactive, some Suzuki couplings require higher temperatures to proceed efficiently.[3]

    • Solution: If your reaction is slow at a lower temperature (e.g., 80 °C), cautiously increase it to 100-120 °C.[3][5] Microwave heating can also be a powerful tool to rapidly screen higher temperatures and shorten reaction times.[3][6][7]

  • Insufficient Base Strength or Solubility: The base is crucial for activating the boronic acid to facilitate transmetalation.[3][8][9] If the base is not strong enough or is poorly soluble in the reaction medium, the catalytic cycle can be hindered.

    • Solution: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃).[3][5] Grinding the base into a fine powder and ensuring it is anhydrous can also improve its efficacy.[3] The addition of water as a co-solvent can help dissolve inorganic bases.[3]

  • Inappropriate Solvent System: The solvent must be able to dissolve the reactants to a reasonable extent.

    • Solution: Common solvent systems like 1,4-dioxane/water, THF/water, or DMF/water are good starting points.[3] The ratio of the organic solvent to water can be optimized. For substrates with poor solubility, consider higher boiling point solvents, but be mindful of potential side reactions at elevated temperatures.[3]

Question 3: I'm observing significant side products, such as dehalogenation and homocoupling. How can I minimize these?

The formation of byproducts reduces the yield of your desired product and complicates purification. Understanding their origins is key to their prevention.

Possible Causes & Solutions:

  • Dehalogenation: This side reaction involves the replacement of the iodine atom with a hydrogen atom. It can be caused by sources of hydride in the reaction mixture.[10]

    • Solution: Ensure high-purity, anhydrous solvents. The choice of phosphine ligand can also influence the extent of dehalogenation.[3]

  • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[3]

    • Solution: Rigorous degassing of the reaction mixture is the most effective way to minimize homocoupling.[3][5]

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, which is a common undesired side reaction.[11] It can be influenced by reaction conditions and is more prevalent with certain heteroaryl boronic acids.[3][11]

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid.[3] Ensure the purity of the boronic acid before use. In some cases, using a boronic ester (e.g., pinacol ester) can provide increased stability.[12][13]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the Suzuki coupling of this compound, providing deeper insights into the reaction's mechanics.

Question 4: What is the optimal catalyst system (palladium source and ligand) for the Suzuki coupling of this compound?

The choice of catalyst system is critical and depends on the specific boronic acid being used.

  • Palladium Source: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(dba)₂ and Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) can be effective. Pd(II) sources are often more stable but require in-situ reduction to the active Pd(0) species.

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

    • For simple arylboronic acids: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a good starting point.[3]

    • For more challenging couplings (sterically hindered or electron-rich/poor partners): Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), can significantly improve yields and reaction rates.[14][15] N-Heterocyclic Carbene (NHC) ligands are also highly effective.[14]

Question 5: How does the N-methyl group on the indazole ring affect the Suzuki coupling reaction?

The N-methyl group on the indazole ring can have both electronic and steric effects on the reaction.

  • Electronic Effects: The N-methyl group is an electron-donating group, which can increase the electron density of the indazole ring system. This can sometimes make the oxidative addition step slightly more challenging compared to an unsubstituted indazole.

  • Steric Effects: The methyl group at the 2-position can introduce some steric hindrance around the C-3 position where the coupling occurs. This might necessitate the use of bulkier phosphine ligands to promote efficient reductive elimination.[16][17][18]

  • No NH Interference: A significant advantage of the N-methyl group is that it prevents potential side reactions associated with the acidic proton of an unprotected indazole NH group.[3] The acidic NH can react with the base or organopalladium intermediates, leading to lower yields.[3][19]

Question 6: What is the role of the base in this reaction, and how do I choose the right one?

The base is a critical component of the Suzuki coupling and its role is multifaceted.[8]

  • Activation of the Boronic Acid: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[3][8][9]

  • Regeneration of the Catalyst: The base also aids in the regeneration of the active Pd(0) catalyst.[3]

  • Choice of Base:

    • Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used for N-heterocyclic substrates.[3]

    • Cesium carbonate is often more effective due to its higher solubility in organic solvents.

    • The strength of the base can influence the reaction selectivity when competing boronic acids are present.[8]

Question 7: How critical is the choice of solvent, and what are the best options?

The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate and outcome.[20][21][22]

  • Polarity: The polarity of the solvent can affect the rate of oxidative addition.[20]

  • Common Solvent Systems:

    • 1,4-Dioxane/Water: A widely used and effective solvent system.[3]

    • Toluene/Water or Ethanol: Also commonly employed.

    • DMF/Water: Can be useful for less soluble substrates.[3]

  • Aqueous vs. Anhydrous: For heterocyclic substrates, aqueous conditions are often more efficient than anhydrous ones. The water helps to dissolve the inorganic base and can facilitate the formation of the active boronate species.

Experimental Protocols

Standard Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point that can be optimized.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)[3]

  • Potassium carbonate (K₂CO₃) (2 equivalents)[3]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)[3]

  • 1,4-Dioxane and Water (4:1 v/v)[3]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered, anhydrous K₂CO₃.[3]

  • Seal the vessel and purge with an inert gas for 10-15 minutes.[3]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[3]

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.[3]

  • Heat the reaction mixture to 90 °C and stir for the desired time, monitoring the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel.[3]

Optimized Protocol for Challenging Couplings

This protocol is designed for substrates that may be less reactive or sterically hindered.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid or pinacol ester (1.5 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)

  • Toluene and Water (10:1 v/v)

  • Inert gas (Argon)

Procedure:

  • In a glovebox or under a positive flow of argon, add this compound, the boronic acid/ester, Cs₂CO₃, Pd₂(dba)₃, and SPhos to a dry reaction vessel.

  • Add the degassed toluene/water solvent mixture.

  • Seal the vessel and heat the mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • Follow the workup and purification procedure described in the standard protocol.

Data Presentation

Table 1: Comparison of Common Reaction Conditions
ParameterStandard ConditionsOptimized ConditionsRationale for Optimization
Boron Source Arylboronic Acid (1.2 eq)Arylboronic Acid/Ester (1.5 eq)Increased excess to counter protodeboronation; esters offer more stability.[12][13]
Base K₂CO₃ (2 eq)Cs₂CO₃ (2.5 eq)Cs₂CO₃ offers better solubility and is often a stronger base.[3][5]
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)Buchwald ligands like SPhos are more active for challenging substrates.[14][15]
Solvent 1,4-Dioxane/Water (4:1)Toluene/Water (10:1)Toluene allows for higher reaction temperatures.
Temperature 90 °C110 °CHigher temperatures can overcome activation barriers for less reactive substrates.[3]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-I Pd(II)Complex Ar-Pd(II)-X(L2) OxAdd->Pd(II)Complex Transmetalation Transmetalation (Ar'B(OR)2 + Base) Pd(II)Complex->Transmetalation Ar'-B(OR)2 Base Pd(II)ArAr Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)ArAr RedElim Reductive Elimination Pd(II)ArAr->RedElim RedElim->Pd(0)L2 Ar-Ar' Troubleshooting_Workflow start Low Yield Observed check_catalyst Check Catalyst Activity (Run control reaction) start->check_catalyst check_reagents Verify Reagent Purity (NMR, LC-MS) check_catalyst->check_reagents Catalyst OK optimize_conditions Systematically Optimize Conditions check_reagents->optimize_conditions Reagents Pure increase_temp Increase Temperature optimize_conditions->increase_temp change_base Change Base (e.g., to Cs₂CO₃) optimize_conditions->change_base change_ligand Change Ligand (e.g., to SPhos) optimize_conditions->change_ligand success Improved Yield increase_temp->success change_base->success change_ligand->success

Caption: A logical workflow for troubleshooting low yields in the reaction.

Common Side Reactions

Side_Reactions main_reaction Desired Suzuki Coupling (Ar-I + Ar'-B(OR)₂) → Ar-Ar' dehalogenation Dehalogenation (Ar-I → Ar-H) homocoupling Homocoupling (2 Ar'-B(OR)₂) → Ar'-Ar' protodeboronation Protodeboronation (Ar'-B(OR)₂) → Ar'-H

Caption: Common side reactions that compete with the desired Suzuki coupling.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved from [Link]

  • dos Santos, P. L., & da Silva, A. B. F. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Kapper, S. C., et al. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Florida Gulf Coast University.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Alemán-López, M. S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). ResearchGate. Retrieved from [Link]

  • WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. Retrieved from [Link]

  • Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(16), 5466-5475. Retrieved from [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. Retrieved from [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3236-3244. Retrieved from [Link]

  • Wolan, A., & Bault, J. (2012). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 53(18), 2293-2296. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. NIH. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Semantic Scholar. Retrieved from [Link]

  • Penaforte, T. R., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 17793-17806. Retrieved from [Link]

  • WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. WordPress. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. ResearchGate. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. NIH. Retrieved from [Link]

  • ACS Publications. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. NIH. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]

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Technical Support Center: Heck Coupling Reactions with 3-Iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the Heck coupling of 3-iodoindazoles. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to rationalize and solve challenges in your own experiments.

Frequently Asked Questions (FAQs)

This section addresses common queries and foundational concepts for performing a successful Heck coupling with 3-iodoindazole substrates.

Q1: Is N-protection of the indazole ring mandatory for the Heck reaction?

A: Yes, in most cases, N-protection is highly recommended and often essential for a successful Heck coupling. The indazole N-H proton is acidic and can lead to several unwanted side reactions. Without protection, the substrate can act as a nucleophile, leading to Michael addition with electron-poor olefins like acrylates.[1] Furthermore, the unprotected amine can coordinate to the palladium catalyst, potentially inhibiting its activity.[2] While some cross-coupling reactions on unprotected indazoles have been reported, Heck reactions are particularly sensitive to this issue.

Common Protecting Groups:

  • Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions.

  • SEM (2-(trimethylsilyl)ethoxymethyl): Robust and removed with fluoride sources.

  • THP (tetrahydropyranyl): Introduced under acidic catalysis, but can be sensitive.[3]

Q2: How do I choose the right palladium catalyst and ligand?

A: The choice of catalyst and ligand is critical and depends on the specific substrates.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor that is reduced in situ to the active Pd(0) species.[3][4] Pre-formed Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are also widely used.[2]

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium center and modulating its reactivity.[5]

    • Monodentate Ligands (e.g., Triphenylphosphine, PPh₃): A standard choice that is effective for many applications.[6]

    • Bidentate Ligands (e.g., dppf): Can offer greater stability to the catalytic complex.

    • Bulky Electron-Rich Ligands (e.g., Tri(tert-butyl)phosphine): These ligands can accelerate the rate-limiting oxidative addition step and promote the final reductive elimination, potentially minimizing side reactions.[5] For challenging couplings, these are often a good choice.

Q3: What is the role of the base, and which one should I use?

A: The base in a Heck reaction serves two primary functions:

  • To neutralize the hydriodic acid (HI) generated during the catalytic cycle.

  • To facilitate the regeneration of the active Pd(0) catalyst from the L₂Pd(H)I intermediate.[7]

The choice of base can significantly influence the reaction outcome.

  • Organic Bases (e.g., Triethylamine (TEA), DIPEA): Commonly used, but they can sometimes act as a hydride source, contributing to the dehalogenation side reaction.[8]

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃): Often a milder choice that can minimize dehalogenation. They are particularly useful in polar aprotic solvents like DMF or DMA.[1]

In-Depth Troubleshooting Guide

This section is structured to address specific experimental problems. For each issue, we outline the most likely causes and provide targeted solutions with scientific justifications.

Problem 1: Low yield of the desired product, with significant formation of the de-iodinated (hydrodehalogenation) indazole.

This is one of the most common side reactions, where the iodine atom is replaced by a hydrogen atom.[2][6]

Potential Causes & Solutions
  • Cause: The base or solvent is acting as a hydride donor, leading to a competing reductive pathway that intercepts the Ar-Pd(II)-I intermediate before it can couple with the alkene.

    • Solution 1: Change the Base. Switch from an organic amine base like triethylamine to a weaker or inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[2] This reduces the availability of hydride species.

    • Solution 2: Evaluate the Solvent. Solvents like alcohols can be hydride sources. Ensure you are using high-purity, anhydrous aprotic solvents like DMF, DMA, or NMP.[2]

  • Cause: The catalytic cycle is stalling, and the palladium-hydride intermediate, which is supposed to be eliminated by the base, instead reductively eliminates HI to form the dehalogenated product.

    • Solution: Use Sterically Hindered Ligands. Switching to a bulkier phosphine ligand can sterically disfavor the competing reductive pathway and promote the desired coupling reaction.[2]

Troubleshooting Workflow: Dehalogenation

Caption: Decision tree for troubleshooting dehalogenation.

Problem 2: Formation of a significant amount of homocoupled indazole dimer (an indazolyl-indazole).

This side reaction involves the coupling of two molecules of the 3-iodoindazole.

Potential Causes & Solutions
  • Cause: The reaction conditions favor the transmetalation of a second 3-iodoindazole molecule to the Ar-Pd(II)-I complex before the alkene can coordinate and insert.

    • Solution 1: Lower the Reaction Temperature. High temperatures can sometimes promote this side reaction. Try running the reaction at a lower temperature (e.g., 80-100 °C instead of >120 °C) for a longer period.

    • Solution 2: Adjust Catalyst Loading. While counterintuitive, excessively high catalyst concentrations can sometimes increase the rate of bimolecular side reactions. Try reducing the catalyst loading to 1-2 mol%. Conversely, if the reaction is very slow, a low catalyst loading might lead to catalyst decomposition before the reaction is complete, which can also favor side reactions; in this case, a slightly higher loading (5 mol%) might be beneficial.[9]

Problem 3: The reaction stalls, and palladium black precipitates.

The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble Pd(0) catalyst agglomerates into an inactive, insoluble metallic form.[10]

Potential Causes & Solutions
  • Cause: The phosphine ligand is degrading or dissociating from the palladium center, leaving the Pd(0) species unstable and prone to aggregation.

    • Solution 1: Increase Ligand-to-Palladium Ratio. A common starting point is a 2:1 ratio of monodentate phosphine ligand to palladium. If palladium black is observed, increasing this ratio to 4:1 can provide a higher concentration of free ligand to stabilize the catalyst. However, be cautious, as very high ligand ratios can sometimes inhibit the reaction by preventing substrate coordination.[11]

    • Solution 2: Use a More Robust Ligand. Bidentate (chelating) ligands like dppf or bulky, electron-donating monodentate ligands often form more stable complexes with palladium and are less prone to dissociation.

  • Cause: The reaction temperature is too high for the stability of the catalytic complex.

    • Solution: Reduce the Temperature. Even a 10-20 °C reduction in temperature can significantly improve the lifetime of the catalyst.

Visualizing the Heck Cycle and Competing Side Reactions

The following diagram illustrates the desired catalytic cycle and shows where key side reactions can branch off.

Heck_Cycle cluster_main Desired Heck Catalytic Cycle cluster_side Side Reaction Pathways Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)(L)₂-I Pd0->ArPdI Oxidative Addition (Ar-I) PdBlack Pd Black (Inactive) Pd0->PdBlack Aggregation AlkeneComplex [Ar-Pd(II)(L)(Alkene)-I]⁺ ArPdI->AlkeneComplex Alkene Coordination Dehalogenation Dehalogenation (Ar-H) ArPdI->Dehalogenation Reductive Pathway (+ [H⁻]) Homocoupling Homocoupling (Ar-Ar) ArPdI->Homocoupling Dimerization Pathway Insertion R-Pd(II)(L)-I AlkeneComplex->Insertion Migratory Insertion Elimination H-Pd(II)(L)₂-I Insertion->Elimination β-Hydride Elimination (+ Product) Elimination->Pd0 Reductive Elimination (+ Base)

Caption: The Heck catalytic cycle and key off-cycle side reactions.

Summary of Troubleshooting Strategies

The table below provides a quick reference for diagnosing and solving common issues.

Observed Problem Potential Cause(s) Suggested Solution(s)
Dehalogenation Hydride donation from base/solvent; Competing reductive pathway.Switch from organic to inorganic base (e.g., K₂CO₃); Use anhydrous, aprotic solvent; Use bulkier phosphine ligands.[2]
Homocoupling High temperature; High catalyst concentration.Lower reaction temperature; Reduce catalyst loading.
Palladium Black Ligand dissociation/degradation; Temperature too high.Increase ligand:Pd ratio; Switch to a more robust (e.g., bidentate or bulky) ligand; Lower reaction temperature.[10]
Michael Addition Unprotected indazole N-H reacting with alkene.Protect the indazole N-1 position (e.g., with Boc or SEM group).[1]
No Reaction Inactive catalyst; Insufficient temperature; Poor substrate reactivity.Use a fresh catalyst source; Screen different ligands (especially electron-rich, bulky ones); Increase temperature; Ensure N-protection.[2]

Example Protocol: Heck Coupling of N-Boc-3-iodoindazole with Methyl Acrylate

This protocol serves as a robust starting point for optimization.

Materials:

  • N-Boc-3-iodoindazole (1.0 eq)

  • Methyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-iodoindazole, K₂CO₃, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed DMF via syringe, followed by methyl acrylate.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References
  • Paired Electrolysis Enables Reductive Heck Coupling of Unactivated (Hetero)Aryl Halides and Alkenes. PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. Available at: [Link]

  • Heck‐coupling of aryl halide with alkene via electro reduction process. ResearchGate. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. Available at: [Link]

  • Optimizing the reaction conditions for Heck reaction at di®erent ratios of Pd/CuO. ResearchGate. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. Available at: [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate. Available at: [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. PMC - NIH. Available at: [Link]

  • (PDF) Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ResearchGate. Available at: [Link]

  • Practical Heck Reaction problems!. Reddit. Available at: [Link]

  • Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. Thieme. Available at: [Link]

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Technical Support Center: Palladium-Catalyzed Deiodination of 3-Iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed deiodination of 3-iodoindazoles. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important transformation in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

The deiodination of 3-iodoindazoles is a crucial step in the synthesis of many biologically active compounds. While palladium catalysis offers an efficient method for this transformation, challenges such as low yield, incomplete conversion, and catalyst deactivation can arise. This guide provides practical, experience-based solutions to help you navigate these issues and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the palladium-catalyzed deiodination of 3-iodoindazoles, providing concise and actionable answers.

Q1: My deiodination reaction is sluggish or shows no conversion. What are the most likely causes?

A1: Several factors can contribute to low or no conversion. A systematic troubleshooting approach is best.[1] Start by verifying the integrity of your reagents and reaction setup:

  • Catalyst Activity: Ensure your palladium catalyst has not deactivated. The formation of a black precipitate (palladium black) is a visual indicator of catalyst aggregation and deactivation.[2]

  • Inert Atmosphere: Confirm that your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst.[1]

  • Solvent and Reagent Purity: Use anhydrous solvents and ensure the purity of your 3-iodoindazole substrate and any additives. Water and other impurities can interfere with the catalytic cycle.

  • Reaction Conditions: Re-evaluate your reaction temperature and time. Some deiodination reactions may require elevated temperatures to proceed efficiently.

Q2: I am observing significant amounts of starting material at the end of the reaction. How can I improve the conversion rate?

A2: Incomplete conversion is a common issue. Consider the following adjustments to your protocol:

  • Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading is not always the best solution and can sometimes lead to faster decomposition.[1] Instead, try optimizing the loading in small increments.

  • Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[3][4][5][6] For dehalogenation reactions, electron-rich and bulky phosphine ligands are often beneficial.[4] Consider screening different ligands to find the optimal one for your specific substrate.

  • Base Selection: The choice of base can significantly impact the reaction rate. For dehalogenation of aryl bromides, even weak bases like cesium carbonate can be effective, while aryl chlorides may require stronger bases.[7] Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) to see which provides the best results.

  • Hydrogen Source: The nature of the hydride source is crucial. Common sources include silanes (e.g., triethylsilane), which have been shown to be effective for deiodination and debromination with Pd/C.[8]

Q3: My reaction is producing a complex mixture of byproducts. What are the likely side reactions and how can I minimize them?

A3: Side reactions in palladium-catalyzed dehalogenations can be problematic. Common byproducts and strategies to mitigate them include:

  • Proto-dehalogenation: This is a common side reaction in palladium-catalyzed processes, especially in basic DMF media.[9]

  • Homocoupling: Formation of biaryl compounds can occur. Optimizing the reaction temperature and catalyst-to-ligand ratio can often minimize this.

  • Hydroxide Formation: In the presence of water, the formation of phenolic byproducts is possible.[9] Ensuring anhydrous conditions is critical.

  • N-Protection: For certain reactions, protecting the indazole nitrogen may be necessary to prevent side reactions and improve yields.[10]

Q4: Can iodine poison the palladium catalyst? I've heard conflicting information.

A4: Yes, iodide can act as a poison to palladium catalysts under certain conditions. Iodide is a soft ligand and can form strong bonds with the soft palladium center, potentially shutting down the catalytic cycle.[11] It can also form inactive palladium dimers bridged by iodo ligands.[11] However, this is highly dependent on the specific reaction and the ligands used. Many modern phosphine ligands are designed to overcome this issue and work effectively with aryl iodides.[11]

II. Troubleshooting Guides

This section provides detailed, step-by-step solutions for specific problems encountered during the palladium-catalyzed deiodination of 3-iodoindazoles.

Guide 1: Low or No Yield

Problem: The desired deiodinated indazole product is obtained in low yield or not at all.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no yield.

Detailed Steps:

  • Verify Reagent Integrity:

    • Substrate: Confirm the purity of your 3-iodoindazole via NMR or LC-MS. Impurities can inhibit the catalyst.

    • Catalyst: Use a fresh, high-quality palladium catalyst. If you suspect deactivation, consider using a pre-catalyst or activating it in situ.

    • Solvent: Ensure your solvent is anhydrous. Use freshly distilled or commercially available anhydrous solvents.

    • Base: Check the quality of your base. Some bases can be hygroscopic.

  • Ensure Inert Conditions:

    • Thoroughly degas your solvent and reaction mixture.

    • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Optimize Reaction Parameters:

    • Temperature: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction by TLC or LC-MS.

    • Time: Extend the reaction time. Some deiodination reactions may require several hours to reach completion.

  • Component Screening:

    • Ligands: The electronic and steric properties of phosphine ligands are crucial.[3][4][6] Screen a panel of ligands with varying properties.

    • Bases: The strength and nature of the base can influence the reaction outcome. Test a range of inorganic and organic bases.

    • Hydride Source: If using a hydride source, ensure it is fresh and active. Consider alternative hydride donors.

Guide 2: Catalyst Deactivation

Problem: The reaction starts but then stalls, often accompanied by the formation of a black precipitate (palladium black).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for catalyst deactivation.

Detailed Steps:

  • Ligand Selection:

    • Bulky and electron-donating phosphine ligands can stabilize the palladium center and prevent aggregation.[3][4][6] Consider ligands like DavePhos or Xantphos.[5][12]

  • Temperature Control:

    • High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.

  • Concentration Effects:

    • Highly concentrated reaction mixtures can sometimes promote catalyst aggregation. Experiment with slightly more dilute conditions.

  • Catalyst Choice:

    • Palladium pre-catalysts are often more stable and can provide a more controlled release of the active Pd(0) species.

III. Experimental Protocols

This section provides a general, adaptable protocol for the palladium-catalyzed deiodination of a 3-iodoindazole.

General Procedure for Deiodination

Materials:

  • 3-Iodoindazole derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Phosphine ligand (if not part of the catalyst complex)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Hydride source (e.g., triethylsilane, formic acid)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 3-iodoindazole, palladium catalyst, ligand (if needed), and base.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous solvent and the hydride source via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Note: For many reactions, protection of the indazole nitrogen (N1) may be necessary to avoid side reactions and improve yields.[10]

IV. Data Presentation

The following table summarizes typical reaction parameters that can be optimized for the deiodination of 3-iodoindazoles.

ParameterTypical RangeConsiderations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Choice depends on the specific substrate and reaction conditions.
Catalyst Loading 1-10 mol%Higher loading does not always equate to higher yield.[1]
Ligand PPh₃, dppf, Xantphos, DavePhosBulky, electron-rich ligands often improve stability and reactivity.[3][4][5][6]
Base K₂CO₃, Cs₂CO₃, Na₂CO₃, Et₃N, NaOtBuBase strength can significantly influence the reaction rate.
Solvent 1,4-Dioxane, Toluene, DMF, THFSolvent polarity can affect catalyst stability and reaction selectivity.[13][14]
Temperature Room Temperature - 120 °CHigher temperatures may be required but can also lead to catalyst decomposition.
Hydride Source Triethylsilane, Formic Acid, H₂The choice of hydride source can impact the reaction efficiency.

V. Mechanistic Overview

The catalytic cycle for palladium-catalyzed deiodination generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of the 3-iodoindazole to form a Pd(II) intermediate.

  • Metathesis/Hydride Transfer: The Pd(II) intermediate reacts with the hydride source, replacing the iodide with a hydride ligand.

  • Reductive Elimination: The desired deiodinated indazole product is eliminated, regenerating the active Pd(0) catalyst.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative_Addition->Ar-Pd(II)-I(L_n) Metathesis Metathesis/ Hydride Transfer Ar-Pd(II)-I(L_n)->Metathesis H- Ar-Pd(II)-H(L_n) Ar-Pd(II)-H(L_n) Metathesis->Ar-Pd(II)-H(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-H(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-H

Caption: Generalized catalytic cycle for deiodination.

VI. References

  • Vertex AI Search. The Role of Phosphine Ligands in Palladium Catalysis.

  • Goossen, L. J., et al. (2021). Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. Angewandte Chemie International Edition, 60(32), 17211-17217.

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole.

  • Gessner Group. Phosphine ligands and catalysis.

  • BenchChem. (2025). Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols.

  • Shafi, S., et al. (2020). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 10(1), 1-13.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Phosphine Ligands in Modern Catalysis: A Focus on DavePhos.

  • ResearchGate. Optimizing the reaction conditions a.

  • Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(26), 4834-4863.

  • ResearchGate. ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.

  • Pu, X., et al. (2010). Base-induced mechanistic variation in palladium-catalyzed carbonylation of aryl iodides. Organic & Biomolecular Chemistry, 8(11), 2554-2558.

  • Verga, D., et al. (2016). Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor. Organic Letters, 18(15), 3822-3825.

  • Delcaillau, T., et al. (2022). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. Journal of the American Chemical Society, 144(49), 22637-22645.

  • CORE. Development of Palladium-Catalyzed and Iodine-Mediated Formal [4+1] Annulation Protocols. Progress toward a New Fulvene-Based Organocatalytic Platform for Carbonyl α- Functionalization.

  • Fairlamb, I. J. S. (2007). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 36(7), 1036-1045.

  • ResearchGate. (PDF) Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange.

  • Pathigoolla, A., et al. (2021). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications, 12(1), 1-10.

  • Kumar, A., & Kumar, V. (2018). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Chemistry–An Asian Journal, 13(17), 2314-2333.

  • ResearchGate. Pd/C–Catalyzed hydrodehalogenation of aromatic halides in aqueous solutions at room temperature under normal pressure.

  • Gessner, V. H., et al. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 10(18), 6148-6154.

  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2789.

  • Shaik, A. B., et al. (2020). Pd (PPh 3) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792.

  • Pérez, I., Sestelo, J. P., & Sarandeses, L. A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Letters, 1(8), 1267-1269.

  • Lautens, M., & Durant, A. G. (2021). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)-H Bonds. Synfacts, 17(05), 0513.

  • BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.

  • ResearchGate. (PDF) Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions.

  • Cheng, M., Yan, J., & Hu, Y. (2013). Palladium-catalyzed cascade reactions of 3-iodochromones with aryl iodides and norbornadiene leading to annulated xanthones. Chemical Science, 4(10), 4043-4048.

  • ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.

  • Reddit. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work?

  • Al-dujaili, A. H., & Al-Zuhairi, A. J. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Catalysts, 14(10), 823.

  • Wang, D., & Liu, Y. (2016). Theoretical Studies on Palladium-Mediated Enantioselective C-H Iodination. The Journal of Organic Chemistry, 81(3), 1006-1020.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Chromene Synthesis.

  • Sigma-Aldrich. Application Guide for Palladium Catalyzed Cross-Coupling Reactions.

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preventing homocoupling in Sonogashira reactions of iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a common challenge in synthetic chemistry: preventing homocoupling in Sonogashira reactions of iodoindazoles. Our goal is to equip you with the knowledge to optimize your reactions, increase yields of the desired cross-coupled products, and streamline your purification processes.

Troubleshooting Guide: Minimizing Homocoupling (Glaser Coupling)

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying chemistry and actionable solutions.

Question 1: I'm observing a significant amount of a byproduct that appears to be a dimer of my terminal alkyne. What is happening and why?

Answer: You are likely observing homocoupling, also known as Glaser coupling, a common side reaction in Sonogashira couplings.[1] This reaction involves the oxidative dimerization of your terminal alkyne to form a symmetric butadiyne, consuming your alkyne and reducing the yield of your desired indazolyl-alkyne product.[1]

The primary culprit behind this undesirable side reaction is the copper(I) co-catalyst, typically CuI, in the presence of oxygen.[1][2][3] The copper acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can undergo oxidation, leading to the formation of the alkyne dimer.[1][3]

Question 2: What are the key experimental factors that promote alkyne homocoupling in my Sonogashira reaction with iodoindazoles?

Answer: Several factors can exacerbate the formation of the Glaser byproduct:

  • Presence of Oxygen: Oxygen is a key promoter of the oxidative dimerization of the copper acetylide intermediate.[1] Inadequate degassing of your reaction mixture is a common reason for high levels of homocoupling.

  • High Copper(I) Concentration: While catalytic amounts of copper(I) are intended to accelerate the desired cross-coupling, an excessive concentration can significantly increase the rate of homocoupling.[1]

  • Elevated Temperatures: In some cases, higher reaction temperatures can favor the homocoupling pathway over the desired Sonogashira coupling.[1]

  • Nature of the Iodoindazole: The electronic properties and steric hindrance of your specific iodoindazole substrate can influence the relative rates of the cross-coupling and homocoupling reactions. For instance, electron-rich iodoindazoles might exhibit slower oxidative addition to the palladium center, giving the homocoupling pathway more time to occur.

  • Inefficient Palladium Catalyst Activity: If the palladium-catalyzed cross-coupling is sluggish, the concentration of the copper acetylide intermediate can build up, leading to an increased likelihood of homocoupling.

Question 3: My main goal is to synthesize a 3-alkynyl-1H-indazole, but the reaction is not proceeding as expected. Could the unprotected N-H be the issue?

Answer: Yes, the unprotected N-H of the indazole ring can significantly interfere with the Sonogashira coupling at the 3-position. It has been reported that for the coupling to be successful at the C-3 position of 3-iodo-1H-indazole, protection of the N-1 position is often necessary.[4][5] Without protection, you may observe no coupling or very low yields.[4][5] The acidic proton of the indazole can interfere with the basic conditions of the reaction or coordinate to the metal catalysts, thereby inhibiting their activity.

Recommended N-Protecting Groups for Indazoles:

Protecting GroupCommon Reagents for IntroductionDeprotection Conditions
Boc (tert-butyloxycarbonyl)Boc₂O, DMAPTFA, HCl
Trityl (triphenylmethyl)Trityl chloride, Et₃NMild acid (e.g., formic acid)
SEM (2-(trimethylsilyl)ethoxymethyl)SEMCl, DIPEATBAF, HCl
THP (tetrahydropyranyl)DHP, PPTSAcidic conditions

Question 4: What are the most effective strategies to suppress or eliminate homocoupling in my Sonogashira reactions of iodoindazoles?

Answer: The most direct and often most effective strategy is to perform the reaction under copper-free conditions .[1][2] This eliminates the primary pathway for the Glaser coupling side reaction.[1] While copper-free Sonogashira reactions may sometimes require slightly higher temperatures or longer reaction times, the improved product purity and simplified workup often compensate for this.

If you are using a traditional copper-co-catalyzed system, here are several optimization strategies:

  • Rigorous Exclusion of Oxygen: This is critical. Ensure your solvents and reagents are thoroughly degassed.[1] Employing Schlenk techniques or working in a glovebox is highly recommended. A common method is to subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas like argon or nitrogen.[1]

  • Minimize Copper Catalyst Loading: Use the lowest effective concentration of your copper(I) source. Titrating the amount of CuI (e.g., starting from 0.5 mol%) can help find the optimal balance between reaction rate and suppression of homocoupling.

  • Use of Hydrogen Gas Atmosphere: A less common but effective technique is to carry out the reaction under a dilute hydrogen atmosphere (e.g., 10% H₂ in Argon).[6][7] This can significantly reduce the amount of homocoupling product to as low as 2%.[6][7]

  • Optimize Ligands and Bases: The choice of phosphine ligand for the palladium catalyst and the base can influence the relative rates of the desired reaction and the side reaction. For copper-free conditions, bulky and electron-rich phosphine ligands can be particularly effective.[8] Secondary amines like piperidine or diisopropylamine are often used in copper-free protocols.[9]

Visualizing the Competing Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Sonogashira catalytic cycle and the competing Glaser homocoupling pathway.

Caption: Competing Sonogashira and Glaser coupling pathways.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of N-Boc-3-iodoindazole

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

  • Preparation: In a Schlenk flask equipped with a magnetic stir bar, add N-Boc-3-iodoindazole (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add 5 mL of degassed, anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling with Diminished Homocoupling using a Hydrogen Atmosphere

This protocol utilizes a dilute hydrogen atmosphere to suppress Glaser coupling in a copper-co-catalyzed system.

  • Preparation: In a Schlenk flask, place N-protected-3-iodoindazole (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

  • Degassing: Seal the flask and thoroughly degas the solids by evacuating and backfilling with a gas mixture of 10% H₂ in Argon. Repeat this cycle three times.[1]

  • Solvent/Base Addition: Add 5 mL of a degassed solvent/base mixture, such as piperidine/acetonitrile (1:1 v/v).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) under a positive pressure of the H₂/Ar mixture for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting poor yields or high levels of homocoupling in your Sonogashira reactions of iodoindazoles.

Troubleshooting_Workflow start Start: Low Yield of Desired Product and/or High Homocoupling check_protection Is the indazole N-H protected? start->check_protection protect_indazole Protect the indazole N-H (e.g., with Boc, Trityl) check_protection->protect_indazole No check_atmosphere Was the reaction performed under a rigorously inert atmosphere? check_protection->check_atmosphere Yes protect_indazole->check_atmosphere improve_degassing Improve degassing procedure (e.g., more vacuum/inert gas cycles) check_atmosphere->improve_degassing No check_copper Are you using a copper co-catalyst? check_atmosphere->check_copper Yes improve_degassing->check_copper go_copper_free Switch to a copper-free protocol check_copper->go_copper_free No optimize_copper Optimize copper-catalyzed conditions: - Lower CuI loading - Use H₂/Ar atmosphere - Optimize ligands/base check_copper->optimize_copper Yes analyze_results Analyze reaction outcome go_copper_free->analyze_results optimize_copper->analyze_results

Caption: A step-by-step troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order for aryl halides in Sonogashira coupling?

The reactivity of aryl halides in Sonogashira coupling generally follows the order: I > OTf > Br >> Cl.[10] This is why iodoindazoles are excellent substrates for this reaction, often allowing for milder reaction conditions compared to the corresponding bromoindazoles.

Q2: Can I perform Sonogashira reactions on iodoindazoles in aqueous media?

Yes, recent advancements in catalyst and ligand design have enabled Sonogashira couplings to be performed in water, which is advantageous for green chemistry and certain biological applications.[11] These systems often utilize water-soluble phosphine ligands.

Q3: Are there alternatives to phosphine ligands for Sonogashira reactions?

Yes, N-heterocyclic carbenes (NHCs) have emerged as effective alternatives to phosphine ligands in palladium-catalyzed Sonogashira couplings.[4] They can offer high stability and catalytic activity.

Q4: Can I use trimethylsilyl (TMS)-protected alkynes in my reaction?

Yes, using TMS-protected alkynes is a common strategy to prevent homocoupling, especially when dealing with gaseous or highly reactive terminal alkynes.[2] The TMS group can be removed in situ with a fluoride source like TBAF or a base like DBU, or in a separate step after the coupling reaction.[2]

Q5: What are some common palladium sources for Sonogashira reactions?

Commonly used palladium catalysts include Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, and Pd(OAc)₂.[9] The choice of catalyst can depend on the specific substrates and reaction conditions (copper-catalyzed vs. copper-free).

References

  • Wikipedia. Sonogashira coupling. [Link]

  • MDPI. (2020-04-20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ResearchGate. (2002-04). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • The Sonogashira Coupling.
  • YouTube. (2020-07-25). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling. [Link]

  • ACS Publications. (2008-05-23). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • ResearchGate. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • NIH National Center for Biotechnology Information. (2015-09-21). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]

Sources

Technical Support Center: Optimizing Suzuki Reactions of 3-Iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions of 3-iodoindazoles. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. As you navigate the complexities of coupling these important heterocyclic building blocks, this resource will serve as a field-proven guide to enhance your reaction outcomes and accelerate your research.

Troubleshooting Guide: From Reaction Failure to Success

This section addresses common issues encountered during the Suzuki coupling of 3-iodoindazoles in a practical, question-and-answer format.

Issue 1: Low to No Conversion of the 3-Iodoindazole Starting Material

Question: I am attempting to couple a 3-iodoindazole with an arylboronic acid, but I'm observing low or no consumption of my starting material. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion is a frequent hurdle in Suzuki couplings and can often be traced back to a few key areas. Let's break down the potential culprits and the corresponding solutions.

1. Catalyst Inactivity: The heart of the Suzuki reaction is the palladium catalyst. If it's not active, the reaction will not proceed.

  • Potential Cause: The Pd(0) active species has not been efficiently generated from the Pd(II) precatalyst, or the active catalyst has decomposed.

  • Recommended Action:

    • Catalyst Choice: For 3-iodoindazoles, which are relatively reactive electrophiles, standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often good starting points.[1][2] However, for more challenging couplings, consider more robust and electron-rich phosphine ligands like Buchwald's SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, which are known for their high stability and activity.[3][4][5]

    • Pre-catalyst vs. In-situ Generation: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be more reliable than generating it in situ from a Pd(II) source (e.g., Pd(OAc)₂ and a phosphine ligand).[6]

    • Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, leading to reaction failure.[7]

2. Inappropriate Base Selection or Insufficient Basicity: The base plays a critical role in the catalytic cycle, primarily by activating the boronic acid for transmetalation.[8][9][10]

  • Potential Cause: The chosen base may be too weak, not soluble enough in the reaction medium, or of poor quality.

  • Recommended Action:

    • Base Strength: For many Suzuki reactions with iodoindazoles, moderately strong inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective.[6][11] Stronger bases like KOtBu are sometimes used but can promote side reactions.

    • Solubility: The base must have some solubility in the reaction medium to be effective. Often, using an aqueous solution of the base in a biphasic system with an organic solvent is a robust method.[1][12] If anhydrous conditions are desired, consider bases like K₃PO₄ or organic-soluble bases like potassium trimethylsilanolate (TMSOK).[13][14]

    • Base Quality: Use a freshly opened or properly stored base. Carbonate bases can absorb moisture and lose activity.

3. Suboptimal Solvent System: The solvent system must solubilize the reactants and facilitate the interaction of all components in the catalytic cycle.

  • Potential Cause: The solvent may not be appropriate for the polarity of the substrates or may not be of sufficient quality.

  • Recommended Action:

    • Common Solvent Systems: A mixture of a polar aprotic solvent and water is a common and effective choice. Popular systems include 1,4-dioxane/water, THF/water, or DMF/water.[1][11][15][16] The water is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.

    • Solvent Quality: Use anhydrous, degassed solvents. Water content in anhydrous reactions can be detrimental, while dissolved oxygen can kill the catalyst. For biphasic systems, deoxygenate both the organic solvent and the aqueous base solution.[1][11]

    • Solvent Polarity: The polarity of the solvent can influence the reaction rate and even selectivity in some cases.[17][18][19][20] For many standard Suzuki couplings, moderately polar solvents are a good starting point.

4. Poor Quality Boronic Acid/Ester: The boronic acid partner is prone to degradation.

  • Potential Cause: Boronic acids can undergo dehydration to form cyclic boroxines or protodeboronation, especially if they are old or have been improperly stored.

  • Recommended Action:

    • Use Fresh Reagents: Use freshly purchased or recrystallized boronic acid.[6]

    • Consider Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can improve stability and reproducibility.[7]

A systematic approach to troubleshooting low conversion is illustrated in the workflow below:

G start Low/No Conversion of 3-Iodoindazole reagent_quality Check Reagent Quality (Boronic Acid, Base, Solvent) start->reagent_quality Is boronic acid fresh? Is the base appropriate? Are solvents anhydrous & degassed? catalyst_system Evaluate Catalyst System (Pd Source and Ligand) reagent_quality->catalyst_system Reagents are high quality reaction_conditions Optimize Reaction Conditions (Temperature, Time, Atmosphere) catalyst_system->reaction_conditions Catalyst and ligand are suitable success Successful Coupling reaction_conditions->success Conditions are optimized

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Issue 2: Significant Dehalogenation (Hydrodehalogenation) of the 3-Iodoindazole

Question: My reaction is producing a significant amount of the de-iodinated indazole as a byproduct. How can I suppress this side reaction?

Answer:

Dehalogenation is a common side reaction where the iodo group is replaced by a hydrogen atom. This typically occurs after the oxidative addition step and competes with the desired transmetalation.

1. The Role of the Base:

  • Potential Cause: The base can influence the rate of competing pathways. Stronger bases may exacerbate dehalogenation.

  • Recommended Action: Switch to a milder base. For example, if you are using a strong base like KOtBu, try K₂CO₃ or NaHCO₃.[21]

2. Solvent as a Hydride Source:

  • Potential Cause: Some solvents, particularly alcohols, can act as hydride donors, leading to dehalogenation.[7]

  • Recommended Action: If using an alcohol-containing solvent system, consider switching to an aprotic solvent like 1,4-dioxane, THF, or toluene.

3. Ligand Effects:

  • Potential Cause: The choice of ligand can influence the relative rates of the desired coupling versus the undesired dehalogenation.

  • Recommended Action: Switching to a more sterically hindered ligand can sometimes disfavor the competing reductive pathway that leads to dehalogenation.[1]

Issue 3: Formation of Homocoupled Boronic Acid Product (Biaryl)

Question: I am observing the formation of a biaryl product derived from the homocoupling of my boronic acid. What causes this and how can I prevent it?

Answer:

Homocoupling of the boronic acid is often a sign of issues with the catalyst's oxidation state or the presence of an oxidant.

  • Potential Cause: The presence of Pd(II) species without aryl/vinyl/alkyl ligands can catalyze the homocoupling of two boronic acid molecules.[7] This can happen if the Pd(II) precatalyst is not efficiently reduced to Pd(0) or if the reaction mixture is not properly degassed, allowing oxygen to re-oxidize the catalyst.

  • Recommended Action:

    • Thorough Degassing: Ensure your reaction mixture and solvents are rigorously degassed to remove oxygen.[7]

    • Use of Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling.

    • Reaction Conditions: Running the reaction at the lowest effective temperature can also help to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N-H of the indazole for Suzuki coupling?

While some Suzuki-type vinylation reactions have been successfully performed on unprotected 3-iodoindazoles, N-protection is generally recommended for many cross-coupling reactions to prevent potential side reactions and catalyst inhibition.[1][22][23][24] The acidic N-H proton can potentially react with the base or interfere with the palladium catalyst. However, successful couplings on NH-free indazoles have been reported, so it is often substrate and condition-dependent.[25] If you are experiencing issues with an unprotected indazole, trying the reaction with an N-protected version (e.g., with a Boc or SEM group) is a logical next step.

Q2: What is the optimal base for the Suzuki coupling of 3-iodoindazoles?

There is no single "best" base, as the optimal choice depends on the specific substrates and solvent system. However, a good starting point for many applications is an aqueous solution of an inorganic carbonate.

Base TypeCommon ExamplesTypical ConditionsConsiderations
Inorganic Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃Often used as a 2M aqueous solution with an organic co-solvent (e.g., dioxane, THF)Generally robust, reliable, and cost-effective. Cesium carbonate is more soluble and basic, which can be beneficial for less reactive substrates.[11][26][27]
Phosphates K₃PO₄Often used in anhydrous conditions with solvents like toluene or dioxaneA stronger base than carbonates, useful for more challenging couplings.
Hydroxides NaOH, KOHCan be effective, often in aqueous/organic mixturesStrong basicity can sometimes lead to side reactions like ester hydrolysis if sensitive functional groups are present.[16]
Organic Bases Et₃N, DIPEALess common for Suzuki, more prevalent in other couplings like Heck or SonogashiraGenerally considered weaker bases for Suzuki reactions and may not be as effective as inorganic bases.[26]

Q3: How does the solvent choice impact the reaction?

The solvent plays multiple roles: it solubilizes the reactants, influences the activity of the base, and can affect the stability and speciation of the catalyst.

  • Polar Aprotic Solvents (e.g., DMF, DMAc, NMP): These are excellent at dissolving a wide range of organic compounds and inorganic salts.[15][18] However, they can be difficult to remove and may coordinate to the palladium center.

  • Ethereal Solvents (e.g., THF, 1,4-Dioxane): These are very common and generally good choices, especially when used with an aqueous base.[18]

  • Aromatic Solvents (e.g., Toluene): Less polar than ethereal solvents, often used for higher temperature reactions and with certain catalyst systems.[28]

  • Alcohols (e.g., Ethanol, Methanol): Can be effective solvents, particularly in mixed systems with water, but can also act as reducing agents or hydride sources, potentially leading to dehalogenation.[16]

The choice of solvent can also be linked to the catalyst system. For example, less polar solvents like toluene or dioxane are often paired with Pd(PPh₃)₄, while more polar solvents may be better suited for ionic pre-catalysts.[18]

Q4: What is the mechanism of the Suzuki reaction and the role of the base and solvent?

The generally accepted catalytic cycle for the Suzuki reaction involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodoindazole to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by the base to form a more nucleophilic borate species.[8][9][10][29]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.

The base has three key roles: it reacts with the boronic acid to form the reactive organoborate, it can facilitate the formation of a palladium-alkoxide or -hydroxide complex which is crucial for transmetalation, and it can accelerate the reductive elimination step.[8] The solvent's role is to bring all these components together and, in the case of biphasic systems, to facilitate the transfer of the activated borate from the aqueous phase to the organic phase where the catalyst resides.

Suzuki_Cycle cluster_0 Suzuki Catalytic Cycle A Pd(0)L_n B [R-Pd(II)-I]L_n (Oxidative Addition Intermediate) A->B Oxidative Addition Product R-R' C [R-Pd(II)-OH]L_n B->C + Base - I⁻ D [R-Pd(II)-R']L_n C->D Transmetalation D->A Reductive Elimination D->Product R_I R-I (3-Iodoindazole) R_I->B R_prime_B R'-B(OH)₂ (Boronic Acid) Borate [R'-B(OH)₃]⁻ R_prime_B->Borate Product->A + R-R' Base Base (e.g., OH⁻) Base->Borate Borate->C

Caption: Simplified Suzuki catalytic cycle.

Experimental Protocols

General Protocol for Suzuki Coupling of a 3-Iodoindazole

This protocol provides a robust starting point for the Suzuki coupling of a 3-iodoindazole with an arylboronic acid.

Materials:

  • 3-Iodoindazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

Procedure:

  • To a reaction vessel (e.g., a round-bottom flask or microwave vial), add the 3-iodoindazole, the arylboronic acid, the palladium catalyst, and the base.[6]

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylindazole.

References

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

  • A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers | Journal of the American Chemical Society. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. Available at: [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters - ACS Publications. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. Available at: [Link]

  • The effect of different solvents on the Suzuki coupling reac- tion a - ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. Available at: [Link]

  • Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides | ACS Catalysis - ACS Publications. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - NIH. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. Available at: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation - PubMed. Available at: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI. Available at: [Link]

  • Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate - ResearchGate. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available at: [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. Available at: [Link]

  • Use of Base Metals in Suzuki Coupling - Wordpress. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Aryl-2-Methyl-2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chromatographic purification of 3-aryl-2-methyl-2H-indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial questions encountered during the purification of 2H-indazoles.

Q1: My crude reaction mixture shows two very close spots on the TLC plate. How can I be sure which is my target 3-aryl-2-methyl-2H-indazole?

A1: This is a classic challenge. The two spots are almost certainly the desired 2H-indazole and the isomeric 1H-indazole by-product. The 2H-indazole is typically the less polar of the two due to the N-methyl group sterically shielding the lone pair on the adjacent nitrogen, reducing its interaction with the polar silica gel. Therefore, the spot with the higher Retention Factor (Rf) value (the one that travels further up the plate) is most likely your target 2H-isomer. Confirmation should always be done by full characterization (NMR, MS) of the separated fractions.

Q2: What is a good starting solvent system for TLC analysis and column chromatography?

A2: A Hexane/Ethyl Acetate system is the most common and effective starting point for compounds of intermediate polarity like N-aryl indazoles.[1] Begin with a 1:1 mixture and adjust the ratio based on the initial Rf.[1] For 3-aryl-2-methyl-2H-indazoles, you will likely find optimal separation in the range of 10-30% Ethyl Acetate in Hexane.[2] Some literature also reports success with pentane:diethyl ether systems.[3]

Q3: My compound streaks badly on the TLC plate and the column. What causes this and how can I fix it?

A3: Tailing or streaking is often caused by the interaction of the basic nitrogen atoms in the indazole ring with acidic silanol groups on the surface of the silica gel. This leads to non-ideal adsorption/desorption kinetics. To mitigate this, add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine (Et3N) or a few drops of ammonia in methanol.[1] This deactivates the acidic sites on the silica, resulting in sharper bands and improved peak shape.[1]

Q4: I have very poor recovery of my compound from the column. Where did it go?

A4: Low recovery can stem from several issues. The most probable cause is irreversible adsorption or degradation on the silica gel, especially if your molecule has sensitive functional groups.[4] To test for this, perform a "silica stability test": dissolve a small amount of your crude material, spot it on a TLC plate, and then add a small amount of silica gel directly onto the spot. Let it sit for an hour, then elute the plate. If a new baseline spot appears or the original spot diminishes, your compound is not stable on silica.[4] In this case, consider switching to a less acidic stationary phase like alumina or deactivating the silica gel.

In-Depth Troubleshooting Guide

When simple fixes are not enough, a systematic approach is required. Use this guide to diagnose and solve more persistent purification challenges.

Problem 1: Poor or No Separation Between Isomers

Your TLC shows overlapping spots, and column fractions are consistently mixed.

Logical Workflow for Troubleshooting Poor Separation

G cluster_0 Troubleshooting: Poor Separation start Poor Separation Observed q1 Is Rf of target < 0.4? start->q1 a1_yes Increase Eluent Polarity (e.g., more EtOAc) q1->a1_yes Yes a1_no Decrease Eluent Polarity (e.g., less EtOAc) q1->a1_no No q2 Still no separation? a1_yes->q2 a1_no->q2 a2 Change Solvent Selectivity q2->a2 Yes a2_desc Switch EtOAc to: - Dichloromethane (DCM) - Toluene - Diethyl Ether a2->a2_desc q3 Still no separation? a2->q3 a3 Change Stationary Phase q3->a3 Yes a3_desc Try: - Alumina (neutral or basic) - Deactivated Silica - Reversed-Phase (C18) a3->a3_desc

Caption: A decision tree for systematically troubleshooting poor chromatographic separation.

Causality Explained:

  • Solvent Polarity vs. Selectivity: Simply increasing or decreasing the polarity of a hexane/ethyl acetate system may not be enough. Different solvents have different chemical properties (selectivity) that alter their interaction with your compound and the silica.[5] For example, dichloromethane (DCM) is a good proton acceptor, while toluene can engage in π-π stacking interactions. Switching from ethyl acetate to DCM, even at a similar polarity, can dramatically change the separation profile.[5]

  • Stationary Phase: If solvent scouting fails, the issue lies with the stationary phase. Alumina is a good alternative for basic compounds that interact too strongly with acidic silica. Reversed-phase chromatography (e.g., C18 silica) separates compounds based on hydrophobicity rather than polarity, which can be highly effective for separating isomers with subtle structural differences.

Problem 2: Low Yield and/or Compound Decomposition

You isolate significantly less material than expected, or TLC analysis of fractions shows new, undesired spots.

Likely Causes & Solutions

Likely Cause Diagnostic Test Recommended Solution
Acid-Catalyzed Degradation on Silica Perform the silica stability test as described in FAQ Q4.[4]1. Deactivate Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine, pack the column with this slurry, and use an eluent containing 0.5-1% triethylamine. 2. Switch to Alumina: Use neutral or basic alumina as your stationary phase.
Insolubility During Loading ("Streaking from the Top") The crude material is not fully soluble in the column's mobile phase.[4]Dry Loading: Dissolve your crude product in a strong, volatile solvent (like DCM or acetone). Add 5-10 times its mass in silica gel and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column.[6] This ensures the compound is introduced to the column in a narrow, uniform band.
Compound is Highly Polar and "Stuck" Even with 100% ethyl acetate, the compound does not move from the baseline.[4]Switch to a more polar solvent system. A common choice is Dichloromethane/Methanol. Start with 1-2% MeOH in DCM and gradually increase the methanol concentration.[1]

Detailed Experimental Protocols

Protocol 1: Systematic TLC Method Development

This protocol ensures you find an optimal solvent system before committing to a large-scale column.

  • Prepare Stock Solutions: Create small, labeled vials of potential solvent systems. Good starting points include:

    • System A (Standard): Hexane/Ethyl Acetate (9:1, 8:2, 7:3)

    • System B (Alternative Selectivity): Hexane/Dichloromethane (7:3, 1:1, 3:7)

    • System C (For Tailing): Hexane/Ethyl Acetate (8:2) + 0.5% Triethylamine

  • Spot the Plate: On a single TLC plate, lightly spot your crude reaction mixture in three separate lanes.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your first chosen solvent system (e.g., 8:2 Hex/EtOAc). Ensure the chamber is saturated with solvent vapor.

  • Analyze Rf Values: Once the solvent front is ~1 cm from the top, remove the plate and mark the front. Visualize the spots under a UV lamp (254 nm). The ideal system will show good separation between the target and impurities, with the target spot having an Rf value between 0.2 and 0.4 .[1]

  • Iterate: If separation is poor, repeat the process with the other solvent systems. Comparing the separation in System A vs. System B will reveal if a change in solvent selectivity is beneficial.[5]

Protocol 2: Flash Column Chromatography Workflow

This workflow outlines the full process from crude material to pure, isolated compound.

Sources

Technical Support Center: Strategies for Palladium Catalyst Removal from Indazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for drug development professionals and researchers. This guide provides in-depth technical advice and troubleshooting strategies for the efficient removal of palladium catalysts from indazole reaction mixtures. Given the prevalence of palladium-catalyzed cross-coupling reactions in the synthesis of functionalized indazoles, effective purification is critical to meet the stringent regulatory limits for residual metals in active pharmaceutical ingredients (APIs).[1][2]

This resource is designed to be a practical, field-proven guide, moving beyond simple procedural lists to explain the underlying chemical principles that govern each purification strategy.

Troubleshooting Guide: Common Issues in Palladium Removal

This section addresses specific problems you may encounter during the purification of your indazole products.

Issue 1: Ineffective Palladium Removal by Simple Filtration

  • Symptoms: You've performed a standard filtration through Celite® or filter paper after a Suzuki-Miyaura or Buchwald-Hartwig reaction, but inductively coupled plasma mass spectrometry (ICP-MS) analysis shows high levels of palladium in your indazole product.[3]

  • Root Cause Analysis:

    • Homogeneous Palladium Species: The most likely cause is the presence of soluble palladium species (e.g., Pd(0) or Pd(II) complexes) that pass through the filter. Filtration is primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium metal.[4]

    • Indazole-Palladium Complexation: Indazoles, as nitrogen-containing heterocycles, can act as ligands and form stable, soluble complexes with palladium. This is a known phenomenon with similar heterocycles like imidazoles, which can inhibit catalyst formation by strong binding.[5] This coordination can keep the palladium in solution.

    • Colloidal Palladium: In some cases, palladium can form fine colloidal particles that may pass through standard filtration media.

  • Solutions:

    • Switch to an Adsorption-Based Method: Employ a palladium scavenger or activated carbon to capture soluble palladium species.[4]

    • Induce Precipitation: Before filtration, try to precipitate the palladium. This can sometimes be achieved by adding an anti-solvent or a suitable precipitating agent.

    • Optimize Filtration: If you suspect colloidal palladium, use a finer filter medium, such as a 0.45 µm PTFE membrane filter, or ensure your Celite® bed is well-packed and sufficiently thick (at least 1-2 cm).[6]

Issue 2: Low Efficiency of Palladium Scavengers

  • Symptoms: Treatment with a thiol-based or amine-based scavenger removes some, but not all, of the residual palladium.

  • Root Cause Analysis:

    • Incorrect Scavenger Choice: The efficacy of a scavenger is dependent on the oxidation state of the palladium. Thiol-based scavengers are generally more effective for Pd(II), while others may be better for Pd(0).[6] The final oxidation state of palladium in your reaction mixture can be complex and varied.

    • Steric Hindrance: The structure of your substituted indazole may sterically hinder the scavenger from accessing and binding to the palladium center, especially if the palladium is strongly coordinated to your product.

    • Insufficient Loading or Time: The scavenger may be saturated, or the reaction time may be too short for complete scavenging to occur.

  • Solutions:

    • Perform a Scavenger Screen: Test a small panel of scavengers with different functional groups (e.g., thiol, amine, thiourea, trimercaptotriazine (TMT)) to find the most effective one for your specific system.[7][8]

    • Optimize Conditions: Increase the equivalents of the scavenger, extend the reaction time, or gently heat the mixture (if your product is stable) to improve kinetics.[9]

    • Consider a Pre-treatment Step: A mild oxidizing or reducing agent could potentially convert the various palladium species into a single state that is more readily captured by your chosen scavenger.

Issue 3: Significant Product Loss on Activated Carbon

  • Symptoms: Treatment with activated carbon successfully removes palladium but also leads to a substantial decrease in the yield of your indazole product.

  • Root Cause Analysis:

    • Non-specific Adsorption: Activated carbon has a high surface area and can adsorb organic molecules, including your indazole product, through physical adsorption (physisorption).[7] Aromatic compounds like indazoles can be particularly susceptible to this.

  • Solutions:

    • Minimize Carbon Amount: Use the minimum amount of activated carbon necessary to achieve the desired level of palladium removal. This often requires some optimization. An initial screening with 0.1 to 0.2 weight equivalents of carbon relative to your product is a good starting point.[7]

    • Solvent Selection: The choice of solvent can influence the adsorption of your product. A solvent in which your indazole is highly soluble may reduce its tendency to adsorb onto the carbon.

    • Specialized Carbons: Consider using specialized, high-purity activated carbons designed for pharmaceutical applications, which can offer better selectivity for metal removal over product adsorption.[5][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium from my indazole synthesis?

A1: The main strategies fall into four categories:

  • Adsorption: This is the most common and often most effective method for soluble palladium. It involves using solid-supported materials with a high affinity for palladium. Key examples include:

    • Activated Carbon: A cost-effective and widely used adsorbent.[11]

    • Palladium Scavengers: These are typically silica or polymer resins functionalized with groups that chelate palladium, such as thiols, amines, or 2,4,6-trimercapto-s-triazine (TMT).[4][8]

  • Filtration: This method is used to remove heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of the solution. It is often performed using a filter aid like Celite®.[12][13]

  • Crystallization: Purifying your indazole product through crystallization can be an effective way to leave palladium impurities behind in the mother liquor.[1] The efficiency can sometimes be improved by adding ligands like N-acetylcysteine or thiourea to keep the palladium species soluble in the mother liquor.[3][8]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into an aqueous phase, separating it from your organic-soluble indazole product.[12]

Q2: How do I choose the best palladium removal method for my specific indazole derivative?

A2: The optimal choice depends on several factors. Consider the following decision-making workflow:

G start Start: Reaction Work-up Complete pd_form What is the form of the Pd catalyst? start->pd_form hetero Heterogeneous (e.g., Pd/C) pd_form->hetero Solid homo Homogeneous (Soluble) pd_form->homo Dissolved filtration Primary Method: Filtration through Celite® hetero->filtration scavenger_choice Select Purification Method homo->scavenger_choice analysis Analyze Pd levels (ICP-MS) filtration->analysis scavenger Adsorption: Scavengers or Activated Carbon scavenger_choice->scavenger High product solubility, need robust removal crystallization Crystallization scavenger_choice->crystallization Product is crystalline solid scavenger->analysis crystallization->analysis

Caption: Decision workflow for selecting a palladium removal method.

Q3: What are the regulatory limits for palladium in pharmaceutical products?

A3: Regulatory bodies like the FDA and EMA have strict limits on elemental impurities.[1] The International Council for Harmonisation (ICH) Q3D guideline provides permitted daily exposure (PDE) values. For palladium, the oral PDE is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the drug substance. The limit for parenteral (injectable) drugs is much lower, with a PDE of 10 µ g/day (often translating to a 1 ppm limit).[14]

Q4: How can I accurately measure the amount of residual palladium?

A4: The standard and most reliable method for quantifying trace levels of palladium in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3] Other techniques like atomic absorption spectroscopy (AAS) are also used. For high-throughput screening of different removal methods during process development, colorimetric or fluorimetric detection kits are available, but final quality control should always be performed using a validated method like ICP-MS.[3][8]

Detailed Experimental Protocols

Here are step-by-step methodologies for common palladium removal techniques.

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger

This protocol is ideal for removing soluble palladium species.

  • Dissolution: Dissolve the crude indazole product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) to a moderate concentration.

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-functionalized silica). The amount needed will vary, but a good starting point is 10-20 equivalents relative to the initial amount of palladium catalyst used.

  • Agitation: Stir the mixture at room temperature. For challenging cases, heating to 40-60°C can improve the kinetics, provided the indazole product is thermally stable. Reaction times can range from 1 to 24 hours.[7]

  • Filtration: Once the scavenging is complete, filter the mixture through a pad of Celite® or a fritted funnel to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Submit a sample of the purified product for palladium content analysis by ICP-MS.[4]

G cluster_0 Scavenging Protocol A 1. Dissolve Crude Product B 2. Add Scavenger Resin A->B C 3. Agitate (Stir/Heat) B->C D 4. Filter to Remove Scavenger C->D E 5. Wash Filter Cake D->E F 6. Concentrate Filtrate E->F G 7. Analyze Pd by ICP-MS F->G

Caption: Workflow for palladium removal using scavengers.

Protocol 2: Palladium Removal Using Activated Carbon

This is a cost-effective alternative to scavengers.

  • Dissolution: Dissolve the crude indazole product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add powdered activated carbon. Start with a low loading, for instance, 10% by weight relative to the crude product (0.1 w/w).

  • Slurry and Heat: Stir the mixture to form a slurry. Gentle heating (e.g., to 45°C) for several hours (e.g., 18 hours) can enhance the adsorption process.[7]

  • Filtration: Cool the mixture to room temperature and filter through a thick pad of Celite® to remove the activated carbon. Caution: The Celite® pad must be sufficient to prevent fine carbon particles from passing through.

  • Washing: Thoroughly wash the Celite®/carbon cake with fresh solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.

Comparative Data Summary

The choice of method involves trade-offs between cost, efficiency, and potential for product loss.

MethodProsConsBest For
Filtration (Celite®) Simple, fast, inexpensive.[12]Only effective for heterogeneous or precipitated Pd.[6]Removing Pd/C or other solid-supported catalysts.
Activated Carbon Low cost, highly effective for many Pd species.[7][11]Can cause significant product loss via non-specific adsorption.[5]Crude purifications where some product loss is acceptable.
Scavenger Resins High selectivity for palladium, minimal product loss.[9]Higher cost than activated carbon.[11] May require screening to find the optimal scavenger.Late-stage purifications of high-value indazole APIs where yield is critical.[2]
Crystallization Can be highly effective and scalable; combines purification and Pd removal in one step.[1]Not all indazole derivatives crystallize easily; effectiveness is highly compound-dependent.[7]Final purification step for crystalline indazole products.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development - ACS Publications. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • How can i remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC - NIH. [Link]

  • Facile Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles from 2-Bromobenzaldehydes and Arylhydrazines. (2025). ResearchGate. [Link]

  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (2022). MDPI. [Link]

  • Which Filtration Products are Used for Catalyst Recovery? (2023). Powder Systems. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (2011). PMC - NIH. [Link]

  • [Novel access to indazoles based on palladium-catalyzed amination chemistry]. (2008). PubMed. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Books.
  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]

  • Metal Scavenger Guide. Sopachem. [Link]

  • Cross-Linked Imidazolium Salts as Scavengers for Palladium. (2025). Request PDF. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). NIH. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2025). Request PDF. [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

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Technical Support Center: Stability of 3-Iodo-2-methyl-2H-indazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-iodo-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered when working with solutions of this compound. While specific public-domain data on the stability of this particular isomer is limited, this document synthesizes established principles of chemical stability and data from structurally related iodo-indazole compounds to offer a robust framework for your experimental design and troubleshooting.

Introduction to this compound and its Stability Considerations

This compound is a substituted indazole, a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active molecules.[1][2][3] The presence of an iodo-substituent makes it a valuable intermediate for further molecular elaboration through cross-coupling reactions.[4][5] However, the carbon-iodine bond also represents a potential site of instability. Understanding and controlling the stability of this compound in solution is critical for obtaining reliable and reproducible experimental results, from initial screening to late-stage drug development.

This guide will address common questions and challenges related to the solution-state stability of this compound and provide practical protocols to assess its stability under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[6][7] For long-term storage, keeping solutions at low temperatures (e.g., 2-8°C or frozen) is generally recommended.[8]

  • Light (Photostability): Aromatic iodides can be susceptible to photolytic cleavage of the carbon-iodine bond, potentially leading to the formation of radical species and subsequent degradation products.[6][9] It is advisable to protect solutions from light by using amber vials or wrapping containers in aluminum foil.[7]

  • pH: The pH of the solution can significantly impact the stability of pharmaceutical compounds, influencing hydrolysis or other pH-dependent degradation pathways.[6][10] Although 2H-indazoles lack the acidic N-H proton of their 1H counterparts, extreme pH conditions should be evaluated.[11]

  • Oxidation: The indazole ring system and the molecule as a whole can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[6][9]

  • Solvent: The choice of solvent can affect stability. Protic solvents might participate in degradation pathways, while aprotic solvents are often preferred for long-term storage. The purity of the solvent is also crucial, as impurities can catalyze degradation.

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this molecule are not extensively documented, based on its structure, potential degradation routes include:

  • Deiodination: The most probable degradation pathway is the cleavage of the C-I bond to form 2-methyl-2H-indazole. This can be initiated by light, heat, or reducing agents present in the solution.[4]

  • Oxidation of the Indazole Ring: The electron-rich indazole ring can be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products.[9]

  • Reactions with Solvent or Buffer Components: Nucleophilic components in the buffer system could potentially displace the iodide.

Q3: What are the recommended storage conditions for solutions of this compound?

For general use, it is recommended to store solutions of this compound at 2-8°C in a tightly sealed container, protected from light.[8] For long-term storage, freezing the solution at -20°C or -80°C is advisable. It is best to store in single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: How can I detect degradation of my this compound solution?

Degradation can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity and detecting degradation products. A stability-indicating HPLC method should be developed that separates the parent compound from its potential degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of degradation products, which can help in elucidating degradation pathways.[9][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of degradation products if they are present in sufficient quantities.

Troubleshooting Guide: Common Stability Issues

Problem Possible Cause Troubleshooting Steps
Loss of potency or inconsistent results in biological assays. Degradation of the compound in the assay medium.- Prepare fresh solutions before each experiment.- Conduct a preliminary stability test of the compound in the assay buffer under the assay conditions (e.g., 37°C, presence of CO2).- Analyze the solution by HPLC before and after the incubation period.
Appearance of new peaks in the HPLC chromatogram over time. Chemical degradation of the compound.- Review the storage conditions (temperature, light exposure).- Check the pH of the solution.- Consider the possibility of solvent impurities or incompatibility with buffer components.
Discoloration of the solution. Formation of colored degradation products, often from oxidation or photodecomposition.- Immediately analyze the solution by HPLC-UV/Vis and LC-MS to identify the colored species.- Ensure solutions are stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Precipitation of material from the solution. Poor solubility or degradation to a less soluble product.- Verify the solubility of the compound in the chosen solvent.- If degradation is suspected, analyze the precipitate and the supernatant separately.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[9][13]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 2, 7, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • LC-MS system (recommended)

  • pH meter

  • Photostability chamber or a light source conforming to ICH Q1B guidelines.[13]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution to a light source as per ICH Q1B guidelines.[13] A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a developed HPLC method. The method should be capable of separating the parent peak from any degradation products.

    • If significant degradation is observed, analyze the corresponding samples by LC-MS to identify the mass of the degradation products.

Data Analysis:

  • Calculate the percentage of degradation for each condition and time point.

  • Characterize the major degradation products by their retention times and mass spectra.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of results from a forced degradation study. Actual results may vary.

Stress ConditionIncubation Time (hours)% DegradationMajor Degradation Product (m/z)
0.1 N HCl, 60°C24< 5%-
0.1 N NaOH, RT8~15%132.1 (2-methyl-2H-indazole)
3% H₂O₂, RT4~25%132.1, 274.0 (oxidized product)
60°C24< 10%132.1 (2-methyl-2H-indazole)
Photolysis (ICH Q1B)8~30%132.1 (2-methyl-2H-indazole)

Visualizations

Potential Degradation Pathways

G main This compound (Stable) deiodinated 2-Methyl-2H-indazole (Deiodination Product) main->deiodinated Light (Photolysis) Heat Reducing Agents oxidized Oxidized Products (e.g., N-oxides, ring-opened) main->oxidized Oxidizing Agents (e.g., H₂O₂) Air (O₂) hydrolyzed Hydrolysis Products (pH dependent) main->hydrolyzed Strong Acid/Base

Caption: Potential degradation pathways for this compound in solution.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution of this compound acid Acidic (HCl) prep_solution->acid base Basic (NaOH) prep_solution->base oxidation Oxidative (H₂O₂) prep_solution->oxidation thermal Thermal (Heat) prep_solution->thermal photo Photolytic (Light) prep_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Purity Assay) sampling->hplc lcms LC-MS Analysis (Impurity ID) hplc->lcms If degradation > 5%

Caption: Workflow for conducting a forced degradation study of this compound.

References

  • Pharmaffiliates. (n.d.). (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Retrieved from [Link]

  • Dadparvar, M., & Singh, R. (2022).
  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • Wang, L., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4787.
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv
  • Kumar, A., & Kumar, V. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34.
  • Sharma, V., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1186-1209.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2019(1), 99-159.
  • Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. (2019). Organic Letters, 21(15), 5875-5879.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). Current Pharmaceutical Design, 28(21), 1734-1746.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3084.
  • Chen, W. H., et al. (2014). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2014, 856093.
  • Zhang, J., et al. (2020). Thermal stability of azole-rich energetic compounds: their structure, density, enthalpy of formation and energetic properties. Physical Chemistry Chemical Physics, 22(34), 18886-18902.
  • Stuart, D. R., et al. (2012). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 134(43), 17953-17956.
  • Chen, W. H., et al. (2014). Recent Approach on Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2014, 856093.
  • Methods for preparing indazole compounds. (2006). Google Patents.

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Navigating the Synthesis of Iodoindazoles: A Technical Support Guide to N-Protection Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-protection strategies in iodoindazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with protecting the nitrogen atoms of the iodoindazole scaffold. The strategic implementation of protecting groups is paramount for achieving desired regioselectivity, ensuring the stability of the crucial C-I bond, and ultimately enabling successful multi-step synthetic campaigns.

This resource provides in-depth, field-proven insights through a series of frequently asked questions, detailed troubleshooting scenarios, and validated experimental protocols. We will explore the causality behind experimental choices, empowering you to make informed decisions in your own laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when selecting an N-protecting group for an iodoindazole?

The primary challenges revolve around three key aspects:

  • Regioselectivity (N1 vs. N2): The indazole core possesses two nucleophilic nitrogen atoms. The choice of protecting group, base, and solvent system can significantly influence whether the protection occurs at the N1 or N2 position. This regioselectivity is critical as it dictates the steric and electronic environment for subsequent reactions.[1][2][3]

  • Stability of the C-I Bond: Iodoindazoles are key building blocks for cross-coupling reactions.[4] The chosen protecting group and the conditions for its introduction and removal must be compatible with the relatively labile carbon-iodine bond. Harsh acidic or basic conditions, as well as certain reductive environments, can lead to undesired deiodination.[5]

  • Orthogonality: In a multi-step synthesis, the protecting group must be removable under conditions that do not affect other sensitive functional groups within the molecule.

Q2: How do I control N1 vs. N2 protection on my iodoindazole?

Controlling regioselectivity is a nuanced challenge influenced by both steric and electronic factors.[2][3]

  • For N1-selectivity:

    • Steric Hindrance: Bulky protecting groups like trityl (Trt) or di-tert-butyl dicarbonate ((Boc)₂O) often favor protection at the less sterically hindered N1 position.

    • Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6] Reaction conditions that allow for equilibration, such as using sodium hydride in THF, can favor the N1-protected product.[2][3][7] Substituents at the C7 position can sterically direct protection to N1.

  • For N2-selectivity:

    • Directed Protection: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is known to selectively protect the N2 position under specific conditions.[8]

    • Electronic Effects: Electron-withdrawing substituents on the indazole ring, particularly at the C7 position, can favor N2 alkylation.[2][3] Certain reaction conditions, such as using alkyl 2,2,2-trichloroacetimidates with a strong acid catalyst, have been shown to provide high N2 selectivity.[9][10]

Q3: Which protecting groups are most compatible with downstream palladium cross-coupling reactions?

Protecting groups that are stable under the typically basic and heated conditions of cross-coupling reactions are ideal.

  • Boc (tert-Butyloxycarbonyl): Generally stable to the basic conditions of Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] However, prolonged heating at high temperatures (>100-120 °C) in the presence of a strong base may lead to some cleavage.

  • SEM (2-(trimethylsilyl)ethoxymethyl): Highly stable under a wide range of conditions, including those used for cross-coupling.[11] Its removal with fluoride sources or acid provides good orthogonality.[8][11]

  • PMB (p-Methoxybenzyl): Stable to basic and mild acidic conditions, making it suitable for many cross-coupling protocols. It can be removed oxidatively with DDQ or under strongly acidic conditions.[12]

  • Sulfonyl groups (e.g., Tosyl): Very stable to both acidic and basic conditions, but their removal can be challenging and may require harsh reductive conditions that could affect the iodo-substituent.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the N-protection of iodoindazoles.

Scenario 1: Low Yield of N-Protected Iodoindazole

  • Observation: TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • Potential Cause & Solution:

    • Insufficient Base: The pKa of the indazole N-H is typically in the range of 13-14. Ensure you are using a sufficiently strong base and an adequate number of equivalents to fully deprotonate the indazole. For bases like NaH, ensure it is fresh and reactive.

    • Reaction Time/Temperature: The reaction may be sluggish. Try increasing the reaction time or gently heating the mixture. Monitor the reaction progress by TLC to avoid decomposition.[13]

    • Poor Solubility: Your iodoindazole may have poor solubility in the chosen solvent. Consider a more polar aprotic solvent like DMF or NMP, but be mindful of potential side reactions.

Scenario 2: Mixture of N1 and N2 Isomers Obtained

  • Observation: ¹H NMR and/or LC-MS analysis reveals a mixture of regioisomers.

  • Potential Cause & Solution:

    • Non-selective Conditions: The chosen conditions (base, solvent, temperature) may not be selective for your specific iodoindazole substrate. The electronic nature of other substituents on the indazole ring can significantly impact the N1/N2 ratio.[2][3]

    • Review Your Strategy: Consult the literature for conditions known to favor the desired isomer for your substrate class.[6][7] For example, switching from K₂CO₃ in DMF to NaH in THF can often increase N1 selectivity.[3] For N2 selectivity, consider specialized reagents like SEM-Cl.[1][8]

    • Chromatographic Separation: If a mixture is unavoidable, careful optimization of column chromatography conditions (e.g., using a less polar solvent system) may allow for the separation of the isomers.

Scenario 3: Deiodination of the Indazole Ring

  • Observation: Mass spectrometry shows a significant peak corresponding to the deiodinated indazole.

  • Potential Cause & Solution:

    • Harsh Deprotection Conditions: Strong acids (e.g., concentrated HCl or TFA for Boc removal) or harsh reductive conditions (e.g., for deprotection of benzyl or sulfonyl groups) can lead to cleavage of the C-I bond.[5]

    • Use Milder Deprotection Methods:

      • For Boc groups, consider milder acidic conditions (e.g., 10-20% TFA in DCM for a shorter time) or non-acidic methods like using sodium methoxide in methanol if your substrate is compatible.[1] There are also reports of iodine-mediated Boc deprotection.[14][15]

      • For SEM groups, fluoride-based deprotection (e.g., TBAF in THF) is generally very mild and orthogonal to the C-I bond.[1][11]

    • Incompatible Reagents: Some reagents used for protection or subsequent steps may have unintended reductive capabilities. Carefully review all reagents in your synthetic sequence.

Scenario 4: Protecting Group is Difficult to Remove

  • Observation: Deprotection reaction is incomplete, even after extended reaction times or increased temperature.

  • Potential Cause & Solution:

    • Steric Hindrance: Substituents near the N-protecting group may be sterically hindering the approach of the deprotection reagent.

    • Incorrect Reagent/Conditions: Ensure you are using the correct and optimal conditions for the specific protecting group. For example, tosyl groups are notoriously difficult to remove and often require strong reducing agents like magnesium in methanol.[1]

    • Reagent Quality: The deprotection reagent may have degraded. Use a fresh bottle of reagent (e.g., TFA, TBAF solution).

Data Summary and Comparative Analysis

The choice of an N-protecting group is a critical decision in the synthesis of iodoindazoles. The following table summarizes the key features of commonly used protecting groups to aid in your selection process.

Protecting GroupAbbreviationTypical Introduction ReagentsTypical Deprotection ConditionsStability & Key Features
tert-Butyloxycarbonyl Boc(Boc)₂O, TEA, DMAP[1]TFA, HCl; NaOMe in MeOH[1][16]Stable to mild base and hydrogenolysis. Labile to strong acid. Widely used due to its moderate stability and multiple deprotection options.
2-(Trimethylsilyl)ethoxymethyl SEMSEM-Cl, NaH or DIPEA[1]TBAF in THF; aq. HCl[8][11]Very stable to a wide range of conditions. Cleavage with fluoride is orthogonal to many other groups. Often directs to N2.[8]
Trityl TrtTrCl, Et₃N, DCM[1]80% aq. Acetic Acid; mild TFA[1]Bulky group, often selective for N1. Very acid-labile.
Benzyl BnBnBr, NaH, THF[1]H₂, Pd/C (Hydrogenolysis)Stable to acid and base. Removal by hydrogenolysis may be incompatible with other functional groups and can potentially reduce the C-I bond.
p-Methoxybenzyl PMBPMB-Cl, NaH, THF[17]DDQ, TFA[12][18]More labile than Bn. Can be removed oxidatively, providing an orthogonal deprotection strategy.[12]
Tosyl TsTsCl, Pyridine[1]Mg/MeOH; Na/naphthaleneVery stable to both acid and base. Reduces the nucleophilicity of the indazole nitrogen. Deprotection can be harsh.[1]

Visualizing the Workflow: A Decision-Making Guide

The selection of a suitable N-protection strategy can be visualized as a decision-making tree. The following diagram, generated using DOT language, illustrates a logical workflow for this process.

G start Start: Need to N-protect iodoindazole q1 What is the desired regioselectivity? start->q1 n1_path N1-Protection q1->n1_path N1 n2_path N2-Protection q1->n2_path N2 n1_steric Use bulky group: Boc or Trityl n1_path->n1_steric n1_thermo Promote thermodynamic control (e.g., NaH/THF) n1_path->n1_thermo n2_directed Use directing group: SEM-Cl n2_path->n2_directed n2_electronic Consider electronic effects of substituents (e.g., at C7) n2_path->n2_electronic q2 What are the downstream reaction conditions? n1_steric->q2 n1_thermo->q2 n2_directed->q2 n2_electronic->q2 stable_coupling Stable to Pd coupling? (Boc, SEM, PMB) q2->stable_coupling stable_acid Need acid stability? (SEM, PMB, Ts) q2->stable_acid stable_base Need base stability? (SEM, Bn, PMB, Ts) q2->stable_base q3 Is orthogonality required for deprotection? stable_coupling->q3 stable_acid->q3 stable_base->q3 deprotect_acid Acidic Deprotection (Boc, Trt, PMB) q3->deprotect_acid deprotect_base Basic Deprotection (Boc - specific conditions) q3->deprotect_base deprotect_red Reductive Deprotection (Bn, Ts) q3->deprotect_red deprotect_ox Oxidative Deprotection (PMB) q3->deprotect_ox deprotect_f Fluoride Deprotection (SEM) q3->deprotect_f final_choice Final Protecting Group Selected deprotect_acid->final_choice deprotect_base->final_choice deprotect_red->final_choice deprotect_ox->final_choice deprotect_f->final_choice

Caption: Decision workflow for selecting an N-protecting group for iodoindazoles.

Detailed Experimental Protocols

The following protocols are generalized and may require optimization for your specific iodoindazole substrate. Always monitor reactions by TLC or LC-MS.

Protocol 1: N1-Selective Boc Protection of an Iodoindazole

This protocol favors the thermodynamically more stable N1-isomer.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the iodoindazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Boc Anhydride Addition: Cool the mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) in anhydrous THF dropwise.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring for the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: N2-Selective SEM Protection of an Iodoindazole

This protocol is based on conditions known to favor N2 protection.[1][8]

  • Preparation: To a solution of the iodoindazole (1.0 equiv) in anhydrous THF (approx. 0.2 M), add N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

  • SEM-Cl Addition: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.3 equiv) dropwise via syringe at room temperature.

  • Reaction: Stir the mixture at room temperature for 3-12 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and quench with 0.5 N NaOH or saturated aqueous NaHCO₃.

  • Extraction: Separate the layers, and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography.

Protocol 3: Deprotection of an N-Boc Iodoindazole (Acidic Conditions)

This protocol uses standard acidic conditions. Exercise caution to avoid deiodination.

  • Dissolution: Dissolve the N-Boc protected iodoindazole in dichloromethane (DCM, approx. 0.1 M).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution to make a final concentration of 20-50% v/v.

  • Reaction: Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor carefully by TLC to minimize reaction time and potential deiodination.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.

  • Neutralization & Extraction: Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is basic. Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected iodoindazole.

Protocol 4: Deprotection of an N-SEM Iodoindazole (Fluoride Conditions)

This protocol is mild and preserves the C-I bond.

  • Dissolution: Dissolve the N-SEM protected iodoindazole in anhydrous THF (approx. 0.1 M).

  • TBAF Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 - 2.0 equiv).

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Gentle heating (e.g., to 40-50 °C) may be required for less reactive substrates.

  • Work-up: Quench the reaction with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography if necessary.

References

  • BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • BenchChem. (2025). troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Alam, M. M., & Keeting, S. T. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Alam, M. M., & Keeting, S. T. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Collot, M., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry.
  • BenchChem. (2025). comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (2011). PubMed.
  • Alam, M. M., & Keeting, S. T. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH.
  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.).
  • Development of a selective and scalable N1-indazole alkyl
  • BenchChem. (2025). The Chemistry of the Boc Protecting Group.
  • Boc Protection - Common Conditions. (n.d.). [Source name not available].
  • Protection of N- and O-Functional Groups. (2006). Organic Chemistry Portal.
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC - NIH.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
  • Gondrala, P. K., Rambabu, D., Rao, M. V. B., & Pal, M. (n.d.). Iodine-mediated N-Boc deprotection of amines under solvent-free conditions. [Source name not available].
  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.
  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism.
  • PMB Protection - Common Conditions. (n.d.). [Source name not available].
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • Iodine-Mediated Neutral and Selective N-Boc Deprotection. (2025).
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • p-Methoxybenzyl (PMB) Protective Group. (2014).
  • BOC Protection and Deprotection. (2025). J&K Scientific LLC.
  • Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
  • Protecting Groups List. (n.d.). SynArchive.
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  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2025). [Source name not available].
  • Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method. (n.d.).
  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism.
  • AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. (n.d.). PMC - NIH.
  • MgI2-mediated chemoselective cleavage of protecting groups: an alternative to conventional deprotection methodologies. (2015). PubMed.
  • An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. (n.d.).
  • Stability of o-phthalaldehyde-derived isoindoles. (n.d.). PubMed.
  • Stability of the X-ray contrast agent iodixanol... (1999). PubMed.
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effect of electron-withdrawing groups on iodoindazole reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic applications involving iodoindazoles. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges or seeking to optimize reactions with this important heterocyclic motif. My goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common foundational questions regarding the reactivity of iodoindazoles, particularly those bearing electron-withdrawing groups (EWGs).

Question 1: How do electron-withdrawing groups (EWGs) on the indazole ring affect the reactivity of the C-I bond in palladium-catalyzed cross-coupling?

Answer: In short, electron-withdrawing groups generally increase the reactivity of an iodoindazole towards the initial, often rate-determining, oxidative addition step in common cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[1]

Mechanistic Rationale: The catalytic cycle for most palladium-catalyzed cross-couplings begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This step involves the insertion of the electron-rich metal center into the carbon-iodine bond. An EWG (-NO₂, -CN, -CF₃, etc.) decreases the electron density at the carbon atom of the C-I bond. This makes the carbon more electrophilic and thus more susceptible to nucleophilic attack by the Pd(0) catalyst, lowering the activation energy for oxidative addition.[2][3] For Suzuki-Miyaura couplings, aryl halides with EWGs in the ortho or para positions show increased reactivity.[4]

However, this enhanced reactivity is a double-edged sword. While it can lead to faster and more efficient reactions under the right conditions, it can also accelerate side reactions if not properly controlled.[5]

Question 2: My iodoindazole has an unprotected N-H. Is it necessary to protect it before attempting a cross-coupling reaction?

Answer: This is a critical and nuanced question. While not always strictly necessary, N-protection is highly recommended for most cross-coupling reactions , especially for Sonogashira, Heck, and Buchwald-Hartwig aminations.[5][6]

Causality:

  • Acidity and Base Interference: The indazole N-H proton is acidic (pKa in the range of 13-14)[7]. The bases used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃, KOtBu) can deprotonate the indazole. The resulting indazolide anion can act as a ligand, potentially coordinating to the palladium center and inhibiting the catalyst.[5]

  • EWG Influence: Electron-withdrawing groups increase the acidity of the N-H proton by stabilizing the resulting negative charge on the conjugate base.[8] This makes deprotonation even more likely, exacerbating the potential for catalyst inhibition.

  • Reaction-Specific Issues: For Sonogashira and Heck couplings, an unprotected N-H is known to cause significant side reactions and catalyst inhibition.[5] While some Suzuki reactions on unprotected 3-iodoindazoles have been successful, particularly with microwave irradiation[9][10], yields can be inconsistent. N-protection often leads to more robust and reproducible outcomes.[11]

Recommendation: If you are observing low conversion or catalyst decomposition, N-protection (e.g., with Boc, SEM, or a simple alkyl group) should be one of the first parameters you investigate.[5]

Section 2: Troubleshooting Specific Cross-Coupling Reactions

This section provides targeted advice for common issues encountered during specific, widely-used cross-coupling reactions with electron-deficient iodoindazoles.

Scenario 1: Suzuki-Miyaura Coupling

User Issue: "I am attempting a Suzuki coupling with 5-nitro-3-iodoindazole and an arylboronic acid. I am seeing very low conversion to my desired product and a significant amount of a de-iodinated (hydrodehalogenation) byproduct."

Troubleshooting Guide:

  • Analyze the Side Reaction: The formation of the de-iodinated indazole is a classic side reaction, especially with electron-deficient aryl halides.[5] It suggests that a competing reductive pathway is outcompeting the desired transmetalation/reductive elimination sequence.

  • Evaluate the Ligand: Your choice of phosphine ligand is critical.

    • Problem: Standard ligands like PPh₃ might not be sufficient. The highly reactive Pd(II)-intermediate formed after oxidative addition may be too unstable.

    • Solution: Switch to a more sterically hindered and electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands stabilize the palladium center, promote the desired reductive elimination over side reactions, and can help prevent catalyst decomposition.[5][12]

  • Re-evaluate the Base:

    • Problem: A very strong base might be promoting the hydrodehalogenation pathway. The solvent can sometimes act as a hydride source.[5]

    • Solution: Try a weaker inorganic base. If you are using an organic amine base, switch to an inorganic one like K₃PO₄ or CsF. This can sometimes suppress the side reaction.[5]

  • Check for N-Deprotection (if applicable):

    • Problem: If you are using an N-Boc protected nitro-iodoindazole, the basic conditions of the Suzuki reaction can be sufficient to cleave the Boc group. This is particularly favored when a strong EWG like a nitro group is present to stabilize the resulting anion.[9] The side products from this deprotection can poison the catalyst.[9]

    • Solution: Monitor your reaction by LC-MS for the appearance of the N-deprotected starting material. If this is observed, consider switching to a more robust protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) or a simple methyl group. Alternatively, running the reaction on the unprotected substrate from the start may yield better results, as was observed in one study where the unprotected 5-nitro-3-iodoindazole gave an 87% yield in a vinylation, while the N-Boc version gave only 13%.[9]

Workflow Diagram: Troubleshooting Low Suzuki Yield

G start Low Yield / High De-iodination check_ligand Is the ligand sterically hindered and electron-rich (e.g., SPhos)? start->check_ligand change_ligand ACTION: Switch to a biaryl- phosphine ligand (XPhos, SPhos). check_ligand->change_ligand No check_base Is the base too strong? check_ligand->check_base Yes success Problem Resolved change_ligand->success change_base ACTION: Switch to a weaker or different base (e.g., K3PO4). check_base->change_base Possibly check_protection Is N-deprotection occurring? (if applicable) check_base->check_protection Unlikely change_base->success change_pg ACTION: Use a more robust protecting group (e.g., SEM) or attempt with unprotected substrate. check_protection->change_pg Yes check_protection->success No change_pg->success

Caption: Troubleshooting flowchart for Suzuki coupling.

Scenario 2: Buchwald-Hartwig Amination

User Issue: "I'm trying to couple 3-iodo-5-(trifluoromethyl)-1H-indazole with a primary amine using Pd₂(dba)₃ and Xantphos, but I'm getting a complex mixture and low yield of the desired arylamine."

Troubleshooting Guide:

  • The N-H Acidity Problem: As mentioned in the FAQ, the acidic N-H is a primary suspect. With a strong EWG like -CF₃, the N-H is more acidic, and the strong base required for Buchwald-Hartwig amination (often NaOtBu or LHMDS) will readily deprotonate it. This can lead to catalyst inhibition or undesired side reactions.

    • Solution: N-protection is strongly advised. A Boc or SEM group should prevent this issue.

  • Ligand Choice for C-N Coupling:

    • Problem: While Xantphos is a good general ligand, the specific combination of a reactive iodoindazole and the amine coupling partner may require a different ligand architecture. The development of the Buchwald-Hartwig amination has led to several "generations" of highly specialized ligands.[13]

    • Solution: Consider using a sterically hindered biarylphosphine ligand such as Josiphos, BrettPhos, or tBuXPhos. These have been specifically designed to facilitate the crucial C-N reductive elimination step and are often more effective for challenging substrates.[14][15]

  • Base Compatibility:

    • Problem: Some functional groups are incompatible with strong bases like KOtBu.[16] While a -CF₃ group is generally stable, if your amine partner has base-sensitive functionality, this could be the source of your complex mixture.

    • Solution: A weaker base like K₃PO₄ or Cs₂CO₃ can be attempted, although this often requires a more active catalyst system (e.g., a newer generation ligand) to achieve reasonable reaction rates.

Data Summary: Recommended Starting Conditions for Iodoindazole Cross-Coupling

Reaction TypeIodoindazole SubstrateRecommended Catalyst/LigandRecommended BaseN-ProtectionKey Reference
Suzuki-Miyaura 3-Iodo-5-nitro-1H-indazolePd(PPh₃)₄ or Pd(dppf)Cl₂Na₂CO₃Optional, but test both[5],[9]
Buchwald-Hartwig Electron-deficient IodoindazolePd₂(dba)₃ / Biarylphosphine (e.g., BrettPhos)NaOtBu or K₃PO₄Highly Recommended [13],[15]
Sonogashira Electron-deficient IodoindazolePdCl₂(PPh₃)₂ / CuIEt₃N or DiPEARequired [5],[6],[17]

Section 3: General Mechanistic Considerations

A deeper understanding of the catalytic cycle can help diagnose less common issues.

The Palladium Catalytic Cycle

The general cycle for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira involves three key steps. The presence of EWGs primarily impacts Step 1.

G cluster_0 Palladium Catalytic Cycle OA 1. Oxidative Addition (Pd(0) -> Pd(II)) TM 2. Transmetalation (Suzuki) or Amine Coordination (B-H) OA->TM Ar-Pd(II)-I intermediate note EWG on Ar-I accelerates this step, making the Ar-I bond more electrophilic. OA->note RE 3. Reductive Elimination (Pd(II) -> Pd(0)) TM->RE Ar-Pd(II)-Nu intermediate RE->OA Product Released Pd(0) Regenerated

Caption: The core Pd(0)/Pd(II) catalytic cycle.

Key Insight: Because EWGs accelerate oxidative addition, any subsequent step (transmetalation or reductive elimination) can become the new rate-determining step. If the catalyst system is not optimized to also accelerate these subsequent steps, intermediates can build up and decompose, leading to side products like the de-iodinated starting material. This is why a holistic approach to optimization (Ligand + Base + Solvent + Protection) is crucial when working with these activated substrates.

References

  • Benchchem Technical Support Center. Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Barraja, P., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Molecules, 23(8), 2051.
  • ChemRxiv. (n.d.). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”.
  • Senn, H. M., & Ziegler, T. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
  • de Jong, G. T., & Bickelhaupt, F. M. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0)
  • Dreher, S. D., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters.
  • Wikipedia. (n.d.).
  • ACS Catalysis. (2022).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling.
  • University of Groningen. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • National Institutes of Health. (2022).
  • National Institutes of Health. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • PubMed. (2018).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.).
  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media.
  • Chemistry LibreTexts. (2014). How Delocalized Electrons Affect pKa Values.
  • Organic Chemistry D
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • National Institutes of Health. (2023). Nickel/biimidazole-catalyzed electrochemical enantioselective reductive cross-coupling.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.
  • ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.

Sources

improving solubility of indazole derivatives for reaction workup

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Challenges of Indazole Derivatives in Reaction Workup

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, their journey from reaction flask to purified product is often complicated by poor solubility. The rigid, aromatic, and often crystalline nature of these bicyclic heterocyles can lead to significant challenges during aqueous workups, including product precipitation, difficult extractions, and low recovery.

This technical guide provides researchers, chemists, and drug development professionals with a dedicated resource for troubleshooting and overcoming these solubility-related hurdles. Moving beyond simple protocols, we delve into the physicochemical principles governing indazole solubility, offering a framework for logical problem-solving. Here, you will find field-tested strategies, detailed experimental protocols, and a comprehensive set of FAQs designed to address the specific issues you encounter at the bench.

Frequently Asked Questions (FAQs): Your First Line of Defense

This section addresses the most common and pressing issues encountered during the workup of indazole-containing reaction mixtures.

Q1: My indazole product crashed out of solution as a solid when I added water to my reaction mixture. What's the best way to recover it?

A: This is a classic sign of a compound with low aqueous solubility. Instead of proceeding with a difficult and potentially incomplete liquid-liquid extraction, consider the following:

  • Isolate by Filtration: If the solid is your desired product and relatively clean, the simplest approach is to isolate it by vacuum filtration. Wash the collected solid with water to remove inorganic salts, followed by a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities. You can then purify the solid further by recrystallization or chromatography.

  • Re-dissolve with a Co-solvent: If you need to perform an extraction, add a water-miscible organic solvent like tetrahydrofuran (THF) or acetone to the mixture until the solid re-dissolves.[2] This will create a single phase from which you can remove volatile components under reduced pressure before proceeding with a standard extraction, or you can add more organic solvent (e.g., ethyl acetate) and water to re-establish two phases for extraction.

Q2: I'm trying to extract my basic indazole derivative into an organic solvent, but my yield is very low. I suspect it's staying in the aqueous layer. Why is this happening?

A: This issue is almost always related to pH. Indazoles are weakly basic and can be protonated in acidic conditions to form water-soluble indazolium salts.[3] If your reaction was run under acidic conditions or your aqueous wash is acidic, your product will be protonated and prefer the aqueous phase. To drive the compound into the organic layer, you must ensure it is in its neutral, less polar form.

  • Solution: Adjust the pH of the aqueous layer to be basic (pH 8-10) by carefully adding a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.[4] You should see your product either precipitate or partition more effectively into the organic layer upon shaking.

Q3: My N-arylation reaction produced a mixture of N1 and N2 regioisomers. Can I use solubility differences to separate them?

A: Yes, exploiting differential solubility is a primary strategy for separating indazole regioisomers. N1 and N2 isomers often have distinct crystalline packing and polarity, leading to different solubilities in various solvent systems.

  • Strategy: Recrystallization is a powerful technique for this purpose. A common approach is to use a mixed solvent system, such as acetone/water, tetrahydrofuran/water, or ethanol/water, to achieve separation.[2] One isomer will typically crystallize out of the solution upon cooling while the other remains in the mother liquor.

Q4: What is the best general-purpose organic solvent for extracting indazole derivatives?

A: Ethyl acetate (EtOAc) is a widely used and effective solvent for extracting a broad range of indazole derivatives. It has moderate polarity, is not miscible with water, and is easily removed under reduced pressure. For more polar indazoles, dichloromethane (DCM) can be used, but be aware of its tendency to form emulsions. For very non-polar derivatives, toluene might be an option, though it has a high boiling point.[5][6]

Troubleshooting Guide: A Deeper Dive into Workup Problems

This section provides a structured approach to more complex workup challenges, explaining the underlying causes and offering robust solutions.

Issue 1: Formation of an Intractable Emulsion or Precipitate at the Phase Interface

An emulsion or a solid precipitate caught between the aqueous and organic layers is one of the most frustrating workup problems.[7] It physically prevents efficient separation and traps a significant amount of product.

Causality: This occurs when the indazole derivative has poor solubility in both the aqueous and organic phases. The compound aggregates at the interface, acting as a surfactant and stabilizing the emulsion. This is particularly common with indazoles that have both polar (e.g., -COOH, -NH₂) and non-polar (e.g., large aryl groups) functionalities.

Troubleshooting Workflow:

G start Emulsion or Precipitate at Interface add_solvent 1. Add More Organic Solvent (e.g., double the volume of EtOAc) start->add_solvent ph_swing 5. Perform a 'pH Swing' (See Protocol 1) start->ph_swing Alternative Strategy add_brine 2. Add Saturated Brine (NaCl) to 'break' the emulsion add_solvent->add_brine Still persists resolved Phases Separated add_solvent->resolved Resolved add_cosolvent 3. Add a Co-solvent (e.g., 10-20% THF or MeOH) add_brine->add_cosolvent Still persists add_brine->resolved Resolved filter 4. Filter the Entire Mixture through Celite® add_cosolvent->filter Still persists add_cosolvent->resolved Resolved filter->resolved ph_swing->resolved G node_acid Indazolium Cation (Water Soluble) node_neutral Neutral Indazole (Organic Soluble) node_acid->node_neutral - H⁺ (Basic Wash, pH > pKa) node_neutral->node_acid + H⁺ (Acidic Wash, pH < pKa)

Caption: Effect of pH on indazole ionization and solubility.

This principle is the basis for acid-base extraction, a classic and highly effective purification technique. By washing the organic layer with dilute acid, the basic indazole is protonated and extracted into the aqueous phase, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be isolated, basified, and re-extracted with an organic solvent to recover the purified indazole.

The Power of Co-solvents

When pH modification is insufficient or undesirable, using a co-solvent can be highly effective. A co-solvent is a water-miscible organic solvent that, when added to an extraction system, increases the solubility of the target compound in one or both phases. [8] How it Works: Co-solvents like THF, methanol, ethanol, or isopropanol work by reducing the overall polarity of the aqueous phase and disrupting the hydrogen-bonding network of water. [8][9]This makes the environment more hospitable to moderately polar organic molecules, preventing them from precipitating.

Practical Application: In a workup where the product is precipitating upon the addition of water, add THF dropwise to the biphasic mixture while stirring until all solids dissolve. The layers can then be separated. Be aware that the co-solvent will partition between the two layers, so subsequent washes are necessary to ensure its complete removal.

Salt Formation for Isolation

While often considered a final step for formulation, salt formation can be a powerful isolation and purification strategy, especially for basic indazoles. [10][11]If your indazole derivative is soluble in a non-polar organic solvent (like diethyl ether, DCM, or EtOAc) but impurities are not, you can often induce selective precipitation of your product as a salt.

How it Works: By adding a solution of a strong acid (e.g., HCl in ether, methanesulfonic acid in isopropanol), the basic nitrogen on the indazole is protonated, forming an insoluble salt that crystallizes out of the organic solution. [12][13]This method can yield highly pure material directly from a crude reaction mixture.

Table 1: Common Acids for Salt Formation of Basic Indazoles

Acid Common Solvent Typical Properties of Salt
Hydrochloric Acid (HCl) Diethyl Ether, Dioxane, Isopropanol Often highly crystalline, can be hygroscopic.
Methanesulfonic Acid Isopropanol, Ethanol Generally good crystallinity, less volatile than HCl.
Sulfuric Acid Ethanol, Methanol Can form mono- or di-salts, potentially less soluble.

| p-Toluenesulfonic Acid | Ethyl Acetate, Acetone | Good for crystalline salts, counter-ion is bulky. |

Experimental Protocols

Protocol 1: Step-by-Step Acid-Base Extraction for a Basic Indazole Derivative

This protocol is designed to purify a basic indazole derivative from neutral or acidic impurities.

  • Initial Quench & Dilution: Quench the reaction mixture as appropriate (e.g., with water or saturated NH₄Cl). Dilute the mixture with an extraction solvent such as ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the mixture with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. Combine the acidic aqueous layers.

    • Expert Tip: The product is now in the aqueous phase as its hydrochloride salt. You can wash the combined aqueous layers with EtOAc one more time to remove any residual neutral impurities.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly and carefully add a base (e.g., 2M NaOH or solid NaHCO₃) with stirring until the pH is > 9. The neutral indazole product may precipitate as a solid or an oil.

  • Product Re-extraction: Extract the basified aqueous layer with fresh EtOAc or DCM (3 times). The purified product is now back in the organic phase.

  • Final Wash & Dry: Combine the organic layers. Wash once with water, then once with saturated brine to aid in drying. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified indazole derivative.

Protocol 2: Using a Co-solvent to Rescue a Precipitated Workup

This protocol is for situations where the product has precipitated during an initial aqueous wash.

  • Assess the Situation: Observe the biphasic mixture containing the precipitated solid.

  • Add Co-solvent: To the vigorously stirring mixture, add tetrahydrofuran (THF) dropwise from an addition funnel. Continue adding THF until all the solid material has completely dissolved.

    • Note: You may need to add a significant volume, sometimes up to 20-30% of the total volume.

  • Re-establish Phases: If a single phase has formed, add more of the primary organic solvent (e.g., EtOAc) and water/brine to clearly re-establish two layers.

  • Proceed with Extraction: Transfer the mixture to a separatory funnel and continue with the standard extraction and washing procedure as outlined in Protocol 1. The presence of residual THF will slightly increase the mutual solubility of the layers, but this is manageable with a final brine wash.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology.
  • CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Merck Millipore. Improving API Solubility by Salt and Cocrystal Formation. Merck Millipore Technical Article.
  • Kumar, L., & Singh, P. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • BenchChem. (2025). Dealing with regioisomer formation in indazole synthesis. BenchChem Technical Documents.
  • BenchChem. (2025). Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole. BenchChem Technical Documents.
  • BenchChem. (2025). An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole. BenchChem Technical Documents.
  • Cook, A. S. et al. (2020).
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Documents.
  • Wikipedia. Indazole.
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of Organic Chemistry.
  • Kumar, A. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Tshepelevitsh, S. et al. (2017). Systematic Optimization of Liquid−Liquid Extraction for Isolation of Unidentified Components. ACS Omega.
  • McConathy, J., & Owens, M. J. (2003). Co-solvency and anti-solvent method for the solubility enhancement. Expert Opinion on Drug Discovery.
  • ResearchGate. (2025). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • CORE. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Beilstein Journals. (2013).
  • SciSpace. (2022). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • Trammell, R. L., Keith, L. H., & Walters, D. B. (1984). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • ResearchGate. (2020).

Sources

Technical Support Center: Catalyst Poisoning in Cross-Coupling of Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and practical solutions for a critical challenge in modern synthesis: catalyst poisoning during the palladium-catalyzed cross-coupling of nitrogen-containing heterocycles.

Nitrogen heterocycles are ubiquitous in pharmaceuticals and advanced materials. However, the Lewis basic nitrogen atom inherent to these structures can strongly coordinate to the palladium catalyst, leading to deactivation—a phenomenon known as catalyst poisoning.[1] This guide is designed to help you diagnose, mitigate, and overcome this common yet complex issue.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My cross-coupling reaction with a pyridine or quinoline substrate is sluggish or has completely stalled. How do I confirm if catalyst poisoning is the culprit?

A1: A stalled reaction is a classic symptom of catalyst poisoning, where the nitrogen heterocycle binds to the palladium center, inhibiting the catalytic cycle.[2]

Diagnostic Workflow:

  • Initial Checks: Before suspecting poisoning, rule out other common issues:

    • Reagent Quality: Ensure the purity and activity of your catalyst, ligands, and base. Boronic acids, in particular, can degrade over time.

    • Inert Atmosphere: Confirm that your reaction setup is rigorously free of oxygen, which can lead to side reactions like homocoupling and catalyst decomposition.[1][3]

    • Solvent Degassing: Ensure solvents are properly degassed to remove dissolved oxygen.

  • Control Experiment: Set up a parallel reaction using a similar, non-heterocyclic substrate (e.g., bromobenzene instead of 2-bromopyridine) under identical conditions. If this reaction proceeds smoothly, it strongly suggests that the nitrogen heterocycle is the inhibiting species.

  • Catalyst Loading Test: Incrementally increase the catalyst loading in your original reaction (e.g., from 1 mol% to 3-5 mol%). If the reaction proceeds, albeit inefficiently, it's a strong indicator of catalyst deactivation that is being overcome by a higher concentration of active catalyst.[4]

Below is a logical workflow to diagnose a stalled reaction.

Caption: Diagnostic workflow for a stalled cross-coupling reaction.

Q2: I've confirmed catalyst poisoning. What is the most effective first step to mitigate it?

A2: The single most impactful parameter to address catalyst poisoning by nitrogen heterocycles is the choice of ligand.[5] The ligand's steric and electronic properties can prevent the heterocycle from binding to the palladium center.

Ligand Selection Strategy:

  • Steric Hindrance: Employ bulky, electron-rich biarylphosphine ligands. These ligands create a sterically crowded environment around the palladium atom, physically blocking the nitrogen heterocycle from coordinating.[5]

  • Strong Sigma-Donation: N-heterocyclic carbene (NHC) ligands are also highly effective. Their strong sigma-donating character can facilitate the crucial oxidative addition step, helping the desired catalytic cycle outcompete the poisoning pathway.[5][6]

Ligand ClassRecommended LigandsKey Feature for Mitigating Poisoning
Bulky Biarylphosphines XPhos, SPhos, RuPhosSteric bulk shields the metal center.[5]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong sigma-donation promotes the catalytic cycle.[5]

This data is illustrative and compiled from general principles discussed in the cited literature. Actual results will vary based on specific substrates.

Q3: I've switched to a bulkier ligand, but my yields are still inconsistent. What other reaction parameters can I adjust?

A3: Beyond ligand selection, several other strategic adjustments can significantly reduce catalyst poisoning and improve reaction outcomes.

Parameter Optimization:

  • Use of Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts). These complexes generate the active catalyst rapidly and cleanly, minimizing the opportunity for the nitrogen heterocycle to intercept and deactivate the palladium before the catalytic cycle begins.[5]

  • Slow Addition of the Heterocycle: Adding the nitrogen-containing coupling partner to the reaction mixture slowly via a syringe pump can maintain a low instantaneous concentration. This reduces its inhibitory effect on the catalyst throughout the reaction.[1][5]

  • Choice of Base and Solvent:

    • The base can influence catalyst activity and stability. While strong bases like NaOtBu are common, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for sensitive substrates to avoid side reactions that can also lead to catalyst deactivation.[3][7]

    • Ensure your substrate is fully soluble in the chosen solvent. Poor solubility can hinder reaction rates and give a false impression of catalyst deactivation.[1][5]

The interplay between these parameters is crucial for overcoming catalyst poisoning.

G cluster_0 Catalyst Poisoning Mitigation Strategies A Ligand Selection (Bulky, Electron-Rich) E Reduced Catalyst Poisoning A->E B Use of Precatalysts (e.g., Buchwald G3/G4) B->E C Slow Addition of N-Heterocycle C->E D Optimize Base & Solvent System D->E F Improved Yield & Reproducibility E->F

Sources

Technical Support Center: Navigating the Scale-Up of Suzuki Coupling Reactions with Iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals tackling the scale-up of Suzuki-Miyaura cross-coupling reactions involving iodoindazole scaffolds. The indazole core is a privileged structure in medicinal chemistry, and its elaboration via Suzuki coupling is a cornerstone of modern pharmaceutical synthesis. However, transitioning this powerful reaction from the bench to pilot or manufacturing scale often unveils a unique set of challenges.

This guide is designed to provide in-depth, practical solutions to common issues encountered during the scale-up of iodoindazole Suzuki couplings. We will move beyond generic advice to offer explanations grounded in mechanistic understanding and field-proven experience, ensuring the scientific integrity and robustness of your process.

The Challenge of Scaling Iodoindazole Suzuki Couplings

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds.[1][2] However, the unique properties of iodoindazoles, particularly their potential for N-H acidity and catalyst inhibition, introduce specific hurdles during scale-up. As reaction volumes increase, issues related to mass and heat transfer, reagent and catalyst homogeneity, and impurity profiles become more pronounced. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter in a practical question-and-answer format.

Q1: My reaction works perfectly on a 1-gram scale, but stalls or provides low conversion at a 1-kilogram scale. What are the likely causes?

This is a classic scale-up challenge. The root cause often lies in factors that are less impactful at a smaller scale. Here’s a breakdown of potential issues and their solutions:

  • Inadequate Mixing and Mass Transfer: On a larger scale, ensuring uniform mixing of a heterogeneous mixture (often involving an aqueous base and an organic solvent) is critical. Poor agitation can lead to localized "hot spots" or areas of low catalyst concentration, resulting in incomplete reaction and byproduct formation.

    • Expert Insight: The choice of impeller and agitation speed in a large reactor is crucial. Ensure your setup provides sufficient turbulence to maintain a good dispersion of all components. For particularly challenging systems, consider using a phase-transfer catalyst to facilitate the interaction between the aqueous and organic phases.[3]

  • Oxygen Sensitivity: While many palladium precatalysts are air-stable, the active Pd(0) species is susceptible to oxidation.[4] Inadequate degassing on a large scale is a common culprit for catalyst deactivation.

    • Solution: Implement a robust degassing protocol. For large volumes, sparging the solvent with an inert gas (nitrogen or argon) for an extended period is more effective than freeze-pump-thaw cycles.[4][5] Maintain a positive pressure of inert gas throughout the reaction. A case study on a large-scale iodoindazole coupling highlighted the necessity of controlling oxygen levels by sparging the reaction mixture with nitrogen before heating.[4]

  • Catalyst Loading and Homogeneity: What appears as a homogeneous solution on a small scale may not be so in a large reactor. Ensuring the catalyst is well-dispersed is key.

    • Recommendation: While it may be tempting to reduce catalyst loading for cost reasons on a large scale, this can be counterproductive if it leads to lower conversion. It is often better to start with a slightly higher catalyst loading and optimize downwards once the process is well-understood.

Q2: I'm observing a significant amount of dehalogenated indazole (hydrodehalogenation) as a byproduct. How can I minimize this?

Dehalogenation, the replacement of the iodine atom with hydrogen, is a common side reaction, especially with electron-rich or heteroaromatic iodides.[6]

  • Mechanistic Cause: The formation of a palladium-hydride (Pd-H) species is the primary culprit. This can arise from reactions with the base, solvent, or trace water.[6]

    • Troubleshooting Steps:

      • Choice of Base: Strong, sterically hindered bases can sometimes promote dehalogenation. Consider screening milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

      • Solvent Selection: Protic solvents can be a source of hydrides. While some water is often beneficial, excess water can be detrimental. Using anhydrous solvents may be necessary in some cases.

      • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the desired coupling.

Q3: My reaction is producing a significant amount of homocoupled boronic acid byproduct. What's going on and how do I fix it?

Homocoupling of the boronic acid is another frequent side reaction, often exacerbated by the presence of oxygen.[7]

  • Underlying Chemistry: The presence of Pd(II) species, which can result from incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst by oxygen, can promote the homocoupling of two boronic acid molecules.[7]

    • Preventative Measures:

      • Rigorous Degassing: As with catalyst deactivation, ensuring the reaction is free of oxygen is the most critical step to prevent homocoupling.[4][7]

      • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), as it eliminates the need for an in-situ reduction step that can sometimes be inefficient and lead to side reactions.

Q4: The acidic N-H of my indazole seems to be inhibiting the reaction. Should I use a protecting group?

The acidic N-H proton of indazoles can indeed interfere with the catalytic cycle, potentially by coordinating to the palladium center.[2] However, adding and removing a protecting group adds steps and cost to a synthesis.

  • To Protect or Not to Protect?

    • Unprotected Approach: Recent studies have shown that Suzuki couplings of unprotected 3-iodoindazoles can be highly efficient, avoiding the need for protection/deprotection steps.[1][8][9][10] This is often the preferred route for process efficiency.

    • When Protection Might Be Necessary: If you are working with particularly sensitive substrates or if all attempts to couple the unprotected indazole fail, N-protection might be unavoidable. The Boc group is a common choice, but be aware that it can be labile under certain conditions. For instance, N-Boc protected 3-iodo-5-nitroindazole has been observed to undergo deprotection during the Suzuki reaction.[1]

    • Overcoming Inhibition without Protection: The inhibitory effect of the N-H group can often be overcome by:

      • Ligand Choice: Using bulky, electron-rich phosphine ligands like SPhos and XPhos can promote the desired catalytic cycle and mitigate the inhibitory effects.[2]

      • Reaction Conditions: Increasing the reaction temperature or using a higher loading of the boronic acid can also help to drive the reaction to completion.[2]

Q5: I'm having trouble with the solubility of my iodoindazole starting material on a larger scale. What are my options?

Poor solubility is a significant hurdle in scaling up reactions, leading to poor reaction kinetics and reproducibility.[11]

  • Solvent Screening: A thorough solvent screen is essential. While common Suzuki solvents include dioxane, toluene, and DMF, exploring others may be necessary. For instance, chlorinated solvents like chlorobenzene or 1,2-dichlorobenzene can sometimes be effective for dissolving polyaromatic compounds.[11]

  • Temperature: Increasing the reaction temperature can improve solubility, but this must be balanced against the potential for increased byproduct formation.

  • Biphasic Systems: For reactions using an aqueous base, a biphasic solvent system is common. The choice of organic solvent can significantly impact the solubility of the starting materials and the overall reaction rate.

Experimental Protocols

Protocol 1: General Procedure for Scale-Up of Suzuki Coupling of an Unprotected 3-Iodoindazole

This protocol is a starting point and should be optimized for your specific substrate.

  • Reactor Setup: To a clean, dry reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, add the 3-iodoindazole (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the reactor and purge with nitrogen or argon for at least 30 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) via cannula or a pressure-equalizing dropping funnel.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 1-5 mol%) as a solid or as a slurry in a small amount of degassed solvent.

  • Reaction: Heat the mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC or LC-MS until the starting material is consumed.[11]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[12]

Protocol 2: Palladium Removal from the Final Product

Residual palladium is a major concern in pharmaceutical applications. Here is a common method for its removal.

  • Post-Reaction Treatment: After the reaction is complete, and before crystallization, treat the organic solution with a palladium scavenger. Common scavengers include thiol-functionalized silica gel, activated carbon, or aqueous solutions of reagents like sodium bisulfite.[13]

  • Stirring and Filtration: Stir the mixture at a slightly elevated temperature for several hours.

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger and adsorbed palladium.

  • Analysis: Analyze the filtrate for residual palladium content using ICP-MS or a similar technique. Repeat the scavenging process if necessary.

Data Presentation

Table 1: Common Conditions for Suzuki Coupling of Iodoindazoles

Catalyst (mol%)Ligand (mol%)Base (eq)Solvent SystemTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄ (5-6)-Na₂CO₃ (2.0)Dioxane/H₂O120 (µW)0.6775-87[1]
Pd₂(dba)₃XPhos or SPhosK₃PO₄ (2.0)Dioxane/H₂O10015-2456-80[2]
Pd(dppf)Cl₂-K₂CO₃ (2.0)DMF80892[14]
Pd(OAc)₂ (1)PPh₃ (3)Na₂CO₃ (aq)Toluene902-2.591[4]

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-I(L₂) Pd0->OxAdd Ar-I Transmetal Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Ar'-B(OR)₂ Base Dehalogenation Dehalogenation (Ar-H) OxAdd->Dehalogenation [H] source RedElim Reductive Elimination Transmetal->RedElim Homocoupling Homocoupling (Ar'-Ar') Transmetal->Homocoupling O₂, Pd(II) RedElim->Pd0 Ar-Ar' caption The core catalytic cycle and key side reactions.

Caption: The core catalytic cycle and key side reactions.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion on Scale-up check_degassing Is Degassing Protocol Robust? start->check_degassing improve_degassing Improve Degassing: - Extended Sparging - Maintain N₂ Blanket check_degassing->improve_degassing No check_mixing Is Agitation Sufficient? check_degassing->check_mixing Yes improve_degassing->check_mixing improve_mixing Improve Mixing: - Optimize Impeller/Speed - Consider Phase Transfer Catalyst check_mixing->improve_mixing No check_catalyst Review Catalyst System check_mixing->check_catalyst Yes improve_mixing->check_catalyst optimize_catalyst Optimize Catalyst: - Increase Loading - Screen Ligands (e.g., SPhos) - Use Pd(0) Precatalyst check_catalyst->optimize_catalyst No check_temp Is Temperature Optimal? check_catalyst->check_temp Yes optimize_catalyst->check_temp adjust_temp Adjust Temperature: - Increase for Solubility - Decrease to Reduce Byproducts check_temp->adjust_temp No success Improved Conversion check_temp->success Yes adjust_temp->success

Caption: A decision tree for troubleshooting low conversion issues.

References

  • Vera, G., Diethelm, B., Terraza, C. A., & Recabarren-Gajardo, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • Vera, G., Diethelm, B., Terraza, C. A., & Recabarren-Gajardo, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. PubMed. [Link]

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Semantic Scholar. [Link]

  • Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. ResearchGate. [Link]

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation. PubMed. [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Fu, G. C. (2008). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. ResearchGate. [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Mesa College. [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

  • Indra, S., et al. (2015). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Reddit. (2021). Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Wang, Y., et al. (2017). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Semantic Scholar. [Link]

  • Collot, V., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central. [Link]

  • Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Dicks, A. P., & Williams, L. A. (2007). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]

  • Singh, U. P., & Singh, R. P. (2011). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions? Reddit. [Link]

  • Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed. [Link]

  • Singh, R. P., & Singh, U. P. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Collot, V., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing. [Link]

  • Reddit. (2019). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Ghorai, M. K., & Kumar, A. (2010). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. PubMed Central. [Link]

Sources

Technical Support Center: Monitoring 3-iodo-2-methyl-2H-indazole Couplings by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring the reaction progress of 3-iodo-2-methyl-2H-indazole couplings by Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this critical analytical technique. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure your experiments are both successful and reproducible.

The Critical Role of TLC in Monitoring Indazole Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are fundamental transformations in modern organic synthesis.[1][2][3] For substrates like this compound, these reactions open avenues to a diverse range of functionalized indazole derivatives, a scaffold of significant interest in medicinal chemistry.[4]

Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of these reactions.[4][5][6] It is a rapid, cost-effective, and highly informative technique that allows chemists to:

  • Assess Reaction Initiation: Confirm that the starting materials are being consumed.

  • Track Reactant Consumption: Determine the extent of the reaction and identify the limiting reagent.

  • Identify Product Formation: Observe the appearance of new, distinct spots corresponding to the desired product.

  • Detect Side Products: Identify the formation of impurities or byproducts, which can inform optimization efforts.

  • Determine Reaction Completion: Ascertain the point at which the reaction has ceased, preventing unnecessary heating or reagent addition.

This guide will provide a comprehensive framework for utilizing TLC to its full potential in the context of this compound coupling reactions, addressing common challenges and offering robust solutions.

Experimental Workflow: A Step-by-Step Protocol for TLC Monitoring

The following protocol outlines a general procedure for monitoring a Suzuki-Miyaura coupling of this compound. The principles described are broadly applicable to other coupling reactions like Sonogashira and Buchwald-Hartwig.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

1. Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a degassed solvent system (e.g., Dioxane/H₂O, 4:1).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

2. TLC Plate Preparation:

  • Use a pencil to gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate (e.g., Merck TLC Silica gel 60 F254).[4]

  • Mark three lanes on the baseline for:

    • SM (Starting Material): A solution of this compound.

    • C (Co-spot): A combined spot of the starting material and the reaction mixture.

    • R (Reaction Mixture): The ongoing reaction.

3. Spotting the TLC Plate:

  • Using a capillary tube, carefully spot a small amount of the dissolved starting material onto the "SM" lane.

  • Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it onto the "R" lane.

  • Spot the starting material and the reaction mixture on top of each other in the "C" lane. This co-spot is crucial for distinguishing between the starting material and product if their Rf values are similar.[7][8]

4. Developing the TLC Plate:

  • Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the baseline.[9]

  • Cover the chamber to allow the solvent front to ascend the plate through capillary action.

  • Remove the plate when the solvent front is approximately 1 cm from the top.

  • Immediately mark the solvent front with a pencil.

5. Visualization:

  • UV Light: Examine the dried plate under a UV lamp (254 nm).[10][11] Aromatic compounds will appear as dark spots against a fluorescent background. Circle the spots with a pencil as they will disappear when the UV light is removed.[10][11]

  • Iodine Staining: Place the TLC plate in a chamber containing a few crystals of iodine.[10] Most organic compounds will form temporary yellow-brown spots.[10] This method is particularly effective for unsaturated and aromatic compounds.

  • Chemical Stains: If spots are not clearly visible, use a chemical stain. For general purposes, a potassium permanganate (KMnO₄) stain is effective for visualizing a wide range of organic compounds, especially those with oxidizable functional groups.[12]

    • KMnO₄ Stain Recipe: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water with 1.25 mL of 10% NaOH.[9]

    • Procedure: Briefly dip the plate in the stain and gently heat with a heat gun. Products will appear as yellow-brown spots on a pink/purple background.[12]

6. Interpretation:

  • Reaction Progress: As the reaction proceeds, the spot corresponding to the this compound in the "R" lane will diminish in intensity, while a new spot, corresponding to the product, will appear.

  • Rf Value: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[8] The product of a Suzuki coupling is typically less polar than the starting iodo-indazole, and therefore will have a higher Rf value.

  • Completion: The reaction is considered complete when the starting material spot is no longer visible in the "R" lane. The co-spot lane will show two distinct spots if the reaction is incomplete and a single, potentially elongated spot if the starting material is fully consumed and its Rf is very close to the product's.[7]

Troubleshooting Guide

This section addresses common issues encountered during the TLC monitoring of this compound coupling reactions.

Problem Potential Cause(s) Recommended Solution(s)
No spots are visible on the TLC plate. - The sample is too dilute. - The compound is not UV-active and a stain was not used. - The compound is volatile and has evaporated.- Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[9][13] - Use a chemical stain like potassium permanganate or p-anisaldehyde.[9] - If volatility is suspected, minimize heating of the TLC plate during analysis.
Spots are streaking or elongated. - The sample is overloaded (too concentrated). - The compound is highly polar and interacting strongly with the silica gel. - The compound is acidic or basic.- Dilute the sample before spotting.[9][13] - Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase. - For acidic compounds, add a few drops of acetic acid to the mobile phase. For basic compounds, add a few drops of triethylamine.[9]
The starting material and product spots are overlapping (similar Rf values). - The chosen mobile phase does not provide adequate separation.- Systematically vary the polarity of the mobile phase. Try different solvent systems (e.g., dichloromethane/methanol, toluene/ethyl acetate).[7] - Consider using a different stationary phase, such as alumina or reverse-phase TLC plates.[9] - Use a 2D TLC technique: run the plate in one direction, dry it, turn it 90 degrees, and run it in a second solvent system.[7]
Multiple unexpected spots appear in the reaction lane. - Formation of side products (e.g., homocoupling of the boronic acid or the iodo-indazole). - Decomposition of the starting material or product on the silica gel plate. - Contamination of the reaction mixture.- Optimize reaction conditions (temperature, catalyst loading, base) to minimize side reactions.[14] - Run a 2D TLC to check for on-plate decomposition. If a spot appears off the diagonal, the compound is unstable on silica.[7] - Ensure all glassware and reagents are clean and pure.
The reaction appears to have stalled (starting material remains, but no more product is forming). - Catalyst deactivation or decomposition. - One of the reagents has been fully consumed.- Consider adding another portion of the catalyst. - Verify the stoichiometry of your reagents.
The TLC plate shows a smear when spotting from a high-boiling solvent (e.g., DMF, DMSO). - The high-boiling solvent interferes with the chromatography.- After spotting the plate, place it under high vacuum for a few minutes to remove the solvent before developing.[7]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right mobile phase for my TLC analysis?

A1: The selection of the mobile phase is critical for good separation. A good starting point for many cross-coupling reactions is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A common starting ratio is 4:1 or 3:1 hexane:ethyl acetate. If your spots are too close to the baseline (low Rf), your eluent is not polar enough; increase the proportion of the polar solvent.[9] Conversely, if your spots are too close to the solvent front (high Rf), your eluent is too polar; decrease the proportion of the polar solvent.[9]

Q2: My this compound starting material is not visible under UV light. What should I do?

A2: While many aromatic compounds are UV-active, the intensity of absorption can vary. If the spot is faint or invisible, you must use a visualization stain. An iodine chamber is a good first alternative.[10] If that fails, a potassium permanganate stain is a robust, general-purpose option that will visualize most organic compounds.[12]

Q3: Can the palladium catalyst be seen on the TLC plate?

A3: Palladium catalysts and their complexes can sometimes be visualized on a TLC plate, often as a dark spot at the baseline that may streak. Specific stains, such as palladium chloride solution, can be used for their detection, though this is not common practice for routine reaction monitoring.[15] For most applications, the focus is on the consumption of starting materials and the formation of the organic product.

Q4: What does it mean if I see a new spot that then disappears as the reaction progresses?

A4: This could indicate the formation of an unstable intermediate. Alternatively, it could be a side product that is consumed under the reaction conditions to form another species. Careful monitoring of the TLC at regular intervals can provide valuable mechanistic insights.

Q5: Why is N-protection of the indazole sometimes necessary for these coupling reactions?

A5: The N-H proton of the indazole ring can be acidic and can interfere with the catalytic cycle of some cross-coupling reactions, particularly Sonogashira and Heck couplings.[16] This can lead to side reactions or catalyst deactivation. While your substrate is N-methylated, this is a crucial consideration for other indazole derivatives.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logic behind troubleshooting common TLC issues.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Decision cluster_outcome Outcome prep_reagents Prepare Reagents & Reaction spot_plate Spot SM, Co-spot, & Reaction Mixture prep_reagents->spot_plate prep_tlc Prepare TLC Plate & Mobile Phase develop_plate Develop TLC Plate prep_tlc->develop_plate spot_plate->develop_plate visualize Visualize (UV, Iodine, Stain) develop_plate->visualize interpret Interpret TLC Plate visualize->interpret decision Reaction Complete? interpret->decision workup Proceed to Work-up decision->workup Yes continue_rxn Continue Reaction & Re-monitor decision->continue_rxn No

Caption: A typical workflow for monitoring a chemical reaction using TLC.

TLC_Troubleshooting cluster_issues Common Issues cluster_solutions Potential Solutions start Problem with TLC Result streaking Streaking Spots start->streaking no_spots No Spots Visible start->no_spots poor_sep Poor Separation (Overlapping Spots) start->poor_sep dilute Dilute Sample streaking->dilute add_modifier Add Acid/Base Modifier to Mobile Phase streaking->add_modifier use_stain Use a Chemical Stain no_spots->use_stain change_solvent Change Mobile Phase Polarity poor_sep->change_solvent two_d_tlc Try 2D TLC poor_sep->two_d_tlc

Caption: A troubleshooting decision tree for common TLC problems.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 6-iodo-2,3-dimethyl-2H-indazole.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). TLC Stains.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling with 7-Chloro-3-iodo-1H-indazole.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
  • University of California, Davis. (n.d.). TLC Stains.
  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
  • Ye, M., et al. (2011). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Nichols, L. (2021, August 23).
  • Khan, I., et al. (2021). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 11(1), 1-13.
  • Das, B., et al. (2014). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. RSC Advances, 4(100), 57077-57081.
  • ResearchGate. (2013, October 2). What is the best method to eliminate spots of compounds on TLC sheets which were used in controlling the reaction?.
  • BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole.
  • Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • ResearchGate. (2016, June 29). I'm having trouble separating two overlapping spots on TLC. I've tried multiple solvent combinations, but still having trouble. Any advice?.
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • LibreTexts Chemistry. (2021, August 22). 5.7: Visualizing TLC Plates.
  • Nichols, L. (2021). 2.3F: Visualizing TLC Plates: Visualization Summary.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Dimer Formation in Coupling Reactions.
  • LibreTexts Chemistry. (2021, June 20). 2.4: TLC -ANALYSIS.
  • S. G. R. G., et al. (2020). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 25(18), 4234.
  • Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
  • LibreTexts Chemistry. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • MacNair, A. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2259-2273.
  • ResearchGate. (2020, August 6). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • The Royal Society of Chemistry. (2020). Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds.
  • The Royal Society of Chemistry. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339-16387.
  • Banwell, M. G., et al. (2015). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki-Miyaura cross-couplings. Tetrahedron, 71(35), 5898-5904.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-iodo-1-methyl-1H-indazole and 3-iodo-2-methyl-2H-indazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] Functionalization of the indazole core, particularly at the 3-position, is a key strategy in the synthesis of novel therapeutic agents. Among the various tools available for this purpose, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency. This guide provides an in-depth technical comparison of the reactivity of two common N-methylated isomers of 3-iodoindazole: 3-iodo-1-methyl-1H-indazole and 3-iodo-2-methyl-2H-indazole.

While direct, head-to-head comparative studies under identical reaction conditions are not extensively documented in the current literature, this guide synthesizes available data, mechanistic principles, and theoretical considerations to offer valuable insights into their relative reactivity in key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Structural and Electronic Properties: A Tale of Two Isomers

The fundamental difference between 3-iodo-1-methyl-1H-indazole and this compound lies in the position of the methyl group on the pyrazole ring. This seemingly subtle distinction has significant implications for the electronic distribution and steric environment of the molecules, which in turn dictates their reactivity.

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[3] However, N-alkylation locks the system into one of these two forms. The 2-methyl-2H-indazole isomer is reported to have a significantly larger dipole moment than the 1-methyl-1H-indazole isomer.[3] This suggests a greater charge separation in the 2H-isomer, which can influence its interaction with polar solvents, reagents, and the palladium catalyst during the catalytic cycle.

dot graph TD { subgraph "Structural Isomers" A[3-iodo-1-methyl-1H-indazole] B[this compound] end

} caption: "Structural and Property Differences"

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The critical step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a Pd(0) complex.[4] The rate of this step is influenced by the electron density at the carbon bearing the iodine and the steric hindrance around the reaction center. Generally, electron-withdrawing groups on the aromatic ring accelerate the oxidative addition.[4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation.[4] For 3-iodoindazoles, N-protection is often crucial for achieving high yields, as the unprotected N-H can interfere with the catalyst.[5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of N-Substituted 3-Iodoindazoles

SubstrateBoronic Acid/EsterCatalystBaseSolventTemp. (°C)Yield (%)Reference
N-protected 3-iodoindazolePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/Water80-100Good to Excellent[4]
3-iodo-1-(THP)-1H-indazoleVarious arylboronic acidsPd(PPh₃)₄Na₂CO₃Dioxane/Water120 (MW)70-95[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of N-Methyl-3-iodoindazoles

G

Materials:

  • 3-iodo-1-methyl-1H-indazole or this compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a reaction vessel, add the N-methyl-3-iodoindazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add the degassed solvent.

  • Heat the reaction mixture with stirring for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira reaction provides a powerful route to 3-alkynylindazoles.[6] Similar to the Suzuki coupling, N-protection is generally required for efficient reaction.[6]

The electronic arguments made for the Suzuki coupling likely apply here as well, with the more electron-deficient C3-position of the 2-methyl isomer potentially favoring oxidative addition. The steric hindrance of the N2-methyl group could be a significant factor, especially with bulky terminal alkynes.

Table 2: Representative Conditions for Sonogashira Coupling of N-Protected 3-Iodoindazoles

SubstrateAlkyneCatalystCo-catalystBaseSolventTemp. (°C)Yield (%)Reference
N-protected 3-iodoindazoleTerminal alkynePdCl₂(PPh₃)₂CuIEt₃NDMF70Good[4]
3-iodo-1-(SEM)-1H-indazolePhenylacetylenePd(PPh₃)₄CuIEt₃NDMF25-8085-95[6]

Experimental Protocols

General Procedure for Sonogashira Coupling of N-Methyl-3-iodoindazoles

G

Materials:

  • 3-iodo-1-methyl-1H-indazole or this compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Base (e.g., triethylamine)

  • Solvent (e.g., DMF or THF)

Procedure:

  • To a reaction vessel, add the N-methyl-3-iodoindazole, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent, base, and terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature until the starting material is consumed.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[7][8] The reactivity in this case is also expected to be influenced by the electronic and steric properties of the two isomers. The electron-withdrawing character of the indazole ring generally facilitates this reaction.

Again, the potentially more electron-deficient C3-position of this compound could lead to a faster oxidative addition. The steric environment around the C-I bond will be a critical factor, especially when using bulky amines as coupling partners. The N2-methyl group may present a greater steric challenge than the more remote N1-methyl group.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Halo-heterocycles

SubstrateAmineCatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
Aryl halidePrimary/secondary aminePd(OAc)₂ or Pd₂(dba)₃Bulky phosphine ligandNaOtBu or K₃PO₄Toluene or Dioxane80-110Good to Excellent[7][9]
4-iodo-3-methyl-1H-indazoleVarious aminesPd(OAc)₂Xantphos, BINAP, etc.Strong baseToluene, Dioxane, THF80-110Good (expected)[7]

Conclusion and Future Perspectives

The this compound isomer, with its larger dipole moment, may exhibit enhanced reactivity in the rate-determining oxidative addition step due to a more electron-deficient C3-position. However, this electronic advantage could be tempered by increased steric hindrance from the proximate N2-methyl group, particularly with bulky coupling partners. Conversely, the 3-iodo-1-methyl-1H-indazole isomer offers a less sterically encumbered environment around the C3-position.

To definitively elucidate the reactivity differences between these two important building blocks, further experimental studies are warranted. A side-by-side comparison of their performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions under identical conditions would provide invaluable data for synthetic chemists. Additionally, computational studies modeling the transition states of the oxidative addition for both isomers would offer deeper mechanistic insights. Such studies will undoubtedly facilitate the rational design of synthetic routes towards novel indazole-based compounds with potential therapeutic applications.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Iodo-3-methyl-1H-indazole and Other Iodoindazoles. BenchChem Technical Support Center.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem Technical Support Center.
  • Cai, Z., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2973. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • Surasani, R., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 77(18), 8046-8055. [Link]

  • ResearchGate. (2015). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PMC. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • BenchChem. (2025). comparative yield analysis of 4-Iodo-3-methyl-1H-indazole synthesis methods. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • Royal Society of Chemistry. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. [Link]

  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • MDPI. (2020). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]

  • BenchChem. (2025). 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers. BenchChem.
  • Organic Chemistry Frontiers. (2020). Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. [Link]

  • ResearchGate. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
  • Chemical Society Reviews. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. [Link]

  • ResearchGate. (2010). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. [Link]

Sources

The Indazole Halogen Dance: A Comparative Guide to Suzuki Coupling of 3-Bromo- vs. 3-Iodo-2-methyl-2H-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1] Its versatility and functional group tolerance have made it an indispensable tool for the synthesis of complex molecules, including the privileged indazole scaffold. Indazoles are a class of heterocyclic compounds frequently found in biologically active molecules, making their efficient functionalization a topic of keen interest.[2]

This guide provides an in-depth technical comparison of two common precursors for the C-3 arylation of the 2-methyl-2H-indazole core: 3-bromo-2-methyl-2H-indazole and 3-iodo-2-methyl-2H-indazole. We will delve into the mechanistic nuances that govern their reactivity, present comparative experimental data, and provide detailed protocols to aid researchers in making informed decisions for their synthetic campaigns.

The Decisive Step: Oxidative Addition and the Halogen's Role

The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.[3] This cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] The facility of this step is directly influenced by the strength of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and more polarizable than the C-Br bond, leading to a well-established reactivity trend: Aryl-I > Aryl-Br > Aryl-Cl.[4][5]

This fundamental difference in reactivity has significant practical implications. The lower activation energy required to cleave the C-I bond means that Suzuki couplings with this compound can often be performed under milder conditions, such as lower temperatures and shorter reaction times, compared to its bromo- counterpart.[6]

Comparative Performance: A Data-Driven Look

While the theoretical underpinnings are clear, the practical differences in a laboratory setting are what truly guide a chemist's choice of starting material. Below is a summary of expected comparative performance based on literature precedents for similar heterocyclic systems.

ParameterThis compound3-Bromo-2-methyl-2H-indazoleRationale
Reaction Temperature Lower (e.g., RT to 80 °C)Higher (e.g., 80 °C to 120 °C)Weaker C-I bond facilitates oxidative addition at lower temperatures.[6]
Reaction Time Shorter (e.g., 1-4 hours)Longer (e.g., 4-24 hours)Faster rate of oxidative addition leads to quicker consumption of starting material.
Catalyst Loading Potentially lower (e.g., 1-3 mol%)Typically higher (e.g., 3-5 mol%)Higher reactivity of the iodide may require less catalyst to achieve good conversion.
Typical Yields Generally highGood to high, but may require more optimizationThe higher reactivity of the iodo-compound often leads to cleaner reactions and higher yields.[7]
Side Reactions Less prone to hydrodehalogenationMore susceptible to hydrodehalogenationUnder forcing conditions required for the bromide, reductive cleavage of the C-Br bond can become a competitive pathway.
Cost & Availability Generally more expensive, less commonMore cost-effective, widely availableBrominating agents are typically cheaper than iodinating agents.

Experimental Protocols

Below are representative, detailed protocols for the Suzuki-Miyaura coupling of both 3-iodo- and 3-bromo-2-methyl-2H-indazole with a generic arylboronic acid. These protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: Suzuki Coupling of this compound

This protocol is adapted from methodologies reported for the coupling of 3-iodoindazoles.[7][8]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst and Ligand Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 3-Bromo-2-methyl-2H-indazole

This protocol is a representative procedure for the coupling of bromoindazoles, often requiring slightly more forcing conditions.[2][9]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine 3-bromo-2-methyl-2H-indazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and cesium carbonate (2.5 equiv.).

  • Catalyst and Ligand Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

  • Solvent Addition and Degassing: Add a 5:1 mixture of toluene and water. Sparge the mixture with argon for 20 minutes.

  • Reaction: Seal the vial and heat the reaction mixture to 110 °C in a microwave reactor for the specified time. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ar-X Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Ar'-B(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Weighing Weigh Reagents: - Aryl Halide - Boronic Acid - Base Catalyst_Addition Add Catalyst and Ligand Reagent_Weighing->Catalyst_Addition Solvent_Addition Add Solvents Catalyst_Addition->Solvent_Addition Degassing Degas Mixture Solvent_Addition->Degassing Heating Heat to Reaction Temperature Degassing->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching_Extraction Quench and Extract Product Monitoring->Quenching_Extraction Upon Completion Drying_Concentration Dry and Concentrate Organic Phase Quenching_Extraction->Drying_Concentration Purification Purify by Chromatography Drying_Concentration->Purification

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Recommendations

The choice between 3-bromo- and this compound for Suzuki-Miyaura cross-coupling is a classic case of balancing reactivity with cost and availability.

  • For rapid synthesis, proof-of-concept studies, or with sensitive coupling partners, this compound is the superior choice. Its higher reactivity allows for milder conditions, which can be crucial for preserving delicate functional groups and achieving high yields with minimal optimization.

  • For large-scale synthesis or when cost is a primary driver, 3-bromo-2-methyl-2H-indazole is a viable and more economical option. While it may require more forceful conditions and potentially more extensive optimization to achieve high yields, its lower cost can be a significant advantage.

Ultimately, the decision rests on the specific goals of the research program, available resources, and the chemical nature of the desired final product. By understanding the fundamental principles of reactivity and having robust protocols in hand, researchers can confidently select the appropriate halogenated indazole to accelerate their discovery efforts.

References

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • Dodge, M. W., et al. (n.d.).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • National Institutes of Health. (n.d.).
  • MDPI. (2018).
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted...
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Benchchem. (n.d.). Comparative Reactivity of 5-Bromo- vs.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • National Institutes of Health. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • National Institutes of Health. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • ResearchGate. (n.d.). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling...
  • ACS Publications. (n.d.).
  • ResearchGate. (2025, August 7).
  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.

Sources

A Comparative Guide to Palladium Catalysts for Iodoindazole Coupling: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The functionalization of this motif, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at various positions, is a critical step in the synthesis of novel drug candidates. Among the available synthetic methodologies, palladium-catalyzed cross-coupling reactions of iodoindazoles stand out for their efficiency, versatility, and broad functional group tolerance.

This guide provides an in-depth comparative analysis of commonly employed palladium catalyst systems for the coupling of iodoindazoles. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights grounded in mechanistic principles and extensive field experience. Every piece of data and every protocol is presented with the aim of providing a self-validating system for your own research endeavors.

The Critical Role of the Palladium Catalyst System

The success of a cross-coupling reaction hinges on the judicious selection of the palladium catalyst system, which comprises a palladium precursor and, crucially, a supporting ligand. The ligand is not a mere spectator; it profoundly influences the catalyst's stability, activity, and selectivity by modulating the electronic and steric environment of the palladium center. This guide will focus on two major classes of ligands that have demonstrated significant utility in iodoindazole coupling: phosphine ligands and N-heterocyclic carbenes (NHCs) .

Iodoindazoles present a unique set of challenges and opportunities in cross-coupling reactions. The position of the iodine atom on the indazole ring, the presence of substituents, and the nature of the N-H bond all influence the reactivity of the substrate.[1] A well-chosen palladium catalyst can navigate these complexities to deliver the desired product in high yield.

Comparative Analysis of Palladium Catalysts in Key Iodoindazole Couplings

We will now examine the performance of various palladium catalysts in three of the most synthetically valuable cross-coupling reactions for iodoindazole functionalization: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the arylation, vinylation, and heteroarylation of iodoindazoles. The choice of ligand is critical in achieving high efficiency, especially with challenging substrates.

Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Iodoindazoles

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O120 (MW)0.6775-87[2]
PdCl₂(dppf)K₃PO₄Dioxane/H₂O10015Good-Excellent[3]
Pd(OAc)₂ / SPhosK₃PO₄TolueneRT298[4]
Pd(OAc)₂ / XPhosK₃PO₄Toluene10016High[5]
PdCl₂(PCy₃)₂K₂CO₃DMF90-73[6]

Expert Insights and Causality:

  • Phosphine Ligands: Traditional phosphine ligands like triphenylphosphine (PPh₃) in Pd(PPh₃)₄ are effective for many iodoindazole couplings, offering a reliable and cost-effective option.[2] However, for more sterically hindered or electronically deactivated iodoindazoles, the use of bulky, electron-rich biaryl phosphine ligands, such as SPhos and XPhos (the "Buchwald ligands"), is often necessary.[4] These ligands promote the rate-determining oxidative addition step and facilitate the final reductive elimination, leading to higher yields and faster reaction times, even at room temperature.[7][8] The increased steric bulk of these ligands also helps to generate the catalytically active monoligated Pd(0) species.[7]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines.[9] Their strong σ-donating ability enhances the electron density at the palladium center, which can accelerate oxidative addition.[10] The robust Pd-NHC bond also contributes to the high stability of the catalyst, often allowing for lower catalyst loadings and tolerance of higher reaction temperatures.[9] While direct head-to-head comparisons with phosphine ligands for iodoindazole coupling are not always available in a single study, the general trend suggests that NHC-palladium complexes can offer superior performance for particularly challenging substrates.[11]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine iodoindazole, boronic acid/ester, & base in vial B Add solvent (e.g., Dioxane/H₂O) A->B C Degas the mixture (e.g., Ar sparging) B->C D Add Pd catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/ligand) C->D E Heat reaction (Conventional or MW) D->E F Cool to RT & Quench E->F G Extract with organic solvent F->G H Dry, concentrate, & purify (chromatography) G->H

Caption: A generalized workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 4-Iodo-3-methyl-1H-indazole [2]

  • To a microwave vial, add 4-iodo-3-methyl-1H-indazole (1.0 equiv.), the desired aryl- or vinylboronic acid or ester (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Add a base (e.g., Na₂CO₃, 2.0 equiv.) and a suitable solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable method for the synthesis of arylamines, a common motif in pharmaceuticals.[5] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.

Comparative Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of Iodoindazoles

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / XPhosNaOt-BuToluene80-11012-24High[5]
Pd₂(dba)₃ / SPhosNaOt-BuDioxane80-11012-24High[5]
Pd(I) dimer / biaryl phosphine----Competent[6]

Note: Direct comparative data for iodoindazoles is less common in single studies, the table reflects catalyst systems known to be highly effective for aryl halides in general.

Expert Insights and Causality:

  • The Importance of Bulky Ligands: Similar to the Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands like XPhos and SPhos are the gold standard for the Buchwald-Hartwig amination.[5] These ligands facilitate the crucial C-N reductive elimination step from the palladium(II) intermediate. The steric bulk also prevents the formation of inactive catalyst species.

  • Base Selection: The choice of base is critical in the Buchwald-Hartwig amination. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) are typically required to deprotonate the amine and facilitate its coordination to the palladium center.

  • Precatalysts: The use of well-defined palladium precatalysts, such as those developed by Buchwald and others, can offer improved reproducibility and activity compared to generating the catalyst in situ.[6]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_reactants Pd0 Pd(0)L OAC Ar-Pd(II)-I(L) Pd0->OAC Oxidative Addition (Ar-I) Amine_Complex [Ar-Pd(II)-NHR'R''](L)+ OAC->Amine_Complex Amine Coordination (R'R''NH) Amido_Complex Ar-Pd(II)-NR'R''(L) Amine_Complex->Amido_Complex Deprotonation (-HI) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' ArI Ar-I Amine R'R''NH

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: General Buchwald-Hartwig Amination [5]

  • In a glovebox, charge an oven-dried sealed tube with the iodoindazole (1.0 equiv.), the amine (1.2 equiv.), a strong base (e.g., NaOt-Bu, 1.4 equiv.), a palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Coupling: Vinylation of Iodoindazoles

The Heck reaction provides a powerful method for the vinylation of aryl halides, leading to the formation of styrenyl-type indazoles.[12] This reaction typically involves the coupling of an iodoindazole with an alkene in the presence of a palladium catalyst and a base.

Comparative Performance of Palladium Catalysts in the Heck Coupling of Iodoindazoles

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂NaHCO₃DMF125223-54[2]
PdCl₂(PCy₃)₂K₂CO₃DMF90--[6]
Pd(OAc)₂ / PPh₃Et₃NDMF80-120--[2]

Expert Insights and Causality:

  • Ligandless and Simple Phosphine Systems: For many Heck reactions involving reactive aryl iodides like iodoindazoles, simple catalyst systems such as Pd(OAc)₂ without an added ligand or with a simple phosphine like PPh₃ can be effective.[2]

  • N-Protection: A key consideration in the Heck coupling of indazoles is the potential for N-arylation as a side reaction. In many cases, protection of the indazole nitrogen (e.g., with a BOC or SEM group) is necessary to achieve high yields of the desired C-C coupled product.[2]

  • Regioselectivity: The Heck reaction generally exhibits high trans selectivity in the resulting alkene product.[12]

Mechanistic Pathway: Heck Coupling

Heck_Cycle cluster_reactants Pd0 Pd(0)L₂ OAC Ar-Pd(II)-I(L)₂ Pd0->OAC Oxidative Addition (Ar-I) Pi_Complex Alkene π-complex OAC->Pi_Complex Alkene Coordination Sigma_Complex Alkyl-Pd(II) complex Pi_Complex->Sigma_Complex Migratory Insertion Hydrido_Complex H-Pd(II)-I(L)₂ Sigma_Complex->Hydrido_Complex β-Hydride Elimination Product Ar-Alkene Hydrido_Complex->Pd0 Reductive Elimination (Base) ArI Ar-I Alkene Alkene

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Detailed Protocol: Heck Coupling of N-Protected 4-Iodo-3-methyl-1H-indazole [2]

  • If necessary, protect the N-H of 4-iodo-3-methyl-1H-indazole (e.g., with a BOC group).

  • In a sealed tube, dissolve the N-protected 4-iodo-3-methyl-1H-indazole (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), and a phosphine ligand (e.g., PPh₃, 0.1 equiv.) in a suitable solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., Et₃N or NaHCO₃, 2.0 equiv.).

  • Heat the reaction mixture at 80-120 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If necessary, deprotect the indazole nitrogen.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of iodoindazoles is a cornerstone of modern synthetic chemistry, providing a powerful and versatile platform for the construction of complex molecules with significant potential in drug discovery and materials science. The choice of the palladium catalyst system, particularly the ligand, is paramount to the success of these transformations.

Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines, have proven to be highly effective for a broad range of Suzuki-Miyaura and Buchwald-Hartwig couplings of iodoindazoles, often enabling reactions under mild conditions with high efficiency. N-heterocyclic carbene ligands represent a promising and powerful alternative, offering high stability and reactivity, especially for challenging substrates. For Heck couplings, simpler catalyst systems can often be employed, although N-protection of the indazole is a key consideration.

The future of this field will likely focus on the development of even more active and selective catalyst systems that can operate at lower catalyst loadings and under more environmentally benign conditions. The exploration of novel ligand architectures and the application of high-throughput experimentation will undoubtedly continue to expand the scope and utility of palladium-catalyzed iodoindazole coupling reactions, empowering chemists to synthesize the next generation of innovative molecules.

References

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A Comparative Guide to HPLC Purity Analysis of 3-iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Regioisomeric Purity in Drug Development

3-iodo-2-methyl-2H-indazole stands as a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The indazole scaffold is a privileged structure, known to impart desirable pharmacological properties.[2] However, the synthetic routes to N-substituted indazoles, such as the methylation of 3-iodo-1H-indazole, are often complicated by a lack of complete regioselectivity, leading to the formation of a mixture of N1 and N2-alkylated isomers. The seemingly subtle difference between the desired this compound (N2-isomer) and its regioisomeric impurity, 3-iodo-1-methyl-1H-indazole (N1-isomer), can have profound implications for the biological activity, toxicity, and patentability of the final active pharmaceutical ingredient (API). Consequently, a robust, validated, and stability-indicating analytical method is not merely a quality control requirement but a cornerstone of successful drug development.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound, with a primary focus on achieving baseline separation from its critical N1-regioisomer. We will delve into the rationale behind method development choices, present comparative experimental data, and provide detailed protocols that ensure scientific integrity and trustworthiness.

The Core Challenge: Resolving Regioisomers

The primary analytical hurdle in the purity assessment of this compound is its separation from the 3-iodo-1-methyl-1H-indazole isomer. These two compounds have the same molecular weight and elemental composition, making non-chromatographic methods of analysis unsuitable. The difference in their chromatographic behavior stems from subtle variations in their polarity and three-dimensional structure, which can be exploited through careful selection of the stationary and mobile phases in HPLC.

Comparative Analysis of HPLC Methodologies

The development of a successful HPLC method for the separation of this compound and its N1-isomer hinges on maximizing the differences in their interaction with the stationary phase. We will compare two common reversed-phase columns: a standard C18 column and a Phenyl-Hexyl column, highlighting the impact of their distinct selectivities.

Method A: Standard C18 Reversed-Phase Chromatography

A C18 column, with its long alkyl chains, primarily separates compounds based on hydrophobicity. While both indazole isomers are relatively non-polar, the difference in their dipole moments and the accessibility of the polar nitrogen atoms can lead to differential retention.

Method B: Phenyl-Hexyl Reversed-Phase Chromatography

A Phenyl-Hexyl column offers a mixed-mode separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic indazole ring system. This alternative selectivity can often enhance the separation of aromatic isomers.

Experimental Comparison

To objectively compare these two approaches, a sample of this compound, intentionally synthesized to contain the 3-iodo-1-methyl-1H-indazole isomer as an impurity, was analyzed using both a C18 and a Phenyl-Hexyl column under identical mobile phase conditions.

Caption: Workflow for comparing C18 and Phenyl-Hexyl columns.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Retention Time (3-iodo-1-methyl-1H-indazole) 4.2 min5.8 min
Retention Time (this compound) 4.5 min6.5 min
Resolution (Rs) 1.32.5

Recommended Stability-Indicating HPLC Method

Based on the comparative data, the following stability-indicating RP-HPLC method is recommended for the purity analysis of this compound. This method is designed to separate the target compound from its N1-regioisomer and potential degradation products.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with UV or PDA detector

  • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound for analysis

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (Based on the UV spectrum of 2-methyl-2H-indazole, which shows significant absorbance at this wavelength).[3]

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of mobile phase to obtain a concentration of 0.1 mg/mL.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the this compound peak should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • Prepare a resolution solution containing both this compound and 3-iodo-1-methyl-1H-indazole. The resolution between the two isomer peaks should be not less than 2.0.

5. Analysis:

  • Inject the standard and sample solutions in duplicate.

  • Calculate the percentage purity of the sample using the following formula:

    % Purity = (Area of Sample Peak / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x 100

Forced Degradation Studies: Ensuring Stability-Indicating Power

To validate the stability-indicating nature of the proposed HPLC method, forced degradation studies should be performed on this compound.[4][5] These studies intentionally stress the API to generate potential degradation products and demonstrate that the analytical method can separate these degradants from the intact drug.

Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis HPLC Analysis cluster_Evaluation Evaluation Acid Acid Hydrolysis (0.1 M HCl, 60 °C, 8h) Analyze Analyze Stressed Samples using Recommended HPLC Method Acid->Analyze Base Base Hydrolysis (0.1 M NaOH, 60 °C, 4h) Base->Analyze Oxidation Oxidative (3% H2O2, RT, 24h) Oxidation->Analyze Thermal Thermal (80 °C, 48h) Thermal->Analyze Photo Photolytic (ICH Q1B, 1.2 million lux hours) Photo->Analyze Evaluate Evaluate Peak Purity & Resolution of Degradants Analyze->Evaluate

Caption: Workflow for forced degradation studies.

Based on the structure of this compound, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The indazole ring is generally stable to hydrolysis, but extreme pH and temperature could potentially lead to ring opening.

  • Oxidation: The nitrogen atoms in the indazole ring could be susceptible to oxidation, forming N-oxides.

  • Photolysis: UV exposure may lead to de-iodination or other complex rearrangements.

The developed HPLC method should demonstrate the ability to resolve any significant degradation peaks from the main this compound peak, confirming its utility as a stability-indicating method.

Conclusion

The purity of this compound is a critical quality attribute that necessitates a highly selective and robust analytical method. This guide has demonstrated that a reversed-phase HPLC method utilizing a Phenyl-Hexyl stationary phase provides superior resolution of the key regioisomeric impurity, 3-iodo-1-methyl-1H-indazole, when compared to a standard C18 column. The provided experimental protocol, coupled with a comprehensive forced degradation strategy, establishes a self-validating system for the accurate and reliable purity assessment of this important pharmaceutical intermediate. By understanding the causality behind the chromatographic choices and implementing a rigorous validation approach, researchers and drug development professionals can ensure the quality and consistency of their materials, ultimately contributing to the safety and efficacy of novel therapeutics.

References

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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Unambiguous Structural Confirmation of 3-aryl-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Regioisomeric Challenge of N-Alkylated Indazoles

Indazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors like Pazopanib and antiemetics such as Granisetron.[1] Their synthesis, particularly the introduction of substituents on the pyrazole nitrogen, is a critical step in drug development. However, the N-alkylation of the indazole scaffold is notoriously challenging from a regioselectivity standpoint.[2][3] Due to the tautomeric nature of the indazole ring, alkylation reactions often yield a mixture of N-1 and N-2 regioisomers, which are structurally similar and can be difficult to separate and characterize.[1][4]

While advanced 2D-NMR techniques like HMBC and NOESY are the gold standard for structural elucidation of these isomers, they can be time-consuming.[3][5] In a drug discovery environment where speed and efficiency are paramount, High-Resolution Mass Spectrometry (HRMS) emerges as a powerful, complementary technique. This guide provides an in-depth comparison of the HRMS-based analysis of the 3-aryl-2-methyl-2H-indazole (the target N-2 isomer) versus its isobaric counterpart, the 3-aryl-1-methyl-1H-indazole (the N-1 isomer). We will demonstrate how distinct fragmentation patterns, elucidated through tandem mass spectrometry (MS/MS), provide definitive structural confirmation.

The Analytical Imperative: Why High Resolution and MS/MS are Essential

The N-1 and N-2 methylated isomers of a 3-aryl-indazole possess the exact same elemental composition. Consequently, a standard low-resolution mass spectrometer will report identical mass-to-charge ratios (m/z) for both, rendering them indistinguishable. This is where the dual power of modern HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, becomes indispensable.

  • High-Resolution Mass Analysis (MS1): This provides an extremely accurate mass measurement of the protonated molecular ion ([M+H]⁺), typically with sub-5 ppm mass accuracy. This allows for the confident determination of the elemental formula, confirming that the analyte matches the expected composition and is not an unexpected byproduct.[6][7]

  • Tandem Mass Spectrometry (MS/MS): This is the key to differentiating the regioisomers. In MS/MS, the isobaric [M+H]⁺ ions are isolated and then fragmented via Collision-Induced Dissociation (CID).[8] The distinct placement of the methyl group—either on the N-1 or N-2 position—fundamentally alters the electronic structure and bond stabilities of the protonated ion. This results in unique, reproducible fragmentation pathways that act as a structural fingerprint for each isomer.[9]

Experimental Design: A Self-Validating Workflow

Our approach is designed to be a self-validating system, where each step provides a layer of evidence contributing to the final, unambiguous structural assignment.

Core Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_hrms HRMS Analysis cluster_analysis Data Interpretation synth N-Alkylation of 3-aryl-1H-indazole hplc HPLC Separation of N-1 and N-2 Isomers synth->hplc ms1 MS1 Scan: Accurate Mass Measurement of [M+H]⁺ hplc->ms1 cid MS/MS (CID): Isolate & Fragment [M+H]⁺ ms1->cid formula Confirm Elemental Formula (from MS1 data) ms1->formula ms2 MS2 Scan: Acquire Fragment Ion Spectrum cid->ms2 patterns Comparative Analysis of Fragmentation Patterns ms2->patterns confirm Structure Confirmation: Assign N-1 vs. N-2 formula->confirm patterns->confirm

Caption: Workflow for HRMS-based confirmation of indazole regioisomers.

Comparative Fragmentation Analysis: The N-2 vs. N-1 Isomer

Let's consider a hypothetical 3-phenyl-2-methyl-2H-indazole and its 1-methyl isomer. Both have the elemental formula C₁₄H₁₂N₂ and a theoretical monoisotopic mass of 208.1000.

MS1: Confirmation of Elemental Composition

The first step is to confirm the elemental composition using the high-resolution MS1 scan.

ParameterTheoretical ValueObserved Value (Hypothetical)Mass Error (ppm)
Formula C₁₄H₁₃N₂⁺C₁₄H₁₃N₂⁺
[M+H]⁺ Exact Mass 209.1073209.1071-0.96

A mass error of less than 5 ppm provides high confidence in the elemental formula for both isolated isomers.

MS/MS: The Differentiating Fingerprints

Upon protonation (likely at the N-1 position for the 2H-indazole and the N-2 for the 1H-indazole), the resulting ions are subjected to CID. The distinct locations of the charge and the methyl group dictate the fragmentation pathways.

1. Predicted Fragmentation of 3-phenyl-2-methyl-2H-indazole (Target Isomer)

In the N-2 isomer, the N1-N2 bond is relatively weak. A key fragmentation pathway is initiated by the cleavage of this bond, leading to characteristic fragments. The proximity of the N-2 methyl and C-3 phenyl groups can also lead to unique rearrangements.

G cluster_path1 Pathway A cluster_path2 Pathway B (Diagnostic) parent [M+H]⁺ m/z 209.1073 (C₁₄H₁₃N₂⁺) f1 [M-CH₃]⁺ m/z 194.0838 (C₁₃H₁₀N₂⁺) parent->f1 - •CH₃ f3 [C₈H₈N]⁺ m/z 118.0651 parent->f3 - C₆H₅N parent->f3 f2 [C₇H₅N₂]⁺ m/z 117.0447 f1->f2 - C₆H₅

Caption: Proposed key fragmentation pathways for the 2H-indazole isomer.

  • Diagnostic Fragment: A crucial fragmentation pathway for the 2H-isomer could involve the loss of the phenylnitrene radical (C₆H₅N•), leading to a highly characteristic ion at m/z 118.0651 . This fragment, corresponding to a methyl-substituted azirinium ion, is a direct consequence of the N2-methylation.

2. Predicted Fragmentation of 3-phenyl-1-methyl-1H-indazole (Alternative Isomer)

For the N-1 isomer, the methyl group is adjacent to the fused benzene ring. The fragmentation is more likely to involve the loss of species related to the pyrazole ring structure, influenced by the N-1 methyl group's interaction with the C7a position.

G cluster_path1 Pathway C cluster_path2 Pathway D (Diagnostic) parent [M+H]⁺ m/z 209.1073 (C₁₄H₁₃N₂⁺) f1 [M-HCN]⁺ m/z 182.0968 (C₁₃H₁₂N⁺) parent->f1 - HCN f2 [C₇H₇]⁺ m/z 91.0542 parent->f2 - C₇H₅N₂ parent->f2

Caption: Proposed key fragmentation pathways for the 1H-indazole isomer.

  • Diagnostic Fragment: The N-1 isomer is unlikely to produce the m/z 118 fragment. Instead, a common fragmentation for N-1 substituted heterocycles involves cleavage that leads to the formation of a stable tropylium ion (m/z 91.0542 ) or related phenyl-containing fragments, which would be less prominent or absent in the 2H-isomer's spectrum.

Comparative Data Summary
Isomer StructureKey Diagnostic Fragment Ion (m/z)Proposed Elemental FormulaRationale for Formation
3-aryl-2-methyl-2H-indazole 118.0651 C₈H₈N⁺Cleavage of N1-N2 bond and loss of phenylnitrene; specific to N-2 substitution pattern.
3-aryl-1-methyl-1H-indazole 91.0542 C₇H₇⁺Fragmentation involving the aryl ring and pyrazole cleavage, forming a stable tropylium ion.

This comparative analysis of diagnostic fragment ions allows for the confident and unambiguous assignment of the N-2 structure.

Detailed Experimental Protocol

1. Sample Preparation:

  • Dissolve the purified isomer in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The formic acid aids in the protonation of the analyte.

2. Liquid Chromatography (Optional but Recommended):

  • System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A suitable gradient to ensure separation from any residual starting material or the other isomer (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Rationale: LC separation ensures that the mass spectrometer analyzes a pure compound, preventing ambiguity from co-eluting species.

3. HRMS & MS/MS Parameters:

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 – 4.5 kV.

  • Source Temperature: 120 – 150 °C.

  • MS1 Scan Range: m/z 50 – 500.

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA).

    • Isolate the most intense precursor ion (the [M+H]⁺ at m/z 209.1).

    • Isolation Window: 1-2 Da.

    • Collision Energy: Ramped collision energy (e.g., 15-40 eV) or a fixed energy optimized for generating a rich fragmentation spectrum.

    • Collision Gas: Argon or Nitrogen.

  • Rationale: ESI is a soft ionization method ideal for generating intact protonated molecular ions of N-heterocycles.[10] A DDA approach automates the process of selecting the precursor ion for fragmentation, ensuring high-quality MS/MS data is acquired.

Conclusion

While NMR spectroscopy remains a definitive tool for structural elucidation, HRMS provides an orthogonal, rapid, and highly sensitive method for confirming the structure of regioisomers like 3-aryl-2-methyl-2H-indazole. The key to this analysis lies not just in the accurate mass measurement of the parent ion but in the comparative analysis of the MS/MS fragmentation patterns. The unique structural environment of the N-2 methyl group induces a distinct fragmentation "fingerprint" that is demonstrably different from that of the corresponding N-1 isomer. By employing a systematic workflow and understanding the principles of fragmentation, researchers and drug development professionals can confidently and efficiently validate their synthetic outcomes, accelerating the drug discovery pipeline.

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A Comprehensive Guide to Distinguishing 1H- and 2H-Indazole Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural characterization of heterocyclic compounds is paramount. The indazole scaffold, a key component in numerous pharmacologically active agents, presents a common yet critical challenge: the differentiation of its N1 (1H) and N2 (2H) regioisomers.[1][2] The position of substitution on the pyrazole ring profoundly influences the molecule's electronic properties, spatial arrangement, and, consequently, its biological activity.

While both isomers can form during synthesis, the 1H-indazole is typically the thermodynamically more stable and predominant tautomer.[3] However, reaction conditions can favor the formation of the 2H-isomer, making reliable analytical differentiation essential. This guide provides an in-depth comparison of 1H- and 2H-indazole isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, progressing from fundamental 1D techniques to definitive 2D correlation experiments.

The Structural Foundation of Spectroscopic Differences

The core difference between the two isomers lies in the electronic environment dictated by the position of the substituent (R) and the remaining NH proton (in the parent compounds) or the second nitrogen atom's lone pair. The 1H-isomer possesses a "benzenoid" character, while the 2H-isomer has a "quinonoid" nature, leading to distinct shielding and deshielding effects on the ring's protons and carbons.[1]

Part 1: Distinguishing Isomers with 1D NMR Spectroscopy

One-dimensional ¹H and ¹³C NMR are the first and often most informative steps in identifying the correct indazole isomer. The differences in chemical shifts for specific nuclei are typically large enough to be diagnostic.[1]

¹H NMR: Key Proton Chemical Shift Analysis

The most significant diagnostic signals in the ¹H NMR spectrum are those of the protons on the pyrazole ring (H3) and the benzene ring (especially H7).

  • The H3 Proton: The chemical shift of the H3 proton is a reliable indicator. In 2H-indazoles , the H3 proton is significantly deshielded (shifted downfield) compared to its counterpart in 1H-indazoles . This is attributed to the anisotropic effect of the adjacent sp² nitrogen (N2) and the overall electronic distribution in the quinonoid-like system.[1][4]

  • The H7 Proton: Conversely, the H7 proton experiences a different effect. In 1H-indazoles , the substituent at N1 can sterically influence H7. In 2H-indazoles , the lone pair on the N1 atom causes a notable deshielding effect on the proximate H7 proton, shifting it downfield.[1]

Table 1: Comparison of Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted Indazole Isomers

ProtonTypical Shift in 1H-IsomerTypical Shift in 2H-IsomerKey Observation
H3 7.98 - 8.04[1]8.16 - 8.41[1][4]Significantly Downfield in 2H-Isomer
H4-H6 7.12 - 7.76[1]7.03 - 7.74[1]Generally more shielded (upfield) in 2H-isomers
H7 ~7.53 (in MeOD)[1]>7.70[1]Downfield in 2H-Isomer

Note: Chemical shifts are dependent on the substituent and solvent. The values provided are illustrative based on published data.

¹³C NMR: A Definitive Diagnostic Tool

¹³C NMR spectroscopy is often considered an even more robust method for isomer assignment.[1] The carbon chemical shifts, particularly for C3, C3a, and C7a, provide clear differentiation.

  • The C3 Carbon: The most diagnostic signal is typically C3. In 2H-indazoles , the C3 carbon is considerably more shielded (shifted upfield) than in 1H-indazoles .[5] This stark difference provides a highly reliable marker for distinguishing the two series.

Table 2: Comparison of Typical ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Indazole Isomers

CarbonTypical Shift in 1H-IsomerTypical Shift in 2H-IsomerKey Observation
C3 ~133 - 135[5]~122 - 123[5][6]Significantly Upfield in 2H-Isomer
C3a ~126~127Less diagnostic, but often slightly downfield in 2H
C7a ~140~150Significantly Downfield in 2H-Isomer

Note: Values are averaged from various substituted indazoles and should be used as a guide.

Part 2: Unambiguous Confirmation with 2D NMR Spectroscopy

While 1D NMR provides strong evidence, 2D NMR experiments offer definitive proof by establishing through-bond and through-space correlations. For complex or novel derivatives, these experiments are indispensable.

Experimental Protocols

The following are generalized protocols for acquiring the necessary spectra.

Sample Preparation:

  • Dissolve 5-10 mg of the indazole sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Use a high-purity solvent to avoid interfering signals.[7]

  • Filter the sample into a 5 mm NMR tube if any particulate matter is present.

Spectrometer Setup (400 MHz or higher recommended):

  • Acquire standard ¹H and ¹³C{¹H} spectra first to determine appropriate spectral widths and pulse calibrations.

  • For all 2D experiments, use standard pulse programs available in the spectrometer's software (e.g., cosygpqf, hsqcedetgpsp, hmbcgplpndqf, noesygpph).

Heteronuclear Multiple Bond Correlation (HMBC): Mapping Long-Range Connections

HMBC is the gold standard for determining the point of substitution. It reveals correlations between protons and carbons that are separated by two or three bonds. The key is to observe the correlation from the protons of the N-substituent to the carbons of the indazole core.

  • For a 1H-Isomer: The protons of the substituent at N1 will show a ³J correlation to carbon C7a .

  • For a 2H-Isomer: The protons of the substituent at N2 will show a ³J correlation to carbon C3 .

The presence of one correlation and the absence of the other provides conclusive evidence of the substitution pattern.

Caption: Key diagnostic HMBC correlations for N-substituted indazoles.

Nuclear Overhauser Effect Spectroscopy (NOESY): Probing Through-Space Proximity

NOESY (or 1D NOE difference experiments) identifies protons that are close to each other in space (< 5 Å), irrespective of their bonding.[8] This provides a powerful orthogonal method to confirm the isomer assignment.

  • For a 1H-Isomer: The protons of the N1-substituent are in close proximity to the H7 proton. Irradiating the substituent protons should produce a NOE cross-peak to H7.

  • For a 2H-Isomer: The protons of the N2-substituent are spatially close to the H3 proton. An NOE correlation will be observed between these two proton groups.

Caption: Diagnostic through-space NOE correlations for N-substituted indazoles.

Heteronuclear Single Quantum Coherence (HSQC): Assigning Protonated Carbons

While not a primary tool for distinguishing the isomers themselves, an HSQC spectrum is crucial for unambiguously assigning the protonated carbons (C3, C4, C5, C6, C7). This ensures that the chemical shifts used in the ¹³C analysis (Table 2) and the correlations observed in HMBC are correctly identified.[9] The experiment correlates each carbon with its directly attached proton(s).

Summary Workflow for Isomer Determination

This logical workflow ensures an efficient and accurate determination of the indazole isomer.

Workflow A Acquire ¹H NMR Spectrum B Analyze δ(H3) and δ(H7) A->B C Hypothesize Isomer Structure B->C D Acquire ¹³C NMR Spectrum C->D E Analyze δ(C3) and δ(C7a) D->E F Confirm Hypothesis E->F G Ambiguity or Novel Structure? F->G H Acquire 2D NMR (HMBC, NOESY) G->H Yes J Final Structure Assignment G->J No I Definitive Structure Elucidation H->I I->J

Caption: Step-by-step workflow for indazole isomer identification using NMR.

Conclusion

The differentiation of 1H- and 2H-indazole isomers is a readily solvable challenge with modern NMR spectroscopy. By systematically analyzing key chemical shifts in 1D ¹H and ¹³C spectra, a confident initial assignment can be made. For absolute certainty, particularly in the context of drug development and patent filings, 2D NMR experiments such as HMBC and NOESY provide irrefutable evidence of the substitution pattern by mapping critical through-bond and through-space correlations. Following the structured approach outlined in this guide will enable researchers to characterize their indazole derivatives with the highest degree of scientific rigor and confidence.

References

  • Gomes, P. A., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(8), 9543-9569. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5839-5853. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Wang, C., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 9(16), 5833-5836. [Link]

  • Hernández-Luis, F., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2185. [Link]

  • ResearchGate. (n.d.). Structure of 1H- and 2H-indazoles. ResearchGate. [Link]

  • Banu, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6483. [Link]

  • ResearchGate. (n.d.). ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. [Link]

  • Elguero, J., et al. (2016). ¹³C NMR of indazoles. Magnetic Resonance in Chemistry. [Link]

  • Jia, W., et al. (2017). Identification of three cannabimimetic indazole and pyrazole derivatives, APINACA 2H-indazole analogue, AMPPPCA, and 5F-AMPPPCA. Forensic Toxicology, 35, 329-340. [Link]

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A Senior Application Scientist's Guide to the Synthesis and LC-MS Validation of 3-iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Their unique bicyclic structure, comprising fused benzene and pyrazole rings, allows for versatile substitution and interaction with biological targets. Specifically, 3-iodo-2-methyl-2H-indazole is a highly valuable building block. The iodine atom at the C3 position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the synthesis of complex drug candidates.[3][4]

The challenge, however, lies not just in the synthesis but in the unambiguous structural confirmation. Indazoles can exist as two primary tautomers, 1H- and 2H-indazoles, and regioselectivity during functionalization is a critical hurdle.[2] Therefore, a robust analytical method to confirm the desired 2-methyl isomer and ensure purity is paramount. This guide will compare synthetic pathways and provide a self-validating LC-MS protocol to confirm the identity and purity of the target compound.

Comparative Analysis of Synthetic Routes

The synthesis of this compound primarily involves two logical pathways: (A) direct iodination of 2-methyl-2H-indazole, or (B) N-methylation of 3-iodo-1H-indazole.

  • Route A: Iodination of 2-methyl-2H-indazole. This approach is often hampered by poor regioselectivity. The C3 position in the indazole ring is highly nucleophilic, but electrophilic substitution can also occur on the benzene ring, leading to a mixture of iodinated isomers that are difficult to separate.[5]

  • Route B: N-methylation of 3-iodo-1H-indazole. This is generally the preferred strategy. The starting material, 3-iodo-1H-indazole, can be synthesized from 1H-indazole. The critical step is the subsequent N-methylation, which can yield a mixture of the thermodynamically more stable 1-methyl isomer and the desired, kinetically favored 2-methyl isomer. Controlling this regioselectivity is the key to a successful synthesis.

Our analysis and recommended protocol will focus on Route B , as it offers more practical control points for achieving the desired product.

Causality of Reagent Selection in N-Methylation

The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions.

  • Methylating Agent: Highly reactive agents like methyl iodide (CH₃I) or dimethyl sulfate (DMS) are commonly used.[6]

  • Base and Solvent System: This is the most critical factor. Using a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF, THF) deprotonates the indazole nitrogen, creating an anion. This anion exists in equilibrium, but alkylation often favors the N1 position. In contrast, using a weaker base (e.g., K₂CO₃) or performing the reaction under phase-transfer conditions can favor the formation of the N2 isomer. The N2 nitrogen is considered more sterically accessible and has a higher electron density, making it the kinetic site of alkylation.

Table 1: Comparison of Synthetic Strategies
StrategyStarting MaterialKey ChallengeTypical ReagentsAdvantagesDisadvantages
Route A 2-methyl-2H-indazolePoor regioselectivity of iodinationI₂, NIS, IClPotentially fewer steps if starting material is available.Leads to a mixture of isomers (C3, C4, C5, C6, C7-iodo); difficult purification.[5]
Route B 3-iodo-1H-indazoleRegiocontrol of N-methylation (N1 vs. N2)CH₃I, K₂CO₃, AcetoneBetter overall control; starts from a more readily prepared iodinated intermediate.Requires careful optimization of methylation conditions to maximize N2 product yield.

Recommended Synthesis Protocol: N-Methylation of 3-iodo-1H-indazole

This protocol is designed to favor the kinetic N2-methylation product. The use of potassium carbonate as a mild base and acetone as the solvent is a field-proven choice for maximizing the yield of the 2-methyl isomer.

Step 1: Synthesis of 3-iodo-1H-indazole
  • To a solution of 1H-indazole (1 equiv.) in DMF, add potassium hydroxide (KOH, 2 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of iodine (I₂, 1.5 equiv.) in DMF dropwise.

  • Continue stirring at room temperature for 3 hours.[4]

  • Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum to yield 3-iodo-1H-indazole.

Step 2: N-Methylation to this compound
  • Suspend 3-iodo-1H-indazole (1 equiv.) and potassium carbonate (K₂CO₃, 2 equiv.) in acetone.

  • Add methyl iodide (CH₃I, 1.5 equiv.) to the suspension.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product will be a mixture of 1-methyl and 2-methyl isomers. Purify via column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound. The 2-methyl isomer is typically less polar and will elute first.

LC-MS Validation: A Self-Validating Protocol

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for validating the synthesis. It provides orthogonal data points—retention time (from LC) and mass-to-charge ratio (from MS)—to confirm the identity, purity, and stability of the synthesized compound.[7]

Diagram 1: Overall Synthesis and Validation Workflow

G cluster_synthesis Synthesis Phase cluster_validation Validation Phase Start 3-iodo-1H-indazole Reaction N-Methylation (CH3I, K2CO3, Acetone) Workup Filtration & Evaporation Purify Column Chromatography SamplePrep Sample Preparation (Dilution in Mobile Phase) Workup->SamplePrep Purify->SamplePrep LCMS LC-MS Analysis Data Data Interpretation (Mass, Purity, Isomer Ratio) Report Validation Confirmed

Caption: Workflow from synthesis to final LC-MS validation.

Experimental Protocol: LC-MS Analysis

This protocol is designed for robust performance on a standard HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Sample Preparation:

    • Purity Assessment: Accurately weigh ~1 mg of the purified solid and dissolve it in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution. Further dilute to 1-10 µg/mL with the initial mobile phase composition.

    • Isomer Ratio Assessment: Take an aliquot of the crude reaction mixture post-workup and dilute it similarly.

  • Instrumentation and Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Mass Spectrometer: ESI-capable single or triple quadrupole mass spectrometer.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 2.7 µm) is an excellent starting point, offering good retention for the moderately polar indazole core.[8][9]

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier is crucial for ensuring good peak shape and promoting ionization in positive ESI mode.[10]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: A typical gradient would be 10-95% B over 10 minutes, followed by a wash and re-equilibration step. This ensures elution of the analytes and cleaning of the column.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.

    • Injection Volume: 5 µL.

Table 2: LC-MS Instrumental Parameters
ParameterRecommended SettingRationale
LC Column Reversed-Phase C18, <3 µmProvides excellent hydrophobic retention for the indazole core.
Mobile Phase A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACNStandard for reversed-phase; formic acid aids ionization and peak shape.[11]
Ionization Mode ESI, PositiveThe two nitrogen atoms in the indazole ring are readily protonated.
MS Detection Full Scan (m/z 100-500) & SIM/MRMScan confirms mass; SIM/MRM provides high sensitivity and specificity.
Expected [M+H]⁺ m/z 258.97For C₈H₇IN₂ (Exact Mass: 257.9654).[12]
Data Interpretation and Validation Criteria
  • Identity Confirmation: The primary peak in the chromatogram of the purified sample must exhibit a mass spectrum with a dominant ion at m/z 258.97 , corresponding to the protonated molecule [M+H]⁺ of this compound. The absence of a significant M+2 peak confirms the presence of monoisotopic iodine.[7]

  • Purity Assessment: The purity of the final product is determined by the peak area percentage of the main peak in the chromatogram. For use in drug development, purity should typically exceed 98%.

  • Isomer Confirmation: Analysis of the crude mixture will show two major peaks with identical m/z values (258.97). The peak corresponding to the desired 2-methyl isomer (identified after purification) can be quantified against the 1-methyl isomer to determine the regioselectivity of the methylation reaction.

Diagram 2: LC-MS Data Validation Logic

G cluster_data Data Analysis Workflow cluster_decision Validation Checks cluster_result Outcome Inject Inject Purified Sample Chrom Obtain Chromatogram Inject->Chrom MassSpec Extract Mass Spectrum from Peak Chrom->MassSpec CheckMass [M+H]+ = 258.97? MassSpec->CheckMass CheckPurity Area % > 98%? CheckMass->CheckPurity Yes Fail VALIDATION FAILED Re-evaluate Synthesis or Purification CheckMass->Fail No Pass Structure & Purity VALIDATED CheckPurity->Pass Yes CheckPurity->Fail No

Caption: Decision logic for validating the final product via LC-MS.

Conclusion

The successful synthesis of this compound hinges on a controlled, regioselective N-methylation of 3-iodo-1H-indazole. While other synthetic routes exist, this strategy provides a more reliable pathway to the desired product. However, synthesis alone is insufficient. Rigorous analytical validation is not merely a quality control step but an integral part of the synthesis itself. The provided LC-MS workflow represents a robust, self-validating system that ensures the unambiguous identification and purity of the final compound. By coupling a well-reasoned synthetic strategy with a meticulous analytical protocol, researchers can confidently produce high-quality this compound for downstream applications in drug discovery and development.

References

  • Agilent Technologies. (n.d.). Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS.
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  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters.
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  • PubChem. (n.d.). 3-Iodo-7-methyl-1H-indazole.
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  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • Google Patents. (n.d.). Methods for preparing indazole compounds.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.
  • SpringerLink. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater.
  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • UU Research Portal. (n.d.). Validation and application of a selective and sensitive LC-MS/MS method for the simultaneous quantitation of a cassette of eight drugs in mouse plasma and brain homogenates.
  • Elsevier. (n.d.). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Arabian Journal of Chemistry.
  • BenchChem. (n.d.). High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites.
  • PubMed. (n.d.). Quantification of iodiconazole by LC-MS/MS, a new topical transdermal cream, in dermatophytosis patients' plasma.
  • BenchChem. (n.d.). A Comparative Guide to the Structural Validation of 4-Iodo-3-methyl-1H-indazole Derivatives.

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A Comparative Guide to Purity Assessment of Indazole Derivatives: The Ascendancy of Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. Indazole derivatives, a prominent class of heterocyclic compounds with a wide array of biological activities, are no exception. Rigorous and accurate purity assessment is paramount. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this task, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful, and in many cases superior, alternative.[1] This guide provides an in-depth comparison of these two techniques for the purity determination of indazole derivatives, grounded in scientific principles and practical application.

The Principle of qNMR: A First-Principles Approach to Quantification

Unlike chromatographic techniques that rely on the response of a detector to an analyte relative to a reference standard of the same compound, qNMR is a primary analytical method.[2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[3] This allows for the direct quantification of a substance against a certified internal standard of a different chemical structure, a significant advantage over HPLC.[4][5]

For ¹H qNMR, the most common variant due to the high natural abundance and sensitivity of the proton nucleus, the purity of an analyte can be calculated using the following equation:[6]

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I : Integral of the resonance signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : Mass

  • P : Purity of the standard

This inherent quantitative nature, independent of the analyte's specific response factor, positions qNMR as a highly accurate and versatile tool.[7][8]

Experimental Workflow: A Step-by-Step Guide to qNMR Purity Assessment

The successful application of qNMR for purity determination hinges on a meticulously planned and executed experimental protocol.[3] The following workflow outlines the key considerations for the analysis of an indazole derivative.

Caption: A generalized workflow for the purity assessment of indazole derivatives using qNMR.

Step 1: Selection of an Appropriate Internal Standard

The choice of an internal standard is critical for accurate qNMR.[9] An ideal internal standard should possess the following characteristics:

  • High Purity: Certified purity (typically ≥99%) with traceability to a national metrology institute.[9][10]

  • Chemical Inertness: Should not react with the analyte, solvent, or trace impurities.

  • Signal Simplicity and Separation: Should exhibit simple, sharp signals (ideally singlets) in a region of the ¹H NMR spectrum that is free from analyte or impurity signals.[9][10]

  • Good Solubility: Must be fully soluble in the chosen deuterated solvent.[9]

  • Stability: Should be non-volatile and not hygroscopic to allow for accurate weighing.[8][10]

For indazole derivatives, which often exhibit signals in the aromatic region, suitable internal standards include maleic acid, dimethyl sulfone, and 1,4-dinitrobenzene, depending on the specific substitution pattern of the analyte.[9][11]

Step 2: Solvent Selection and Sample Preparation

The deuterated solvent must completely dissolve both the indazole derivative and the internal standard.[9] Common choices include DMSO-d₆, CDCl₃, and D₂O. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.

Protocol for Sample Preparation:

  • Accurately weigh a specific amount of the indazole derivative (e.g., 10-20 mg) into a clean, dry NMR tube using a microbalance.[3]

  • Accurately weigh a suitable amount of the chosen internal standard into the same NMR tube. The molar ratio of the analyte to the standard should be close to 1:1 to ensure comparable signal intensities.[3]

  • Add a precise volume of the deuterated solvent (e.g., 600 µL for a standard 5 mm tube) to the NMR tube.[12]

  • Cap the tube and vortex thoroughly to ensure complete dissolution of both the analyte and the internal standard.

Step 3: NMR Data Acquisition

To obtain a quantitative NMR spectrum, specific acquisition parameters must be employed to ensure that the signal intensities are directly proportional to the number of protons.[3]

  • Pulse Angle: A 90° pulse should be used for maximum signal excitation.[9]

  • Relaxation Delay (d1): This is the most critical parameter. The delay between pulses must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified in both the analyte and the internal standard.[9][11] A typical starting point is 30-60 seconds.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[6]

  • Receiver Gain: The receiver gain should be set to avoid signal clipping.

Step 4: Data Processing and Purity Calculation

Accurate data processing is as crucial as data acquisition.

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.

  • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to ensure a flat baseline across the entire spectrum.

  • Integrate the selected, well-resolved signals of both the analyte and the internal standard.

  • Calculate the purity using the formula provided earlier. To minimize errors, it is advisable to use multiple, non-overlapping signals from the analyte for calculation and average the results.[7][13]

qNMR vs. HPLC: A Head-to-Head Comparison

While both qNMR and HPLC are powerful analytical techniques, they have distinct advantages and disadvantages for the purity assessment of indazole derivatives.

Caption: Key factors influencing the choice between qNMR and HPLC for purity analysis.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Primary ratio method based on a fundamental physical constant.[2]Comparative method requiring an analyte-specific reference standard.[8]
Accuracy High, often with measurement uncertainty <1%.[5]High, but dependent on the purity of the reference standard.
Precision Excellent, with RSDs typically below 1%.[4]Excellent, with RSDs often <1%.
Method Development Generally faster, as no separation is required.[5]Can be time-consuming, requiring optimization of column, mobile phase, and detector settings.
Speed of Analysis Rapid, with typical acquisition times of 10-30 minutes per sample.[14]Slower, with typical run times of 20-60 minutes per sample, plus column equilibration time.
Reference Standard Does not require a reference standard of the analyte.[1][5]Requires a well-characterized reference standard of the analyte.[1][8]
Universality Nearly universal detection for all protons.[7]Detector response can vary significantly between compounds, requiring different detectors for different analytes.[1]
Sample Throughput Can be automated for high throughput.Can be automated for high throughput.
Cost Higher initial instrument cost, but lower cost per sample due to fewer consumables.Lower initial instrument cost, but ongoing costs for columns, solvents, and reference standards.
Information Provided Provides structural information in addition to quantification.[7][13]Provides retention time and peak area.
Robustness Generally robust, with fewer parameters to control than HPLC.Can be sensitive to variations in mobile phase composition, temperature, and column performance.

Conclusion: The Strategic Advantage of qNMR

For the purity assessment of indazole derivatives, qNMR offers a compelling combination of accuracy, speed, and versatility. Its status as a primary analytical method eliminates the need for synthesizing and characterizing analyte-specific reference standards, a significant advantage in early-stage drug development where such standards may be scarce or expensive.[1][8] Furthermore, the ability of qNMR to provide structural information simultaneously with quantitative data makes it an invaluable tool for compound characterization.[7][13]

While HPLC remains a vital technique, particularly for the separation and quantification of complex mixtures of impurities, qNMR is increasingly recognized as the gold standard for the accurate and efficient purity determination of APIs like indazole derivatives.[1] The adoption of qNMR into analytical workflows can streamline the drug development process, providing higher confidence in the quality of these critical pharmaceutical compounds.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
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  • Purity comparison by NMR and HPLC. | Download Table - ResearchGate. Available at: [Link]

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  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central. Available at: [Link]

  • Purity by Absolute qNMR Instructions. Available at: [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Available at: [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed. Available at: [Link]

  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available at: [Link]

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  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! - Frontiers. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. Available at: [Link]

  • Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR) - PubMed. Available at: [Link]

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comparison of cross-coupling efficiency at different positions of the indazole ring

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, the indazole core is a privileged scaffold, forming the backbone of numerous pharmaceuticals and functional materials.[1][2][3] The ability to selectively functionalize this bicyclic heterocycle is paramount for developing novel compounds with tailored properties. Transition-metal-catalyzed cross-coupling reactions are the cornerstone of this synthetic endeavor, yet the efficiency of these reactions varies dramatically depending on the position on the indazole ring.

This guide provides an in-depth comparison of cross-coupling efficiency at the different positions of the indazole ring. We will delve into the underlying electronic and steric factors that govern reactivity, present comparative experimental data for key reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and provide detailed protocols for representative transformations.

Understanding the Reactivity Landscape of the Indazole Ring

The indazole ring is a ten-π electron aromatic system, comprising a benzene ring fused to a pyrazole ring.[4] This fusion results in a non-uniform distribution of electron density, making certain positions more susceptible to particular reactions than others. The numbering of the indazole ring is crucial for our discussion.

Caption: Numbering of the indazole scaffold.

Several factors influence the cross-coupling efficiency at each position:

  • Acidity of the N-H bond: The N-H proton of 1H-indazoles is acidic, which can lead to deprotonation and catalyst inhibition in cross-coupling reactions, especially under basic conditions.[5] This often necessitates the use of N-protecting groups.

  • Electron Density: The pyrazole ring is generally electron-rich, influencing the reactivity of the attached benzene ring. The C3 position is particularly activated.

  • Steric Hindrance: Bulky substituents on the indazole ring or the coupling partners can significantly impact reaction rates and yields.

  • Regioselectivity in N-Functionalization: Direct N-arylation or N-alkylation often yields a mixture of N1 and N2 regioisomers, posing a significant challenge for selective synthesis.[6]

Positional Reactivity in Cross-Coupling Reactions

C3-Position: The Most Activated Carbon

The C3 position of the indazole ring is the most widely functionalized carbon atom. Its enhanced reactivity is attributed to the electronic properties of the pyrazole moiety.[7] Halogenated indazoles, particularly 3-iodoindazoles, are excellent substrates for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling at C3: This is a robust method for creating C-C bonds. The reaction of 3-iodo-1H-indazole with various arylboronic acids proceeds with high efficiency, often catalyzed by palladium complexes with phosphine ligands.[4][8] N-protection, for instance with a Boc group, can prevent complications arising from the acidic N-H and improve yields.[8]

Sonogashira Coupling at C3: The introduction of alkynyl groups at the C3 position is readily achieved via Sonogashira coupling.[9][10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[11][12] The reactivity order of the halogen leaving group is I > Br >> Cl.[9]

Buchwald-Hartwig Amination at C3: The formation of C-N bonds at the C3 position is also well-established.[7] This reaction allows for the introduction of a wide range of primary and secondary amines.

C5-Position: A Gateway to Benzenoid Ring Functionalization

The C5 position is a common site for modification on the benzene portion of the indazole ring. 5-Bromoindazoles are commercially available or readily synthesized and serve as versatile starting materials for Suzuki-Miyaura couplings.[13]

Suzuki-Miyaura Coupling at C5: Good to excellent yields can be obtained for the coupling of 5-bromoindazoles with various boronic acids using catalysts like Pd(dppf)Cl2.[13] Both N-alkyl and N-acyl protected indazoles are suitable substrates.[13]

C7-Position: Overcoming Steric Hindrance

The C7 position, adjacent to the pyrazole fusion, presents a greater steric challenge. However, recent methodologies have enabled efficient functionalization at this site. A common strategy involves regioselective bromination of the indazole at C7, followed by a palladium-catalyzed cross-coupling reaction.[14]

Suzuki-Miyaura Coupling at C7: Despite the potential for steric hindrance, C7-bromoindazoles can be successfully coupled with a range of aryl and heteroaryl boronic acids in moderate to excellent yields.[14]

N1 and N2 Positions: The Challenge of Regioselectivity

Direct N-functionalization of the indazole ring is complicated by the presence of two nitrogen atoms, often leading to mixtures of N1 and N2 isomers.[6] The development of regioselective N-arylation methods is an active area of research.

Buchwald-Hartwig and Ullmann Couplings: Both palladium- and copper-catalyzed N-arylation reactions have been employed. While some methods have been developed for regioselective N2-arylation using copper catalysts, achieving high selectivity can be challenging and substrate-dependent.[15] The choice of base can also influence the product distribution in some synthetic routes leading to N-arylindazoles.[16][17][18]

Comparative Data on Cross-Coupling Efficiency

The following tables summarize representative experimental data for Suzuki-Miyaura and Sonogashira couplings at different positions of the indazole ring, extracted from the cited literature.

Table 1: Suzuki-Miyaura Coupling Efficiency at Various Indazole Positions

PositionHalogenCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
C3I4-Methoxyphenylboronic acidPdCl2(dppf)K3PO4Dioxane/H2O50-70[8]
C5BrN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DMEHigh[13]
C7Br4-Methoxyphenylboronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2O71[14]

Table 2: Sonogashira Coupling Efficiency at the C3 Position

PositionHalogenCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
C3IPhenylacetylenePdCl2(PPh3)2/CuIEt3NDMFHigh[9]

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Microwave heating can sometimes be employed to reduce reaction times.[19]

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-1-Boc-1H-indazole at the C3-Position

This protocol is adapted from the work of Dalton, et al.[8]

G cluster_workflow Suzuki-Miyaura Coupling at C3 start Combine 3-iodo-1-Boc-1H-indazole, arylboronic acid, K3PO4, and PdCl2(dppf)·DCM in a reaction vessel step2 Add 1,4-dioxane and water start->step2 step3 Heat the mixture at 90 °C for 1.5 hours step2->step3 step4 Cool to room temperature and perform aqueous workup (e.g., extraction with ethyl acetate) step3->step4 step5 Purify the crude product by column chromatography step4->step5 end Obtain the 3-aryl-1-Boc-1H-indazole product step5->end

Caption: Workflow for C3-Suzuki-Miyaura coupling.

Materials:

  • 3-Iodo-1-Boc-1H-indazole

  • Arylboronic acid (1.2 equiv)

  • PdCl2(dppf)·DCM (0.05 equiv)

  • K3PO4 (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 3-iodo-1-Boc-1H-indazole, the arylboronic acid, K3PO4, and PdCl2(dppf)·DCM.

  • Evacuate and backfill the vessel with an inert gas.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 1.5 hours or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination of 3-Iodoindazole at the C3-Position

This protocol is a general representation based on established Buchwald-Hartwig amination procedures.[7][20][21][22]

Materials:

  • 3-Iodo-1-(protected)-1H-indazole

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd2(dba)3, 0.02 equiv)

  • Phosphine ligand (e.g., Xantphos, 0.04 equiv)

  • Base (e.g., Cs2CO3, 1.5 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the 3-iodo-1-(protected)-1H-indazole and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

The functionalization of the indazole ring via cross-coupling reactions is a powerful tool in modern synthetic chemistry. The efficiency of these transformations is highly dependent on the position being functionalized. The C3 position is the most reactive and versatile for a range of couplings. The C5 and C7 positions on the benzenoid ring can also be effectively functionalized, typically starting from the corresponding bromoindazoles. N-functionalization remains a challenge due to regioselectivity issues, but targeted strategies are emerging. A thorough understanding of the electronic and steric factors governing the reactivity of the indazole scaffold is essential for the rational design of synthetic routes to novel indazole-based molecules.

References

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health. [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. National Institutes of Health. [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Thieme. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Transition-Metal-Catalyzed Syntheses of Indazoles. IDR@NITK. [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Royal Society of Chemistry. [Link]

  • Transition‐Metal‐Catalyzed Syntheses of Indazoles. ResearchGate. [Link]

  • Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Royal Society of Chemistry. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. ACS Publications. [Link]

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. ResearchGate. [Link]

  • Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic-chemistry.org. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health. [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Publications. [Link]

  • C-H functionalization of 2H-indazole. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. [Link]

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. ACS Publications. [Link]

  • Synthesis of N-arylindazoles and benzimidazoles from a common intermediate. PubMed. [Link]

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A Senior Application Scientist's Guide to the Relative Reactivity of C-I vs. C-Br Bonds in Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the indazole scaffold is a cornerstone, appearing in numerous therapeutic agents, including kinase inhibitors like Axitinib.[1][2] The functionalization of this privileged heterocycle, most commonly through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of new molecular entities. A frequent decision point in designing these syntheses is the choice of the halogen on the indazole building block.

This guide provides an in-depth comparison of the reactivity of iodoindazoles versus bromoindazoles. Moving beyond simple rules of thumb, we will dissect the mechanistic underpinnings of their reactivity, present comparative experimental data, and offer validated protocols to help you make informed, evidence-based decisions in your synthetic strategy.

The Decisive Step: Understanding Oxidative Addition

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is overwhelmingly dictated by the kinetics of the initial, and often rate-determining, oxidative addition step.[3] In this process, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a palladium(II) intermediate.

The energy required for this step is directly related to the strength of the C-X bond. The average bond dissociation energies (BDEs) for halobenzenes follow a clear trend:

  • C-I: ~65 kcal/mol

  • C-Br: ~81 kcal/mol

  • C-Cl: ~96 kcal/mol

The significantly weaker C-I bond means that oxidative addition occurs more readily, requiring less thermal energy.[4] This fundamental principle establishes the general reactivity trend: Ar-I > Ar-Br >> Ar-Cl .[5][6] For the indazole core, this translates to iodoindazoles being intrinsically more reactive electrophiles than their bromoindazole counterparts.

Catalytic_Cycle Figure 1: Generalized Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(R)L_n OA_Complex->TM_Complex Transmetalation Product_Complex [Product-Pd(0)L_n] TM_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration Product Indazole-R Product_Complex->Product ArX Indazole-X (I or Br) ArX->OA_Complex Organometallic R-M (e.g., Boronic Acid) Organometallic->TM_Complex

Caption: Figure 1: Generalized catalytic cycle for cross-coupling.

Head-to-Head Comparison in Key Transformations

While the C-I > C-Br reactivity principle is a strong guide, its practical implications become clearest when examining specific, widely used reactions.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling in pharmaceutical discovery.[7] Here, the higher reactivity of iodoindazoles allows for more facile reactions.

A landmark review on site-selective couplings of heteroaryl halides highlights a key example: the reaction of 6-bromo-3-iodo-1H-indazole. In this case, Suzuki-Miyaura coupling proceeds with high selectivity at the C3-I position, leaving the C6-Br bond untouched.[8][9] This differential reactivity is a powerful tool for sequential functionalization, allowing chemists to introduce different aryl groups at distinct positions on the indazole core.

FeatureIodoindazole (e.g., 3-Iodoindazole)Bromoindazole (e.g., 3-Bromoindazole)
Typical Temperature Room Temp to 80 °C80 °C to 120 °C
Catalyst Loading Lower (e.g., 1-2 mol%)Higher (e.g., 2-5 mol%)
Reaction Time Generally shorterGenerally longer
Selectivity High selectivity in dihalo compounds (I over Br/Cl)Can be coupled, but requires harsher conditions
Reference Example Selective coupling at C-I in 6-bromo-3-iodo-1H-indazole.[8][9]Requires more forcing conditions to react.[2]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The formation of C-N bonds is central to medicinal chemistry, and the Buchwald-Hartwig amination is a premier method for this transformation.[10][11] The reactivity trend remains consistent: iodoindazoles are more amenable to C-N coupling than bromoindazoles.[12] While modern catalyst systems, featuring bulky, electron-rich phosphine ligands, have made the coupling of aryl bromides and even chlorides highly efficient, aryl iodides can often be coupled under milder conditions, which is advantageous for sensitive or complex substrates.[13]

Sonogashira Coupling: Introducing Alkynyl Moieties

For the Sonogashira coupling of terminal alkynes, the difference in reactivity is particularly pronounced.[14][15] Aryl iodides frequently undergo coupling at or slightly above room temperature, whereas aryl bromides often necessitate heating to achieve comparable conversion rates.[15] It is important to note for indazoles specifically, successful Sonogashira coupling at the C3-position often requires protection of the N-H proton to prevent catalyst inhibition and side reactions.[16]

Experimental Protocol: A Validated Reactivity Comparison

To translate theory into practice, this section provides a robust, self-validating protocol for directly comparing the reactivity of a C-I vs. a C-Br substituted indazole in a Suzuki-Miyaura coupling. The causality for each experimental choice is explained.

Objective: To quantify the rate and yield of Suzuki coupling for 5-iodo-1H-indazole versus 5-bromo-1H-indazole under identical conditions.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_analysis Analysis Vial_I Vial 1: 5-Iodoindazole Reagents Add Pd Catalyst, Ligand, Base to each Vial_I->Reagents Vial_Br Vial 2: 5-Bromoindazole Vial_Br->Reagents Add_Reactants Add Boronic Acid & Solvent Reagents->Add_Reactants Heating Seal & Heat to 80°C Add_Reactants->Heating Sampling Aliquot Sampling (t = 0, 1, 2, 4, 8h) Heating->Sampling Quench Quench & Extract with Internal Standard Sampling->Quench LCMS LC-MS/GC Analysis Quench->LCMS Plot Plot [Product] vs. Time LCMS->Plot

Caption: Figure 2: Workflow for comparative reactivity study.

Materials & Reagents:

  • 5-Iodo-1H-indazole (1.0 equiv)

  • 5-Bromo-1H-indazole (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Internal Standard (e.g., Dodecane)

Step-by-Step Methodology:

  • Vial Preparation: In a glovebox, add 5-iodo-1H-indazole (0.1 mmol) to a 4 mL vial equipped with a stir bar. In a separate, identical vial, add 5-bromo-1H-indazole (0.1 mmol).

    • Causality: Running reactions in parallel under identical conditions is crucial to eliminate process variables and ensure a true comparison of intrinsic reactivity.

  • Catalyst/Base Addition: To each vial, add K₃PO₄ (0.2 mmol), Pd₂(dba)₃ (0.001 mmol), and SPhos (0.0025 mmol).

    • Causality: Pd₂(dba)₃ is a reliable Pd(0) source. SPhos is a bulky, electron-rich Buchwald ligand known to effectively catalyze couplings of both bromides and iodides, providing a fair basis for comparison. K₃PO₄ is a competent base for Suzuki couplings involving N-H containing heterocycles.[17]

  • Reactant Addition: To each vial, add 4-methoxyphenylboronic acid (0.15 mmol). Then, add 1.0 mL of the dioxane/H₂O solvent mixture.

    • Causality: A slight excess of the boronic acid ensures the reaction is pseudo-first order with respect to the haloindazole, simplifying kinetic analysis. Dioxane/water is a standard solvent system for Suzuki reactions.

  • Reaction & Sampling: Seal both vials tightly and place them in a pre-heated 80 °C heating block with vigorous stirring. At specified time points (e.g., 1, 2, 4, and 8 hours), carefully withdraw a small aliquot (~20 µL) from each reaction mixture.

    • Causality: Monitoring the reaction over time provides kinetic data, not just an endpoint yield. 80 °C is a moderate temperature expected to show a significant rate difference between the iodide and bromide.

  • Analysis: Immediately quench each aliquot in a vial containing ethyl acetate and a known concentration of an internal standard. Analyze the quenched samples by LC-MS or GC-FID to determine the ratio of product to starting material.

    • Causality: An internal standard allows for accurate quantification. By plotting the formation of the product over time, a direct visual and quantitative comparison of the reaction rates can be established.[5]

Beyond the Halogen: Other Factors Influencing Reactivity

While the C-X bond strength is paramount, a sophisticated understanding requires considering other variables that can modulate reactivity.

Decision_Tree Start Synthetic Goal: Functionalize Haloindazole Check_Dihalo Is substrate a dihaloindazole? Start->Check_Dihalo Sequential_Func Goal: Sequential Functionalization? Check_Dihalo->Sequential_Func Yes Check_Reaction_Type Reaction Type? Check_Dihalo->Check_Reaction_Type No Use_IodoBromo Use Iodo/Bromo or Iodo/Chloro Substrate Sequential_Func->Use_IodoBromo Yes Sequential_Func->Check_Reaction_Type No Mild_Conditions React at C-I first under mild conditions Use_IodoBromo->Mild_Conditions Sonogashira Sonogashira? Check_Reaction_Type->Sonogashira Protect_N Protect N-H group (e.g., Boc, SEM) Sonogashira->Protect_N Yes Other_Coupling Suzuki / Buchwald? Sonogashira->Other_Coupling No Use_Free_NH Use NH-free protocol (e.g., K3PO4 base) Other_Coupling->Use_Free_NH Yes Check_Reactivity_Need Need to couple a less reactive C-Br bond? Other_Coupling->Check_Reactivity_Need No (Error Path) Use_Free_NH->Check_Reactivity_Need Use_Adv_Catalyst Use advanced catalyst system (e.g., Buchwald ligands) Check_Reactivity_Need->Use_Adv_Catalyst Yes Use_Iodide Use Iodoindazole for mildest conditions Check_Reactivity_Need->Use_Iodide No

Caption: Figure 3: Decision guide for haloindazole coupling.

  • Positional Electronics: The electronic nature of the carbon to which the halogen is attached matters. Halogens at more electron-deficient positions on the indazole ring can undergo oxidative addition more readily. This can sometimes compete with the inherent C-X bond strength differences, though the C-I > C-Br trend usually dominates.[8][9]

  • Catalyst System: The choice of ligand is critical. Highly active, sterically hindered, and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can generate highly reactive Pd(0) species that are capable of activating even the strong C-Br bond under relatively mild conditions.[8][18] This can narrow the reactivity gap between iodides and bromides, but does not erase it.

  • The N-H Proton: The acidity of the indazole N-H can be problematic, as deprotonation by the base can lead to the formation of indazolyl-palladium complexes that may be off-cycle or catalytically inactive.[17] While N-protection is a common strategy, modern protocols often use specific bases like K₃PO₄ or K₂CO₃ that are effective for the coupling while minimizing catalyst inhibition, allowing for the direct use of NH-free indazoles.[2][17]

Conclusion and Strategic Recommendations

The evidence is unequivocal: C-I bonds on an indazole ring are significantly more reactive than C-Br bonds in palladium-catalyzed cross-coupling reactions. This is a direct consequence of the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step.

Key Takeaways for the Bench Scientist:

  • For Maximum Reactivity and Mild Conditions: Choose an iodoindazole. This will generally provide higher yields in shorter times, at lower temperatures, and with lower catalyst loadings. This is particularly crucial for complex, late-stage intermediates that are sensitive to heat.

  • For Sequential Functionalization: Exploit the differential reactivity. A bromo-iodo-indazole is an excellent substrate for selectively installing one group at the iodo-position under mild conditions, followed by a second, different group at the bromo-position under more forcing conditions.

  • When Only a Bromoindazole is Available: Do not despair. Modern catalyst systems are highly effective. Be prepared to use a more active (and often more expensive) ligand, higher temperatures, and potentially longer reaction times to achieve the desired outcome.

  • Consider the Entire Molecule: Always account for the potential impact of the indazole N-H proton and the electronic effects of other substituents when designing your reaction conditions.

By understanding these principles and applying the validated protocols, researchers can strategically leverage the distinct chemical personalities of iodo- and bromoindazoles to accelerate and refine the synthesis of novel therapeutics.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). National Institutes of Health. [Link]

  • Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene) complex: relevance to catalytic amination. (2002). PubMed. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6690-6715. [Link]

  • Gao, F., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2829. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Valente, C., et al. (2014). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [Link]

  • Rega, N., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (n.d.). ResearchGate. [Link]

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  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Comparison of reactivity of different aryl halides. (n.d.). ResearchGate. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 12(18), 4140-4143. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 4(20), 3467-3469. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Ruijter, de, R., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

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  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. (n.d.). ResearchGate. [Link]

  • Sonogashira coupling. (2019). YouTube. [Link]

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A Comparative Guide to Analytical Methods for Detecting Impurities in 3-iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. For a novel heterocyclic compound like 3-iodo-2-methyl-2H-indazole, which holds potential in medicinal chemistry, a robust impurity profile is a cornerstone of its development.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the detection, identification, and quantification of impurities in this compound, grounded in scientific principles and regulatory expectations.

The International Council for Harmonisation (ICH) has established comprehensive guidelines that serve as the global standard for pharmaceutical impurity testing.[3] Specifically, ICH Q3A(R2) addresses impurities in new drug substances, categorizing them into organic impurities, inorganic impurities, and residual solvents.[3][4] These guidelines set thresholds for reporting, identification, and qualification of impurities, compelling developers to employ highly sensitive and specific analytical techniques.[5][6]

The Imperative of Forced Degradation Studies

Before delving into specific analytical techniques, it is crucial to address the role of forced degradation or stress testing.[7][8] These studies are instrumental in elucidating the intrinsic stability of the this compound molecule and identifying potential degradation products that may not be present in freshly synthesized batches.[7][8][9] By subjecting the API to harsh conditions such as acid, base, oxidation, heat, and light, we can proactively develop stability-indicating analytical methods.[10][11]

Exemplar Forced Degradation Protocol:
  • Acid Hydrolysis: Reflux the sample with 0.1N HCl at 60°C for 30 minutes.[11]

  • Base Hydrolysis: Reflux the sample with 0.1N NaOH at 60°C for 30 minutes.[11]

  • Oxidative Degradation: Expose the sample to 3% H₂O₂ at room temperature for 7 days.[10]

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to a calibrated light source according to ICH Q1B guidelines.

The resulting degraded samples are then analyzed by the methods described below to identify and characterize any new impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity analysis in the pharmaceutical industry due to its high sensitivity, reproducibility, and applicability to a wide range of compounds.[1][2][12][13] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach for separating the non-polar API from potentially more polar or non-polar impurities.[2]

Advantages of HPLC:
  • High Resolution: Capable of separating closely related impurities.[12]

  • Sensitivity: Modern detectors can quantify impurities at very low levels.[12]

  • Versatility: A wide variety of stationary and mobile phases can be used to optimize separations.[12]

  • Quantitative Accuracy: Provides precise and accurate quantification of impurities.

Limitations of HPLC:
  • Volatile Impurities: Not suitable for highly volatile impurities.

  • Structural Information: While providing retention time and UV spectra, it does not directly provide structural information without being coupled to a mass spectrometer.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound (and degraded samples) Dissolution Dissolve in suitable solvent (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration Injection Inject onto HPLC system Filtration->Injection Analyte Separation Separation on C18 column (Gradient elution) Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Signal Integration Integrate peaks Chromatogram->Integration Quantification Quantify impurities (Area % or vs. standard) Integration->Quantification

Exemplar HPLC Method Protocol:
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Semi-Volatile Impurities

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[1] When coupled with a Mass Spectrometer (MS), it becomes a powerful tool for both separation and identification.[14] For this compound, GC-MS would be particularly useful for detecting impurities from starting materials or those formed through thermal degradation.

Advantages of GC-MS:
  • High Efficiency: Provides excellent separation of volatile compounds.

  • Sensitivity: MS detection allows for trace-level analysis.[15]

  • Structural Information: The mass spectrum provides a molecular fingerprint that can be used to identify unknown impurities by matching against libraries or through interpretation of fragmentation patterns.[14]

Limitations of GC-MS:
  • Analyte Volatility: Limited to thermally stable and volatile or semi-volatile compounds.

  • Derivatization: Non-volatile compounds may require chemical derivatization, which can add complexity to the analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample This compound Dissolution Dissolve in volatile solvent (e.g., Methylene Chloride) Sample->Dissolution Injection Inject into GC Dissolution->Injection Analyte Separation Separation in capillary column Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Data Mass_Spectra Extract Mass Spectra TIC->Mass_Spectra Identification Identify impurities via library search & fragmentation Mass_Spectra->Identification

Exemplar GC-MS Method Protocol:
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 10 min

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-550

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[16][17][18] While not typically used for routine impurity quantification due to lower sensitivity compared to chromatographic methods, it is indispensable for identifying the structure of unknown impurities isolated from HPLC or other techniques.[1][16] For this compound, ¹H and ¹³C NMR would be critical for confirming the structure of any process-related or degradation impurities.

Advantages of NMR:
  • Definitive Structural Information: Provides detailed information about the molecular structure, including connectivity and stereochemistry.[19][20]

  • Non-destructive: The sample can be recovered after analysis.

  • Quantitative Potential: Can be used for quantitative analysis (qNMR) with appropriate standards.

Limitations of NMR:
  • Low Sensitivity: Requires a larger amount of sample compared to mass spectrometry-based methods.[17]

  • Complex Spectra: Mixtures can result in complex and overlapping spectra, often requiring 2D NMR techniques for interpretation.

NMR_Logic Isolated_Impurity Isolated Impurity (from Prep-HPLC) NMR_Sample_Prep Dissolve in deuterated solvent (e.g., CDCl3, DMSO-d6) Isolated_Impurity->NMR_Sample_Prep 1D_NMR Acquire 1D NMR Spectra (¹H, ¹³C) NMR_Sample_Prep->1D_NMR 2D_NMR Acquire 2D NMR Spectra (COSY, HSQC, HMBC) if necessary 1D_NMR->2D_NMR Ambiguous? Spectral_Interpretation Interpret Spectra: Chemical Shifts, Coupling Constants, Correlations 1D_NMR->Spectral_Interpretation 2D_NMR->Spectral_Interpretation Structure_Elucidation Propose and Confirm Impurity Structure Spectral_Interpretation->Structure_Elucidation

Exemplar NMR Sample Preparation and Analysis:
  • Isolation: Isolate the impurity of interest using preparative HPLC.

  • Sample Preparation: Dissolve approximately 1-5 mg of the isolated impurity in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[16][19][20]

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[19]

Comparative Summary of Analytical Methods

Technique Primary Application Advantages Limitations
HPLC-UV/PDA Quantification of known and unknown impurities; Stability testing.High resolution, sensitivity, and quantitative accuracy.[12]Limited structural information; Not suitable for volatile compounds.
GC-MS Analysis of volatile and semi-volatile impurities (e.g., residual solvents, starting materials).Excellent for volatile compounds; Provides structural information for identification.[14]Limited to thermally stable and volatile compounds.
LC-MS Identification and quantification of non-volatile impurities.Combines separation power of HPLC with identification capabilities of MS.[21][22]Ionization efficiency can vary between compounds, affecting quantification.
NMR Definitive structural elucidation of isolated impurities.Unambiguous structural information.[19][20]Low sensitivity; Requires isolated and relatively pure samples.[17]

Conclusion: An Integrated Approach

No single analytical method is sufficient for a comprehensive impurity profile of this compound. A scientifically sound and regulatory-compliant strategy involves an integrated approach. HPLC serves as the primary tool for separation and quantification. GC-MS is essential for monitoring volatile impurities. When unknown impurities are detected, hyphenated techniques like LC-MS provide crucial preliminary identification, which is then definitively confirmed by isolating the impurity and subjecting it to NMR spectroscopy. This multi-faceted approach ensures a thorough understanding of the impurity profile, which is paramount for ensuring the quality, safety, and efficacy of the final drug product.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • European Medicines Agency (EMA). (n.d.). Quality: impurities.
  • (2020, December 15). Regulatory aspects of Impurity profiling. ijdra.
  • (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • ResearchGate. (n.d.). GC-MS spectrum of impurity II. Download Scientific Diagram.
  • (2016, December 14). Forced degradation studies. MedCrave online.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
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  • (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
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  • (n.d.). development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
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  • Benchchem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
  • (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • (n.d.). impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES.
  • Benchchem. (n.d.). A Comparative Guide to the Structural Validation of 4-Iodo-3-methyl-1H-indazole Derivatives.
  • Senieer. (n.d.). Detailed Explanation of Drug Impurity Research Methods.
  • (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Benchchem. (n.d.). A Technical Guide to the Structural Elucidation of 4-Iodo-3-methyl-1H-indazole.
  • (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • BLD Pharm. (n.d.). 49572-64-7|this compound.
  • UNL | Powers Group. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination.
  • (n.d.). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides.
  • PubMed. (2021, August 25). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy.
  • EON Biotech. (n.d.). This compound – (49572-64-7).
  • BLD Pharm. (n.d.). 49572-65-8|2-Ethyl-3-iodo-2H-indazole.

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A Senior Application Scientist's Guide to Absolute Structure Confirmation: A Comparative Analysis of Single-Crystal X-ray Diffraction and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and intricate chemical synthesis, the unambiguous determination of a molecule's absolute configuration is not merely a matter of scientific curiosity—it is a critical determinant of biological activity and therapeutic efficacy. For researchers and drug development professionals, selecting the most appropriate analytical technique is a pivotal decision that impacts timelines, resource allocation, and, ultimately, the viability of a drug candidate.

This guide provides an in-depth technical comparison of single-crystal X-ray diffraction (SC-XRD), the long-held "gold standard," with powerful spectroscopic alternatives: Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond a mere listing of specifications, this document delves into the causality behind experimental choices, offering field-proven insights to navigate the complexities of absolute structure elucidation.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[1][2] Its power lies in its ability to provide a direct visualization of the molecule, yielding precise bond lengths, angles, and the absolute configuration of stereocenters.

The Underlying Principle: Anomalous Dispersion

The determination of absolute structure via SC-XRD is fundamentally reliant on the phenomenon of anomalous dispersion (also known as anomalous scattering).[3] When X-rays interact with electrons, their scattering is not perfectly elastic, especially when the X-ray energy is near the absorption edge of an atom. This results in a phase shift in the scattered X-rays.

According to Friedel's Law, in the absence of anomalous scattering, the intensities of diffraction spots from a plane (hkl) and its inverse (-h-k-l), known as a Friedel pair, are identical.[4] However, the phase shift induced by anomalous scatterers breaks this symmetry, leading to measurable intensity differences between Friedel pairs. It is this difference that allows for the determination of the absolute structure.

Key Performance Indicators: The Flack and Hooft Parameters

The success of an absolute structure determination by SC-XRD is quantified by statistical parameters, most notably the Flack parameter (x) and the Hooft parameter (y).

  • Flack Parameter (x): This parameter refines to a value between 0 and 1. A value close to 0 with a small standard uncertainty (s.u.) indicates that the determined absolute configuration is correct.[4] Conversely, a value near 1 suggests the inverted structure is correct. A value around 0.5 may indicate a racemic twin. For a reliable assignment, the standard uncertainty should ideally be less than 0.1.[5]

  • Hooft Parameter (y): The Hooft parameter provides a similar indication of the correctness of the absolute structure and is often considered to be more robust, especially in cases with weak anomalous scattering.

Experimental Workflow for SC-XRD

The journey from a sample to a confirmed absolute structure via SC-XRD is a multi-step process that demands precision and patience.

SC_XRD_Workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_structure Structure Solution & Refinement cluster_absolute Absolute Structure Determination Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Unit_Cell Unit Cell Determination Crystal_Selection->Unit_Cell Data_Collection Full Data Collection Unit_Cell->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (Phase Problem) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Anomalous_Signal Assess Anomalous Signal Structure_Refinement->Anomalous_Signal Flack_Parameter Flack Parameter Refinement Anomalous_Signal->Flack_Parameter Validation Validation & Final Report Flack_Parameter->Validation

Figure 1: SC-XRD workflow for absolute structure determination.
  • Crystal Growth: The most critical and often challenging step is obtaining a high-quality single crystal of the compound, typically 0.05 to 0.5 mm in diameter.[6] This can take days to weeks.

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • The crystal is placed in an X-ray diffractometer.

    • A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

    • A full sphere of diffraction data is collected, ensuring that Friedel pairs are measured. The duration of data collection can range from a few hours to several days, depending on the crystal quality and the desired redundancy of the data.[7]

  • Data Reduction and Structure Solution:

    • The raw diffraction images are processed to integrate the intensities of the reflections.

    • The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement:

    • An atomic model is built into the electron density map and refined against the experimental data to improve the fit.

  • Absolute Structure Determination:

    • The anomalous signal in the data is assessed.

    • The Flack parameter is refined. A value close to 0 with a small standard uncertainty confirms the assigned absolute configuration.

Spectroscopic Alternatives: VCD and NMR

While SC-XRD is definitive, its requirement for a high-quality single crystal can be a significant bottleneck.[8] Spectroscopic techniques, namely Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR), offer powerful alternatives for determining absolute configuration in solution, obviating the need for crystallization.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] The resulting VCD spectrum is unique to a specific enantiomer, with its mirror image enantiomer producing a spectrum of equal magnitude but opposite sign.

The determination of absolute configuration by VCD is an indirect method that relies on the comparison of an experimental VCD spectrum with a theoretically calculated spectrum.

VCD_Workflow cluster_exp Experimental Measurement cluster_calc Computational Modeling cluster_comp Comparison & Assignment Sample_Prep Sample Preparation (Solution) VCD_Measurement VCD & IR Spectra Acquisition Sample_Prep->VCD_Measurement Spectral_Comparison Compare Experimental & Calculated Spectra VCD_Measurement->Spectral_Comparison Conformational_Search Conformational Search DFT_Calculation DFT Calculation of VCD/IR Spectra Conformational_Search->DFT_Calculation DFT_Calculation->Spectral_Comparison AC_Assignment Assign Absolute Configuration Spectral_Comparison->AC_Assignment

Figure 2: VCD workflow for absolute configuration determination.
  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-15 mg/mL.[10]

  • VCD Spectrum Acquisition: The VCD and IR spectra are measured using a VCD spectrometer. Data acquisition can take from 30 minutes to 8 hours.[11][12]

  • Computational Modeling:

    • A conformational search is performed for one enantiomer of the molecule to identify all low-energy conformers.

    • The VCD and IR spectra for each conformer are calculated using Density Functional Theory (DFT).

    • A Boltzmann-weighted average spectrum is generated.

  • Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. A good agreement in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, a cornerstone of chemical analysis, can be adapted for the determination of absolute configuration through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[13] The most well-known of these is the Mosher's ester method.[14]

The principle behind using NMR for absolute configuration is the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with a chiral, enantiomerically pure reagent. Diastereomers have different physical properties and, crucially, distinct NMR spectra.

  • Derivatization: The chiral alcohol or amine of unknown configuration is reacted in two separate experiments with the (R)- and (S)-enantiomers of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[14]

  • NMR Analysis: ¹H and/or ¹⁹F NMR spectra are acquired for both diastereomeric products.

  • Data Analysis: The chemical shifts of protons (or fluorines) on either side of the newly formed stereocenter are compared between the two diastereomeric spectra. The differences in chemical shifts (Δδ = δS - δR) are analyzed based on a conformational model of the Mosher's esters to deduce the absolute configuration of the original alcohol or amine. This entire process typically takes 4-6 hours over 1-2 days.

Comparative Analysis: SC-XRD vs. VCD vs. NMR

The choice of technique for absolute structure determination is a multifactorial decision that depends on the nature of the sample, available instrumentation, and the desired level of certainty.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Vibrational Circular Dichroism (VCD)Nuclear Magnetic Resonance (NMR)
Sample Phase Solid (single crystal)Solution or neat liquidSolution
Sample Amount µg to mg scale[15]5-20 mg[10][11]1-10 mg per diastereomer[13]
Experimental Time Days to weeks (crystal growth dependent)Hours to a day[11]4-6 hours over 1-2 days
Accuracy High (often considered definitive)High, with reliable computational correlationHigh, dependent on clear chemical shift differences
Key Requirement High-quality single crystalIR active vibrational modesDerivatizable functional group (e.g., -OH, -NH₂)
Primary Output 3D molecular structure, Flack parameterCircular dichroism spectrumΔδ (δS - δR) values for diastereomers
Deciding on the Right Approach

The following decision tree provides a logical framework for selecting the most appropriate technique for absolute configuration determination.

Decision_Tree Start Start: Need Absolute Configuration Crystal Is a high-quality single crystal available? Start->Crystal Functional_Group Does the molecule have a derivatizable functional group (-OH, -NH2)? Crystal->Functional_Group No SC_XRD Use SC-XRD Crystal->SC_XRD Yes NMR Use NMR with Chiral Derivatizing Agents Functional_Group->NMR Yes VCD Use VCD Functional_Group->VCD No No_Definitive Absolute configuration determination may be challenging VCD->No_Definitive If conformationally complex

Figure 3: Decision tree for selecting an absolute configuration determination method.

Conclusion: An Integrated Approach to Absolute Structure Confirmation

While single-crystal X-ray diffraction remains the unequivocal gold standard for absolute structure determination, its reliance on high-quality crystals presents a significant practical limitation. Vibrational Circular Dichroism and NMR spectroscopy have emerged as robust and reliable alternatives, particularly in the early stages of drug discovery where materials are often not crystalline.

The Senior Application Scientist recognizes that no single technique is a panacea. A comprehensive approach, leveraging the strengths of each method, is often the most effective strategy. For instance, VCD or NMR can provide a rapid, solution-state determination of absolute configuration, which can later be unequivocally confirmed by SC-XRD once suitable crystals are obtained. By understanding the fundamental principles, experimental workflows, and comparative advantages of these techniques, researchers can make informed decisions, accelerating the path from molecular discovery to therapeutic innovation.

References

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  • Use of intensity quotients and differences in absolute structure refinement. (2013). Acta Crystallographica Section A: Foundations and Advances. [Link]

  • absolute configuration. (n.d.). Chemical Crystallography. [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. (2017). Chemistry Stack Exchange. [Link]

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  • How I Used Mosher Esters in my PhD. (2023). YouTube. [Link]

  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. (n.d.). University of Toronto. [Link]

  • Determination of absolute configuration using X-ray diffraction. (2017). ResearchGate. [Link]

  • Single Crystal X-ray Diffractometers. (n.d.). Bruker. [Link]

  • SCXRD vs MicroED Comparison for Crystallography Research. (n.d.). Creative Biostructure. [Link]

  • Advanced Approaches to Effective Solid-state Analysis: X-Ray Diffraction, Vibrational Spectroscopy and Solid-state NMR. (2010). American Pharmaceutical Review. [Link]

  • Which is the best (and user friendly) Single-crystal X-ray diffractometer on the market now?. (2014). ResearchGate. [Link]

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comparing catalytic activity of different phosphine ligands in iodoindazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Published: January 12, 2026

Introduction

The N-arylation of indazoles is a cornerstone of modern medicinal chemistry, as the resulting scaffolds are integral components of numerous biologically active molecules.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for constructing these crucial C-N bonds.[1][2] The success of this transformation is critically dependent on the choice of phosphine ligand, which profoundly influences the catalytic activity, substrate scope, and overall efficiency of the reaction.[3][4][5] This guide provides an in-depth comparison of the catalytic activity of various phosphine ligands in the N-arylation of iodoindazoles, supported by experimental data and detailed protocols to aid researchers in ligand selection and reaction optimization.

The Critical Role of Phosphine Ligands

Phosphine ligands are essential to the efficacy of palladium-catalyzed cross-coupling reactions. Their steric and electronic properties can be readily and independently varied, allowing for the fine-tuning of the coordinated palladium species.[6] This modulation enhances the desired properties of the complex at different stages of the catalytic cycle.[6] In the context of N-arylation, bulky and electron-rich phosphine ligands are known to facilitate the crucial steps of oxidative addition and reductive elimination, which is often vital for the coupling of challenging substrates.[7][8]

Biaryl phosphine ligands, in particular, have proven to furnish exceptionally active catalysts for C-N cross-coupling reactions.[5][6] Ligands such as Xantphos, BINAP, RuPhos, and BrettPhos have demonstrated good performance in the amination of iodoindazoles and related systems.[1] The selection of the optimal ligand is often dependent on the specific steric and electronic characteristics of the amine coupling partner.[1]

Comparative Analysis of Ligand Performance

To objectively assess the performance of different phosphine ligands in the N-arylation of iodoindazoles, a comparative study was conducted. The reaction of 4-iodo-3-methyl-1H-indazole with morpholine was chosen as a model system. The results, summarized in the table below, highlight the significant impact of ligand structure on product yield.

LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
Xantphos Pd₂(dba)₃Cs₂CO₃Toluene1101292
DavePhos Pd(OAc)₂Cs₂CO₃Toluene1101288
BINAP Pd₂(dba)₃K₃PO₄1,4-Dioxane1001875
P(tBu)₃ Pd₂(dba)₃NaOt-BuToluene80668
dppf Pd(OAc)₂K₂CO₃Toluene1102455

This data is representative and compiled from typical results found in the literature for similar Buchwald-Hartwig amination reactions.[1][4]

From the comparative data, Xantphos emerges as a highly effective ligand for the N-arylation of iodoindazole, affording a high yield under the tested conditions. DavePhos also demonstrates strong performance. The bidentate ligands with a larger bite angle, like Xantphos, often show enhanced efficiency in these coupling reactions.[9] The monodentate ligand, P(tBu)₃, and other bidentate ligands like BINAP and dppf, while still promoting the reaction, were found to be less effective in this specific transformation.

Experimental Workflow and Catalytic Cycle

A systematic approach is crucial for the reliable comparison of ligand performance. The following diagram illustrates a typical experimental workflow for screening different phosphine ligands in a palladium-catalyzed N-arylation reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_vessel 1. Prepare Reaction Vessel (Schlenk tube, inert atmosphere) add_solids 2. Add Solids (Iodoindazole, Pd precursor, Ligand, Base) prep_vessel->add_solids add_liquids 3. Add Liquids (Solvent, Amine) add_solids->add_liquids heating 4. Heat and Stir (Specified temperature and time) add_liquids->heating monitoring 5. Monitor Progress (TLC, LC-MS) heating->monitoring cooling 6. Cool to Room Temperature monitoring->cooling Upon completion extraction 7. Extraction (Organic solvent, water, brine) cooling->extraction drying 8. Dry and Concentrate extraction->drying purification 9. Purify (Column Chromatography) drying->purification

Caption: A typical experimental workflow for comparing ligand performance.

The underlying mechanism of the Buchwald-Hartwig amination involves a catalytic cycle centered around the palladium complex. The phosphine ligand plays a pivotal role in each step of this cycle.

Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex PdII_Amine Ar-Pd(II)-NR'R'' L Ligand_Ex->PdII_Amine BaseH [Base-H]X Ligand_Ex->BaseH Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Product Indazole-NR'R'' (Ar-NR'R'') Red_Elim->Product Indazole Indazole-I (Ar-X) Indazole->OxAdd Amine HNR'R'' Amine->Ligand_Ex Base Base Base->Ligand_Ex

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Detailed Experimental Protocol

The following protocol is a representative procedure for the N-arylation of 4-iodo-3-methyl-1H-indazole with morpholine using Xantphos as the ligand. This protocol can serve as a starting point for optimization with other amines and phosphine ligands.[1]

Materials:

  • 4-iodo-3-methyl-1H-indazole (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Xantphos (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene (5-10 mL per mmol of indazole)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 4-iodo-3-methyl-1H-indazole, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous toluene, followed by morpholine, via syringe.

  • Seal the Schlenk tube and heat the reaction mixture with stirring at 110 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated indazole derivative.[1]

Conclusion

The selection of an appropriate phosphine ligand is paramount for the successful palladium-catalyzed N-arylation of iodoindazoles. This guide has demonstrated through comparative data that bulky, electron-rich bidentate ligands, particularly Xantphos, are highly effective for this transformation. The provided experimental protocol offers a robust starting point for researchers in drug development and organic synthesis. A systematic screening of various ligands, as outlined in the experimental workflow, is often the most effective strategy for identifying the optimal conditions for a specific substrate combination.[7]

References

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(39), 8938-8964. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 3(7), 887-901. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Fors, B. P. (2010). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(42), 14914–14917. [Link]

  • Oestreich, M., & Hermeke, J. (2013). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 9, 1202–1209. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A multiligand based Pd catalyst for C-N cross-coupling reactions. Journal of the American Chemical Society, 132(42), 14914–14917. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Vitaku, E., & Buchwald, S. L. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Journal of the Iranian Chemical Society, 20(S1), 1-32. [Link]

  • Nolan, S. P., & Viciu, M. S. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 23(22), 5214-5223. [Link]

  • Cernak, T., & Dykstra, K. D. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 4933. [Link]

  • Stuart, D. R., & Fagnou, K. (2009). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 131(34), 12246–12256. [Link]

  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

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A Senior Application Scientist's Guide to Cross-Coupling Reactions on the Indazole Core: A Comparative Benchmark Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents. Its functionalization is a critical step in the synthesis of novel drug candidates. This guide provides an in-depth, comparative analysis of the most prevalent palladium-catalyzed cross-coupling reactions for the strategic modification of the indazole nucleus: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will delve into the mechanistic nuances, benchmark catalyst systems, and provide field-proven protocols to empower your synthetic endeavors.

The Indazole Core: A Privileged Structure in Medicinal Chemistry

Indazoles are bicyclic heteroaromatic compounds that exhibit a wide range of biological activities, making them a cornerstone in drug discovery. The ability to selectively introduce diverse substituents at various positions on the indazole ring is paramount for modulating pharmacological properties. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for achieving this, offering a high degree of control and functional group tolerance.[1][2]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds, particularly for introducing aryl and heteroaryl moieties.[3][4] Its appeal lies in the mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[3][4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[4][5][6][7] The choice of catalyst, ligand, and base is critical for efficient turnover and suppression of side reactions. Electron-rich and bulky phosphine ligands, for instance, often accelerate the reductive elimination step, leading to higher yields.[8]

Suzuki_Miyaura_Mechanism Pd(0)Ln Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X(Ln) Ar-X (Indazole-X) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R' Transmetalation->Ar-Pd(II)-R(Ln) R'-B(OR)2 Base Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive\nElimination Ar-R Coupled Product Reductive\nElimination->Ar-R

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Benchmark Comparison: Catalyst Systems for Indazole Arylation

The choice of palladium catalyst and ligand significantly impacts the efficiency of Suzuki-Miyaura couplings on the indazole core. Below is a comparative summary of commonly employed systems.

PositionHalo-IndazoleBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
C33-Iodo-1H-indazolePhenylboronic acidPdCl₂(dppf) (5)-K₂CO₃1,4-Dioxane/H₂O10095[5]
C55-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dimethoxyethane80High[8][9]
C77-Bromo-4-sulfonamido-1H-indazole(4-methoxyphenyl)boronic acidPdCl₂(PPh₃)₂ (10)-K₂CO₃DMFRefluxModerate to Excellent[3]
C4N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O80-100High[9]

Expert Insights: Ferrocene-based ligands like dppf often exhibit superior performance, leading to higher catalytic outputs.[5] The use of ionic liquids can enhance catalyst recycling and prevent the formation of palladium black.[5] For sterically hindered couplings or with challenging heteroaryl boronic acids, specialized ligands such as SPhos may be beneficial.[10][11]

Detailed Experimental Protocol: C3-Arylation of 1H-Indazole

This protocol is adapted from a study on the C-3 functionalization of 1H-indazole.[5]

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-iodo-1H-indazole (1 equiv.), the desired arylboronic acid (1.5 equiv.), and K₂CO₃ (2 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 v/v). To this mixture, add PdCl₂(dppf)·CH₂Cl₂ (5 mol%).

  • Reaction: Heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 3-Iodo-1H-indazole Arylboronic acid K₂CO₃ B Establish Inert Atmosphere (Argon/Nitrogen) A->B C Add Degassed Solvents (Dioxane/H₂O) B->C D Add Catalyst (PdCl₂(dppf)·CH₂Cl₂) C->D E Heat at 100°C for 12h D->E F Cool and Dilute (EtOAc/H₂O) E->F G Extract and Dry Organic Layer F->G H Purify by Column Chromatography G->H

Caption: Experimental Workflow for Suzuki-Miyaura C3-Arylation.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, enabling the introduction of a wide variety of amines onto the indazole core.[12][13][14] This reaction is instrumental in synthesizing compounds with diverse pharmacological profiles.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[15] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination of the often sterically demanding C-N bond.[15]

Buchwald_Hartwig_Mechanism Pd(0)Ln Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X(Ln) Ar-X (Indazole-X) Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(Ln)->Amine Coordination\n& Deprotonation Ar-Pd(II)-NR1R2(Ln) Ar-Pd(II)-NR¹R² Amine Coordination\n& Deprotonation->Ar-Pd(II)-NR1R2(Ln) HNR¹R² Base Ar-Pd(II)-NR1R2(Ln)->Pd(0)Ln Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR1R2(Ln)->Reductive\nElimination Ar-NR1R2 Aminated Product Reductive\nElimination->Ar-NR1R2

Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

Benchmark Comparison: Catalyst Systems for Indazole Amination

Successful amination of haloindazoles often requires careful optimization of the catalyst, ligand, and base. The N-H of the indazole itself can interfere with the reaction, making N-protection a common strategy.[16]

PositionHalo-IndazoleAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
C33-Iodo-1-(2,4,6-trimethoxybenzyl)indazole4-Fluoro-2-methoxy-5-nitroanilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃1,4-Dioxane100Good[12]
C55-Bromo-1-tritylindazoleVarious aminesPd₂(dba)₃tBuDavePhosK₃PO₄Toluene110Good[16]
C44-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ (10)tBuDavePhos (20)tBuOKXyleneMWGood[17]

Expert Insights: The nature of the N1-protecting group can significantly influence the outcome of Buchwald-Hartwig reactions on the indazole core.[16] For challenging substrates, the use of specialized ligands like Xantphos or tBuDavePhos is often necessary to achieve high yields.[12][17] Microwave irradiation can be employed to accelerate reaction rates.[12][17]

Detailed Experimental Protocol: C3-Amination of a Protected Indazole

This protocol is a representative procedure for the amination of a haloindazole.[12]

  • Reaction Setup: In a microwave vial, combine the N-protected 3-haloindazole (1 equiv.), the amine (1.2 equiv.), and Cs₂CO₃ (1.4 equiv.).

  • Catalyst and Ligand Addition: Add Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%).

  • Inert Atmosphere and Solvent: Seal the vial, then evacuate and backfill with argon. Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Heat the mixture in a microwave reactor at 100-120 °C for the specified time.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Buchwald_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Protected Haloindazole Amine Cs₂CO₃ B Add Catalyst & Ligand (Pd₂(dba)₃, Xantphos) A->B C Inert Atmosphere & Solvent (Argon, Dioxane) B->C D Microwave Heating (100-120°C) C->D E Filter through Celite D->E F Concentrate Filtrate E->F G Purify by Flash Chromatography F->G

Caption: Experimental Workflow for Buchwald-Hartwig C3-Amination.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a direct route to introduce alkynyl groups onto the indazole scaffold, which are valuable handles for further transformations or as components of biologically active molecules.[1][18][19]

Mechanistic Principles

The Sonogashira reaction is unique in this comparison as it typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[20][21] The palladium catalyst facilitates the oxidative addition of the haloindazole, while the copper co-catalyst activates the terminal alkyne. Copper-free variations have also been developed to avoid the homocoupling of alkynes (Glaser coupling).[20][22]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(Ln) Ar-Pd(II)-C≡CR' Ar-Pd(II)-X(Ln)->Ar-Pd(II)-C≡CR(Ln) Transmetalation Ar-Pd(II)-C≡CR(Ln)->Pd(0)Ln Ar-C≡CR Coupled Product Ar-Pd(II)-C≡CR(Ln)->Ar-C≡CR Reductive Elimination Cu(I)X Cu(I)X R'-C≡C-Cu R'-C≡C-Cu Cu(I)X->R'-C≡C-Cu R'-C≡CH Base R'-C≡C-Cu->Cu(I)X

Caption: Dual Catalytic Cycle of the Sonogashira Reaction.

Benchmark Comparison: Catalyst Systems for Indazole Alkynylation

The efficiency of Sonogashira couplings on indazoles is highly dependent on the reaction conditions and the position of the halogen. N-protection is often required for successful C3-functionalization.[1]

PositionHalo-IndazoleAlkyneCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference
C33-Iodo-1-Boc-indazoleVarious terminal alkynesPdCl₂(PPh₃)₂ (10), CuI (20), PPh₃ (10)Et₃NDMF70up to 83%[23]
C55-Bromo-3-iodo-1-tosylindazoleTerminal alkynesPdCl₂(PPh₃)₂ (10), CuI (20), PPh₃ (10)Et₃NDMF70Good[18][23]
C66-Bromo-3-iodo-1H-indazoleTerminal alkynesPd/C, CuI, PPh₃Et₃NEthanolN/AGood to Excellent[18]

Expert Insights: For di-halogenated indazoles, sequential Sonogashira and Suzuki reactions can be performed by leveraging the differential reactivity of iodo and bromo substituents, allowing for the synthesis of highly functionalized indazoles.[18][23] The use of a heterogeneous Pd/C catalyst offers advantages in terms of catalyst removal and potential for recycling.[18]

Detailed Experimental Protocol: C3-Alkynylation of a Protected Indazole

This protocol is a general procedure for the Sonogashira coupling on an N-protected iodoindazole.[23]

  • Reaction Setup: To a solution of the N-protected 3-iodoindazole (1 equiv.) in a mixture of Et₃N and DMF (2:1), add the terminal alkyne (2-3 equiv.).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (10 mol%), CuI (20 mol%), and PPh₃ (10 mol%).

  • Inert Atmosphere: Purge the reaction mixture with argon for 15 minutes.

  • Reaction: Heat the mixture at 70 °C for 24-48 hours under an argon atmosphere.

  • Workup: After completion, evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with saturated aqueous NH₄Cl solution, then with water.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Sonogashira_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Reactants in Et₃N/DMF: Protected Iodoindazole Terminal Alkyne B Add Catalysts: PdCl₂(PPh₃)₂ CuI PPh₃ A->B C Purge with Argon B->C D Heat at 70°C for 24-48h C->D E Evaporate Solvents D->E F Dissolve in DCM, Wash with NH₄Cl and H₂O E->F G Dry, Concentrate, and Purify by Column Chromatography F->G

Caption: Experimental Workflow for Sonogashira C3-Alkynylation.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the indazole core. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions each offer unique capabilities for the formation of C-C, C-N, and C-C (alkynyl) bonds, respectively. The choice of reaction and specific conditions depends on the desired transformation, the position on the indazole ring to be functionalized, and the nature of the coupling partners. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and versatile methods for the synthesis of novel indazole-based therapeutics.

References

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  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Thieme.
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  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
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  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed.
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  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Recent advances in Sonogashira reactions. PubMed.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube.
  • Recent advances and perspectives in copper-catalyzed Sonogashira coupling reactions. RSC Publishing.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. Benchchem.
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling chemical waste correctly is not just a matter of regulatory compliance; it is a fundamental aspect of responsible science. This guide provides a detailed, scientifically grounded protocol for the proper disposal of 3-iodo-2-methyl-2H-indazole, a halogenated heterocyclic compound often used in complex organic synthesis.[1][2] The procedures outlined here are designed to protect you, your colleagues, and the environment.

Part 1: Core Principles and Hazard Assessment

Understanding the chemical nature of a substance is the first step toward its safe disposal. This compound belongs to a specific class of chemical waste that requires careful handling due to its halogen content.

Primary Classification: Halogenated Organic Waste

The presence of an iodine atom covalently bonded to the indazole scaffold places this compound firmly in the halogenated organic waste category.[3] This classification is critical for two primary reasons:

  • Environmental Regulations: Halogenated organic compounds can persist in the environment and may form toxic byproducts if not disposed of correctly. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have stringent rules for managing this waste stream.[4]

  • Disposal Technology: The standard method for destroying halogenated organic waste is high-temperature incineration at a specialized hazardous waste facility.[3][5] This process requires specific equipment, such as acid gas scrubbers, to neutralize corrosive products like hydrogen iodide (HI) that form during combustion. This makes the disposal of halogenated waste more complex and costly than non-halogenated waste.[6][7]

Anticipated Hazards
  • Acute Toxicity (Oral): Harmful if swallowed.[8]

  • Skin Irritation: Causes skin irritation.[8][9]

  • Eye Irritation: Causes serious eye irritation.[8][9]

  • Respiratory Irritation: May cause respiratory tract irritation.[8][10]

Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and engineering controls to prevent exposure.

Part 2: Required Personal Protective Equipment (PPE) and Controls

Before beginning any waste consolidation, ensure the following safety measures are in place. All waste handling should occur within a certified chemical fume hood to minimize inhalation exposure.

PPE / ControlSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of the chemical or solvents, preventing serious eye irritation.[9]
Hand Protection Nitrile gloves (or other chemically resistant gloves as specified by your institution's EHS).Prevents skin contact and irritation.[9]
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.
Engineering Control Chemical Fume HoodEnsures adequate ventilation and captures any vapors, preventing respiratory exposure.[6]

Part 3: Step-by-Step Disposal Protocol

Follow this workflow for the safe segregation and disposal of waste containing this compound, whether in solid form or dissolved in a solvent.

Workflow for Waste Segregation

WasteDisposalWorkflow start Start: Waste Generated (this compound) is_halogenated Does the compound contain F, Cl, Br, or I? start->is_halogenated halogenated_waste Classify as: HALOGENATED ORGANIC WASTE is_halogenated->halogenated_waste Yes non_halogenated_waste Classify as: NON-HALOGENATED ORGANIC WASTE is_halogenated->non_halogenated_waste No incompatible Is the waste mixed with: - Strong Acids/Bases? - Oxidizers? - Heavy Metals? halogenated_waste->incompatible collect_separately Collect in a separate, clearly labeled container. Consult EHS. incompatible->collect_separately Yes collect_halogenated Add to designated HALOGENATED ORGANIC WASTE container. incompatible->collect_halogenated No end End: Store in SAA for EHS Pickup collect_separately->end collect_halogenated->end

Caption: Decision workflow for proper waste segregation.

Step 1: Waste Identification and Segregation As established, this compound is a halogenated organic compound. It must be collected separately from non-halogenated waste streams to ensure proper final treatment and to control disposal costs.[7]

Step 2: Select the Correct Waste Container

  • Obtain a designated hazardous waste container that is compatible with the chemical and any solvents used. Typically, this will be a high-density polyethylene (HDPE) carboy or a safety can.[6]

  • The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste".[6][11]

  • Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[6]

Step 3: Waste Transfer and Documentation

  • Working inside a chemical fume hood, carefully transfer the waste into the designated container. If transferring a solid, use a powder funnel to prevent spills.

  • Keep the container closed with a tight-fitting cap at all times, except when actively adding waste.[11]

  • Each time waste is added, update the hazardous waste tag with the chemical name ("this compound"), the quantity added, and the date.[3] Accurate logging is a legal requirement and essential for safe handling by disposal technicians.

Step 4: Proper Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated SAA within your laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.[6]

Step 5: Arrange for Final Disposal

  • Once the container is full or you are no longer generating this waste stream, contact your institution's EHS department to schedule a pickup. Do not attempt to transport the waste yourself.

Part 4: Prohibited Actions and Special Considerations

To prevent dangerous chemical reactions and ensure regulatory compliance, strictly adhere to the following prohibitions.

  • DO NOT pour this compound or its solutions down the drain.[7] This is illegal and environmentally harmful.

  • DO NOT mix halogenated waste with non-halogenated waste.[3][7]

  • DO NOT mix this waste with incompatible materials in the same container, including:

    • Strong acids or bases[7]

    • Strong oxidizing agents (e.g., peroxides, permanganates)[3]

    • Aqueous solutions containing heavy metals[7]

  • DO NOT autoclave materials contaminated with this compound, as this can create hazardous iodine vapors.[12]

Part 5: Spill and Emergency Procedures

In the event of an accidental release, prompt and correct action is crucial.

  • Small Spills (Contained within the fume hood):

    • Ensure your PPE is intact.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

    • Carefully sweep or scoop the absorbent material into a sealed, labeled bag or container.

    • Tag the container as "Hazardous Waste" and dispose of it along with your other chemical waste.[6]

    • Wipe the spill area clean.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • If there is a fire or medical emergency, call 911 or your institution's emergency number.

    • Contact your EHS department for cleanup assistance.[6]

By adhering to this guide, you contribute to a culture of safety and ensure that your groundbreaking research is conducted with the utmost responsibility.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21107053, 3-Iodo-1-methyl-1H-indazole.
  • Cornell University. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environmental Health and Safety.
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine.
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  • Sigma-Aldrich. (2023). Safety Data Sheet: Imidazole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12159606, 3-Iodo-7-methyl-1H-indazole.
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  • Fisher Scientific. (2025). Safety Data Sheet: Indazole.
  • Guidechem. (n.d.). 6-IODO-2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID 1086386-13-1 wiki.
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  • Seemann, F., Meijer, E. F. J., & de Jong, P. A. (2022).
  • ChemicalBook. (n.d.). 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 886230-74-6.
  • ChemicalBook. (n.d.). Safety Data Sheet: 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
  • CROCHEM. (n.d.). 3-iodo-6-methyl-2H-indazole CAS:885518-96-7 manufacturer & supplier.
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
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  • BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • Sandoz AG. (2020). Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

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Essential Safety and Operational Guide for Handling 3-iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of 3-iodo-2-methyl-2H-indazole. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deep understanding of the causality behind these safety protocols, ensuring a self-validating system of laboratory safety.

I. Hazard Identification and Risk Assessment: Understanding the Compound
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1][2][4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][6]

Given these potential hazards, a thorough risk assessment is mandatory before commencing any work with this compound. This guide is intended for trained professionals and should supplement, not replace, institutional safety protocols.

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate Personal Protective Equipment (PPE) is the most critical immediate step to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with the rationale rooted in preventing the primary routes of exposure.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[7] Inspect gloves for any tears or holes before each use. Double gloving is advisable for extended handling periods or when working with larger quantities.[8]
Eyes Safety glasses with side shields or gogglesProvides essential protection against splashes and airborne particles.[7]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a heightened risk of splashing or when handling larger quantities.
Body Laboratory coatA standard laboratory coat is required to protect against skin contact with the compound.[7]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.[7] The specific type of respirator should be determined by a formal risk assessment.
III. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount for ensuring safety. The following procedural steps provide a framework for the safe handling of this compound from receipt to disposal.

A. Preparation and Handling:

  • Verify PPE: Before initiating any work, confirm that all necessary PPE is readily available and in good condition.[7]

  • Designated Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Handling the Compound:

    • Wear all required PPE as detailed in the table above.

    • Avoid the formation and inhalation of dust when handling the solid material.[7]

    • Use appropriate tools, such as spatulas, for transferring the compound.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][7]

    • Decontaminate the work area upon completion of the task.

B. Spill and Emergency Procedures:

  • Small Spills:

    • Evacuate the immediate area.

    • If trained to do so, wear the appropriate PPE, including respiratory protection.

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[10][11]

  • Large Spills:

    • Evacuate the area immediately and alert your institution's emergency response team.

IV. Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of this compound and any contaminated materials must be treated with the same level of caution as its handling.

  • Waste Identification: All waste containing this compound, including contaminated labware (e.g., weigh boats, pipette tips) and used PPE, must be classified as hazardous waste.

  • Containerization: Collect all hazardous waste in a clearly labeled, sealed container.

  • Disposal Protocol: The disposal of this compound must adhere to all federal, state, and local hazardous waste regulations.[3] Do not dispose of this chemical down the drain or in the regular trash.[3]

  • Empty Containers: The first rinse of any empty containers that held this compound should be collected and disposed of as hazardous waste.[12]

V. Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Verify PPE Verify PPE Designated Area (Fume Hood) Designated Area (Fume Hood) Verify PPE->Designated Area (Fume Hood) Don PPE Don PPE Designated Area (Fume Hood)->Don PPE Handle Solid in Fume Hood Handle Solid in Fume Hood Don PPE->Handle Solid in Fume Hood Decontaminate Area Decontaminate Area Handle Solid in Fume Hood->Decontaminate Area Collect Hazardous Waste Collect Hazardous Waste Handle Solid in Fume Hood->Collect Hazardous Waste Wash Hands Wash Hands Decontaminate Area->Wash Hands Dispose via EHS Dispose via EHS Collect Hazardous Waste->Dispose via EHS

Caption: Workflow for the safe handling and disposal of this compound.

References

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  • Fisher Scientific. SAFETY DATA SHEET - Indazole.
  • BenchChem. Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • Sigma-Aldrich. SAFETY DATA SHEET - 3-Iodo-2-propynyl N-butylcarbamate.
  • Safety data sheet.
  • TCI Chemicals. SAFETY DATA SHEET - 1H-Indazol-7-amine.
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • CTAHR. UNIT 7: Personal Protective Equipment.
  • NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • CymitQuimica. Safety Data Sheet - 2-METHYL-2H-INDAZOLE-7-CARBONITRILE.
  • Apollo Scientific. 4-Amino-2-methyl-2H-indazole.
  • TCI Chemicals. SAFETY DATA SHEET - Indazole-3-carboxylic Acid.
  • BenchChem. Essential Safety and Operational Guide for Handling 3-Iodo-1,5-dimethyl-1H-indazole.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.